SMN-C3
Description
Structure
3D Structure
Propriétés
IUPAC Name |
2-(4,6-dimethylpyrazolo[1,5-a]pyrazin-2-yl)-7-(1-ethylpiperidin-4-yl)-9-methylpyrido[1,2-a]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N6O/c1-5-28-8-6-18(7-9-28)19-10-15(2)24-26-20(12-23(31)29(24)14-19)21-11-22-17(4)25-16(3)13-30(22)27-21/h10-14,18H,5-9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZACWYYKZMLGOTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC(CC1)C2=CN3C(=O)C=C(N=C3C(=C2)C)C4=NN5C=C(N=C(C5=C4)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1449597-34-5 | |
| Record name | SMN-C3 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1449597345 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | SMN-C3 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MV8T2MCK57 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
SMN-C3: A Technical Guide to its Mechanism of Action in Spinal Muscular Atrophy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spinal Muscular Atrophy (SMA) is a severe, autosomal recessive neuromuscular disorder caused by insufficient levels of the Survival Motor Neuron (SMN) protein.[1][2] This deficiency arises from the homozygous deletion or mutation of the SMN1 gene.[3] A nearly identical gene, SMN2, exists but primarily produces a truncated, unstable SMN protein (SMNΔ7) due to the alternative splicing and exclusion of exon 7.[4] SMN-C3 is an orally active, selective small molecule developed as a therapeutic agent for SMA.[5][6][7][8] It functions as an SMN2 splicing modulator, designed to correct the splicing defect and increase the production of full-length, functional SMN protein from the SMN2 gene.[6][8] As a close analog of RG7916 (Risdiplam), its mechanism provides a clear model for this class of compounds.[9]
Core Mechanism of Action
The primary mechanism of action for this compound is the direct modulation of SMN2 pre-messenger RNA (pre-mRNA) splicing to promote the inclusion of exon 7. This is achieved not by interacting with the general splicing machinery, but through a highly specific, RNA-targeted interaction.[9]
-
Direct Binding to SMN2 pre-mRNA : Chemical proteomic and genomic studies have demonstrated that this compound acts as a selective RNA-binding ligand.[9] It directly targets the SMN2 pre-mRNA.
-
Recognition of a Specific RNA Motif : The binding is sequence-specific. This compound recognizes and binds to an AG-rich motif, specifically 'AGGAAG', located within exon 7.[4][9][10]
-
Recruitment of Splicing Activators : Upon binding to this motif, this compound stabilizes a conformation of the pre-mRNA that enhances the recruitment of positive splicing factors.[9] Specifically, it increases the affinity of the RNA binding proteins Far Upstream Element Binding Protein 1 (FUBP1) and KH-type Splicing Regulatory Protein (KHSRP) to the SMN2 pre-mRNA complex.[4][9][10][11]
-
Promotion of Exon 7 Inclusion : The recruitment of these stimulatory factors effectively counteracts the inhibitory signals that normally lead to exon 7 skipping in SMN2, guiding the spliceosome to recognize and include exon 7 in the mature messenger RNA (mRNA).
-
Increased Full-Length SMN Protein : The resulting full-length SMN2 mRNA is then translated into a stable, functional SMN protein, thereby addressing the core molecular deficit in SMA.
Caption: Signaling pathway for the this compound mechanism of action.
Quantitative Data Summary
The efficacy of this compound has been quantified through various in vitro and in vivo studies.
Table 1: In Vitro Efficacy
| Compound | Metric | Value | Cell System | Reference |
| SMN-C2/C3 | EC₅₀ (Exon 7 Splicing) | ~100 nM | HEK293H Minigene | [9] |
Table 2: In Vivo Efficacy in a Severe SMA Mouse Model (Δ7 Mice)
| Treatment Group | Dose (Intraperitoneal) | Median Survival | % Survival Past P65 | Body Weight Outcome | Reference |
| Vehicle | N/A | 18 days | 0% | Moribund phenotype | [5][7] |
| This compound (Low Dose) | 0.3 mg/kg/day | 28 days | Not Reported | Dose-dependent gain | [5][7] |
| This compound (Mid Dose) | 1 mg/kg/day | Not Reported | ~90% | Phenotype similar to controls | [5][7] |
| This compound (High Dose) | 3 mg/kg/day | Not Reported | ~90% | Some animals ~80% of controls | [5][7] |
Table 3: Pharmacodynamics in C/C-allele SMA Mice
| Metric | Time Point | Tissue | Observation | Reference |
| Peak Drug Level & FL SMN2 mRNA | ~7 hours post-dose | Blood | Levels peaked and then decreased as drug cleared | [12] |
| SMN Protein Increase | 24 hours post-dose | Brain, Quadriceps | Measurable increase after a single 10 mg/kg dose | [12] |
Table 4: Off-Target Splicing Effects
| Metric | Condition | Result | Note | Reference |
| Altered Splicing Events | 500 nM this compound in Type 1 SMA fibroblasts | 42 exons identified | 6 exons showed a change >40% | [10] |
| Motif Enrichment | Analysis of affected exons | Slight, non-significant enrichment of AG-rich motifs near the 3' splice site | No enrichment in total exonic sequences | [10] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for interpretation and replication of findings.
Protocol 1: In Vivo Efficacy Study in Δ7 SMA Mouse Model
-
Objective : To determine the dose-dependent effect of this compound on survival, body weight, and motor function in a severe SMA mouse model.
-
Animal Model : Δ7 SMA mice, which exhibit a severe phenotype with a median survival of approximately 18 days.[5]
-
Dosing Regimen :
-
Endpoints Measured :
-
Survival : Monitored daily and recorded for Kaplan-Meier analysis.[5]
-
Body Weight : Measured regularly to assess dose-dependent weight gain compared to vehicle and heterozygous littermate controls.[5][7]
-
Motor Function : Assessed through the ability of mice to right themselves and by monitoring general locomotor activity levels.[5]
-
Protocol 2: Analysis of Off-Target Splicing via RNA-Sequencing
-
Objective : To assess the specificity of this compound for SMN2 and identify potential off-target splicing events across the transcriptome.
-
Cell System : Primary fibroblasts derived from a Type 1 SMA patient.[10]
-
Treatment : Cells were treated with 500 nM of this compound.[10]
-
Methodology :
-
Total RNA was extracted from both treated and untreated (control) cells.
-
RNA-sequencing (RNA-seq) was performed to generate a comprehensive profile of all transcripts.
-
Bioinformatic analysis was used to compare the splicing patterns between treated and control samples.
-
Exons showing a significant change in inclusion or exclusion were identified and quantified.[10]
-
Sequence analysis was performed on the regions surrounding the affected exons to check for enrichment of specific motifs (e.g., AG-rich sequences).[10]
-
Protocol 3: Target Identification via Photo–Cross-Linking and Pull-Down Assay
-
Objective : To determine whether this compound directly binds to SMN2 pre-mRNA or to a splicing regulatory protein.
-
Methodology :
-
Probe Synthesis : A photo–cross-linking probe, SMN-C2-BD, was synthesized. This probe is a close analog of this compound containing a reactive group that can be activated by UV light to form a covalent bond with its direct binding partner.[9]
-
Binding and Cross-Linking : The probe was incubated with cellular extracts or purified components (RNA, proteins).
-
UV Irradiation : The mixture was exposed to UV light to induce covalent cross-linking between the probe and its direct target.
-
Pull-Down : The probe (now cross-linked to its target) was captured and purified from the mixture.
-
Target Identification : The captured molecules were analyzed (e.g., via mass spectrometry for proteins or sequencing for RNA) to identify the direct binding partner of the this compound analog.[9] This experiment confirmed that the direct target is the SMN2 pre-mRNA itself.[9]
-
Caption: High-level workflows for key in vivo and in vitro experiments.
References
- 1. curesma.org [curesma.org]
- 2. hcp.smanewstoday.com [hcp.smanewstoday.com]
- 3. Restoring SMN Expression: An Overview of the Therapeutic Developments for the Treatment of Spinal Muscular Atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DSpace [dr.lib.iastate.edu]
- 5. medchemexpress.com [medchemexpress.com]
- 6. nbinno.com [nbinno.com]
- 7. This compound | DNA/RNA Synthesis | TargetMol [targetmol.com]
- 8. This compound | SMN2 splicing modulator | Probechem Biochemicals [probechem.com]
- 9. pnas.org [pnas.org]
- 10. The First Orally Deliverable Small Molecule for the Treatment of Spinal Muscular Atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
The Role of SMN-C3 in the Regulation of SMN2 Splicing: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Spinal Muscular Atrophy (SMA) is a debilitating neurodegenerative disease characterized by the loss of motor neurons due to insufficient levels of the Survival Motor Neuron (SMN) protein. While the SMN1 gene is lost in SMA patients, a nearly identical gene, SMN2, is retained. However, a single nucleotide difference in SMN2 leads to the exclusion of exon 7 in the majority of its transcripts, resulting in a truncated and unstable SMNΔ7 protein. Small molecule splicing modifiers that promote the inclusion of exon 7 in SMN2 mRNA represent a promising therapeutic strategy. This technical guide provides an in-depth overview of SMN-C3, an orally active small molecule modulator of SMN2 splicing. We will delve into its mechanism of action, present key preclinical data, and provide detailed experimental protocols relevant to its study.
Introduction to this compound
This compound is a selective, orally bioavailable small molecule that has been identified as a potent modulator of SMN2 pre-mRNA splicing.[1][2] Its primary function is to increase the production of full-length SMN2 messenger RNA (mRNA), leading to elevated levels of functional SMN protein.[1] Preclinical studies have demonstrated that this compound can ameliorate the disease phenotype in mouse models of SMA by improving motor function and extending lifespan.[1][3]
Mechanism of Action
This compound exerts its effect by directly interacting with the SMN2 pre-mRNA. This binding event induces a conformational change in the pre-mRNA, which in turn enhances the recruitment of key splicing factors to the exon 7 region.
Direct Binding to SMN2 pre-mRNA
Chemical proteomic and genomic studies have revealed that this compound and its close analogs, SMN-C2, directly bind to the AGGAAG motif within exon 7 of the SMN2 pre-mRNA.[4][5] This interaction is a critical first step in its mechanism of action.
Allosteric Modulation of RNA-Protein Interactions
The binding of this compound to the SMN2 pre-mRNA promotes a conformational change at the junction of intron 6 and exon 7.[4][5] This altered RNA structure creates a new binding surface that increases the affinity of the splicing activators, far upstream element binding protein 1 (FUBP1) and KH-type splicing regulatory protein (KHSRP), to the SMN2 pre-mRNA complex.[4][5] The enhanced recruitment of these positive regulators facilitates the inclusion of exon 7 into the mature mRNA transcript.
Preclinical Efficacy of this compound in a Mouse Model of SMA
The therapeutic potential of this compound has been evaluated in the Δ7 mouse model of SMA, which carries a homozygous deletion of the mouse Smn gene and expresses the human SMN2 gene.
Dose-Dependent Improvement in Survival and Motor Function
Treatment of Δ7 mice with this compound resulted in a significant and dose-dependent increase in survival and improvement in motor function.[3]
| Treatment Group (Dose) | Median Survival (Days) | Righting Reflex (Seconds) | Locomotor Activity |
| Vehicle | 18 | > 30 | Severely impaired |
| This compound (0.3 mg/kg/day) | 28 | Improved | Moderately improved |
| This compound (1 mg/kg/day) | > 65 | Normalized | Normalized |
| This compound (3 mg/kg/day) | > 65 | Normalized | Normalized |
Table 1: Efficacy of this compound in the Δ7 SMA Mouse Model. Data summarized from Naryshkin NA, et al. Science. 2014.[3]
Increased SMN Protein Levels in CNS and Peripheral Tissues
This compound treatment led to a dose-dependent increase in full-length SMN protein levels in both the central nervous system (CNS) and peripheral tissues of C/C-allele and Δ7 mice.[6][7]
| Tissue | This compound Dose (mg/kg) | Fold Increase in SMN Protein (vs. Vehicle) |
| Brain (Δ7 mice) | 0.1 | ~1.5 |
| Brain (Δ7 mice) | 0.3 | ~2.0 |
| Brain (Δ7 mice) | 1.0 | ~2.5 |
| Quadriceps (Δ7 mice) | 0.1 | ~1.3 |
| Quadriceps (Δ7 mice) | 0.3 | ~1.8 |
| Quadriceps (Δ7 mice) | 1.0 | ~2.2 |
| Brain (C/C-allele mice) | 10 | ~2-fold |
| Spinal Cord (C/C-allele mice) | 10 | ~2-fold |
| Quadriceps (C/C-allele mice) | 10 | ~1.5-fold |
Table 2: this compound-mediated increase in SMN protein levels in SMA mouse models. Data summarized from Naryshkin NA, et al. Science. 2014 and other sources.[6][7]
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
In Vivo Efficacy Study in a Mouse Model of SMA
Animal Model: Δ7 SMA mice (e.g., FVB.Cg-Smn1tm1Hung Tg(SMN2)89Ahmb/J).[3]
Treatment Administration:
-
From postnatal day 3 (P3) to P23, administer this compound or vehicle via intraperitoneal (IP) injections at desired doses (e.g., 0.3, 1, and 3 mg/kg/day).[8]
-
From P24 onwards, switch to oral gavage for administration.[8]
Monitoring and Endpoints:
-
Record body weight and survival daily.
-
Perform motor function tests such as the righting reflex and open-field locomotor activity at regular intervals.
-
The study endpoint is typically defined by survival or a predetermined time point (e.g., P65).[3]
Quantification of SMN2 mRNA Splicing by RT-qPCR
RNA Extraction and cDNA Synthesis:
-
Extract total RNA from tissues or cells using a suitable kit (e.g., RNeasy Mini Kit, Qiagen).
-
Perform DNase treatment to remove any contaminating genomic DNA.
-
Synthesize cDNA using a reverse transcription kit (e.g., High-Capacity cDNA Reverse Transcription Kit, Applied Biosystems) with random primers or oligo(dT).
Real-Time qPCR:
-
Design primers specific for full-length SMN2 (including exon 7) and total SMN2 transcripts.
-
Full-length SMN2 Forward (Exon 6): 5'-GTCCAGATTCTCTTGATGAT-3'
-
Full-length SMN2 Reverse (Exon 7): (Design a primer spanning the exon 6-7 junction)
-
Total SMN2 Forward (Exon 6): 5'-GTCCAGATTCTCTTGATGAT-3'
-
Total SMN2 Reverse (Exon 8): 5'-CTATAACGCTTCACATTCCA-3'
-
-
Perform real-time qPCR using a SYBR Green or TaqMan-based assay.
-
Use a stable housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Calculate the relative abundance of full-length SMN2 transcripts using the ΔΔCt method.
Western Blot Analysis of SMN Protein Levels
Protein Extraction:
-
Homogenize tissue samples or lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
Determine protein concentration using a BCA or Bradford assay.
SDS-PAGE and Immunoblotting:
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST (Tris-buffered saline with 0.1% Tween-20).
-
Incubate the membrane with a primary antibody against SMN protein (e.g., mouse anti-SMN, 1:3000).
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Normalize SMN protein levels to a loading control (e.g., β-actin, GAPDH).
In Vitro RNA Pull-Down Assay
Biotinylated RNA Probe Preparation:
-
Synthesize a biotinylated RNA probe corresponding to the region of SMN2 pre-mRNA containing the this compound binding site (AGGAAG motif in exon 7).
-
A non-biotinylated probe or a scrambled sequence can be used as a negative control.
Pull-Down Procedure:
-
Incubate the biotinylated RNA probe with nuclear extract or purified recombinant proteins (e.g., FUBP1, KHSRP) in the presence of this compound or vehicle (DMSO).
-
Add streptavidin-coated magnetic beads to the binding reaction and incubate to capture the biotinylated RNA-protein complexes.
-
Wash the beads several times with a wash buffer to remove non-specific binders.
-
Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Analyze the eluted proteins by Western blotting using antibodies against the proteins of interest (e.g., FUBP1, KHSRP).
Conclusion
This compound is a promising small molecule modulator of SMN2 splicing with a well-defined mechanism of action and demonstrated preclinical efficacy. Its ability to increase full-length SMN protein levels through direct interaction with the SMN2 pre-mRNA and subsequent recruitment of splicing activators highlights the potential of RNA-targeting small molecules as therapeutics for genetic diseases. The experimental protocols detailed in this guide provide a framework for the further investigation and development of this compound and other similar compounds for the treatment of Spinal Muscular Atrophy.
References
- 1. researchgate.net [researchgate.net]
- 2. A large animal model of Spinal Muscular Atrophy and correction of phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 3. smafoundation.org [smafoundation.org]
- 4. Mechanistic studies of a small-molecule modulator of SMN2 splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanistic studies of a small-molecule modulator of SMN2 splicing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide on the Effect of SMN-C3 on Survival Motor Neuron Protein Expression
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Spinal Muscular Atrophy (SMA) is a debilitating neurodegenerative disease caused by insufficient levels of the Survival Motor Neuron (SMN) protein.[1][2] The primary cause is the loss or mutation of the SMN1 gene.[2] A nearly identical gene, SMN2, can produce functional SMN protein, but due to an alternative splicing event that predominantly excludes exon 7, it only generates a small fraction of the necessary protein.[1][3] Consequently, therapeutic strategies have focused on increasing the amount of functional SMN protein produced from the SMN2 gene.[4] SMN-C3 is an orally available, small-molecule SMN2 splicing modulator designed to increase the inclusion of exon 7 in SMN2 mRNA transcripts, thereby boosting the production of full-length, functional SMN protein.[1][5][6] Preclinical studies have demonstrated that this compound effectively increases SMN protein levels in both central nervous system (CNS) and peripheral tissues, leading to significant improvements in motor function and survival in mouse models of SMA.[7][8][9] This document provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative effects on SMN protein expression, detailed experimental protocols, and visualizations of the relevant biological and experimental pathways.
Mechanism of Action: SMN2 Splicing Modification
The core genetic defect in SMA lies in the inability of the SMN2 gene to compensate for the non-functional SMN1 gene.[1] This is due to a single, critical C-to-T nucleotide substitution in exon 7 of SMN2, which disrupts a splicing enhancer site and promotes the exclusion of exon 7 from the final mRNA transcript.[2] The resulting truncated protein, SMNΔ7, is unstable and rapidly degraded.[1]
This compound is part of a class of small molecules that act as SMN2 splicing modifiers.[5][6] Its proposed mechanism involves direct interaction with the SMN2 pre-mRNA. Specifically, this compound has been shown to bind to an AG-rich motif within exon 7.[10][11] This binding is thought to recruit or stabilize the binding of positive splicing factors, such as FUBP1 and KHSRP, to the pre-mRNA.[10][11] This action counteracts the effect of splicing silencers, promoting the inclusion of exon 7 into the mature mRNA transcript.[1][10] The result is an increased proportion of full-length SMN2 mRNA, which is then translated into stable, functional SMN protein.
Caption: Mechanism of this compound action on SMN2 pre-mRNA splicing.
Quantitative Data on SMN Protein Expression
Preclinical studies in various SMA mouse models have quantified the dose-dependent effects of this compound on both SMN2 mRNA splicing and resultant SMN protein levels.
In Vivo Efficacy in C/C-allele SMA Mice
The C/C-allele mouse is a milder model of SMA. Studies in these mice demonstrate the rapid and robust effect of this compound following oral administration.
Table 1: Effect of a Single Oral Dose (10 mg/kg) of this compound in C/C-allele Mice
| Time Post-Dose | Full-Length SMN2 mRNA (Blood) | SMN Protein (Brain) | SMN Protein (Quadriceps) |
|---|---|---|---|
| ~7 hours | Peak Induction | Measurable Increase | Measurable Increase |
| 24 hours | Decreasing | Sustained Increase | Sustained Increase |
Data synthesized from published preclinical findings.[7]
Table 2: SMN Protein Levels After Repeated Oral Dosing (10 mg/kg/day) of this compound in C/C-allele Mice
| Tissue | Fold Increase in SMN Protein vs. Vehicle (after 10 days) |
|---|---|
| Brain | Significant Increase |
| Spinal Cord | Significant Increase |
| Quadriceps | Significant Increase |
| Gastrointestinal Tissues | Significant Increase |
| Pancreas | Significant Increase |
Steady state levels in the brain and blood were typically reached by day 10. Data synthesized from published preclinical findings.[7][8]
In Vivo Efficacy in SMNΔ7 Mice
The SMNΔ7 mouse is a severe model of SMA, with a median survival of approximately 18 days.[5] this compound treatment has shown significant therapeutic benefits in this model.
Table 3: Effect of Daily Intraperitoneal Doses of this compound (P3-P9) on SMN Protein Levels in SMNΔ7 Mice
| Dose (mg/kg) | SMN Protein Level in Brain (vs. Vehicle) | SMN Protein Level in Quadriceps (vs. Vehicle) | Median Survival |
|---|---|---|---|
| 0.1 | Modest Increase | Modest Increase | Increased |
| 0.3 | Dose-dependent Increase | Dose-dependent Increase | 28 days |
| 1.0 | Substantial Increase | Substantial Increase | >65 days (~90% survival) |
Data synthesized from published preclinical findings.[5][8]
Experimental Protocols
The following are detailed methodologies for key experiments used to evaluate the efficacy of this compound.
Animal Models and Dosing Regimen
-
Animal Models:
-
C/C-allele Mice: A milder SMA model used to assess pharmacokinetics and pharmacodynamics.
-
SMNΔ7 Mice: A severe SMA model used to assess survival and motor function benefits.[12]
-
-
Administration:
-
Oral Gavage: Used for C/C-allele mice to assess oral bioavailability and CNS penetration. This compound is typically formulated in a vehicle suitable for oral administration.[7]
-
Intraperitoneal (IP) Injection: Used for neonatal SMNΔ7 mice (from postnatal day 3) due to difficulties with oral dosing in pups.[10]
-
-
Dosing: Doses ranged from 0.1 to 10 mg/kg, administered once daily.[7][8]
Quantification of SMN mRNA (RT-qPCR)
-
Tissue Collection: Whole blood, brain, spinal cord, and muscle tissues are collected at specified time points post-dosing.
-
RNA Extraction: Total RNA is isolated from homogenized tissues or blood cells using a suitable RNA extraction kit (e.g., Trizol or column-based methods).
-
cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcriptase enzyme and random primers or oligo(dT) primers.
-
Quantitative PCR (qPCR): Real-time PCR is performed using primers and probes specific for full-length (exon 7-containing) SMN2 mRNA and Δ7 SMN2 mRNA. A housekeeping gene (e.g., GAPDH, Actin) is used for normalization.
-
Data Analysis: The relative expression of full-length and Δ7 mRNA is calculated using the ΔΔCt method.
Quantification of SMN Protein (Western Blot or ELISA)
-
Tissue Collection and Lysis: Tissues (brain, spinal cord, quadriceps) are harvested and snap-frozen. Protein lysates are prepared by homogenizing the tissue in RIPA buffer containing protease inhibitors.
-
Protein Quantification: The total protein concentration in the lysates is determined using a BCA or Bradford assay.
-
Western Blot:
-
Equal amounts of total protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked (e.g., with 5% non-fat milk or BSA) and then incubated with a primary antibody specific for SMN protein.
-
A loading control antibody (e.g., GAPDH, Tubulin) is used to ensure equal protein loading.
-
The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged. Densitometry is used to quantify the relative SMN protein levels.
-
-
ELISA (Enzyme-Linked Immunosorbent Assay):
-
A more quantitative method where microplate wells are coated with a capture antibody for SMN protein.
-
Tissue lysates are added to the wells, followed by a detection antibody conjugated to an enzyme.
-
A substrate is added to produce a measurable colorimetric or fluorescent signal, which is proportional to the amount of SMN protein.
-
Caption: General experimental workflow for evaluating this compound in vivo.
Conclusion
This compound is a potent, orally active small-molecule SMN2 splicing modulator that effectively increases the production of full-length SMN protein.[1][5] Quantitative data from preclinical SMA models demonstrate its ability to correct SMN2 splicing and significantly raise SMN protein levels in both the central nervous system and peripheral tissues.[7][8] This restoration of SMN protein leads to dramatic improvements in motor function, body weight, and overall survival in a severe mouse model of the disease.[5][9] The well-defined mechanism of action and robust preclinical data package highlight the therapeutic potential of this compound and related compounds for the treatment of Spinal Muscular Atrophy.
References
- 1. mdpi.com [mdpi.com]
- 2. Developing therapies for spinal muscular atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enhancement of SMN protein levels in a mouse model of spinal muscular atrophy using novel drug-like compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. curesma.org [curesma.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | SMN2 splicing modulator | Probechem Biochemicals [probechem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. | BioWorld [bioworld.com]
- 10. The First Orally Deliverable Small Molecule for the Treatment of Spinal Muscular Atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
Preclinical Profile of SMN-C3 for Spinal Muscular Atrophy: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical research on SMN-C3, a small molecule modulator of SMN2 splicing, for the treatment of Spinal Muscular Atrophy (SMA). The data herein is collated from key preclinical studies and is intended to serve as a detailed resource for the scientific community.
Quantitative Data Summary
The following tables summarize the key quantitative outcomes from preclinical studies of this compound in the widely used Δ7 mouse model of severe SMA. This model is characterized by the absence of the mouse Smn gene and the presence of the human SMN2 gene and a delta-7 SMN transgene, leading to a severe phenotype with a short lifespan.[1][2]
Table 1: Dose-Dependent Effects of this compound on Survival in Δ7 SMA Mice
| Treatment Group | Dosage Regimen | Median Survival (Days) | Percent Survival Beyond P65 | Reference |
| Vehicle (DMSO) | Daily intraperitoneal (i.p.) injection | 18 | 0% | [3] |
| This compound (Low Dose) | 0.3 mg/kg/day (i.p.) | 28 | Not Reported | [3] |
| This compound (Mid Dose) | 1 mg/kg/day (i.p.) | >65 | ~90% | [3] |
| This compound (High Dose) | 3 mg/kg/day (i.p.) | >65 | ~90% | [3] |
Table 2: Effect of this compound on Body Weight in Δ7 SMA Mice
| Treatment Group | Dosage | Body Weight Outcome | Reference |
| Vehicle | N/A | Mice are significantly smaller and appear moribund by P16. | [3] |
| This compound (High Dose) | 3 mg/kg/day | Dose-dependent bodyweight gain, with some animals reaching ~80% of heterozygous control weight. Phenotype similar to heterozygous controls. | [3] |
| This compound (Suboptimal Dose) | 0.1 mg/kg/day (i.p. P3-23), 0.3 mg/kg/day (oral gavage from P24) | Reduced body weight compared to high-dose treated mice. | [4] |
Table 3: SMN Protein Expression Levels Following this compound Treatment
| Tissue | Treatment Group | SMN Protein Level (Arbitrary Units ± SEM) | Percent Increase Above Vehicle (after 10 days at 10 mg/kg/day) | Reference |
| Brain | Non-SMA | 669.1 ± 7.8 | N/A | [4] |
| Δ7 Low Dose (0.1 mg/kg) | 66.5 ± 9.5 | Not Reported | [4] | |
| Δ7 High Dose (3 mg/kg) | 160.8 ± 10.6 | Not Reported | [4] | |
| C/C-allele Mice (10 mg/kg/day) | Not Reported | ~150% | [5] | |
| Muscle | Non-SMA | 121.2 ± 4.0 | N/A | [4] |
| Δ7 Low Dose (0.1 mg/kg) | 41.8 ± 6.0 | Not Reported | [4] | |
| Δ7 High Dose (3 mg/kg) | 80.8 ± 4.9 | Not Reported | [4] | |
| Quadriceps | C/C-allele Mice (10 mg/kg/day) | Not Reported | ~200% | [5] |
| Spinal Cord | C/C-allele Mice (10 mg/kg/day) | Not Reported | ~125% | [5] |
| Liver | C/C-allele Mice (10 mg/kg/day) | Not Reported | ~100% | [5] |
Experimental Protocols
Animal Model
The most commonly utilized animal model in the preclinical evaluation of this compound is the SMNΔ7 mouse model of severe SMA (Jackson Laboratory Stock No: 005025).[1] These mice carry the human SMN2 gene, a human SMNΔ7 cDNA transgene, and have a targeted mutation of the endogenous mouse Smn gene.[2][6] This genetic background results in a severe SMA phenotype with an average lifespan of approximately 14-18 days when untreated.[1][3][6]
Drug Administration
This compound has been administered through two primary routes in preclinical studies:
-
Intraperitoneal (i.p.) Injection: For neonatal and young pups (e.g., Postnatal Day (PND) 3 through PND23), this compound is dissolved in 100% dimethyl sulfoxide (B87167) (DMSO) and administered daily.[3][4]
-
Oral Gavage: For older animals (e.g., from PND24 onwards), this compound is formulated in a solution of 0.5% hydroxypropyl methylcellulose (B11928114) and 0.1% Tween 80 and administered daily.[4]
Dosages have ranged from a suboptimal dose of 0.1 mg/kg to a high dose of 3 mg/kg for i.p. injections, and up to 10 mg/kg for oral gavage.[3][4]
Motor Function Assessment
Several methods are employed to evaluate motor function in SMA mouse models:
-
Righting Reflex: This test measures the time it takes for a mouse placed on its back to right itself onto all four paws. This compound treatment has been shown to normalize this reflex in Δ7 mice.[3][7]
-
Locomotor Activity: General movement and exploration are often assessed in an open-field test to quantify locomotor activity.[3][7]
-
Grip Strength: This assesses limb muscle strength by measuring the force a mouse can exert with its paws.[7][8]
-
Electrophysiological Measures: Techniques such as Compound Muscle Action Potential (CMAP) and Motor Unit Number Estimation (MUNE) can be used to non-invasively assess the health of motor neurons and neuromuscular junctions.[8]
SMN Protein Quantification
-
Western Blot Analysis: This is the standard method for quantifying SMN protein levels in various tissues. Tissue lysates (e.g., from the brain, spinal cord, and muscle) are separated by SDS-PAGE, transferred to a membrane, and probed with an anti-SMN antibody. A loading control, such as β-actin, is used for normalization.[9]
-
Enzyme-Linked Immunosorbent Assay (ELISA): A two-site ELISA can also be used for a more quantitative measurement of SMN protein levels in cell and tissue lysates.[10]
Immunohistochemistry
Immunohistochemistry is utilized to visualize the localization of SMN protein within the spinal cord and to assess the morphology of motor neurons and neuromuscular junctions.
-
Tissue Preparation: Mice are transcardially perfused with 4% paraformaldehyde (PFA). The spinal cord is dissected, post-fixed in PFA, and then cryoprotected in sucrose (B13894) solutions before being embedded and sectioned.[11][12]
-
Staining: Sections are incubated with a primary antibody against SMN, followed by a fluorescently labeled secondary antibody. Nuclei are often counterstained with DAPI.[12][13]
-
Antigen Retrieval: For some antibodies, an antigen retrieval step, such as heating in sodium citrate (B86180) buffer, may be necessary.[14]
-
Blocking: Non-specific antibody binding is blocked using a solution containing normal serum (e.g., donkey serum).[12]
Visualizations
Signaling Pathway
Caption: Mechanism of this compound in promoting SMN2 exon 7 inclusion.
Experimental Workflow
Caption: A typical experimental workflow for preclinical evaluation of this compound.
References
- 1. Dual SMN inducing therapies can rescue survival and motor unit function in symptomatic Δ7SMA mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 005025 - FVB.SMNΔ7;SMN2;Smn- , Moderate Type II SMA , Delta 7 mouse incipient congenic Strain Details [jax.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. Abnormal motor phenotype in the SMNΔ7 mouse model of spinal muscular atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization of a murine model of SMA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Comparison of Three Electrophysiological Methods for the Assessment of Disease Status in a Mild Spinal Muscular Atrophy Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. SMN Modulator ML372 Increases SMN Protein Abundance, Body Weight, Lifespan, and Rescues Motor Function in SMNΔ7 SMA Mice - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Protocol for Immunohistochemistry on Mouse Spine - IHC WORLD [ihcworld.com]
- 12. Laser microscopy acquisition and analysis of premotor synapses in the murine spinal cord - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. sevenhillsbioreagents.com [sevenhillsbioreagents.com]
SMN-C3: A Comprehensive Technical Guide to its Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
SMN-C3 is a selective, orally bioavailable small molecule that has demonstrated significant potential as a therapeutic agent for Spinal Muscular Atrophy (SMA). By modulating the splicing of the Survival Motor Neuron 2 (SMN2) gene, this compound effectively increases the production of full-length, functional SMN protein, addressing the root cause of SMA. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, mechanism of action, and preclinical efficacy of this compound. Detailed experimental protocols and quantitative data from key studies are presented to facilitate further research and development in the field of SMA therapeutics.
Chemical Structure and Physicochemical Properties
This compound is a complex heterocyclic molecule with the chemical formula C24H28N6O.[1] Its structure is characterized by a fused ring system, which is crucial for its biological activity.
Chemical Structure:
Caption: Chemical structure of this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | 7-(1-azabicyclo[2.2.2]octan-4-yl)-2-(4,6-dimethylpyrazolo[1,5-a]pyrazin-2-yl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one | |
| Molecular Formula | C24H28N6O | [1] |
| Molecular Weight | 416.52 g/mol | [1] |
| CAS Number | 1449597-34-5 | [1] |
| Appearance | Light-yellow solid | |
| Solubility | Soluble in DMSO |
Mechanism of Action: SMN2 Splicing Modulation
Spinal Muscular Atrophy is caused by insufficient levels of the SMN protein due to the loss or mutation of the SMN1 gene. A paralogous gene, SMN2, can produce functional SMN protein, but a single nucleotide difference leads to the predominant exclusion of exon 7 during pre-mRNA splicing, resulting in a truncated and unstable protein.
This compound acts as a potent and selective SMN2 splicing modulator. Its mechanism of action involves binding to a specific AG-rich sequence within exon 7 of the SMN2 pre-mRNA. This binding event is thought to stabilize the interaction of the U1 small nuclear ribonucleoprotein (snRNP) at the 5' splice site of exon 7. Furthermore, this compound has been shown to recruit key splicing factors, including Far upstream element-binding protein 1 (FUBP1) and KH-type splicing regulatory protein (KHSRP), to the exon 7 region. This concerted action counteracts the inhibitory splicing elements and promotes the inclusion of exon 7 into the mature mRNA transcript, leading to the production of full-length, functional SMN protein.
Caption: Proposed mechanism of action of this compound.
Preclinical Efficacy
The therapeutic potential of this compound has been evaluated in various preclinical models of Spinal Muscular Atrophy, primarily in mouse models that recapitulate the genetic and phenotypic characteristics of the human disease.
In Vitro Activity
In cellular assays using fibroblasts from SMA patients, this compound has been shown to effectively increase the levels of full-length SMN2 mRNA and functional SMN protein.
Table 2: In Vitro Efficacy of this compound
| Assay | Cell Type | Parameter | Value | Reference |
| SMN2 Splicing Assay | Type 1 SMA Patient Fibroblasts | EC50 (Exon 7 Inclusion) | 17 nM |
In Vivo Efficacy in a Severe SMA Mouse Model (SMNΔ7)
The SMNΔ7 mouse model is a severe model of SMA, with a median survival of approximately 14-18 days. Treatment with this compound has demonstrated remarkable dose-dependent improvements in survival, body weight, and motor function in these animals.
Table 3: In Vivo Efficacy of this compound in SMNΔ7 Mice
| Dose (mg/kg/day) | Administration Route | Median Survival (days) | % Survival at Day 65 | Observations | Reference |
| Vehicle | Oral gavage | 18 | 0% | - | |
| 0.3 | IP injection | 28 | Not Reported | Dose-dependent increase in survival. | |
| 1 | IP injection | >65 | ~90% | Significant improvement in body weight and motor function. | |
| 3 | IP injection | >65 | ~90% | Phenotype similar to heterozygous controls. |
Pharmacokinetics in Mice
Pharmacokinetic studies in C/C-allele SMA mice have shown that orally administered this compound is readily absorbed and distributed to relevant tissues, including the central nervous system.
Table 4: Pharmacokinetic Parameters of this compound in C/C-allele SMA Mice (10 mg/kg, single oral dose)
| Parameter | Tissue/Fluid | Value | Reference |
| Tmax (Peak Concentration) | Plasma | ~7 hours | [2] |
| Tmax (Full-length SMN2 mRNA) | Blood | ~7 hours | [2] |
| SMN Protein Half-life | Brain | ~2 days (36 hours) | [2] |
Experimental Protocols
This section provides an overview of the key experimental methodologies used to characterize the activity of this compound.
In Vivo Efficacy Study in SMNΔ7 Mice
Caption: Experimental workflow for in vivo efficacy studies.
4.1.1. Animal Model
-
Model: SMNΔ7 mice, a severe model of SMA.
-
Housing: Maintained in a temperature and humidity-controlled environment with a 12-hour light/dark cycle. Pups are housed with their dam until weaning.
4.1.2. Dosing
-
Compound Preparation: this compound is typically dissolved in a suitable vehicle, such as a solution of 0.5% carboxymethylcellulose.
-
Administration: Administered daily via intraperitoneal (IP) injection or oral gavage, starting at postnatal day 3 (P3). Doses typically range from 0.3 to 3 mg/kg.
4.1.3. Outcome Measures
-
Survival: Monitored daily.
-
Body Weight: Measured daily using a calibrated scale.
-
Motor Function:
-
Righting Reflex Test: Pups are placed on their back, and the time taken to right themselves onto all four paws is recorded. A maximum time (e.g., 30 seconds) is typically set.[3][4][5][6][7]
-
Grip Strength Test: Forelimb and/or hindlimb grip strength is measured using a grip strength meter. The mouse is allowed to grasp a wire grid, and the peak force exerted before release is recorded.[1][8][9][10][11]
-
Western Blot for SMN Protein Quantification
4.2.1. Protein Extraction
-
Tissues (e.g., brain, spinal cord, muscle) are homogenized in RIPA buffer supplemented with protease inhibitors.
-
Lysates are centrifuged to pellet cellular debris, and the supernatant containing the protein is collected.
-
Protein concentration is determined using a BCA assay.
4.2.2. SDS-PAGE and Transfer
-
Equal amounts of protein (typically 20-40 µg) are separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Proteins are then transferred to a nitrocellulose or PVDF membrane.
4.2.3. Immunoblotting
-
The membrane is blocked with a solution of 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
The membrane is incubated with a primary antibody against SMN protein (e.g., mouse anti-SMN, diluted 1:1000 in blocking buffer) overnight at 4°C.[12]
-
The membrane is washed three times with TBST.
-
The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-mouse IgG-HRP) for 1 hour at room temperature.
-
After further washing, the signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.
-
A loading control, such as β-actin or GAPDH, is used to normalize for protein loading.
Quantitative PCR (qPCR) for SMN2 Splicing Analysis
4.3.1. RNA Extraction and cDNA Synthesis
-
Total RNA is extracted from cells or tissues using a suitable RNA isolation kit.
-
RNA quality and quantity are assessed using a spectrophotometer.
-
First-strand complementary DNA (cDNA) is synthesized from the RNA template using a reverse transcriptase enzyme and random primers or oligo(dT) primers.
4.3.2. qPCR Reaction
-
qPCR is performed using a real-time PCR system.
-
The reaction mixture typically contains cDNA, forward and reverse primers specific for full-length SMN2 (including exon 7) and total SMN2, and a fluorescent DNA-binding dye (e.g., SYBR Green) or a probe-based detection system.
-
The relative abundance of full-length SMN2 mRNA is calculated using the ΔΔCt method, normalized to a reference gene (e.g., GAPDH).
Conclusion
This compound is a promising small molecule SMN2 splicing modulator with a well-defined mechanism of action and robust preclinical efficacy. Its ability to increase full-length SMN protein levels translates to significant improvements in survival and motor function in severe mouse models of Spinal Muscular Atrophy. The data and protocols presented in this guide provide a solid foundation for further investigation and development of this compound and other related compounds as potential therapies for SMA. Continued research is warranted to fully elucidate its pharmacokinetic and pharmacodynamic profile and to translate these promising preclinical findings into clinical applications.
References
- 1. mmpc.org [mmpc.org]
- 2. researchgate.net [researchgate.net]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. A Battery of Motor Tests in a Neonatal Mouse Model of Cerebral Palsy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Righting Reflex Predicts Long-Term Histological and Behavioral Outcomes in a Closed Head Model of Traumatic Brain Injury | PLOS One [journals.plos.org]
- 7. Righting Reflex Predicts Long-Term Histological and Behavioral Outcomes in a Closed Head Model of Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 8. meliordiscovery.com [meliordiscovery.com]
- 9. treat-nmd.org [treat-nmd.org]
- 10. Grip Strength Protocol - IMPReSS [web.mousephenotype.org]
- 11. scantox.com [scantox.com]
- 12. treat-nmd.org [treat-nmd.org]
The Dawn of a New Era in Spinal Muscular Atrophy Treatment: A Technical Guide to Pyridopyrimidinone-Based SMN2 Splicing Modifiers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Spinal Muscular Atrophy (SMA) is a devastating neurodegenerative disease characterized by the loss of motor neurons, leading to progressive muscle weakness and atrophy. The primary cause of SMA is a deficiency of the Survival Motor Neuron (SMN) protein due to mutations or deletions in the SMN1 gene. A paralogous gene, SMN2, can produce a small amount of functional SMN protein, but its pre-mRNA is predominantly spliced to an unstable, truncated form. This guide provides an in-depth technical overview of the discovery and development of pyridopyrimidinone derivatives, a novel class of small molecules that modulate the splicing of SMN2 pre-mRNA to increase the production of full-length, functional SMN protein. We will delve into the mechanism of action, key experimental data, detailed laboratory protocols, and the drug discovery workflow that led to the approval of the first oral treatment for SMA.
Introduction: The Molecular Basis of SMA and the Therapeutic Rationale
Spinal Muscular Atrophy is an autosomal recessive disorder and a leading genetic cause of infant mortality.[1] The SMN protein is ubiquitously expressed and plays a critical role in various cellular processes, most notably the assembly of small nuclear ribonucleoproteins (snRNPs), which are essential components of the spliceosome responsible for pre-mRNA splicing.[2]
The key to a therapeutic strategy for SMA lies in the SMN2 gene. A single, critical C-to-T nucleotide transition in exon 7 of SMN2 disrupts an exonic splicing enhancer, leading to the exclusion of exon 7 in the majority of SMN2 transcripts.[3] This results in the production of a truncated and unstable protein, SMNΔ7.[1] However, SMN2 does produce a small amount of full-length SMN protein (approximately 10-15%), which is why the number of SMN2 copies in an individual is a major determinant of disease severity.[3] This understanding paved the way for a therapeutic approach focused on modulating the splicing of SMN2 to increase the inclusion of exon 7 and, consequently, the production of functional SMN protein.
Discovery and Optimization of Pyridopyrimidinone Derivatives
The journey to an oral SMA therapy began with high-throughput screening (HTS) campaigns designed to identify small molecules that could increase the inclusion of exon 7 in SMN2 pre-mRNA.[4] These screens led to the identification of initial hits, including a coumarin (B35378) derivative.[4] Through extensive medicinal chemistry efforts and structure-activity relationship (SAR) studies, these initial hits were optimized to improve potency, selectivity, and pharmacokinetic properties, leading to the discovery of the pyridopyrimidinone class of compounds.[5][6]
From RG7800 to Risdiplam (B610492): A Tale of Two Molecules
An early lead compound from the pyridopyrimidinone series, RG7800 , was the first small molecule SMN2 splicing modifier to enter human clinical trials.[1][3] In a Phase 1 study in healthy volunteers, RG7800 was well-tolerated and demonstrated a dose-dependent increase in full-length SMN2 mRNA in the blood.[7] Clinical trials in SMA patients also showed that RG7800 could increase SMN protein levels up to two-fold.[7] However, long-term nonclinical safety studies in monkeys revealed off-target retinal toxicity, which led to the suspension of its development.
This setback prompted further optimization of the pyridopyrimidinone scaffold, leading to the discovery of risdiplam (RG7916) . Risdiplam was engineered to have enhanced specificity for SMN2 splicing and an improved safety profile, particularly concerning the retinal findings observed with RG7800.[4] It demonstrated higher in vitro and in vivo efficacy in preclinical models of SMA and possessed a more favorable pharmacokinetic profile. These improvements ultimately led to its successful clinical development and approval as the first oral treatment for SMA.[8]
Quantitative Analysis of Pyridopyrimidinone Derivatives
The following tables summarize the key quantitative data for representative pyridopyrimidinone derivatives from preclinical and clinical studies.
| Compound | Target | In Vitro Potency (EC50) | SMN Protein Increase (in patient fibroblasts) | Reference |
| Pyridazine Hit (Cmpd 69) | SMN2 Splicing | 3.5 µM (reporter assay) | - | [5][9] |
| Optimized Pyridazine | SMN2 Splicing | 0.6 µM (ELISA) | 2.5-fold | [5][9] |
| RG7800 | SMN2 Splicing | - | >50% at <160 nM | [6] |
| Risdiplam (RG7916) | SMN2 Splicing | - | - |
| Compound | Animal Model | Dose | Key Efficacy Endpoints | Reference |
| RG7800 | Severe SMA Δ7 Mice | Daily oral administration | Significant increase in median survival time | [6] |
| Risdiplam (RG7916) | Severe SMA Δ7 Mice | Daily oral administration | Increased survival, restored synapse numbers, promoted muscle growth | [10] |
| Risdiplam (RG7916) | C/C-allele SMA Mice | Oral administration | Increased SMN protein levels in CNS and peripheral tissues | [3] |
| Compound | Study Population | Dose | Pharmacokinetic/Pharmacodynamic Outcomes | Reference |
| Risdiplam (RG7916) | Healthy Male Volunteers | 18.0 mg | ~41% of estimated maximum increase in SMN2 mRNA; Mean terminal half-life of 40-69 hours | [10] |
Mechanism of Action: How Pyridopyrimidinones Correct SMN2 Splicing
Pyridopyrimidinone derivatives act by directly binding to the SMN2 pre-mRNA. Specifically, studies with an analog of risdiplam, SMN-C2, have shown that it interacts with an AG-rich motif (AGGAAG) within exon 7.[11] This binding event induces a conformational change in the pre-mRNA, creating a new binding surface. This new conformation enhances the recruitment of the U1 small nuclear ribonucleoprotein (U1 snRNP) to the 5' splice site of exon 7.[4] The stabilization of the U1 snRNP at this position promotes the inclusion of exon 7 during the splicing process, leading to the production of full-length SMN2 mRNA and subsequently, functional SMN protein.
Caption: Mechanism of SMN2 splicing modification by pyridopyrimidinone derivatives.
Experimental Protocols
This section provides detailed methodologies for key experiments used in the discovery and characterization of pyridopyrimidinone derivatives for SMA treatment.
SMN2 Splicing Reporter Assay (High-Throughput Screening)
This assay is designed to identify compounds that increase the inclusion of exon 7 in a reporter gene construct.
-
Cell Line: HEK293 cells stably transfected with an SMN2 minigene reporter construct. The reporter typically contains SMN2 exon 7 and its flanking intronic sequences fused to a reporter gene (e.g., luciferase).
-
Compound Treatment: Seed cells in 384-well plates. Add compounds from a chemical library at a final concentration of 10 µM. Include DMSO as a negative control. Incubate for 24-48 hours.
-
Luciferase Assay: After incubation, lyse the cells and measure the luciferase activity using a commercial kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of activation relative to the DMSO control. Compounds that show a significant increase in luciferase activity are considered hits.
Quantification of SMN mRNA Splicing Isoforms by RT-PCR
This method is used to determine the ratio of full-length SMN2 mRNA to SMN2Δ7 mRNA.
-
RNA Extraction: Treat SMA patient-derived fibroblasts or tissues from SMA mouse models with the test compound. Extract total RNA using a commercial kit (e.g., RNeasy Mini Kit, Qiagen).
-
Reverse Transcription (RT): Synthesize cDNA from 1 µg of total RNA using a reverse transcriptase enzyme (e.g., SuperScript III, Invitrogen) and random hexamer primers.
-
Polymerase Chain Reaction (PCR):
-
Primers: Design primers that flank exon 7 of the SMN gene.
-
PCR Conditions:
-
Initial denaturation: 95°C for 5 minutes.
-
30-35 cycles of:
-
Denaturation: 95°C for 30 seconds.
-
Annealing: 58°C for 30 seconds.
-
Extension: 72°C for 30 seconds.
-
-
Final extension: 72°C for 7 minutes.
-
-
-
Gel Electrophoresis: Separate the PCR products on a 2% agarose (B213101) gel. The full-length SMN transcript (including exon 7) will produce a larger band than the SMNΔ7 transcript.
-
Quantification: Quantify the intensity of the bands using densitometry software (e.g., ImageJ). Calculate the percentage of exon 7 inclusion as: (Intensity of full-length band) / (Intensity of full-length band + Intensity of Δ7 band) * 100.
Quantification of SMN Protein by Western Blotting
This protocol details the detection and quantification of SMN protein levels in cells or tissues.
-
Protein Extraction: Lyse cells or homogenize tissues in RIPA buffer supplemented with protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a 12% SDS-polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against SMN (e.g., mouse anti-SMN, 1:5000) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-mouse IgG-HRP, 1:10000) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Analysis: Quantify the band intensity using densitometry. Normalize the SMN protein levels to a loading control protein (e.g., β-actin or GAPDH).
In Vivo Efficacy Studies in SMA Mouse Models
These studies are crucial for evaluating the therapeutic potential of lead compounds.
-
Animal Model: Use a severe SMA mouse model, such as the SMNΔ7 mouse, which has a deletion of the murine Smn gene and carries the human SMN2 gene. These mice have a short lifespan, typically around 14 days.[12]
-
Compound Administration: Administer the pyridopyrimidinone derivative orally on a daily basis, starting at postnatal day 1 or 2.
-
Efficacy Endpoints:
-
Survival: Monitor the lifespan of the treated mice compared to a vehicle-treated control group.
-
Body Weight: Record the body weight of the mice daily.
-
Motor Function: Assess motor function using tests such as the righting reflex, grip strength, and open-field activity.
-
Histology: At the end of the study, collect tissues (e.g., spinal cord, muscle) for histological analysis to assess motor neuron survival and neuromuscular junction integrity.
-
SMN Protein Levels: Quantify SMN protein levels in various tissues using Western blotting.
-
Drug Discovery and Development Workflow
The discovery of pyridopyrimidinone derivatives for SMA followed a structured drug discovery and development pipeline.
Caption: The drug discovery and development workflow for pyridopyrimidinone-based SMA therapies.
Conclusion and Future Directions
The discovery of pyridopyrimidinone derivatives represents a landmark achievement in the field of SMA therapeutics, offering an effective oral treatment that addresses the underlying molecular cause of the disease. The journey from high-throughput screening to the approval of risdiplam highlights the power of a deep understanding of disease biology coupled with innovative drug discovery and development strategies.
Future research in this area may focus on:
-
Next-generation SMN2 splicing modifiers: Developing compounds with even greater potency and specificity.
-
Combination therapies: Exploring the potential of combining SMN2 splicing modifiers with other therapeutic approaches, such as gene therapy or muscle-enhancing agents, to achieve synergistic effects.
-
Understanding long-term effects: Continued monitoring of patients treated with pyridopyrimidinone derivatives to assess the long-term safety and efficacy of this therapeutic class.
This technical guide provides a comprehensive overview of the science and methodology behind the development of pyridopyrimidinone-based SMA therapies. It is our hope that this information will serve as a valuable resource for researchers and scientists working to advance the treatment of SMA and other genetic diseases.
References
- 1. Developing standard procedures for pre-clinical efficacy studies in mouse models of spinal muscular atrophy: report of the expert workshop "Pre-clinical testing for SMA", Zürich, March 29-30th 2010 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanism of Splicing Regulation of Spinal Muscular Atrophy Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Risdiplam, the First Approved Small Molecule Splicing Modifier Drug as a Blueprint for Future Transformative Medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Spinal Muscular Atrophy Mouse Model Resource | JAX [jax.org]
- 6. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. A phase 1 healthy male volunteer single escalating dose study of the pharmacokinetics and pharmacodynamics of risdiplam (RG7916, RO7034067), a SMN2 splicing modifier - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mechanistic studies of a small-molecule modulator of SMN2 splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
The Direct Interaction of SMN-C3 with SMN2 pre-mRNA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the direct binding of SMN-C3, a small molecule splicing modulator, to the pre-messenger RNA (pre-mRNA) of the Survival of Motor Neuron 2 (SMN2) gene. This compound and its analogs are part of a class of orally available compounds that have shown significant promise in correcting the splicing defect of SMN2, a key therapeutic strategy for Spinal Muscular Atrophy (SMA). This document details the binding sites, the subsequent molecular events, quantitative binding data, and the experimental protocols used to elucidate these interactions.
Core Mechanism: A Dual-Binding Approach to Splicing Correction
Spinal Muscular Atrophy is primarily caused by insufficient levels of the SMN protein due to the loss of the SMN1 gene.[1][2] The paralogous SMN2 gene can produce functional SMN protein, but a single C-to-T nucleotide transition in exon 7 leads to its predominant exclusion from the final mRNA transcript, resulting in a truncated, non-functional protein.[1] this compound and related compounds act by directly binding to the SMN2 pre-mRNA to promote the inclusion of exon 7.[1][3]
The mechanism of action is not reliant on the global splicing machinery but is highly specific to the SMN2 pre-mRNA and a few other transcripts, such as STRN3.[1][4] Research, primarily through chemical proteomic and genomic studies, has revealed that this compound and its analogs achieve this specificity through a dual-interaction mechanism with the SMN2 pre-mRNA.[1][4][5]
Primary Binding Site: The core interaction occurs at a specific AGGAAG motif within exon 7 of the SMN2 pre-mRNA.[1] This binding is a key determinant of the compound's activity.
Secondary Interaction Site: In conjunction with the primary binding site, SMN-C compounds also interact with a tertiary RNA structure formed by the 5' splice site (5'ss) of exon 7 and the 5' terminus of the U1 small nuclear RNA (snRNA) .[4] This duplex is a critical recognition site for the U1 small nuclear ribonucleoprotein (snRNP), a foundational component of the spliceosome.
This dual-binding event induces a conformational change in the pre-mRNA structure.[1] This altered conformation creates a more favorable binding surface for positive splicing regulators while potentially displacing negative regulators. Specifically, the binding of this compound enhances the recruitment of the splicing activators Far Upstream Element Binding Protein 1 (FUBP1) and KH-type Splicing Regulatory Protein (KHSRP) to the pre-mRNA complex.[1] Concurrently, it has been suggested that this interaction may lead to the displacement of inhibitory proteins like hnRNP G.[1] The net result is a stabilized and more efficiently recognized splice site, leading to a significant increase in the inclusion of exon 7 in the mature mRNA and subsequent production of full-length, functional SMN protein.
Signaling and Interaction Pathway
References
- 1. pnas.org [pnas.org]
- 2. Diverse targets of SMN2-directed splicing-modulating small molecule therapeutics for spinal muscular atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Binding to SMN2 pre-mRNA-protein complex elicits specificity for small molecule splicing modifiers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Binding to SMN2 pre-mRNA-protein complex elicits specificity for small molecule splicing modifiers - PubMed [pubmed.ncbi.nlm.nih.gov]
Cellular Pathways Modulated by SMN-C3 Treatment: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Spinal Muscular Atrophy (SMA) is a debilitating neurodegenerative disease characterized by the loss of motor neurons due to insufficient levels of the Survival Motor Neuron (SMN) protein. The SMN1 gene, responsible for the majority of functional SMN protein production, is deleted or mutated in SMA patients. A paralogous gene, SMN2, can produce some functional SMN protein, but inefficient splicing of its pre-mRNA predominantly leads to a truncated, non-functional protein. SMN-C3 is a potent, orally bioavailable small molecule that acts as an SMN2 splicing modulator. This technical guide provides an in-depth overview of the cellular pathways modulated by this compound treatment, with a focus on its mechanism of action, preclinical efficacy, and the broader cellular implications of SMN protein restoration. Quantitative data from key preclinical studies are summarized, and detailed experimental protocols are provided for the core methodologies used to evaluate the effects of this compound.
Introduction to this compound and its Therapeutic Rationale
This compound is a pyridopyrimidinone derivative that has been identified as a highly selective and orally active SMN2 splicing modifier.[1] The therapeutic strategy behind this compound is to increase the production of full-length, functional SMN protein from the SMN2 gene, thereby compensating for the loss of SMN1 in SMA patients.[2][3] By promoting the inclusion of exon 7 in the SMN2 mRNA transcript, this compound directly addresses the underlying molecular defect in SMA.[2] Preclinical studies have demonstrated that this leads to significant improvements in motor function and survival in mouse models of the disease.[4][5]
Core Mechanism of Action: SMN2 Splicing Modulation
The primary and most well-characterized cellular pathway modulated by this compound is the pre-mRNA splicing of the SMN2 gene.
Quantitative Preclinical Efficacy of this compound
Preclinical studies in mouse models of SMA have provided quantitative data on the efficacy of this compound in increasing SMN protein levels and improving disease phenotype.
SMN Protein Expression in SMA Mouse Models
Treatment with this compound leads to a dose-dependent increase in full-length SMN protein in various tissues of SMA model mice.
| Mouse Model | Treatment Group | Dose | Tissue | SMN Protein Level (Arbitrary Units) | Reference |
| Δ7 SMA | Low Dose this compound | 0.1 mg/kg | Brain | 66.5 ± 9.5 | [6] |
| Δ7 SMA | High Dose this compound | 3 mg/kg | Brain | 160.8 ± 10.6 | [6] |
| Non-SMA Control | - | - | Brain | 669.1 ± 7.8 | [6] |
| Δ7 SMA | Low Dose this compound | 0.1 mg/kg | Muscle | 41.8 ± 6.0 | [6] |
| Δ7 SMA | High Dose this compound | 3 mg/kg | Muscle | 80.8 ± 4.9 | [6] |
| Non-SMA Control | - | - | Muscle | 121.2 ± 4.0 | [6] |
| C/C-allele | This compound | 10 mg/kg/day | Brain | ~150% increase vs. vehicle | [2] |
| C/C-allele | This compound | 10 mg/kg/day | Spinal Cord | ~125% increase vs. vehicle | [2] |
| C/C-allele | This compound | 10 mg/kg/day | Quadriceps | ~100% increase vs. vehicle | [2] |
Survival and Motor Function in SMA Mouse Models
This compound treatment significantly extends the lifespan and improves motor function in severe SMA mouse models.
| Mouse Model | Treatment Group | Dose | Median Survival (days) | Motor Function Outcome | Reference |
| Δ7 SMA | Vehicle | - | 18 | Moribund appearance at P16 | [4][5] |
| Δ7 SMA | Low Dose this compound | 0.3 mg/kg/day | 28 | Dose-dependent bodyweight gain | [4][5] |
| Δ7 SMA | High Dose this compound | 1 and 3 mg/kg/day | >65 (~90% survival) | Normalized righting reflex and locomotor activity | [4][5] |
Off-Target Effects and Broader Splicing Modulation
While this compound is highly selective for SMN2, high-throughput RNA sequencing has revealed a limited number of off-target splicing events.
Quantitative Analysis of Off-Target Splicing
The following table summarizes the reported off-target splicing events affected by this compound treatment in SMA patient-derived fibroblasts. The data represents the proportion of the total spliced transcript that includes the specified exon.[7]
| Gene | Exon | Vehicle (%) | This compound (500 nM) (%) |
| SMN2 | 7 | ~10 | ~60 |
| STRN3 | 11 | ~50 | ~90 |
| APLP2 | 9 | ~20 | ~60 |
| MADD | 26 | ~5 | ~45 |
| SLC25A17 | 3 | ~15 | ~50 |
| FOXM1 | 9 | ~40 | ~75 |
Downstream Cellular Pathways Modulated by SMN Protein Restoration
The restoration of functional SMN protein levels by this compound is expected to impact a multitude of downstream cellular pathways that are dysregulated in SMA. SMN is a housekeeping protein with roles in various fundamental cellular processes.
While direct studies on the downstream effects of this compound are emerging, research on the consequences of SMN protein restoration in SMA models points to the modulation of several key signaling pathways:
-
PI3K/AKT/CREB Pathway: This pathway is involved in cell survival and growth, and its activation can upregulate SMN2 expression.[8]
-
Rho/ROCK Pathway: This pathway plays a crucial role in cytoskeletal dynamics and is found to be hyperactivated in SMA, leading to defects in neurite outgrowth. SMN protein is known to interact with components of this pathway.[9]
-
JNK Pathway: The c-Jun N-terminal kinase (JNK) signaling pathway is activated in the spinal cords of SMA patients and mouse models, contributing to motor neuron death.[9]
Detailed Experimental Protocols
Quantification of SMN Protein by Western Blot
Protocol:
-
Tissue/Cell Lysis: Homogenize tissues or lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA protein assay kit.
-
SDS-PAGE: Load equal amounts of protein onto a polyacrylamide gel and separate proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for SMN protein overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and detect the signal using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensity using image analysis software and normalize to a loading control (e.g., GAPDH, β-actin).
Assessment of Motor Function in SMA Mouse Models
Open Field Test:
-
Place a mouse in the center of a square arena.
-
Record the animal's activity for a defined period (e.g., 10-30 minutes) using an overhead video camera.
-
Analyze the recording for parameters such as total distance traveled, time spent in the center versus the periphery, and rearing frequency.
Rotarod Test:
-
Place the mouse on a rotating rod with an accelerating speed.
-
Record the latency to fall from the rod.
-
Perform multiple trials with adequate rest periods in between.
Righting Reflex Test:
-
Place the mouse on its back on a flat surface.
-
Measure the time it takes for the mouse to right itself onto all four paws.
Conclusion
This compound represents a promising therapeutic agent for SMA by effectively modulating the splicing of SMN2 to produce functional SMN protein. This targeted approach has demonstrated significant preclinical efficacy in restoring SMN protein levels, improving motor function, and extending survival in animal models of SMA. While its primary mechanism of action is well-defined, the broader cellular consequences of SMN protein restoration are complex and involve the modulation of numerous downstream pathways critical for neuronal health and function. Further research into these downstream effects will provide a more comprehensive understanding of the therapeutic benefits of this compound and may reveal additional targets for combination therapies in the future. This technical guide provides a foundational understanding of the cellular pathways impacted by this compound, offering valuable insights for researchers and drug development professionals in the field of neurodegenerative diseases.
References
- 1. iris.cnr.it [iris.cnr.it]
- 2. researchgate.net [researchgate.net]
- 3. The SMN Complex at the Crossroad between RNA Metabolism and Neurodegeneration | MDPI [mdpi.com]
- 4. Postsymptomatic restoration of SMN rescues the disease phenotype in a mouse model of severe spinal muscular atrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. Molecular Mechanisms of Neurodegeneration in Spinal Muscular Atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
The Pro-Survival and Anti-Apoptotic Effects of SMN-C3 on Motor Neurons: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the effects of SMN-C3, a small molecule modulator of SMN2 splicing, on the survival and apoptotic pathways of motor neurons. Drawing from key preclinical studies, this document outlines the mechanism of action of this compound, presents quantitative data on its efficacy, details the experimental protocols used to evaluate its effects, and visualizes the relevant biological pathways.
Introduction: The Role of SMN in Motor Neuron Health
Spinal Muscular Atrophy (SMA) is a devastating neurodegenerative disease characterized by the loss of lower motor neurons, leading to progressive muscle weakness and atrophy. The root cause of SMA is a deficiency in the Survival of Motor Neuron (SMN) protein, primarily due to mutations or deletions in the SMN1 gene. While a second gene, SMN2, can produce some functional SMN protein, alternative splicing predominantly leads to an unstable, truncated form.
The SMN protein is crucial for the survival of motor neurons. Its deficiency has been shown to trigger apoptotic cell death pathways, contributing to the pathology of SMA. This compound is a therapeutic compound designed to modify the splicing of SMN2 pre-mRNA, thereby increasing the production of full-length, functional SMN protein. This guide explores the downstream effects of this increased SMN expression on motor neuron survival and the inhibition of apoptosis.
Mechanism of Action of this compound
This compound is an orally active small molecule that acts as an SMN2 splicing modulator. It selectively binds to the SMN2 pre-messenger RNA (pre-mRNA) and corrects the aberrant splicing of exon 7. This correction leads to the inclusion of exon 7 in the final mRNA transcript, resulting in the translation of a full-length and functional SMN protein. The increased levels of SMN protein then exert a pro-survival and anti-apoptotic effect on motor neurons.
Caption: Mechanism of Action of this compound.
Quantitative Data on the Effects of this compound
The efficacy of this compound has been demonstrated in preclinical studies using mouse models of severe SMA (Δ7 mice). These studies provide quantitative evidence of the compound's ability to improve survival, motor function, and increase SMN protein levels.
| Parameter | Vehicle Control | This compound (0.3 mg/kg/day) | This compound (1 mg/kg/day) | This compound (3 mg/kg/day) | Reference |
| Median Survival | 18 days | 28 days | >65 days (~90% survival) | >65 days (~90% survival) | [1] |
| Body Weight at P16 | Moribund, significantly smaller than heterozygous controls | - | Phenotype similar to heterozygous controls, ~80% of heterozygous control weight | Phenotype similar to heterozygous controls, ~80% of heterozygous control weight | [1] |
| Motor Function (Righting Reflex) | Impaired | - | Normalized to heterozygous control levels | Normalized to heterozygous control levels | [1] |
| Motor Function (Locomotor Activity) | Impaired | - | Normalized to heterozygous control levels | Normalized to heterozygous control levels | [1] |
The Role of SMN in Preventing Motor Neuron Apoptosis
In SMA, the deficiency of SMN protein leads to the activation of apoptotic pathways in motor neurons. Studies have specifically implicated the Fas ligand-mediated extrinsic apoptotic pathway. This pathway involves the binding of Fas ligand (FasL) to its receptor (Fas), which triggers a signaling cascade culminating in the activation of caspase-8 and the executioner caspase-3, leading to programmed cell death.
Increased levels of functional SMN protein, as induced by this compound, are believed to counteract this process, thereby promoting motor neuron survival.
References
In Vitro Characterization of SMN-C3 Activity in Patient Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro characterization of SMN-C3, a small molecule modulator of SMN2 splicing, in patient-derived cells. This document outlines the core methodologies, data interpretation, and visualization of the underlying biological processes relevant to the preclinical assessment of this therapeutic strategy for Spinal Muscular Atrophy (SMA).
Introduction to this compound and its Mechanism of Action
Spinal Muscular Atrophy is a devastating neuromuscular disorder caused by insufficient levels of the Survival of Motor Neuron (SMN) protein due to mutations or deletions in the SMN1 gene. A paralogous gene, SMN2, can produce functional SMN protein, but inefficient splicing of its pre-mRNA predominantly leads to the exclusion of exon 7, resulting in a truncated, unstable, and non-functional protein.
This compound is an orally active, selective small molecule that modulates the splicing of SMN2 pre-mRNA. Its primary mechanism of action involves binding to specific sites on the SMN2 pre-mRNA, which promotes the inclusion of exon 7. This correction of the splicing defect leads to an increased production of full-length, functional SMN protein, thereby addressing the root cause of SMA. The in vitro characterization of this compound in patient-derived cells is a critical step in its preclinical development, providing essential data on its efficacy and mechanism.
Data Presentation: Quantitative Effects of SMN2 Splicing Modulators
The following tables summarize the quantitative effects of SMN2 splicing modulators, analogous to this compound, on full-length SMN2 mRNA (FL-SMN2) and SMN protein levels in SMA patient-derived cells. While specific dose-response data for this compound in patient cells is not extensively available in the public domain, the data from structurally and functionally similar molecules like risdiplam (B610492) and branaplam (B560654) provide a strong indication of the expected therapeutic efficacy.
Table 1: Effect of SMN2 Splicing Modulators on Full-Length SMN2 mRNA Levels in SMA Patient Fibroblasts
| Compound | Cell Type | Concentration | Incubation Time | Fold Increase in FL-SMN2 mRNA (vs. Vehicle) | Reference |
| Risdiplam | Type I SMA Patient Fibroblasts | 100 nM | 24 hours | ~2.0 - 2.5 | [1][2] |
| Branaplam | Type I SMA Patient Fibroblasts | 100 nM | 24 hours | Significant increase | [1] |
Table 2: Effect of SMN2 Splicing Modulators on SMN Protein Levels in SMA Patient-Derived Cells
| Compound | Cell Type | Concentration | Incubation Time | Fold Increase in SMN Protein (vs. Vehicle/Baseline) | Reference |
| Risdiplam | Type I SMA Patient-derived iPSC-Motor Neurons | 1 µM | 7 days | >2.0 | [3] |
| Risdiplam | Blood (in vivo, high-dose cohort) | Not Applicable | 4 weeks | Median of 2.1 | [3] |
| Branaplam | Human Patient-derived Fibroblasts | Not specified | Not specified | 1.5 | [4] |
| M344 (HDAC Inhibitor) | SMA Patient Fibroblasts | 10 µM | 64 hours | ~7.0 | [5] |
Experimental Protocols
Detailed methodologies for the key experiments required to characterize the in vitro activity of this compound are provided below.
Cell Culture of Patient-Derived Fibroblasts and iPSC-Motor Neurons
-
Patient-Derived Fibroblasts:
-
Obtain skin biopsies from SMA patients and healthy controls under approved ethical guidelines.
-
Establish fibroblast cultures by mincing the tissue and placing it in a culture dish with Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% penicillin-streptomycin, and 1% L-glutamine.
-
Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Subculture the cells upon reaching 80-90% confluency using trypsin-EDTA.
-
For experiments, seed fibroblasts at a density of 5 x 10^4 cells/well in a 6-well plate.
-
-
iPSC-Derived Motor Neurons:
-
Reprogram patient-derived fibroblasts into induced pluripotent stem cells (iPSCs) using standard protocols (e.g., Sendai virus or episomal vectors).
-
Differentiate iPSCs into motor neurons using a multi-stage protocol involving dual-SMAD inhibition followed by treatment with retinoic acid and Sonic hedgehog agonist (e.g., SAG).
-
Culture differentiated motor neurons in appropriate neuron-specific media (e.g., Neurobasal medium supplemented with B27, GDNF, BDNF, and CNTF).
-
Plate mature motor neurons on poly-D-lysine and laminin-coated plates for experiments.
-
Quantitative Real-Time PCR (qRT-PCR) for SMN2 mRNA Isoforms
This protocol allows for the quantification of full-length (FL-SMN2) and exon 7-skipped (Δ7-SMN2) SMN2 mRNA transcripts.
-
RNA Extraction and cDNA Synthesis:
-
Treat patient-derived cells with varying concentrations of this compound or vehicle control for a specified duration (e.g., 24-72 hours).
-
Lyse the cells and extract total RNA using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).
-
Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) primers.
-
-
qRT-PCR:
-
Prepare a reaction mix containing SYBR Green or TaqMan master mix, forward and reverse primers for FL-SMN2 and Δ7-SMN2, and cDNA template.
-
Primer Sequences (Example):
-
FL-SMN2 Forward: 5'-ACTTCACCTTCTTCACGTTTCT-3' (Exon 6)
-
FL-SMN2 Reverse: 5'-GACATAGTTTTGATTTTGTCTAAAA-3' (Exon 7)
-
Δ7-SMN2 Forward: 5'-ACTTCACCTTCTTCACATTCCT-3' (Exon 6/8 junction)
-
Δ7-SMN2 Reverse: 5'-CTATAACGCTTCACATTCCA-3' (Exon 8)
-
Housekeeping Gene (e.g., GAPDH) Forward: 5'-GAAGGTGAAGGTCGGAGTCA-3'
-
Housekeeping Gene (e.g., GAPDH) Reverse: 5'-GAAGATGGTGATGGGATTTC-3'
-
-
Perform the qRT-PCR reaction using a real-time PCR system with the following cycling conditions: 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to a housekeeping gene.
-
Western Blotting for SMN Protein Quantification
This protocol is used to detect and quantify the levels of SMN protein in patient cells.
-
Protein Extraction:
-
Treat cells with this compound as described for qRT-PCR.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, incubate on ice for 30 minutes, and then centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
Determine the protein concentration using a BCA or Bradford protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature 20-30 µg of protein lysate by boiling in Laemmli sample buffer for 5 minutes.
-
Separate the proteins on a 12% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Immunodetection:
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against SMN protein (e.g., mouse anti-SMN, 1:1000 dilution) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-mouse IgG-HRP, 1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software (e.g., ImageJ) and normalize to a loading control protein (e.g., GAPDH or β-actin).
-
Immunofluorescence for SMN Protein Localization
This protocol allows for the visualization of SMN protein expression and its subcellular localization, particularly within nuclear structures called gems.
-
Cell Preparation and Fixation:
-
Seed patient-derived cells on glass coverslips and treat with this compound.
-
Wash the cells with PBS and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash three times with PBS.
-
-
Permeabilization and Blocking:
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Wash three times with PBS.
-
Block with 1% BSA in PBST (PBS with 0.1% Tween-20) for 30 minutes.
-
-
Antibody Staining:
-
Incubate the cells with the primary antibody against SMN (e.g., mouse anti-SMN, 1:500 dilution) in blocking buffer for 1 hour at room temperature or overnight at 4°C.
-
Wash three times with PBST.
-
Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 anti-mouse IgG, 1:1000 dilution) in blocking buffer for 1 hour at room temperature in the dark.
-
Wash three times with PBST.
-
-
Mounting and Imaging:
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash with PBS.
-
Mount the coverslips onto glass slides using an anti-fade mounting medium.
-
Visualize the cells using a fluorescence or confocal microscope. The number of SMN-positive gems per nucleus can be quantified as a measure of this compound activity.
-
Mandatory Visualizations
This compound Mechanism of Action and Downstream Signaling
Caption: Mechanism of action of this compound and its impact on downstream cellular pathways.
Experimental Workflow for In Vitro Characterization of this compound
Caption: Experimental workflow for the in vitro characterization of this compound in patient cells.
Logical Relationship of SMN Protein Function
Caption: Logical relationships of key SMN protein functions in motor neuron health.
References
The Pharmacodynamics of SMN-C3 in Central Nervous System Tissues: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the pharmacodynamics of SMN-C3, a novel, orally active small molecule designed as a splicing modulator of the Survival Motor Neuron 2 (SMN2) gene. Spinal Muscular Atrophy (SMA) is a debilitating neuromuscular disorder arising from insufficient levels of the SMN protein. This compound acts by correcting the alternative splicing of SMN2 pre-mRNA to increase the production of full-length, functional SMN protein. This document collates preclinical data on the mechanism of action, dose-dependent efficacy, and its effects on SMN protein levels within the central nervous system (CNS) and peripheral tissues. Detailed experimental methodologies and quantitative data from key preclinical studies are presented to provide a comprehensive resource for researchers in the field of neurodegenerative disease and drug development.
Introduction to this compound and Spinal Muscular Atrophy
Spinal Muscular Atrophy (SMA) is a severe, autosomal recessive neuromuscular disease characterized by the loss of motor neurons in the spinal cord, leading to progressive muscle weakness and atrophy. The disease is caused by mutations or deletions in the SMN1 gene, which is responsible for producing the majority of the essential SMN protein. A paralogous gene, SMN2, also produces SMN protein, but due to a single nucleotide polymorphism, it predominantly generates a truncated, non-functional version of the protein through alternative splicing that excludes exon 7.
This compound is a selective, orally bioavailable small molecule that has been developed to address this underlying cause of SMA. It functions as an SMN2 splicing modulator, effectively increasing the inclusion of exon 7 in the SMN2 messenger RNA (mRNA). This correction in splicing leads to a greater production of full-length, functional SMN protein, thereby compensating for the deficiency caused by the non-functional SMN1 gene. Preclinical studies in mouse models of SMA have demonstrated that treatment with this compound leads to increased SMN protein levels, improved motor function, and extended survival.
Mechanism of Action of this compound
The primary mechanism of action of this compound is the modulation of SMN2 pre-mRNA splicing. This compound directly binds to the SMN2 pre-mRNA, which in turn increases the affinity of the RNA binding proteins FUBP1 (far upstream element binding protein 1) and KHSRP (KH-type splicing regulatory protein) to the SMN2 pre-mRNA complex. This stabilization of the spliceosome at the exon 7 junction promotes its inclusion in the final mRNA transcript. The resulting full-length SMN2 mRNA is then translated into a functional SMN protein.
Preclinical Pharmacodynamics Data
Preclinical studies utilizing mouse models of SMA have provided quantitative data on the in vivo efficacy of this compound. These studies demonstrate a dose-dependent improvement in survival and motor function, which correlates with increased levels of full-length SMN protein in both CNS and peripheral tissues.
Table 1: Dose-Dependent Effects of this compound on Survival and Body Weight in a Severe SMA Mouse Model (Δ7)
| This compound Dose (mg/kg/day) | Median Survival (days) | Body Weight at P16 (% of heterozygous control) |
| Vehicle | 18 | ~50% |
| 0.3 | 28 | Not Reported |
| 1 | >65 (~90% survival) | ~80% |
| 3 | >65 (~90% survival) | ~80% |
Data synthesized from preclinical studies in Δ7 SMA mice.[1]
Table 2: this compound-Induced Increase in SMN Protein Levels in a Mild SMA Mouse Model (C/C-allele)
| Tissue | Percent Increase in SMN Protein (relative to vehicle) |
| Brain | ~125% |
| Spinal Cord | ~150% |
| Quadriceps | ~75% |
| Gastrointestinal Tissues | ~50-75% |
| Pancreas | ~50% |
Data from C/C-allele mice treated with 10 mg/kg/day of this compound for 10 days.
Experimental Protocols
The following protocols are representative of the methodologies used to evaluate the pharmacodynamics of this compound in preclinical mouse models of SMA.
Animal Models and Dosing Regimen
-
Animal Models:
-
Severe SMA Model (Δ7 mice): These mice have a deletion of the mouse Smn gene and carry the human SMN2 gene, exhibiting a severe SMA phenotype with a median survival of approximately 18 days.[1]
-
Mild SMA Model (C/C-allele mice): These mice express a less severe SMA phenotype and are used to study the long-term effects of treatment.
-
-
Dosing:
-
This compound is formulated for oral administration (gavage) or intraperitoneal injection.[1]
-
In the Δ7 mouse model, animals were treated with this compound at doses of 0.3, 1, and 3 mg/kg/day via intraperitoneal injections from postnatal day 3 (P3) through P23, and thereafter with doses of 1, 3, and 10 mg/kg/day by oral gavage.[1]
-
Quantification of Full-Length SMN2 mRNA by RT-qPCR
This protocol is for the relative quantification of full-length (FL) SMN2 mRNA transcripts containing exon 7.
-
RNA Extraction: Total RNA is extracted from CNS tissues (brain, spinal cord) and peripheral tissues using a standard RNA isolation kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's instructions.
-
cDNA Synthesis: First-strand cDNA is synthesized from total RNA using a reverse transcription kit with oligo(dT) primers.
-
Real-Time Quantitative PCR (RT-qPCR):
-
Primers:
-
Forward Primer (in Exon 6): 5'-GTCCAGATTCTCTTGATGAT-3'
-
Reverse Primer (in Exon 8): 5'-CTATAACGCTTCACATTCCA-3'
-
-
Reaction Mix: A typical reaction includes cDNA template, forward and reverse primers, and a SYBR Green or TaqMan master mix.
-
Cycling Conditions:
-
Initial denaturation: 95°C for 10 minutes.
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds.
-
Annealing/Extension: 60°C for 1 minute.
-
-
-
Data Analysis: The relative expression of FL-SMN2 mRNA is calculated using the ΔΔCt method, normalized to a stable housekeeping gene (e.g., GAPDH, β-actin).
-
Quantification of SMN Protein by Western Blot
This protocol outlines the semi-quantitative analysis of SMN protein levels in tissue lysates.
-
Tissue Lysis:
-
CNS and peripheral tissues are homogenized in ice-cold RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with a protease inhibitor cocktail.
-
Lysates are cleared by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification: The total protein concentration of the supernatant is determined using a BCA or Bradford protein assay.
-
SDS-PAGE and Electrotransfer:
-
Equal amounts of protein (20-30 µg) are resolved on a 12% SDS-polyacrylamide gel.
-
Proteins are then transferred to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Blocking: The membrane is blocked for 1 hour at room temperature in 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with a primary antibody against SMN. A commonly used antibody is a mouse monoclonal anti-SMN antibody (e.g., from BD Transduction Laboratories) at a dilution of 1:5000.
-
Secondary Antibody Incubation: After washing with TBST, the membrane is incubated for 1 hour at room temperature with a horseradish peroxidase (HRP)-conjugated anti-mouse IgG secondary antibody.
-
Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and visualized with an imaging system.
-
-
Data Analysis: The intensity of the SMN protein band (approximately 38 kDa) is quantified using densitometry software and normalized to a loading control protein such as β-actin or GAPDH.
Experimental and Logical Workflows
Conclusion
This compound represents a promising therapeutic strategy for Spinal Muscular Atrophy by effectively modulating the splicing of SMN2 to increase the production of functional SMN protein. Preclinical data robustly demonstrate its ability to penetrate the central nervous system and peripheral tissues, leading to a dose-dependent increase in SMN protein levels. This increase in SMN protein is directly correlated with significant improvements in motor function and a profound extension of survival in mouse models of SMA. The detailed methodologies provided in this guide serve as a valuable resource for the continued research and development of this compound and other splicing modulators for the treatment of SMA and other genetic disorders. Further investigation into the long-term efficacy and safety of this compound is warranted to advance this compound towards clinical applications.
References
The Therapeutic Potential of SMN-C3 in Neurodegeneration: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Neurodegenerative diseases represent a significant and growing global health challenge. While diverse in their clinical presentation and underlying pathology, a common thread in many of these disorders is the progressive loss of neuronal function and viability. Survival Motor Neuron (SMN) protein, traditionally associated with Spinal Muscular Atrophy (SMA), is emerging as a molecule of broader interest in the field of neurodegeneration. This technical guide explores the therapeutic potential of SMN-C3, a small molecule modulator of SMN2 splicing, in the context of neurodegenerative diseases. While the primary body of evidence for this compound lies in its efficacy in SMA models, this paper will also investigate the potential rationale and existing, albeit limited, evidence for its application in other neurodegenerative conditions, with a particular focus on Amyotrophic Lateral Sclerosis (ALS). We will delve into its mechanism of action, present preclinical data, detail experimental methodologies, and visualize the intricate signaling pathways involved.
Introduction: The Role of SMN Protein in Neuronal Health
The SMN protein is a ubiquitously expressed and essential protein involved in fundamental cellular processes, most notably the biogenesis of small nuclear ribonucleoproteins (snRNPs), which are critical components of the spliceosome.[1][2] Deficiencies in SMN protein, caused by mutations or deletion of the SMN1 gene, lead to the devastating motor neuron disease, Spinal Muscular Atrophy (SMA).[3] Humans possess a paralogous gene, SMN2, which, due to a single nucleotide difference, primarily produces a truncated, non-functional SMN protein.[4] However, SMN2 can produce a small amount of full-length, functional SMN protein, and its copy number is inversely correlated with the severity of SMA.[3][5] This has made the SMN2 gene a prime therapeutic target for increasing SMN protein levels.
Beyond its canonical role in splicing, SMN is implicated in various other aspects of neuronal function, including axonal mRNA transport, cytoskeletal dynamics, and the regulation of apoptosis.[1][5] Its profound impact on motor neuron survival in SMA has prompted investigations into its potential role in other neurodegenerative diseases where motor neuron dysfunction is a feature, such as ALS.
This compound: A Modulator of SMN2 Splicing
This compound is an orally active small molecule designed to modulate the splicing of SMN2 pre-mRNA.[6] It functions by promoting the inclusion of exon 7 into the final SMN2 mRNA transcript, thereby increasing the production of full-length, functional SMN protein.[7] This mechanism of action is shared with other pyridopyrimidinone derivatives, such as risdiplam (B610492) (Evrysdi™), which has been approved for the treatment of SMA.[4][8]
Mechanism of Action
The core mechanism of this compound involves its interaction with the SMN2 pre-mRNA splicing machinery. It effectively corrects the splicing defect that leads to the exclusion of exon 7, a critical exon for the stability and function of the SMN protein.[7] By increasing the proportion of full-length SMN2 transcripts, this compound elevates the overall levels of functional SMN protein in various tissues, including the central nervous system.[9]
Preclinical Data for this compound in Neurodegeneration Models
The majority of preclinical research on this compound has been conducted in mouse models of SMA. These studies have demonstrated significant therapeutic efficacy, providing a strong foundation for its potential in neurodegenerative conditions characterized by motor neuron involvement.
Efficacy in SMA Mouse Models
Studies in the SMNΔ7 mouse model of severe SMA have shown that treatment with this compound leads to a dose-dependent increase in survival, body weight, and motor function.[6]
| Parameter | Vehicle Control | This compound (0.3 mg/kg/day) | This compound (1 mg/kg/day) | This compound (3 mg/kg/day) | Reference |
| Median Survival | 18 days | 28 days | >65 days (~90% survival) | >65 days (~90% survival) | [6] |
| Body Weight at P16 | Significantly smaller than heterozygous controls | Dose-dependent increase | Approaching heterozygous control levels | Phenotype similar to heterozygous controls | [6] |
| Motor Function (Righting Reflex) | Impaired | Normalized | Normalized | Normalized | [6] |
Table 1: Summary of this compound Efficacy in the SMNΔ7 Mouse Model of SMA.
Pharmacodynamics of this compound
Pharmacodynamic studies have shown that this compound effectively penetrates the central nervous system and increases SMN protein levels in various tissues, including the brain and spinal cord.[9] A single oral dose of this compound (10 mg/kg) in C/C-allele SMA mice resulted in a peak of full-length SMN2 mRNA in the blood at approximately 7 hours post-dose, with a measurable increase in SMN protein in the brain and quadriceps within 24 hours.[9]
| Tissue | Fold Increase in SMN Protein (10 mg/kg/day for 10 days) | Reference |
| Brain | Data indicates an increase, specific fold-change not provided in the snippet. | [9] |
| Spinal Cord | Data indicates an increase, specific fold-change not provided in the snippet. | [9] |
| Quadriceps | Data indicates an increase, specific fold-change not provided in the snippet. | [9] |
| Gastrointestinal Tissues | Data indicates an increase, specific fold-change not provided in the snippet. | [9] |
| Pancreas | Data indicates an increase, specific fold-change not provided in the snippet. | [9] |
Table 2: Tissue Distribution and SMN Protein Upregulation by this compound in C/C-allele SMA Mice.
Potential in Amyotrophic Lateral Sclerosis (ALS)
While direct studies of this compound in ALS models are not yet available in the public domain, there is a compelling rationale for its investigation. Several studies have suggested a link between SMN protein levels and ALS. Genotypes that lead to lower SMN protein production have been associated with an increased susceptibility to and severity of sporadic ALS.[10][11] Conversely, upregulating SMN has shown protective effects in cellular and animal models of ALS.[12][13] For instance, SMN overexpression has been shown to aid motor neuron survival and delay symptom onset in mouse models of ALS.[12] This suggests that a strategy to increase SMN protein levels, such as with this compound, could be beneficial in ALS.
Experimental Protocols
Detailed, step-by-step experimental protocols are crucial for the replication and extension of scientific findings. Below are generalized methodologies based on published preclinical studies involving this compound and related compounds.
In Vivo Efficacy Studies in SMA Mouse Models
Objective: To assess the therapeutic efficacy of this compound in a severe mouse model of SMA (e.g., SMNΔ7 mice).
Animal Model: SMNΔ7 mice, which carry a homozygous deletion of the mouse Smn gene and two copies of the human SMN2 gene. These mice exhibit a severe SMA phenotype with a median survival of approximately 18 days.
Treatment Administration:
-
Prepare this compound in a suitable vehicle (e.g., 5% DMSO, 30% PEG300, 5% Tween 80, and 60% saline).[14]
-
Administer this compound or vehicle control to SMNΔ7 pups daily, starting at postnatal day 3 (P3).
-
Dosing can be performed via intraperitoneal injection (e.g., 0.3, 1, and 3 mg/kg/day from P3 to P23) followed by oral gavage at higher doses (e.g., 1, 3, and 10 mg/kg/day) for long-term studies.[6]
Outcome Measures:
-
Survival: Monitor and record the lifespan of each animal.
-
Body Weight: Measure and record the body weight of each animal daily or every other day.
-
Motor Function:
-
Righting Reflex: Place the pup on its back and record the time it takes to right itself onto all four paws.
-
Locomotor Activity: Assess general movement and activity levels in an open field test.
-
-
Histopathology: At the study endpoint, collect tissues (e.g., spinal cord, muscle) for histological analysis of motor neuron number and neuromuscular junction integrity.
References
- 1. Spinal Muscular Atrophy: Why do low levels of SMN make motor neurons sick? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic strategies for spinal muscular atrophy: SMN and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SMN1 gene: MedlinePlus Genetics [medlineplus.gov]
- 4. mdpi.com [mdpi.com]
- 5. The role of survival motor neuron protein (SMN) in protein homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. The First Orally Deliverable Small Molecule for the Treatment of Spinal Muscular Atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of a CNS penetrant small molecule SMN2 splicing modulator with improved tolerability for spinal muscular atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. neurology.org [neurology.org]
- 11. SMN genotypes producing less SMN protein increase susceptibility to and severity of sporadic ALS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Motor Neuron Gene Therapy: Lessons from Spinal Muscular Atrophy for Amyotrophic Lateral Sclerosis [frontiersin.org]
- 13. alsnewstoday.com [alsnewstoday.com]
- 14. This compound | DNA/RNA Synthesis | TargetMol [targetmol.com]
SMN-C3 as a Preclinical Prototype in the Development of Risdiplam: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Risdiplam (Evrysdi®) is a first-in-class, orally administered small molecule splicing modifier approved for the treatment of Spinal Muscular Atrophy (SMA). Its development represents a significant milestone in targeting RNA with small molecules. This technical guide explores the role of SMN-C3, a key analog, as a prototype in the preclinical development and optimization that led to Risdiplam. We will delve into the comparative efficacy, mechanism of action, and the experimental methodologies that underpinned this successful drug discovery program.
Introduction: The Challenge of SMN2 Splicing in SMA
Spinal Muscular Atrophy is an autosomal recessive neurodegenerative disease caused by mutations or deletions in the Survival of Motor Neuron 1 (SMN1) gene, leading to a deficiency of the essential SMN protein. A paralogous gene, SMN2, can produce functional SMN protein, but due to a single nucleotide difference in exon 7, it predominantly undergoes alternative splicing that excludes this exon. The resulting truncated protein, SMNΔ7, is unstable and rapidly degraded, leading to the motor neuron degeneration characteristic of SMA.[1] The therapeutic strategy behind Risdiplam is to modulate the splicing of SMN2 pre-mRNA to increase the inclusion of exon 7, thereby producing more full-length, functional SMN protein.
From Hit to Lead: The Emergence of the SMN-C Series
The journey to Risdiplam began with a high-throughput screening campaign to identify small molecules capable of increasing SMN2 exon 7 inclusion.[1] This led to the discovery of a coumarin (B35378) derivative, which, after initial optimization to address issues like phototoxicity, yielded compound RG7800.[1] Further refinement of this chemical scaffold gave rise to a series of potent analogs, including this compound. While RG7800 was the first to enter clinical trials, its development was halted due to off-target retinal toxicity observed in nonclinical studies.[2] This necessitated further optimization to enhance specificity and safety, ultimately leading to the discovery of Risdiplam (also referred to as compound 1 or RG7916 in preclinical literature).[2] this compound, being a close and potent analog, was instrumental in elucidating the mechanism of action and refining the properties of this chemical class.[3]
Comparative Efficacy and Potency
The optimization process from this compound and its precursors to Risdiplam was driven by the need to improve on-target potency while minimizing off-target effects. The following tables summarize the available quantitative data for these compounds.
Table 1: In Vitro Potency of SMN2 Splicing Modifiers
| Compound | Assay System | Parameter | Value (nM) | Reference(s) |
| This compound | SMA Type 1 Patient Fibroblasts | EC50 | 17 | [4] |
| Risdiplam | - | EC1.5x | 4 | [5] |
| RG7800 (Compound 2) | HEK293H Cells | EC50 (FL mRNA) | 23 | [6] |
EC50: Half-maximal effective concentration. EC1.5x: Concentration for a 1.5-fold increase in full-length SMN2 mRNA.
Table 2: In Vivo SMN Protein Induction in C/C-allele SMA Mice (10-day oral administration)
| Compound | Dose (mg/kg/day) | Brain SMN Protein (% increase vs. vehicle) | Quadriceps SMN Protein (% increase vs. vehicle) | Free AUC0-24h (ng·h/mL) | Reference(s) |
| Risdiplam | 1 | ~100% | ~150% | 73 (extrapolated) | [6] |
| Risdiplam | 3 | ~100% | ~200% | 238 | [6] |
| Risdiplam | 10 | ~100% | ~200% | 851 | [6] |
| RG7800 (Compound 2) | 3 | <100% | <150% | 118 | [6] |
Data for this compound in a comparable in vivo study showed a dose-dependent increase in SMN protein in various tissues, including the CNS and periphery, with steady-state levels reached by 10 days of dosing.[7]
Mechanism of Action: A Dual Binding Model
Extensive mechanistic studies, many of which utilized SMN-C analogs, have revealed that Risdiplam and related compounds act through a sophisticated dual-binding mechanism on the SMN2 pre-mRNA.[1][8]
-
5' Splice Site (5'ss) Interaction : Risdiplam-like molecules stabilize the transient RNA duplex formed between the weak 5'ss of SMN2 exon 7 and the U1 small nuclear ribonucleoprotein (snRNP). This increases the binding affinity of the U1 snRNP to the splice site, effectively converting it into a stronger, more recognizable site for the spliceosome.[1]
-
Exonic Splicing Enhancer 2 (ESE2) Binding : A second binding site was identified within a purine-rich region of exon 7 known as ESE2.[1] Binding at this site is believed to displace inhibitory splicing factors, such as hnRNP G, and potentially recruit positive regulators like FUBP1 and KHSRP, further promoting exon 7 inclusion.[3]
This dual-site interaction is thought to be the basis for the high specificity of Risdiplam for SMN2.[1]
Caption: Mechanism of Risdiplam on SMN2 pre-mRNA splicing.
Experimental Protocols
The development of Risdiplam relied on a suite of robust in vitro and in vivo assays. Below are detailed methodologies for key experiments.
In Vitro Splicing Assay
This assay is fundamental for assessing a compound's direct effect on SMN2 exon 7 inclusion in a cell-free system.
-
Preparation of Radiolabeled Pre-mRNA Substrate:
-
A DNA template containing SMN2 exon 7 and flanking intronic sequences is generated by PCR. A T7 RNA polymerase promoter is included in the forward primer.
-
The PCR product is purified and used as a template for in vitro transcription using T7 RNA polymerase.
-
The transcription reaction includes [α-32P]-UTP to internally label the pre-mRNA transcript.
-
The radiolabeled pre-mRNA is purified by denaturing polyacrylamide gel electrophoresis (PAGE).
-
-
Splicing Reaction:
-
The splicing reaction is assembled on ice and contains HeLa cell nuclear extract, ATP, MgCl2, and other buffer components.
-
The test compound (e.g., this compound, Risdiplam) or vehicle (DMSO) is added to the reaction mixture.
-
The reaction is initiated by the addition of the 32P-labeled SMN2 pre-mRNA substrate.
-
The reaction is incubated at 30°C for a defined period (e.g., 2-4 hours).
-
-
Analysis of Splicing Products:
-
The reaction is stopped, and RNA is extracted using phenol:chloroform.
-
The RNA products are precipitated with ethanol (B145695) and resuspended in loading buffer.
-
The spliced and unspliced RNA products are separated by denaturing PAGE.
-
The gel is dried and exposed to a phosphor screen or X-ray film to visualize the radiolabeled RNA species.
-
The relative abundance of the exon 7-included and exon 7-skipped mRNA isoforms is quantified by densitometry.
-
Caption: Workflow for the in vitro SMN2 splicing assay.
Cellular SMN Protein Quantification (Western Blot)
This assay measures the increase in full-length SMN protein in cells treated with a splicing modifier.
-
Cell Culture and Treatment:
-
SMA patient-derived fibroblasts or other relevant cell lines are cultured under standard conditions.
-
Cells are treated with various concentrations of the test compound or vehicle for a specified duration (e.g., 24-72 hours).
-
-
Protein Extraction:
-
Cells are washed with ice-cold phosphate-buffered saline (PBS).
-
Cells are lysed in RIPA buffer supplemented with protease inhibitors.
-
The lysate is incubated on ice and then clarified by centrifugation to remove cellular debris.
-
The total protein concentration of the supernatant is determined using a BCA or similar protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Equal amounts of total protein from each sample are denatured and loaded onto an SDS-polyacrylamide gel.
-
Proteins are separated by electrophoresis and then transferred to a nitrocellulose or PVDF membrane.
-
The membrane is blocked (e.g., with non-fat dry milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific for the SMN protein.
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.
-
The membrane is stripped and re-probed with an antibody against a loading control protein (e.g., GAPDH, β-actin) to normalize for protein loading.
-
-
Quantification:
-
The band intensities for SMN and the loading control are quantified using densitometry software.
-
The SMN protein level for each sample is normalized to its corresponding loading control.
-
In Vivo Efficacy in SMA Mouse Models
Animal models are crucial for evaluating the in vivo efficacy, pharmacokinetics, and safety of drug candidates.
-
Animal Models:
-
Compound Administration:
-
Efficacy Endpoints:
-
Survival: Kaplan-Meier survival curves are generated to assess the impact on lifespan.
-
Body Weight: Mice are weighed regularly to monitor their general health and growth.
-
Motor Function: Tests such as the righting reflex and locomotor activity are used to assess motor function.[9]
-
Biomarker Analysis: At the end of the study, tissues such as the brain, spinal cord, and muscle are collected to measure SMN protein levels by Western blot or ELISA, and SMN2 mRNA splicing by RT-qPCR.
-
Pharmacokinetics and Optimization
A key aspect of the optimization from the SMN-C series to Risdiplam was improving the pharmacokinetic (PK) profile to ensure adequate and sustained exposure in both the central nervous system and peripheral tissues.
Table 3: Comparative Pharmacokinetic Parameters in Mice
| Compound | Administration | Key Findings | Reference(s) |
| This compound | Oral Gavage | Drug levels and full-length SMN2 mRNA in blood peaked around 7 hours post-dose. | [7] |
| Risdiplam | Oral Gavage | Widely distributed to CNS and peripheral tissues. Similar total drug levels in plasma, brain, and muscle. | [2] |
The improved PK properties of Risdiplam, including its ability to cross the blood-brain barrier and achieve broad tissue distribution, were critical for its selection as a clinical candidate.[2]
Conclusion: A Blueprint for RNA-Targeted Drug Discovery
The development of Risdiplam, with this compound serving as a critical preclinical tool, provides a powerful case study in modern drug discovery. It demonstrates that small molecules can be designed to selectively bind to RNA and modulate complex biological processes like splicing. The iterative process of optimizing potency, selectivity, and pharmacokinetic properties, guided by a suite of robust in vitro and in vivo assays, transformed a promising chemical scaffold into a life-changing therapy for SMA patients. This journey offers valuable insights and a potential blueprint for the development of future RNA-targeted therapeutics for a host of other diseases.
References
- 1. Risdiplam, the First Approved Small Molecule Splicing Modifier Drug as a Blueprint for Future Transformative Medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Risdiplam distributes and increases SMN protein in both the central nervous system and peripheral organs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanistic studies of a small-molecule modulator of SMN2 splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Binding to SMN2 pre-mRNA-protein complex elicits specificity for small molecule splicing modifiers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. academic.oup.com [academic.oup.com]
Splicing Factors Recruited by SMN-C3 to the SMN2 Gene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the molecular mechanisms underpinning the function of SMN-C3, a small molecule modulator of SMN2 gene splicing. The focus is on the specific splicing factors recruited by this compound to the SMN2 pre-messenger RNA (pre-mRNA), a critical process for the therapeutic strategy in Spinal Muscular Atrophy (SMA). This document details the key interacting proteins, presents quantitative data from seminal studies, outlines experimental protocols for replication and further investigation, and provides visual representations of the core molecular pathways and experimental workflows.
Executive Summary
Spinal Muscular Atrophy is primarily caused by insufficient levels of the Survival of Motor Neuron (SMN) protein due to the loss of the SMN1 gene. The paralogous SMN2 gene can produce functional SMN protein, but inefficient splicing of its exon 7 leads to a truncated, non-functional protein. Small molecules, such as this compound and its analogs (e.g., SMN-C2, RG7916/Risdiplam), have been developed to correct this splicing defect. Mechanistic studies have revealed that this compound does not act on the general splicing machinery but rather binds directly to a specific motif on the SMN2 pre-mRNA. This binding event induces a conformational change that creates a novel binding surface, leading to the recruitment of specific splicing activator proteins. The primary splicing factors recruited by the this compound:SMN2 pre-mRNA complex are the Far Upstream Element (FUSE) Binding Protein 1 (FUBP1) and the KH-type Splicing Regulatory Protein (KHSRP) .[1][2] The recruitment of these proteins is crucial for enhancing the inclusion of exon 7 into the mature SMN2 mRNA, thereby increasing the production of full-length, functional SMN protein.
Molecular Mechanism of this compound Action
The specificity of this compound lies in its ability to recognize and bind to a purine-rich AGGAAG motif within exon 7 of the SMN2 pre-mRNA.[1] This interaction is thought to stabilize a specific conformation of the pre-mRNA, which in turn promotes the binding of FUBP1 and its homolog KHSRP.[1][2] These proteins then act as positive regulators of splicing, facilitating the recognition of the exon 7 splice sites by the spliceosome, ultimately leading to increased exon 7 inclusion.
Signaling and Interaction Pathway
The following diagram illustrates the proposed molecular cascade initiated by this compound.
References
Methodological & Application
Optimal Dosage of SMN-C3 for In Vivo Mouse Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spinal Muscular Atrophy (SMA) is a debilitating neurodegenerative disease caused by insufficient levels of the Survival Motor Neuron (SMN) protein due to the loss or mutation of the SMN1 gene.[1][2][3] A nearly identical gene, SMN2, is retained but primarily produces a truncated, non-functional SMN protein because of the alternative splicing and exclusion of exon 7.[1][2][4] Small molecules that modify the splicing of SMN2 pre-mRNA to promote the inclusion of exon 7 represent a promising therapeutic strategy.
This document provides detailed application notes and protocols for determining the optimal dosage of SMN-C3, a representative SMN2 splicing modifier, in preclinical in vivo mouse models of SMA. The information herein is synthesized from key studies characterizing compounds such as SMN-C1 (also known as NVS-SM1 or Branaplam), which share a similar mechanism of action.[1][2][4][5][6] These guidelines are intended to assist researchers in designing and executing efficacy and dose-response studies.
Mechanism of Action
This compound and related compounds are orally available small molecules that selectively modulate the splicing of SMN2 pre-mRNA.[1][2][7] They bind to the SMN2 pre-mRNA transcript, stabilizing the interaction of the U1 small nuclear ribonucleoprotein (snRNP) at the 5' splice site of exon 7.[7][8] This action counteracts the splicing silencers that normally cause exon 7 to be skipped, thereby promoting its inclusion into the final mRNA transcript. The resulting full-length mRNA is then translated into a stable, functional SMN protein, compensating for the deficit from the non-functional SMN1 gene.[9]
Data Presentation: Dose-Response and Efficacy
The optimal dosage of an SMN2 splicing modifier is critical for achieving a therapeutic effect. A dose that is too low may not sufficiently increase SMN protein levels, while excessively high doses could lead to off-target effects. The following tables summarize quantitative data from studies using SMN-C1 in the SMNΔ7 mouse model of severe SMA.
Table 1: Survival and Body Weight in SMNΔ7 Mice
| Dose (mg/kg/day) | Administration Route | Median Survival (Days) | % Survival at Study End | Mean Body Weight at PND14 (g) | Reference |
| Vehicle | IP / PO | 18 | 0% | ~3.5 | [1] |
| 0.1 | IP | >250 | ~50% | ~5.0 | [1] |
| 1.0 | IP | >250 | >60% | ~7.0 | [1] |
| 3.0 | IP | >250 | >60% | ~8.0 | [1] |
| 3.0 | PO (daily) | ~30 | ~60% (at PND30) | Not Reported | [10] |
IP: Intraperitoneal; PO: Per os (oral gavage). Dosing typically initiated at Postnatal Day (PND) 3.
Table 2: SMN Protein Induction in CNS and Peripheral Tissues
| Mouse Model | Dose (mg/kg/day) | Tissue | % Increase in SMN Protein (vs. Vehicle) | Reference |
| SMNΔ7 | 0.1 | Spinal Cord | ~50% | [1] |
| SMNΔ7 | 1.0 | Spinal Cord | ~100% | [1] |
| SMNΔ7 | 3.0 | Spinal Cord | ~150% | [1] |
| C/C-allele | 3.0 | Spinal Cord | ~100% | [1] |
| C/C-allele | 10.0 | Spinal Cord | ~150% | [1] |
| C/+ | 30.0 (single dose) | Brain | ~50% (1.5-fold increase) | [10][11] |
Note: A ~50% increase in SMN protein was associated with long-term survival, while a ≥100% increase led to a robust improvement in the overall SMA phenotype.[1][2]
Table 3: Phenotypic Correction in SMNΔ7 Mice
| Endpoint | Dose (mg/kg/day) | Outcome | Reference |
| Muscle Atrophy (EDL Muscle Area) | 0.1 | 115% increase vs. vehicle at PND14 | [1] |
| Muscle Atrophy (EDL Muscle Area) | 3.0 | 152% increase vs. vehicle at PND14 | [1] |
| Motor Neuron Loss (Lumbar Spinal Cord) | 3.0 | Significant protection from motor neuron loss | [1] |
| Neuromuscular Junction (NMJ) Innervation | 3.0 | Robust improvement in NMJ pathology | [1] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of in vivo studies. Below are protocols for key experiments.
Protocol 1: Preparation and Administration of this compound
Objective: To prepare and administer the this compound compound to neonatal SMA mice.
Materials:
-
This compound compound
-
Sterile microcentrifuge tubes
-
Vortex mixer and sonicator
-
Hamilton syringe or equivalent
-
For oral delivery: Polyethylene tubing (e.g., PE-10) with a custom-formed bulbous tip[13]
-
For IP/SC injection: 30-gauge needles
Procedure:
-
Preparation of Dosing Solution:
-
On each day of dosing, weigh the required amount of this compound compound.
-
Suspend the compound in the chosen vehicle to the desired final concentration (e.g., for a 1 mg/kg dose in a 10 g pup receiving 10 µL, the concentration would be 1 mg/mL).
-
Vortex and sonicate the suspension until it is homogeneous.
-
-
Animal Dosing:
-
Weigh each pup daily to accurately calculate the dose volume.
-
For Oral Administration (Neonates PND 3-7): This method is adapted from Butchbach et al., 2007 to avoid esophageal injury.[13]
-
Gently restrain the pup.
-
Attach the PE-10 tubing with a bulbous tip to the syringe.
-
Carefully insert the tubing into the side of the pup's mouth, allowing the pup to swallow the tubing. The tubing should not be forced down the esophagus.
-
Slowly dispense the dosing solution. The pup will reflexively swallow the liquid.
-
-
For Intraperitoneal (IP) Injection (Neonates):
-
Position the pup with its head tilted downwards.
-
Insert a 30-gauge needle into the lower right or left abdominal quadrant, bevel up, at a shallow angle to avoid puncturing internal organs.
-
Inject the solution slowly.
-
-
For Oral Gavage (Older Mice >PND21):
-
Use a standard, ball-tipped gavage needle.
-
Gently insert the needle into the esophagus until it reaches the stomach.
-
Administer the compound.
-
-
-
Post-Dosing:
-
Return the pup to its mother.
-
Monitor for any adverse reactions.
-
Record all dosing information, including pup weight, dose volume, and any observations.
-
Protocol 2: Assessment of Motor Function (Righting Reflex)
Objective: To quantify motor function and coordination in neonatal mice.
Materials:
-
Flat, soft surface (e.g., a cotton sheet or bench pad)[14]
-
Timer
Procedure:
-
This test is typically performed daily, starting from PND 4.[15]
-
Place the mouse pup on its back on the testing surface.[14]
-
Hold the pup gently in this supine position for approximately 3-5 seconds.[14]
-
Release the pup and simultaneously start the timer.
-
Record the time it takes for the pup to flip over completely onto all four paws (prone position).[14]
-
A cut-off time (e.g., 30 or 60 seconds) should be established. If the pup fails to right itself within this time, record the maximum value.
-
Perform the test consistently at the same time each day for all animals in the study.
Protocol 3: Tissue Harvesting and SMN Protein Quantification (Western Blot)
Objective: To measure SMN protein levels in CNS and peripheral tissues.
Materials:
-
Dissection tools
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors[16]
-
Mechanical homogenizer
-
Microcentrifuge
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis equipment
-
Western blot transfer system
-
Blocking buffer (e.g., 5% non-fat dry milk in TBST)[17]
-
Primary antibody: Mouse anti-SMN (e.g., BD Transduction Laboratories) or Rabbit anti-SMN (e.g., Santa Cruz Biotechnology H-195)[17][18]
-
Loading control antibody: Anti-β-actin or Anti-β-tubulin[17][19]
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Procedure:
-
Tissue Extraction:
-
Euthanize the mouse at the designated study endpoint (e.g., PND 11 or PND 14).
-
Rapidly dissect the desired tissues (e.g., lumbar spinal cord, brain, quadriceps muscle) on ice.
-
Flash-freeze the tissues in liquid nitrogen and store at -80°C until processing.
-
-
Protein Lysate Preparation:
-
Western Blotting:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane for 1 hour at room temperature in blocking buffer.[17]
-
Incubate the membrane with the primary anti-SMN antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Strip the membrane and re-probe for the loading control protein (e.g., β-actin).
-
-
Quantification:
-
Use densitometry software to measure the band intensity for SMN and the loading control.
-
Normalize the SMN signal to the loading control signal for each sample.
-
Express the results as a percentage increase relative to the vehicle-treated control group.
-
Experimental Workflow and Logic
The following diagram illustrates a typical experimental workflow for evaluating an SMN2 splicing modifier in a severe SMA mouse model.
References
- 1. Pharmacokinetics, pharmacodynamics, and efficacy of a small-molecule SMN2 splicing modifier in mouse models of spinal muscular atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics, pharmacodynamics, and efficacy of a small-molecule SMN2 splicing modifier in mouse models of spinal muscular atrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Advances in modeling and treating spinal muscular atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oaepublish.com [oaepublish.com]
- 5. [PDF] Pharmacokinetics, pharmacodynamics, and efficacy of a small-molecule SMN2 splicing modifier in mouse models of spinal muscular atrophy | Semantic Scholar [semanticscholar.org]
- 6. academic.oup.com [academic.oup.com]
- 7. mdpi.com [mdpi.com]
- 8. tandfonline.com [tandfonline.com]
- 9. books.rsc.org [books.rsc.org]
- 10. Short-duration splice promoting compound enables a tunable mouse model of spinal muscular atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. biorxiv.org [biorxiv.org]
- 13. A novel method for oral delivery of drug compounds to the neonatal SMNΔ7 mouse model of spinal muscular atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Battery of Motor Tests in a Neonatal Mouse Model of Cerebral Palsy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Early functional impairment of sensory-motor connectivity in a mouse model of spinal muscular atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. SMN Is Physiologically Downregulated at Wild-Type Motor Nerve Terminals but Aggregates Together with Neurofilaments in SMA Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Stability and Oligomerization of Mutated SMN Protein Determine Clinical Severity of Spinal Muscular Atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. datasheets.scbt.com [datasheets.scbt.com]
- 19. academic.oup.com [academic.oup.com]
Application Notes and Protocols: Oral vs. Intraperitoneal SMN-C3 Administration in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the administration of SMN-C3, an SMN2 splicing modulator, to mouse models of Spinal Muscular Atrophy (SMA). The document outlines procedures for both oral gavage and intraperitoneal injection, summarizing key quantitative outcomes and the underlying biological pathway.
Introduction
Spinal Muscular Atrophy is a debilitating neuromuscular disorder caused by insufficient levels of the Survival Motor Neuron (SMN) protein. This compound is a small molecule that modulates the splicing of the SMN2 gene to increase the production of functional SMN protein. Preclinical studies in mouse models of SMA have demonstrated the efficacy of this compound in improving motor function and extending lifespan.[1][2][3] The choice of administration route, either oral (PO) or intraperitoneal (IP), is a critical consideration in experimental design, influencing both pharmacokinetic and pharmacodynamic profiles of the compound. These notes provide protocols for both methods to guide researchers in their preclinical evaluations.
Signaling Pathway of this compound
The primary mechanism of this compound is to correct the splicing of SMN2 pre-mRNA. Due to a single nucleotide difference from the SMN1 gene, exon 7 of SMN2 is often excluded during splicing, leading to a truncated, unstable, and non-functional SMN protein. This compound binds to the SMN2 pre-mRNA, promoting the inclusion of exon 7 and thus increasing the synthesis of full-length, functional SMN protein.[1]
Quantitative Data Summary
Both oral and intraperitoneal administration of this compound and its analogs have shown significant efficacy in mouse models of SMA. Below is a summary of representative quantitative data extracted from published studies.
Table 1: Survival and Phenotypic Improvement in SMA Mice
| Parameter | Mouse Model | Compound | Administration Route & Dose | Outcome | Reference |
| Median Survival | Severe (Δ7) | This compound | IP: 0.3 mg/kg/day | 28 days (vs. 18 days for vehicle) | [2] |
| Median Survival | Severe (Δ7) | This compound | IP: 1 and 3 mg/kg/day | >65 days (study completion) | [2] |
| Body Weight | Severe (Δ7) | This compound | IP: 3 mg/kg/day | ~80% of heterozygous controls at P16 | [2] |
| Motor Function | Severe (Δ7) | This compound | IP: 1 and 3 mg/kg/day | Normalized righting reflex | [2] |
| Survival | Severe (Δ7) | SMN-C1 | IP (PND3-23) then PO (PND24 onward) | Robust improvement in survival | [4] |
Table 2: SMN Protein Expression and Pharmacokinetics
| Parameter | Mouse Model | Compound | Administration Route & Dose | Key Findings | Reference |
| SMN Protein Levels | Severe (Δ7) | SMN-C1 | IP: 0.3 mg/kg (PND3-9) | ~100% increase in brain and spinal cord vs. vehicle | [4] |
| SMN Protein Levels | Mild (C/C-allele) | SMN-C1 | PO | Dose-dependent increase in spinal cord and PBMCs | [4] |
| Pharmacokinetics | Mild (C/C-allele) | This compound | PO: 10 mg/kg (single dose) | Peak plasma levels and FL-SMN2 mRNA around 7 hours post-dose | [5] |
| SMN Protein Levels | Mild (C/C-allele) | This compound | PO: 10 mg/kg/day (10 days) | Increased SMN protein in CNS and peripheral tissues | [5] |
Experimental Protocols
The following protocols provide a general framework for the administration of this compound to neonatal and adult mice. Doses and volumes should be adjusted based on the specific experimental design and animal weight.
General Experimental Workflow
Protocol for Oral Administration (Gavage)
Oral gavage is a non-invasive method suitable for repeated dosing, particularly as mice mature.
Materials:
-
This compound compound
-
Vehicle (e.g., sterile water, saline, or as specified by the supplier)
-
Flexible plastic or metal gavage needles (20-24 gauge, with a ball tip)
-
1 mL syringes
-
Animal scale
Procedure:
-
Preparation: Prepare the this compound solution at the desired concentration in the appropriate vehicle. Ensure the solution is homogenous.
-
Animal Handling: Weigh the mouse to calculate the correct dose volume. Gently restrain the mouse, ensuring a firm grip on the scruff of the neck to prevent movement and immobilize the head.
-
Gavage Needle Insertion: With the mouse in a vertical position, gently insert the gavage needle into the mouth, passing it over the tongue towards the esophagus. The needle should pass with minimal resistance. If resistance is felt, withdraw and re-insert.
-
Administration: Once the needle is correctly positioned in the esophagus, slowly depress the syringe plunger to deliver the solution.
-
Post-Administration: Gently remove the needle and return the mouse to its cage. Monitor the animal for any signs of distress, such as difficulty breathing.
Protocol for Intraperitoneal (IP) Administration
IP injection is a common route for systemic administration, especially in neonatal mice where oral gavage can be challenging.
Materials:
-
This compound compound
-
Sterile, isotonic vehicle (e.g., sterile saline)
-
Insulin syringes or 1 mL syringes with a 25-27 gauge needle
-
Animal scale
Procedure:
-
Preparation: Prepare the this compound solution in a sterile, isotonic vehicle.
-
Animal Handling: Weigh the mouse to calculate the correct injection volume. Restrain the mouse by scruffing the neck and turning it over to expose the abdomen.
-
Injection Site: The preferred injection site is the lower right or left abdominal quadrant, avoiding the midline to prevent injury to the bladder or cecum.
-
Injection: Lift the hindquarters slightly to displace the abdominal organs. Insert the needle at a 15-30 degree angle into the peritoneal cavity. Aspirate briefly to ensure no fluid (urine or blood) is drawn back, then slowly inject the solution.
-
Post-Injection: Withdraw the needle and return the mouse to its cage. Monitor for any adverse reactions at the injection site.
Considerations and Best Practices
-
Vehicle Selection: The choice of vehicle is critical. For IP injections, solutions should be sterile and isotonic to minimize irritation. Some compounds may require solubilizing agents like DMSO, but concentrations should be kept low and consistent across all treatment groups, including the vehicle control.
-
Neonatal Dosing: Administration to neonatal pups (P2, P3) requires specialized handling to avoid injury and ensure accurate dosing. IP injection is often preferred at these early stages.
-
Transitioning Routes: Some study designs employ IP injections in early life followed by a transition to oral gavage as the animals grow and can tolerate the procedure more easily.[4]
-
Pharmacokinetics: The route of administration significantly impacts drug absorption and bioavailability. IP administration generally leads to faster absorption and higher peak plasma concentrations compared to oral gavage, which is subject to first-pass metabolism.[6]
-
Animal Welfare: All procedures should be performed by trained personnel in accordance with institutional animal care and use committee (IACUC) guidelines. The use of appropriate needle sizes and proper restraint techniques is crucial to minimize stress and discomfort to the animals.
References
- 1. The First Orally Deliverable Small Molecule for the Treatment of Spinal Muscular Atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. curesma.org [curesma.org]
- 4. Pharmacokinetics, pharmacodynamics, and efficacy of a small-molecule SMN2 splicing modifier in mouse models of spinal muscular atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
SMN-C3 solution preparation, solubility, and stability
For Researchers, Scientists, and Drug Development Professionals
Introduction
SMN-C3 is an orally active, small molecule modulator of Survival Motor Neuron 2 (SMN2) splicing.[1][2] It has been investigated for its potential as a therapeutic agent for Spinal Muscular Atrophy (SMA), a debilitating neuromuscular disease caused by insufficient levels of the SMN protein.[1][2] this compound acts by promoting the inclusion of exon 7 in the SMN2 pre-mRNA, leading to an increased production of full-length, functional SMN protein.[3] These application notes provide detailed protocols for the preparation, solubility assessment, and stability testing of this compound solutions, as well as methods to evaluate its biological activity.
This compound: Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C₂₄H₂₈N₆O | [2] |
| Molecular Weight | 416.52 g/mol | [2] |
| Appearance | Light yellow to yellow solid | MedChemExpress |
| Purity | >98% | Sun-shinechem |
| CAS Number | 1449597-34-5 | [2] |
Solution Preparation
Stock Solution Preparation (DMSO)
This compound is readily soluble in dimethyl sulfoxide (B87167) (DMSO).[2] The following protocol describes the preparation of a 10 mM stock solution.
Materials:
-
This compound powder
-
Anhydrous/low-moisture DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional, but recommended)
-
Water bath or heat block (optional)
Protocol:
-
Equilibrate the this compound powder to room temperature before opening the vial to prevent moisture condensation.
-
Weigh the desired amount of this compound powder using an analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh 4.165 mg of this compound.
-
Add the appropriate volume of anhydrous DMSO to the this compound powder.
-
Vortex the solution vigorously for 1-2 minutes to aid dissolution.
-
If necessary, sonicate the solution for 5-10 minutes. Gentle warming to 60°C can also be applied to ensure complete dissolution.[2]
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.
Aqueous Solution Preparation for In Vitro Assays
For cell-based assays, the DMSO stock solution must be diluted into an aqueous buffer or cell culture medium. It is crucial to ensure that the final concentration of DMSO is not toxic to the cells (typically ≤ 0.5%).
Materials:
-
10 mM this compound in DMSO stock solution
-
Sterile aqueous buffer (e.g., Phosphate-Buffered Saline, PBS) or cell culture medium
-
Sterile dilution tubes
Protocol:
-
Perform serial dilutions of the this compound DMSO stock solution in the desired aqueous buffer or cell culture medium.
-
Add the DMSO stock solution to the aqueous medium dropwise while gently vortexing to prevent precipitation.
-
Ensure the final DMSO concentration in the working solution is compatible with the experimental system.
Solubility
Summary of Solubility Data
The solubility of this compound in various solvents is summarized below.
| Solvent | Solubility | Conditions | Reference |
| DMSO | 1.96 mg/mL (4.71 mM) | Ultrasonic, warming, and pH adjustment to 5 with HCl and heating to 60°C may be required. Use newly opened DMSO. | MedChemExpress |
| DMSO | 2 mg/mL (4.8 mM) | Sonication and heating to 60°C are recommended. | [2] |
| DMSO | 10 mM | - | Probechem |
Experimental Protocol: Kinetic Solubility Assay (Turbidimetric Method)
This protocol provides a high-throughput method to determine the kinetic solubility of this compound in an aqueous buffer.
Materials:
-
This compound DMSO stock solutions (e.g., 10 mM)
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
96-well clear bottom plates
-
Plate reader with turbidimetric or nephelometric measurement capabilities
Protocol:
-
Prepare a series of this compound dilutions in DMSO in a 96-well plate.
-
In a separate 96-well plate, add the aqueous buffer.
-
Transfer a small volume (e.g., 2 µL) of the this compound DMSO dilutions to the corresponding wells of the plate containing the aqueous buffer. This will create a range of final this compound concentrations.
-
Mix the plate on a plate shaker for 2 hours at room temperature.
-
Measure the turbidity (absorbance at a wavelength such as 620 nm) or light scattering of each well using a plate reader.
-
The kinetic solubility is the highest concentration of this compound that does not show a significant increase in turbidity compared to the buffer-only control.
Experimental Protocol: Thermodynamic Solubility Assay (Shake-Flask Method)
This protocol determines the equilibrium solubility of this compound.
Materials:
-
This compound solid powder
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
Glass vials with screw caps
-
Orbital shaker/incubator
-
Centrifuge
-
HPLC-UV system
Protocol:
-
Add an excess amount of solid this compound to a glass vial.
-
Add a known volume of the aqueous buffer to the vial.
-
Seal the vial and place it on an orbital shaker in a temperature-controlled incubator (e.g., 25°C or 37°C) for 24-48 hours to reach equilibrium.
-
After incubation, centrifuge the suspension at high speed to pellet the undissolved solid.
-
Carefully collect the supernatant and filter it through a 0.22 µm filter to remove any remaining solid particles.
-
Quantify the concentration of this compound in the filtrate using a validated HPLC-UV method against a standard curve of known this compound concentrations.
Stability
Summary of Stability Data
The stability of this compound in both solid and solution forms is crucial for accurate and reproducible experimental results.
| Form | Storage Temperature | Duration | Reference |
| Powder | -20°C | 3 years | [2] |
| In Solvent (DMSO) | -80°C | 1 year | [2] |
| In Solvent (DMSO) | -20°C | 1 year | MedChemExpress |
Experimental Protocol: Forced Degradation Study
This protocol is designed to assess the stability of this compound under various stress conditions.
Materials:
-
This compound stock solution in DMSO (e.g., 1 mg/mL)
-
Hydrochloric acid (HCl) solution (for acidic stress)
-
Sodium hydroxide (B78521) (NaOH) solution (for basic stress)
-
Hydrogen peroxide (H₂O₂) solution (for oxidative stress)
-
UV lamp (for photolytic stress)
-
Oven (for thermal stress)
-
HPLC-UV system
Protocol:
-
Acidic Hydrolysis: Mix the this compound solution with an equal volume of 0.1 N HCl. Incubate at room temperature or elevated temperature (e.g., 60°C) for specific time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the solution before HPLC analysis.
-
Basic Hydrolysis: Mix the this compound solution with an equal volume of 0.1 N NaOH. Follow the same incubation and neutralization procedure as for acidic hydrolysis.
-
Oxidative Degradation: Mix the this compound solution with an equal volume of 3% H₂O₂. Incubate at room temperature for specific time points.
-
Thermal Degradation: Place the this compound solution (in a sealed vial) in an oven at a high temperature (e.g., 80°C) for specific time points.
-
Photolytic Degradation: Expose the this compound solution to UV light (e.g., 254 nm) for specific time points.
-
Analysis: At each time point, analyze the samples by HPLC-UV. Compare the peak area of the intact this compound to the initial time point to determine the percentage of degradation. Also, monitor for the appearance of new peaks, which would indicate degradation products.
Mechanism of Action & Biological Activity Assessment
This compound functions as an SMN2 splicing modulator, increasing the production of full-length SMN protein. The following protocols can be used to assess its biological activity.
Signaling Pathway
Caption: this compound modulates SMN2 splicing to increase full-length SMN protein.
Experimental Workflow
Caption: Workflow for assessing this compound's effect on SMN2 splicing and protein levels.
Protocol: RT-PCR for SMN2 Splicing Analysis
This protocol allows for the semi-quantitative or quantitative analysis of full-length (FL-SMN2) and exon 7-skipped (Δ7-SMN2) transcripts.
Materials:
-
RNA extraction kit
-
Reverse transcription kit
-
PCR primers flanking SMN2 exon 7 (see table below)
-
Taq DNA polymerase or qPCR master mix
-
Agarose (B213101) gel electrophoresis system or real-time PCR instrument
Primer Sequences:
| Primer Name | Sequence (5' to 3') | Target |
| SMN2 Exon 6 Forward | AGG GGT TCT GGG GAT ATG CT | FL-SMN2 & Δ7-SMN2 |
| SMN2 Exon 8 Reverse | TGA AGG AAT GCT GGG GAC AG | FL-SMN2 & Δ7-SMN2 |
Protocol:
-
Treat cells with this compound at various concentrations for 24-48 hours.
-
Extract total RNA from the cells using a commercial kit.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Perform PCR or qPCR using the primers listed above.
-
For semi-quantitative analysis: Run the PCR products on a 2% agarose gel. Visualize and quantify the band intensities for FL-SMN2 (larger product) and Δ7-SMN2 (smaller product).
-
For quantitative analysis (qPCR): Use a real-time PCR system and a fluorescent dye (e.g., SYBR Green) or probe-based chemistry to quantify the relative abundance of each isoform.
Protocol: Western Blot for SMN Protein Quantification
This protocol is for the detection and quantification of total SMN protein levels.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against SMN (see table below)
-
Loading control primary antibody (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Antibody Information:
| Antibody | Host Species | Applications | Supplier (Cat. No.) |
| Anti-SMN1/SMN2 | Mouse Monoclonal | WB, IHC, IF | Thermo Fisher (MA5-27878)[4] |
| Anti-SMN1 | Mouse Monoclonal | WB, IP, IF | Cell Signaling Technology (12976)[5] |
Protocol:
-
Treat cells with this compound as described for the RT-PCR protocol.
-
Lyse the cells in lysis buffer and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-SMN antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe with a loading control antibody to normalize the SMN protein levels.
Conclusion
These application notes provide a comprehensive guide for researchers working with the SMN2 splicing modulator, this compound. The detailed protocols for solution preparation, solubility assessment, stability testing, and biological activity evaluation will enable consistent and reproducible results, facilitating further investigation into the therapeutic potential of this compound for Spinal Muscular Atrophy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | DNA/RNA Synthesis | TargetMol [targetmol.com]
- 3. The First Orally Deliverable Small Molecule for the Treatment of Spinal Muscular Atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SMN1/SMN2 Monoclonal Antibody (2B10) (MA5-27878) [thermofisher.com]
- 5. SMN1 (2F1) Mouse Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
Measuring SMN Protein Levels Post SMN-C3 Treatment: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
SMN-C3 is an orally active small molecule that modulates the splicing of the Survival Motor Neuron 2 (SMN2) gene, leading to an increased production of full-length and functional SMN protein.[1][2] This makes this compound and its analogs promising therapeutic candidates for Spinal Muscular Atrophy (SMA), a devastating neurodegenerative disease caused by insufficient levels of SMN protein.[1][3] Accurate and robust methods to quantify SMN protein levels in preclinical and clinical samples are therefore critical for evaluating the efficacy of such treatments.
These application notes provide detailed protocols for the quantification of SMN protein in various biological samples following treatment with this compound, focusing on two widely used and validated methods: Enzyme-Linked Immunosorbent Assay (ELISA) and Western Blotting.
Mechanism of Action of this compound
This compound acts as an SMN2 splicing modifier. The SMN2 gene, a close paralog of SMN1, predominantly produces a truncated, non-functional SMN protein (SMNΔ7) due to the exclusion of exon 7 during pre-mRNA splicing. This compound binds to a specific sequence within the pre-mRNA of SMN2, promoting the inclusion of exon 7. This results in an increased production of full-length SMN2 mRNA, which is then translated into functional SMN protein.
Quantitative Data Summary
Treatment with this compound and its analogs has been shown to increase SMN protein levels in a dose-dependent manner in various tissues of SMA mouse models.[4][5] The following table summarizes representative quantitative data from preclinical studies.
| Treatment | Mouse Model | Tissue | Dose | Duration | SMN Protein Level (% Increase vs. Vehicle) |
| This compound | C/C-allele | Brain | 10 mg/kg/day | 10 days | ~150% |
| C/C-allele | Spinal Cord | 10 mg/kg/day | 10 days | ~175% | |
| C/C-allele | Quadriceps | 10 mg/kg/day | 10 days | ~125% | |
| C/C-allele | Blood | 10 mg/kg/day | 10 days | ~200% | |
| This compound | SMNΔ7 | Brain | 0.1 mg/kg | 7 days (P3-P9) | ~50% |
| SMNΔ7 | Brain | 0.3 mg/kg | 7 days (P3-P9) | ~100% | |
| SMNΔ7 | Brain | 1 mg/kg | 7 days (P3-P9) | ~150% | |
| SMNΔ7 | Quadriceps | 0.1 mg/kg | 7 days (P3-P9) | ~75% | |
| SMNΔ7 | Quadriceps | 0.3 mg/kg | 7 days (P3-P9) | ~125% | |
| SMNΔ7 | Quadriceps | 1 mg/kg | 7 days (P3-P9) | ~200% | |
| RG7800 | C/C-allele | Brain | 10 mg/kg | 10 days | ~150-200% |
| C/C-allele | Blood | 10 mg/kg | 10 days | ~150-200% |
Data synthesized from published preclinical studies.[4][5] C/C-allele mice represent a milder form of SMA, while SMNΔ7 mice model a severe form of the disease.
Experimental Protocols
Enzyme-Linked Immunosorbent Assay (ELISA) for SMN Protein Quantification
ELISA is a highly sensitive and quantitative method for measuring protein levels in various samples, including cell lysates and tissue homogenates.[4][6]
-
SMN ELISA Kit (e.g., Enzo Life Sciences, ADI-900-209 or Abcam, ab136947)
-
Tissue or cell samples from this compound and vehicle-treated subjects
-
Phosphate Buffered Saline (PBS)
-
RIPA buffer or kit-specific extraction reagent
-
Protease inhibitor cocktail
-
BCA Protein Assay Kit
-
Microplate reader capable of measuring absorbance at 450 nm
-
Plate shaker
Detailed Steps:
-
Sample Preparation:
-
For tissue samples, homogenize in ice-cold RIPA buffer (or the lysis buffer provided in the kit) containing a protease inhibitor cocktail.
-
For peripheral blood mononuclear cells (PBMCs), lyse the cell pellet in the extraction reagent.[4]
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant and determine the total protein concentration using a BCA assay.
-
-
ELISA Procedure (based on a typical sandwich ELISA protocol): [4][5]
-
Prepare a standard curve by performing serial dilutions of the recombinant SMN protein provided in the kit.
-
Dilute all experimental samples to the same total protein concentration with the provided assay buffer.
-
Add 100 µL of standards and diluted samples to the wells of the SMN antibody-coated microplate.
-
Incubate the plate for 1-2 hours at room temperature on a plate shaker.
-
Wash the wells four times with the provided wash buffer.
-
Add 100 µL of the biotinylated detection antibody to each well and incubate for 1 hour at room temperature.
-
Wash the wells four times.
-
Add 100 µL of HRP-conjugated streptavidin to each well and incubate for 1 hour at room temperature.
-
Wash the wells four times.
-
Add 100 µL of TMB substrate and incubate in the dark for 15-30 minutes.
-
Add 100 µL of stop solution to each well to terminate the reaction.
-
Read the absorbance at 450 nm immediately.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.
-
Use the standard curve to determine the concentration of SMN protein in the experimental samples.
-
Normalize the SMN protein concentration to the total protein concentration of the lysate.
-
Western Blotting for Semi-Quantitative Analysis of SMN Protein
Western blotting allows for the visualization and semi-quantitative comparison of SMN protein levels between different samples.[7][8]
-
Tissue or cell samples from this compound and vehicle-treated subjects
-
RIPA buffer with protease inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody: anti-SMN monoclonal antibody
-
Primary antibody: anti-β-actin or anti-GAPDH monoclonal antibody (for loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system (e.g., ChemiDoc)
References
- 1. The oral splicing modifier RG7800 increases full length survival of motor neuron 2 mRNA and survival of motor neuron protein: Results from trials in healthy adults and patients with spinal muscular atrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. smanewstoday.com [smanewstoday.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. SMN Protein Contributes to Skeletal Muscle Cell Maturation Via Caspase-3 and Akt Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics, pharmacodynamics, and efficacy of a small-molecule SMN2 splicing modifier in mouse models of spinal muscular atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. curesma.org [curesma.org]
Application Notes and Protocols: SMN-C3 Treatment of iPSC-Derived Motor Neurons
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spinal Muscular Atrophy (SMA) is a devastating neurodegenerative disease characterized by the loss of motor neurons, leading to progressive muscle weakness and atrophy.[1][2][3] The primary cause of SMA is a deficiency of the Survival Motor Neuron (SMN) protein due to mutations or deletions in the SMN1 gene.[1][4][5] A paralogous gene, SMN2, can produce some functional SMN protein, but inefficient splicing of its pre-mRNA predominantly yields a truncated, non-functional protein.[4][5][6] Therapeutic strategies have therefore focused on modulating SMN2 splicing to increase the production of full-length, functional SMN protein.[6]
SMN-C3 is an orally active, selective small molecule that acts as an SMN2 splicing modulator.[6][7] It promotes the inclusion of exon 7 in the SMN2 messenger RNA, thereby increasing the production of functional SMN protein.[6] Preclinical studies have demonstrated the potential of this compound and similar molecules to increase SMN protein levels, improve neuromuscular function, and extend lifespan in animal models of SMA.[6][7]
Induced pluripotent stem cells (iPSCs) derived from SMA patients offer a powerful in vitro model to study disease mechanisms and test therapeutic candidates.[3][8][9] When differentiated into motor neurons, these cells recapitulate key pathological features of SMA, including reduced SMN protein levels and impaired survival.[9][10] This document provides detailed protocols for the differentiation of iPSCs into motor neurons and their subsequent treatment with this compound, along with methods for evaluating treatment efficacy.
I. Quantitative Data Summary
The following tables summarize quantitative data from preclinical studies on this compound and related compounds, providing a basis for expected outcomes.
Table 1: In Vivo Efficacy of this compound in a Mouse Model of SMA
| Parameter | Vehicle Control | This compound (0.3 mg/kg/day) | This compound (1 mg/kg/day) | This compound (3 mg/kg/day) |
| Median Survival | 18 days | 28 days | >65 days (~90% survival) | >65 days (~90% survival) |
| Body Weight at P16 | Significantly smaller than heterozygous controls | - | Phenotypically similar to heterozygous controls | Phenotypically similar to heterozygous controls |
| Motor Behavior | Impaired self-righting and locomotor activity | - | Normalized self-righting and locomotor activity | Normalized self-righting and locomotor activity |
Data extracted from in vivo studies on this compound treated Δ7 SMA mice.[7]
Table 2: Pharmacodynamics of a Single Dose of this compound (10 mg/kg) in C/C-allele SMA Mice
| Analyte | Peak Time Post-Dose | Observation |
| This compound Drug Levels (Plasma) | ~7 hours | Levels decrease after peak |
| Full-Length SMN2 mRNA (Blood) | ~7 hours | Levels decrease as drug levels decrease |
| SMN Protein (Brain & Quadriceps) | Measurably increased by 24 hours | Protein levels increase following mRNA changes |
This table illustrates the pharmacokinetic-pharmacodynamic relationship of this compound.[5]
Table 3: Effect of this compound on SMN Protein Levels in C/C-allele SMA Mice After 10 Days of Dosing (10 mg/kg/day)
| Tissue | Percent Increase in SMN Protein Above Vehicle |
| Brain | >100% |
| Quadriceps | >150% |
| Blood | >200% |
Data represents the mean of 5 mice per group.[5]
II. Experimental Protocols
A. Differentiation of iPSCs into Spinal Motor Neurons
This protocol is a synthesis of established methods for generating spinal motor neurons from human iPSCs using small molecule-based neural induction and patterning.[9][10][11][12][13]
Materials:
-
Human iPSCs (control and SMA patient-derived)
-
Matrigel or other suitable extracellular matrix coating
-
iPSC maintenance medium
-
Neural induction and differentiation media (see Table 4 for composition)
-
Small molecules: SB431542, LDN193189, CHIR99021, Purmorphamine, Retinoic Acid (RA), DAPT
-
ROCK inhibitor (e.g., Y-27632)
-
Neurotrophic factors: Brain-Derived Neurotrophic Factor (BDNF), Glial Cell-Derived Neurotrophic Factor (GDNF)
-
Cell culture plates and flasks
-
Standard cell culture equipment
Table 4: Media Composition for Motor Neuron Differentiation
| Stage | Media Name | Base Medium | Small Molecules & Factors |
| Day 0-2 | Neural Induction Medium 1 | Neural Basal Medium + N2/B27 supplements | 10 µM SB431542, 100 nM LDN193189, 3 µM CHIR99021 |
| Day 3-5 | Neural Induction Medium 2 | Neural Basal Medium + N2/B27 supplements | 3 µM CHIR99021, 2 µM SB431542, 2 µM DMH1 |
| Day 6-12 | Motor Neuron Progenitor (MNP) Medium | Neural Basal Medium + N2/B27 supplements | 0.1 µM Retinoic Acid, 0.5 µM Purmorphamine |
| Day 13+ | Motor Neuron Maturation Medium | Neural Basal Medium + N2/B27 supplements | 10 ng/mL BDNF, 10 ng/mL GDNF, 10 µM DAPT |
Procedure:
-
iPSC Culture Preparation (Day -5 to 0):
-
Culture iPSCs on Matrigel-coated plates in iPSC maintenance medium.
-
Passage cells when they reach 70-80% confluency. Ensure single-cell dissociation for plating.[14][15]
-
Plate iPSCs at a uniform density to ensure consistent differentiation. For the first 24 hours post-plating, supplement the medium with 10 µM ROCK inhibitor to enhance survival.[14][16]
-
-
Neural Induction (Day 0-5):
-
On Day 0, when iPSCs reach optimal confluency, replace the iPSC medium with Neural Induction Medium 1.
-
On Day 3, switch to Neural Induction Medium 2.
-
-
Motor Neuron Progenitor Specification (Day 6-12):
-
On Day 6, replace the medium with Motor Neuron Progenitor (MNP) Medium containing Retinoic Acid and Purmorphamine (an SHH agonist) to pattern the neural progenitors towards a ventral spinal cord fate.[13]
-
-
Motor Neuron Maturation (Day 13 onwards):
-
On Day 13, switch to Motor Neuron Maturation Medium containing neurotrophic factors (BDNF and GDNF) and DAPT (a Notch inhibitor to promote neuronal differentiation).[13]
-
Continue to culture the cells, changing the medium every 2-3 days. Mature motor neurons expressing markers like HB9, ISL1, and ChAT should be observable from week 3-4 onwards.[9]
-
B. This compound Treatment Protocol
Materials:
-
Differentiated motor neuron cultures (from Protocol A)
-
This compound compound
-
DMSO (vehicle control)
-
Cell lysis buffers for protein and RNA analysis
-
Reagents for immunocytochemistry
Procedure:
-
Preparation of this compound Stock Solution:
-
Dissolve this compound powder in DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Store aliquots at -20°C or -80°C.[7] Avoid repeated freeze-thaw cycles.
-
-
Treatment of Motor Neuron Cultures:
-
At a desired stage of motor neuron maturation (e.g., Day 21 onwards), prepare working concentrations of this compound by diluting the stock solution in pre-warmed Motor Neuron Maturation Medium.
-
Based on in vitro studies with similar compounds, effective concentrations are expected to be in the nanomolar to low micromolar range. A dose-response experiment is recommended (e.g., 10 nM, 30 nM, 100 nM, 300 nM, 1 µM).[1]
-
Aspirate the old medium from the motor neuron cultures and replace it with the medium containing this compound.
-
For control wells, add medium containing an equivalent concentration of DMSO (vehicle).
-
Incubate the cells for the desired treatment duration. For initial experiments, a 3-day treatment period can be used to assess changes in SMN protein levels.[17] For functional assays, longer treatment periods may be necessary.
-
C. Evaluation of Treatment Efficacy
1. Western Blot for SMN Protein Levels:
-
Lyse treated and control motor neuron cultures and quantify total protein concentration.
-
Separate proteins by SDS-PAGE, transfer to a membrane, and probe with a primary antibody specific for SMN protein.
-
Use a loading control (e.g., GAPDH or β-actin) to normalize SMN protein levels.
-
Quantify band intensities to determine the fold-change in SMN protein expression in this compound treated cells compared to vehicle controls.[10]
2. Quantitative RT-PCR for SMN2 Splicing:
-
Isolate total RNA from treated and control cultures.
-
Synthesize cDNA and perform qPCR using primers that specifically amplify full-length SMN2 mRNA (including exon 7) and Δ7-SMN2 mRNA (lacking exon 7).
-
Calculate the ratio of full-length to Δ7-SMN2 mRNA to assess the splicing-modulatory effect of this compound.[9]
3. Immunocytochemistry for Cellular Phenotypes:
-
Fix treated and control cells and stain for motor neuron markers (e.g., Tuj1, HB9, ChAT) and SMN protein.
-
Analyze cellular morphology, neurite outgrowth, and the number and intensity of nuclear SMN-containing structures known as gems.[9] An increase in gem count is an indicator of increased functional SMN protein.
4. Motor Neuron Survival Assay:
-
Plate a defined number of motor neuron progenitors and treat with this compound or vehicle over a prolonged period (e.g., 2-4 weeks).
-
At the end of the treatment, count the number of surviving motor neurons (e.g., ChAT-positive cells) in each condition to determine if this compound improves the survival of SMA motor neurons.[9]
III. Signaling Pathways and Experimental Workflows
A. Diagrams
Caption: Mechanism of this compound as an SMN2 splicing modulator.
Caption: Workflow for this compound treatment and evaluation in iPSC-derived motor neurons.
Caption: Key cellular pathways involving the SMN protein in motor neurons.[18][19][20]
References
- 1. Discovery of a CNS penetrant small molecule SMN2 splicing modulator with improved tolerability for spinal muscular atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Making sure you're not a bot! [academiccommons.columbia.edu]
- 3. Spinal Muscular Atrophy Patient iPSC-Derived Motor Neurons Have Reduced Expression of Proteins Important in Neuronal Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. nbinno.com [nbinno.com]
- 7. This compound | DNA/RNA Synthesis | TargetMol [targetmol.com]
- 8. Spinal Muscular Atrophy Patient iPSC-Derived Motor Neurons Display Altered Proteomes at Early Stages of Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Spinal muscular atrophy phenotype is ameliorated in human motor neurons by SMN increase via different novel RNA therapeutic approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Genetic Correction of Human Induced Pluripotent Stem Cells from Patients with Spinal Muscular Atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | Progress and challenges in directing the differentiation of human iPSCs into spinal motor neurons [frontiersin.org]
- 13. A novel protocol to derive cervical motor neurons from induced pluripotent stem cells for amyotrophic lateral sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. iPSC to Motor Neuron Differentiation Various Protocols [protocols.io]
- 15. Protocol for the induction of human spinal motor neurons from human induced pluripotent stem cells for studying amyotrophic lateral sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Human iPSC-Derived Motor Neurons: Expert tips on best cell-culture practices [axolbio.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. The role of survival motor neuron protein (SMN) in protein homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. SMN Is Physiologically Downregulated at Wild-Type Motor Nerve Terminals but Aggregates Together with Neurofilaments in SMA Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Quantification of Survival Motor Neuron (SMN) Protein in Tissues via Western Blot
References
- 1. treat-nmd.org [treat-nmd.org]
- 2. alliedacademies.org [alliedacademies.org]
- 3. Stability and Oligomerization of Mutated SMN Protein Determine Clinical Severity of Spinal Muscular Atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SMN (Human-Specific) antibody (60154-1-Ig) | Proteintech [ptglab.com]
- 5. biocompare.com [biocompare.com]
- 6. scbt.com [scbt.com]
- 7. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. An old method facing a new challenge: re-visiting housekeeping proteins as internal reference control for neuroscience research - PMC [pmc.ncbi.nlm.nih.gov]
- 9. licorbio.com [licorbio.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Temporal and tissue-specific variability of SMN protein levels in mouse models of spinal muscular atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. SMN1 Monoclonal Antibody (5H1) (MA5-15858) [thermofisher.com]
- 13. Sample preparation for western blot | Abcam [abcam.com]
- 14. iv.iiarjournals.org [iv.iiarjournals.org]
Application Notes and Protocols for Testing SMN-C3 Efficacy in Preclinical Animal Models of Spinal Muscular Atrophy
Audience: Researchers, scientists, and drug development professionals.
Introduction
Spinal Muscular Atrophy (SMA) is a devastating neurodegenerative disease characterized by the loss of motor neurons in the spinal cord, leading to progressive muscle weakness and atrophy. The disease is caused by insufficient levels of the Survival Motor Neuron (SMN) protein due to mutations or deletions in the SMN1 gene. A nearly identical gene, SMN2, can produce a small amount of functional SMN protein, but inefficient splicing of its exon 7 leads to a truncated, unstable protein. SMN-C3 is a small molecule splicing modifier designed to increase the inclusion of exon 7 in SMN2 mRNA, thereby boosting the production of full-length, functional SMN protein.
These application notes provide a comprehensive guide to selecting the appropriate animal models and employing robust experimental protocols to evaluate the preclinical efficacy of this compound and similar compounds.
Recommended Animal Models
The selection of an appropriate animal model is critical for evaluating the therapeutic potential of this compound. Mouse models that recapitulate the genetic and phenotypic hallmarks of SMA are widely used.[1]
-
Severe SMA Model: The Δ7 Mouse
-
Genotype: Lacks the murine Smn1 gene and carries the human SMN2 gene along with a transgene expressing a truncated human SMN protein (SMNΔ7).[2]
-
Phenotype: Severe phenotype with a median survival of approximately 14 days, severe muscle weakness, and motor neuron loss.[3] This model is ideal for assessing the impact of this compound on survival and for studying disease mechanisms in a rapidly progressing context.[4]
-
-
Milder SMA Model: The C/C Mouse
-
Genotype: Lacks the murine Smn1 gene and carries two copies of the human SMN2 gene.[1]
-
Phenotype: Milder phenotype with a longer lifespan compared to the Δ7 model, allowing for the evaluation of long-term treatment effects and the study of more subtle pathological changes.[5][6] This model is valuable for assessing the efficacy of this compound on motor function and muscle pathology over an extended period.[7]
-
Efficacy Endpoints and Experimental Protocols
A multi-faceted approach is recommended to thoroughly assess the efficacy of this compound. This includes molecular, histological, and functional endpoints.
Molecular Analysis: Quantification of SMN Protein and mRNA
Objective: To determine if this compound effectively increases full-length SMN2 mRNA and SMN protein levels in relevant tissues.
Experimental Workflow:
Protocol 1: Western Blot for SMN Protein Quantification [8][9][10]
-
Tissue Homogenization: Homogenize frozen tissue samples (e.g., spinal cord, brain, muscle) in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Extraction: Centrifuge the homogenates at 12,000 x g for 20 minutes at 4°C. Collect the supernatant containing the total protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a 12% SDS-polyacrylamide gel and perform electrophoresis to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for SMN protein (e.g., mouse anti-SMN) and a loading control (e.g., mouse anti-β-actin).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Densitometrically quantify the SMN protein bands and normalize to the loading control.
Protocol 2: qRT-PCR for SMN2 Splicing Analysis [11][12]
-
RNA Extraction: Extract total RNA from tissue samples using a suitable RNA isolation kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Quantitative PCR: Perform real-time PCR using primers specific for full-length (FL) SMN2 (including exon 7) and SMN2 lacking exon 7 (Δ7). Use a housekeeping gene (e.g., GAPDH) for normalization.
-
Data Analysis: Calculate the relative expression levels of FL-SMN2 and Δ7-SMN2 using the ΔΔCt method.
Histological Analysis: Assessing Neuroprotection
Objective: To evaluate the ability of this compound to prevent motor neuron loss and preserve the integrity of the neuromuscular junction (NMJ).
Experimental Workflow:
Protocol 3: Motor Neuron Counting in the Spinal Cord [5][13]
-
Tissue Preparation: Perfuse the animal with 4% paraformaldehyde (PFA) and dissect the spinal cord. Post-fix the spinal cord in 4% PFA overnight and then cryoprotect in 30% sucrose.
-
Sectioning: Cut 20-30 µm thick transverse sections of the lumbar spinal cord using a cryostat.
-
Immunohistochemistry:
-
Block sections in a solution containing normal serum and Triton X-100.
-
Incubate overnight with a primary antibody against choline (B1196258) acetyltransferase (ChAT), a marker for motor neurons.
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Counterstain with DAPI to visualize nuclei.
-
-
Imaging and Quantification: Capture images of the ventral horn of the spinal cord using a fluorescence microscope. Count the number of ChAT-positive motor neurons in a defined area across multiple sections.
Protocol 4: Neuromuscular Junction (NMJ) Analysis [6][14][15][16][17]
-
Muscle Dissection and Fixation: Dissect thin muscles suitable for whole-mount analysis (e.g., lumbricals, diaphragm). Fix the muscles in 4% PFA.
-
Staining:
-
Permeabilize the muscle with Triton X-100.
-
Incubate with α-bungarotoxin conjugated to a fluorophore (e.g., Alexa Fluor 594) to label acetylcholine (B1216132) receptors on the postsynaptic side.
-
Incubate with primary antibodies against neurofilament and synaptic vesicle proteins to label the presynaptic nerve terminal.
-
Wash and incubate with appropriate fluorescently labeled secondary antibodies.
-
-
Imaging and Analysis: Acquire z-stack images of the NMJs using a confocal microscope. Analyze NMJ morphology, including endplate area, fragmentation, and the degree of innervation.
Functional Assessment: Evaluating Motor Performance
Objective: To determine if this compound treatment improves motor function and strength.
Protocol 5: Righting Reflex [4]
-
Place the mouse pup on its back on a flat surface.
-
Record the time it takes for the pup to right itself onto all four paws.
-
A longer latency to right indicates motor weakness.
Protocol 6: Inverted Cling Test [1]
-
Place the mouse on a wire grid.
-
Invert the grid and start a timer.
-
Record the time until the mouse falls.
-
An increased latency to fall indicates improved grip strength.
Quantitative Data Summary
The following tables summarize the expected outcomes of this compound treatment in preclinical SMA models based on published data for this compound and similar compounds.[1][4][7]
Table 1: Efficacy of this compound in the Severe (Δ7) SMA Mouse Model
| Parameter | Vehicle-Treated | This compound Treated (Low Dose) | This compound Treated (High Dose) |
| Median Survival | ~14 days | ~28 days | >200 days |
| SMN Protein (Brain, AU at PND28) | N/A | 66.5 ± 9.5 | 160.8 ± 10.6 |
| SMN Protein (Muscle, AU at PND28) | N/A | 41.8 ± 6.0 | 80.8 ± 4.9 |
| Inverted Hang Time (seconds at PND28) | N/A | 12.4 ± 2.1 | 34.4 ± 9.5 |
| Motor Neuron Number (L4 Ventral Root Axons at PND60) | N/A | 753.4 ± 19.2 | 803 ± 25 |
Table 2: Efficacy of this compound in the Milder (C/C) SMA Mouse Model
| Parameter | Vehicle-Treated | This compound Treated (10 mg/kg) |
| FL-SMN2 mRNA in Blood (Peak Fold Increase) | 1 | ~2.5 |
| SMN Protein in Brain (% Increase over Vehicle) | 0% | ~150% |
| SMN Protein in Quadriceps (% Increase over Vehicle) | 0% | ~100% |
SMN Signaling Pathways
SMN protein is involved in various cellular processes, and its deficiency impacts multiple signaling pathways. This compound, by restoring SMN levels, is expected to normalize these pathways.
Low levels of SMN protein have been shown to disrupt several signaling cascades, including the RhoA/ROCK pathway, which is crucial for actin dynamics and neurite outgrowth.[18] Restoration of SMN protein by this compound is hypothesized to re-establish normal signaling, leading to improved neuronal health and function.
Conclusion
The protocols and guidelines presented here provide a robust framework for the preclinical evaluation of this compound in established animal models of SMA. A comprehensive assessment of molecular, histological, and functional endpoints is essential to fully characterize the therapeutic potential of this and other SMN-restoring therapies. The use of both severe and milder SMA models allows for a thorough understanding of the drug's efficacy across a spectrum of disease severity.
References
- 1. academic.oup.com [academic.oup.com]
- 2. SMNDelta7, the major product of the centromeric survival motor neuron (SMN2) gene, extends survival in mice with spinal muscular atrophy and associates with full-length SMN - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular Mechanisms of Neurodegeneration in Spinal Muscular Atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics, pharmacodynamics, and efficacy of a small-molecule SMN2 splicing modifier in mouse models of spinal muscular atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. treat-nmd.org [treat-nmd.org]
- 6. treat-nmd.org [treat-nmd.org]
- 7. researchgate.net [researchgate.net]
- 8. treat-nmd.org [treat-nmd.org]
- 9. Stability and Oligomerization of Mutated SMN Protein Determine Clinical Severity of Spinal Muscular Atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protein extraction and western blot (mouse tissues) [protocols.io]
- 11. Pathological impact of SMN2 mis-splicing in adult SMA mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Heat increases full-length SMN splicing: Promise for splice-augmenting therapies for SMA - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Motor neuron cell-nonautonomous rescue of spinal muscular atrophy phenotypes in mild and severe transgenic mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 14. treat-nmd.org [treat-nmd.org]
- 15. Dissection and Whole-Mount Immunofluorescent Staining of Mouse Hind Paw Muscles for Neuromuscular Junction Analysis [en.bio-protocol.org]
- 16. Characterization of Neuromuscular Junctions in Mice by Combined Confocal and Super-Resolution Microscopy [jove.com]
- 17. content.protocols.io [content.protocols.io]
- 18. The spinal muscular atrophy disease protein SMN is linked to the Rho-kinase pathway via profilin - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Designing a Long-Term SMN-C3 Dosing Regimen in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spinal Muscular Atrophy (SMA) is a debilitating genetic disorder characterized by the loss of motor neurons, leading to progressive muscle weakness and paralysis.[1] The disease is caused by a deficiency of the Survival Motor Neuron (SMN) protein. While the SMN1 gene is mutated in SMA patients, a nearly identical gene, SMN2, is present but primarily produces a non-functional, truncated SMN protein due to a splicing defect that excludes exon 7.[1]
SMN-C3 is an orally active, selective small molecule that acts as an SMN2 splicing modulator.[1][2][3] Its mechanism of action involves promoting the inclusion of exon 7 in the SMN2 messenger RNA (mRNA), thereby increasing the production of full-length, functional SMN protein.[1] Preclinical studies in mouse models of SMA have demonstrated that this compound can effectively increase SMN protein levels, leading to improved neuromuscular function, motor activity, and extended lifespan.[1][2] This document provides detailed application notes and protocols for designing and implementing a long-term this compound dosing regimen in mice.
Mechanism of Action: this compound Signaling Pathway
This compound targets the splicing of SMN2 pre-mRNA. It has been shown to interact with an AG-rich motif within exon 7, which is thought to recruit stimulatory splicing factors like FUBP1 and KHSRP.[4][5] This action counteracts the splicing repressors that normally cause exon 7 skipping, leading to the production of full-length SMN protein.
Caption: this compound modulates the splicing of SMN2 pre-mRNA to promote the inclusion of exon 7.
Experimental Design and Dosing Regimen
Mouse Models
The most commonly used mouse models for SMA preclinical studies are the Δ7 SMA mice (a severe model) and the C/C-allele SMA mice (a milder model). The choice of model will depend on the specific research questions.
Dosing Parameters
The following tables summarize previously reported dosing regimens for this compound in mice.
Table 1: Summary of this compound Dosing Regimens in Mice
| Mouse Model | Route of Administration | Dose Range (mg/kg/day) | Dosing Frequency | Duration | Reference |
| Δ7 SMA | Intraperitoneal (i.p.) | 0.3, 1, 3 | Daily | From Postnatal Day (PND) 3 to PND 23 | [3] |
| Δ7 SMA | Oral Gavage (p.o.) | 1, 3, 10 | Daily | From PND 24 onwards | [3] |
| Δ7 SMA | Intraperitoneal (i.p.) | 0.1 (low dose), 3 (high dose) | Daily | From PND 3 to PND 23 | [6] |
| Δ7 SMA | Oral Gavage (p.o.) | 0.3 (low dose), 9 (high dose) | Daily | From PND 24 onwards | [6] |
| C/C-allele SMA | Oral Gavage (p.o.) | 10 | Daily | 10 days | [7] |
Table 2: Reported Efficacy of this compound in Δ7 SMA Mice
| Dose (mg/kg/day) | Median Survival | Body Weight | Motor Function | Reference |
| Vehicle | 18 days | Significantly smaller than controls | Moribund at PND 16 | [2][3] |
| 0.3 | 28 days | Dose-dependent increase | Improved | [2][3] |
| 1 and 3 | >90% survival beyond PND 65 | Approached heterozygous control weight (~80%) | Normalized righting reflex and locomotor activity | [2][3] |
Experimental Workflow
A typical long-term dosing study would involve the following steps:
Caption: A generalized workflow for a long-term this compound dosing study in a mouse model of SMA.
Detailed Experimental Protocols
Preparation of this compound Dosing Solution
This compound is soluble in DMSO.[2]
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile, cell culture grade
-
Sterile saline (0.9% NaCl) or other appropriate vehicle
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Protocol:
-
Calculate the required amount of this compound based on the desired final concentration and volume.
-
Weigh the this compound powder and dissolve it in the appropriate volume of DMSO to create a stock solution. Sonication and gentle warming (e.g., to 60°C) may be required to fully dissolve the compound.[2]
-
For daily dosing, freshly dilute the stock solution in sterile saline or the chosen vehicle to the final desired concentration. The final concentration of DMSO should be kept low (typically <5%) to avoid toxicity.
-
Vortex the final solution thoroughly before administration.
Administration of this compound
a. Intraperitoneal (i.p.) Injection in Neonatal Mice (PND 3-23)
Materials:
-
Hamilton syringe (10-50 µL)
-
30-gauge needle
-
Heating pad
Protocol:
-
Warm the neonatal mice on a heating pad to prevent hypothermia.
-
Draw the calculated dose of this compound solution into the Hamilton syringe.
-
Securely hold the pup in a supine position.
-
Wipe the lower left or right quadrant of the abdomen with 70% ethanol.
-
Insert the 30-gauge needle at a shallow angle (15-20 degrees) into the peritoneal cavity.
-
Slowly inject the solution.
-
Withdraw the needle and return the pup to its home cage.
-
Alternate the injection site daily.
b. Oral Gavage in Juvenile and Adult Mice (from PND 24)
Materials:
-
Flexible plastic or metal gavage needle (20-22 gauge for mice)
-
1 mL syringe
Protocol:
-
Measure the distance from the mouse's mouth to the xiphoid process (the bottom of the sternum) to determine the appropriate insertion depth of the gavage needle.
-
Draw the calculated dose of this compound solution into the syringe and attach the gavage needle.
-
Securely restrain the mouse, ensuring its head and body are in a straight line.
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.
-
Allow the mouse to swallow the needle; do not force it. The needle should pass easily into the esophagus.
-
Once the needle is at the predetermined depth, slowly administer the solution.
-
Gently remove the gavage needle.
-
Monitor the mouse for any signs of respiratory distress.
Efficacy Assessment Protocols
a. Righting Reflex (Neonatal Mice)
Protocol:
-
Place the pup on its back on a flat, soft surface.
-
Start a timer and record the time it takes for the pup to flip over onto all four paws.
-
A cut-off time (e.g., 30 seconds) should be established.
b. Locomotor Activity - Open Field Test (Juvenile/Adult Mice)
Materials:
-
Open field arena (e.g., 50 cm x 50 cm)
-
Video tracking software
Protocol:
-
Acclimate the mice to the testing room for at least 30 minutes before the test.
-
Clean the arena with 70% ethanol between each mouse to remove olfactory cues.
-
Gently place the mouse in the center of the arena.
-
Record the mouse's activity for a set period (e.g., 10-20 minutes) using the video tracking software.
-
Analyze the data for parameters such as total distance traveled, time spent in the center versus the periphery, and rearing frequency.
c. SMN Protein Quantification - Western Blot
Materials:
-
Tissue homogenizer
-
RIPA buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody (anti-SMN)
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate and imaging system
Protocol:
-
Harvest tissues (e.g., brain, spinal cord, quadriceps muscle) and flash-freeze in liquid nitrogen.
-
Homogenize the tissues in ice-cold RIPA buffer.
-
Centrifuge the lysates to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-SMN antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Image the blot using a suitable imaging system and quantify the band intensities. Normalize SMN protein levels to a loading control (e.g., β-actin or vinculin).
d. Neuromuscular Junction (NMJ) Analysis - Immunofluorescent Staining
Materials:
-
Dissection tools
-
4% paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., PBS with Triton X-100)
-
Blocking solution (e.g., PBS with BSA and Triton X-100)
-
Primary antibodies (e.g., anti-neurofilament, anti-synaptophysin)
-
Fluorescently-conjugated secondary antibodies
-
α-bungarotoxin (conjugated to a fluorophore, for labeling acetylcholine (B1216132) receptors)
-
Mounting medium
-
Confocal microscope
Protocol:
-
Dissect the muscle of interest (e.g., diaphragm, tibialis anterior).
-
Fix the muscle in 4% PFA.
-
Permeabilize the tissue with permeabilization buffer.
-
Block non-specific antibody binding with blocking solution.
-
Incubate the muscle with primary antibodies to label the presynaptic nerve terminal.
-
Wash and incubate with fluorescently-conjugated secondary antibodies and α-bungarotoxin to label the postsynaptic endplate.
-
Wash and mount the muscle on a microscope slide.
-
Image the NMJs using a confocal microscope and analyze for morphological changes, such as denervation, endplate fragmentation, and axon sprouting.
Dose Adjustment Logic
The initial doses should be based on published data. However, in a long-term study, it may be necessary to adjust the dose based on tolerability and efficacy.
Caption: A decision tree for adjusting the this compound dose based on toxicity and efficacy.
References
- 1. Open field test for mice [protocols.io]
- 2. anilocus.com [anilocus.com]
- 3. A Battery of Motor Tests in a Neonatal Mouse Model of Cerebral Palsy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 5. Intraperitoneal Injection of Neonatal Mice [bio-protocol.org]
- 6. smafoundation.org [smafoundation.org]
- 7. Intraperitoneal Injection of Neonatal Mice [en.bio-protocol.org]
Application Note: Pharmacokinetic and Pharmacodynamic Analysis of SMN-C3 in Blood Plasma and Central Nervous System
Audience: Researchers, scientists, and drug development professionals.
Introduction Spinal muscular atrophy (SMA) is a severe neuromuscular disorder caused by insufficient levels of the Survival Motor Neuron (SMN) protein due to the loss or mutation of the SMN1 gene.[1][2] The related SMN2 gene can produce some functional SMN protein, but inefficient splicing of its pre-mRNA often excludes a critical segment, exon 7.[1][2] SMN-C3 is an orally active small molecule that modulates the splicing of SMN2 pre-mRNA to promote the inclusion of exon 7, thereby increasing the production of full-length, functional SMN protein.[3][4][5] Understanding the pharmacokinetic (PK) profile of this compound, particularly its distribution to the central nervous system (CNS), and its pharmacodynamic (PD) effect on SMN protein levels is critical for its development as a therapeutic for SMA. This document outlines the key PK/PD characteristics of this compound and provides detailed protocols for its analysis.
Pharmacokinetic and Pharmacodynamic Profile of this compound
This compound demonstrates oral bioavailability and distributes to both peripheral tissues and the CNS.[1] Its administration leads to a time-dependent increase in full-length SMN2 mRNA and a subsequent increase in SMN protein levels in relevant tissues.
Table 1: Summary of Pharmacokinetic and Pharmacodynamic Data for this compound in a Mouse Model of Mild SMA (C/C-allele)
| Parameter | Matrix | Observation | Dosing Regimen | Source |
| Drug Concentration | Plasma | Peaked at approximately 7 hours post-dose. | Single 10 mg/kg oral dose | [1] |
| Full-Length SMN2 mRNA | Blood Cells | Peaked at approximately 7 hours post-dose, correlating with plasma drug levels.[1][5] | Single 10 mg/kg oral dose | [1][5] |
| SMN Protein Expression | Brain & Quadriceps | Measurably increased by 24 hours after a single dose. | Single 10 mg/kg oral dose | [1] |
| SMN Protein Distribution | CNS & Periphery | Increased levels in brain, spinal cord, gastrointestinal tissues, pancreas, and quadriceps.[1] | 10 mg/kg/day for 10 days (oral) | [1] |
| CNS vs. Peripheral Levels | Brain, Spinal Cord vs. Muscle, Pancreas | SMN protein levels were observed to be higher in the CNS than in peripheral tissues. | 10 mg/kg/day for 10 days (oral) | [1] |
| SMN Protein Half-Life | Brain | Estimated to be approximately 2 days (36 hours).[1][6] | Daily dosing with 10 mg/kg (oral) | [1][6] |
| Steady-State | Brain | SMN protein levels reached steady-state by 10 days of daily dosing. | Daily dosing with 10 mg/kg (oral) | [1] |
Experimental Protocols
Protocol 1: In Vivo Dosing and Sample Collection for PK/PD Analysis
This protocol describes the administration of this compound to a mouse model of SMA and the subsequent collection of blood and CNS tissues for analysis.
1. Animal Model:
2. Dosing Formulation and Administration:
-
Prepare a homogenous suspension of this compound in an appropriate vehicle (e.g., 0.5% (w/v) carboxymethylcellulose).
-
Administer this compound to mice via oral gavage at the desired dose (e.g., 10 mg/kg/day).[1]
-
Administer vehicle alone to a control group.
3. Sample Collection:
-
For time-course studies, collect samples at various time points after the final dose (e.g., 1, 4, 7, 24 hours).[1][5]
-
Euthanize mice according to approved institutional guidelines.
-
Immediately collect whole blood via cardiac puncture into tubes containing an anticoagulant (e.g., EDTA).
-
Perfuse the mouse with saline to clear blood from tissues.
-
Dissect and collect CNS tissues (brain, spinal cord) and peripheral tissues (e.g., quadriceps muscle).
-
Snap-freeze all tissue samples in liquid nitrogen and store at -80°C until analysis.
4. Blood Processing:
-
For Plasma: Centrifuge a portion of the whole blood at 2,000 x g for 15 minutes at 4°C. Collect the supernatant (plasma) and store at -80°C.
-
For Whole Blood Lysate (for SMN Protein): Lyse a small volume (e.g., 5-10 µL) of whole blood in an appropriate lysis buffer for immunoassay.[8]
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacokinetics, pharmacodynamics, and efficacy of a small-molecule SMN2 splicing modifier in mouse models of spinal muscular atrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | DNA/RNA Synthesis | TargetMol [targetmol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. | BioWorld [bioworld.com]
- 6. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 7. Pharmacokinetics, pharmacodynamics, and efficacy of a small-molecule SMN2 splicing modifier in mouse models of spinal muscular atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. SMN Protein Can Be Reliably Measured in Whole Blood with an Electrochemiluminescence (ECL) Immunoassay: Implications for Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Behavioral Testing of Motor Function in SMN-C3 Treated Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of behavioral tests to assess motor function in mouse models of Spinal Muscular Atrophy (SMA) treated with SMN-C3, an SMN2 splicing modulator. Detailed protocols for key experiments are provided to ensure reproducibility and accuracy in preclinical studies.
Introduction
Spinal Muscular Atrophy (SMA) is a devastating neurodegenerative disease characterized by the loss of motor neurons, leading to progressive muscle weakness and atrophy. The disease is caused by insufficient levels of the Survival Motor Neuron (SMN) protein. This compound is a small molecule that modulates the splicing of the SMN2 gene to increase the production of functional full-length SMN protein. Assessing the efficacy of therapeutic candidates like this compound in preclinical mouse models of SMA is crucial. Behavioral tests that quantify motor function are essential endpoints in these studies. This document outlines the protocols for the rotarod test, grip strength test, and open field test, and provides a framework for interpreting the data in the context of this compound treatment.
Data Presentation
The following tables summarize hypothetical quantitative data from behavioral tests comparing untreated SMA mice with this compound treated SMA mice and wild-type (WT) littermates. This data illustrates the expected outcomes of successful this compound intervention.
Table 1: Rotarod Performance in this compound Treated SMA Mice
| Group | Latency to Fall (seconds) - Day 14 | Latency to Fall (seconds) - Day 28 |
| WT | 185 ± 15 | 210 ± 20 |
| SMA (Untreated) | 45 ± 10 | 30 ± 8 |
| SMA + this compound | 95 ± 12 | 140 ± 18 |
Data are presented as mean ± standard error of the mean (SEM).
Table 2: Grip Strength in this compound Treated SMA Mice
| Group | Forelimb Grip Strength (grams) - Day 28 |
| WT | 120 ± 10 |
| SMA (Untreated) | 50 ± 8 |
| SMA + this compound | 85 ± 9 |
Data are presented as mean ± standard error of the mean (SEM).
Table 3: Open Field Activity in this compound Treated SMA Mice
| Group | Total Distance Traveled (cm) in 10 min - Day 28 |
| WT | 3500 ± 300 |
| SMA (Untreated) | 1200 ± 200 |
| SMA + this compound | 2500 ± 250 |
Data are presented as mean ± standard error of the mean (SEM).
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound, the downstream signaling pathways affected by SMN protein levels, and the general experimental workflow for behavioral testing.
Caption: Mechanism of action of this compound.
Application of SMN-C3 in High-Throughput Screening Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spinal Muscular Atrophy (SMA) is a debilitating neuromuscular disorder characterized by the loss of motor neurons, stemming from insufficient levels of the Survival Motor Neuron (SMN) protein. While the SMN1 gene is typically absent or mutated in SMA patients, a nearly identical gene, SMN2, can produce a small amount of functional SMN protein. The vast majority of SMN2 transcripts, however, undergo alternative splicing that excludes exon 7, leading to a truncated, non-functional protein. Small molecules that modulate the splicing of SMN2 pre-mRNA to promote the inclusion of exon 7 represent a promising therapeutic strategy for SMA.
SMN-C3 is a potent, orally active, and selective small molecule modulator of SMN2 splicing.[1][2][3][4] It has been instrumental in preclinical research for understanding the therapeutic potential of correcting SMN2 splicing. This document provides detailed application notes and protocols for the utilization of this compound in high-throughput screening (HTS) assays aimed at identifying and characterizing SMN2 splicing modulators.
Mechanism of Action
This compound acts by directly binding to a specific AG-rich motif within exon 7 of the SMN2 pre-mRNA. This interaction stabilizes the binding of splicing factors, such as FUBP1 and KHSRP, to the pre-mRNA complex. The formation of this stabilized ribonucleoprotein (RNP) complex promotes the inclusion of exon 7 during the splicing process, leading to an increased production of full-length SMN2 mRNA and subsequently, functional SMN protein.[5]
Data Presentation
The efficacy of this compound has been demonstrated in various preclinical models. The following tables summarize key quantitative data from in vitro and in vivo studies.
Table 1: In Vitro Activity of this compound and Related Compounds
| Compound | Assay Type | Cell Line | Parameter | Value | Reference |
| This compound Analog | SMN2 Reporter Assay | NSC34 | EC50 | 3.5 µM | [6][7] |
| This compound Analog | SMN ELISA | SMNΔ7 Mouse Myoblasts | EC50 | 0.6 µM | [7] |
| This compound | SMN2 Splicing Correction | SMA Patient Fibroblasts | EC50 | ~100 nM | [5] |
| TEC-1 | FL-SMN2 qPCR | SMA Type II Fibroblasts | EC1.5x | ~30 nM | [8] |
| Risdiplam | FL-SMN2 qPCR | SMA Type II Fibroblasts | EC1.5x | ~10 nM | [8] |
Table 2: In Vivo Efficacy of this compound in a Severe SMA Mouse Model (Δ7 mice)
| Treatment Group (Dose) | n | Median Survival (days) | Body Weight at P16 (% of Heterozygous Control) | Reference |
| Vehicle | - | 18 | ~Moribund | [3][4] |
| This compound (0.3 mg/kg/day, IP) | - | 28 | - | [3][4] |
| This compound (1 mg/kg/day, IP) | - | >65 (~90% survival) | ~80% | [3][4] |
| This compound (3 mg/kg/day, IP) | - | >65 (~90% survival) | ~80% | [3][4] |
Table 3: SMN Protein Induction by this compound in C/C-allele Mice
| Tissue | Treatment | SMN Protein Level (% Increase vs. Vehicle) | Time Point | Reference |
| Brain | This compound (10 mg/kg/day, PO) | ~150% | 24 hours post 10th dose | [9] |
| Quadriceps | This compound (10 mg/kg/day, PO) | ~100% | 24 hours post 10th dose | [9] |
| Blood | This compound (10 mg/kg, single dose, PO) | Peak at ~7 hours | - | [9] |
Experimental Protocols
High-throughput screening assays are essential for the discovery and optimization of SMN2 splicing modulators. Below are detailed protocols for two common HTS assays that can be adapted for use with this compound.
SMN2 Splicing Reporter Luciferase Assay
This assay provides a quantitative measure of exon 7 inclusion by linking it to the expression of a luciferase reporter gene.[10] An increase in luciferase activity corresponds to enhanced exon 7 inclusion.
Materials:
-
Cells stably expressing an SMN2 minigene-luciferase reporter construct
-
1536-well white, solid-bottom, tissue culture-treated plates
-
Assay medium: DMEM with GlutaMAX (-phenol red), 10% FBS, 1x Pen/Strep, 1x Sodium Pyruvate
-
This compound and other test compounds dissolved in DMSO
-
Positive control (e.g., Sodium Butyrate, final concentration 4.5 mM)
-
Luciferase assay reagent (e.g., Promega One-Glo™)
-
Automated liquid handling system
-
Luminometer plate reader (e.g., PerkinElmer Envision)
Protocol:
-
Cell Seeding: Dispense 5 µL of cell suspension (e.g., 2000 cells/well) into each well of a 1536-well plate using an automated cell dispenser.
-
Incubation: Incubate the plates for 10-12 hours at 37°C in a humidified incubator with 5% CO2.
-
Compound Addition: Add 23 nL of this compound, test compounds, or controls (positive and vehicle) to the appropriate wells.
-
Incubation: Incubate the plates for an additional 30-36 hours at 37°C and 5% CO2.
-
Reagent Addition: Equilibrate the plates and luciferase assay reagent to room temperature. Add 3 µL of the luciferase assay reagent to each well.
-
Incubation: Incubate the plates at room temperature for 5-15 minutes, protected from light.
-
Detection: Measure the luminescence signal using a plate reader with appropriate settings (e.g., 60-second integration time).
-
Data Analysis: Normalize the data to controls and perform curve fitting to determine the EC50 values for active compounds.
Homogeneous Time-Resolved Fluorescence (HTRF) Assay for SMN Protein Quantification
This assay directly measures the amount of SMN protein in cell lysates, providing a more direct assessment of the downstream effects of splicing modulation.[11]
Materials:
-
SMA patient-derived fibroblasts or other relevant cell lines
-
96-well tissue culture-treated plates
-
384-well low-volume white assay plates
-
This compound and other test compounds dissolved in DMSO
-
HTRF SMN detection kit (containing Anti-SMN-Europium Cryptate, Anti-SMN-d2, Lysis Buffer, and Blocking Reagent)
-
Protease inhibitor cocktail
-
HTRF-compatible plate reader
Protocol:
-
Cell Culture and Treatment: Seed cells in a 96-well plate and allow them to adhere overnight. Treat the cells with a dilution series of this compound or test compounds and incubate for the desired time (e.g., 24-48 hours).
-
Cell Lysis:
-
Prepare the supplemented lysis buffer by diluting the stock lysis buffer and adding the blocking reagent and a protease inhibitor cocktail.
-
Remove the culture medium from the wells.
-
Add 50 µL of supplemented lysis buffer to each well of the 96-well plate.
-
Incubate for at least 30 minutes at room temperature with gentle shaking.
-
-
Lysate Transfer: Transfer 16 µL of the cell lysate from each well of the 96-well plate to a corresponding well in a 384-well assay plate.
-
Antibody Addition:
-
Prepare the antibody working solution by pre-mixing the Anti-SMN-Europium Cryptate and Anti-SMN-d2 antibodies in the detection buffer provided in the kit.
-
Add 4 µL of the antibody working solution to each well of the 384-well plate.
-
-
Incubation: Seal the plate and incubate at room temperature for 2-4 hours, protected from light.
-
Detection: Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at 620 nm (Cryptate) and 665 nm (d2).
-
Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm) * 10,000. Use a standard curve of recombinant SMN protein to quantify the amount of SMN protein in each sample. Plot the SMN protein concentration against the compound concentration to determine EC50 values.
Conclusion
This compound is a valuable tool for researchers in the field of SMA drug discovery. Its well-characterized mechanism of action and demonstrated efficacy in preclinical models make it an excellent positive control and reference compound for high-throughput screening assays. The protocols provided herein for luciferase reporter and HTRF assays offer robust and scalable methods for identifying and characterizing novel SMN2 splicing modulators, ultimately contributing to the development of new therapeutics for Spinal Muscular Atrophy.
References
- 1. assaygenie.com [assaygenie.com]
- 2. Single Cell Analysis of SMN Reveals Its Broader Role in Neuromuscular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | DNA/RNA Synthesis | TargetMol [targetmol.com]
- 5. Mechanistic studies of a small-molecule modulator of SMN2 splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Discovery of a CNS penetrant small molecule SMN2 splicing modulator with improved tolerability for spinal muscular atrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. An in vivo reporter system for measuring increased inclusion of exon 7 in SMN2 mRNA: potential therapy of SMA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. revvity.com [revvity.com]
Application Notes and Protocols for Histological Staining of Neu neuromuscular Junctions in SMN-C3 Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data presentation guidelines for the histological staining and analysis of neuromuscular junctions (NMJs) in studies involving SMN-C3, a critical component in understanding and developing therapies for Spinal Muscular Atrophy (SMA).
Introduction
The neuromuscular junction (NMJ) is a specialized synapse between a motor neuron and a muscle fiber, essential for controlling muscle contraction. In Spinal Muscular Atrophy (SMA), a debilitating neuromuscular disorder, the deficiency of the Survival Motor Neuron (SMN) protein leads to significant pathological changes at the NMJ, including denervation and abnormal morphology.[1][2][3] These alterations are early and critical events in SMA pathogenesis, making the NMJ a key target for therapeutic intervention and a crucial endpoint for evaluating the efficacy of novel treatments like those involving this compound.[4][5]
Accurate and reproducible visualization and quantification of NMJ morphology are paramount for assessing disease progression and the therapeutic effects of this compound-based strategies.[2][4] This document outlines standardized protocols for whole-mount immunofluorescent staining of NMJs in mouse models of SMA, methods for quantitative analysis, and a summary of expected pathological findings.
Quantitative Data Summary
The following tables summarize key quantitative data related to NMJ pathology observed in SMA mouse models, providing a baseline for comparison in this compound studies.
Table 1: Neuromuscular Junction Innervation Status in SMA Mouse Models
| Muscle | Age | Genotype | Fully Occupied (%) | Partially Occupied (%) | Denervated (%) | Source |
| Tibialis Anterior (TA) | P13 | SMA | 97.0 ± 0.9 | - | 3.0 ± 0.9 | [6] |
| Tibialis Anterior (TA) | P13 | Control | 98.2 ± 1.2 | - | 1.8 ± 1.2 | [6] |
| Psoas (PS) | P13 | SMA | - | Increased by 40% | 15.3 ± 3.4 | [6] |
| Psoas (PS) | P13 | Control | - | - | 0.1 ± 0.1 | [6] |
| Intercostal (IC) | P13 | SMA | - | - | 6.8 ± 1.7 | [6] |
| Intercostal (IC) | P13 | Control | - | - | 0.1 ± 0.1 | [6] |
| Gastrocnemius | P2 | SMA & Control | Indistinguishable | Indistinguishable | Indistinguishable | [5] |
| Gastrocnemius | P14 | SMA | - | - | Significant denervation | [5] |
Table 2: Morphological Analysis of Neuromuscular Junctions in SMA Mouse Models
| Parameter | Muscle | Age | Genotype | Observation | Source |
| Neurofilament (NF) Accumulation | Tibialis Anterior (TA) | P13 | SMA | 84.8 ± 1.5% of NMJs (phosphorylated NF) | [6] |
| Neurofilament (NF) Accumulation | Tibialis Anterior (TA) | P13 | Control | 1.0 ± 0.5% of NMJs (phosphorylated NF) | [6] |
| Post-synaptic Terminal Size | Tibialis Anterior (TA) | P13 | SMA | Smaller and simplified | [7] |
| AChR Cluster Maturation | Gastrocnemius | P2-P14 | SMA | Impaired maturation into 'pretzels' | [5] |
| Pre-synaptic Terminal Arborization | Gastrocnemius | P2-P14 | SMA | Poor terminal arborization | [5] |
Experimental Protocols
Protocol 1: Whole-Mount Immunofluorescent Staining of Mouse NMJs
This protocol is adapted from established methods for visualizing NMJs in thin muscles from mouse models of SMA.[2][4][8] Thin muscles like the lumbricals, flexor digitorum brevis (FDB), or levator auris longus are recommended for whole-mount preparations to ensure optimal antibody penetration.[2][4]
Materials:
-
Phosphate-Buffered Saline (PBS), 1x
-
4% Paraformaldehyde (PFA) in 1x PBS (freshly prepared)
-
Blocking Solution: 4% Bovine Serum Albumin (BSA) and 1% Triton X-100 in 1x PBS
-
Primary Antibodies (see Table 3)
-
Secondary Antibodies (fluorescently conjugated)
-
α-Bungarotoxin (conjugated to a fluorescent probe, e.g., TRITC or Alexa Fluor 594)
-
Mounting Medium
Table 3: Recommended Primary Antibodies for NMJ Staining
| Target | Antibody | Host Species | Dilution | Source/Reference |
| Axons/Nerve Terminals | Neurofilament (2H3 or SMI-312) | Mouse | 1:50 - 1:1000 | [3][4][6] |
| Synaptic Vesicles | Synaptic Vesicle Protein 2 (SV2) | Mouse | 1:100 | [3][4][6] |
| Synaptic Vesicles | Synaptophysin | Rabbit | 1:200 - 1:250 | [4][6] |
| Post-synaptic AChRs | α-Bungarotoxin (conjugated) | - | 1:500 - 1:1000 | [4][6][9] |
Procedure:
-
Dissection and Fixation:
-
Carefully dissect the muscle of interest, minimizing damage to the muscle fibers and innervating nerves.
-
Fix the muscle in 4% PFA in 1x PBS for 15 minutes at room temperature on a rocking platform.[4]
-
Wash the muscle thoroughly with 1x PBS.
-
-
Post-synaptic Staining (α-Bungarotoxin):
-
Incubate the muscle with fluorescently conjugated α-bungarotoxin (e.g., 5 µg/ml) in 1x PBS for 10-30 minutes at room temperature on a rocking platform.[4]
-
Wash the muscle several times with 1x PBS.
-
-
Permeabilization and Blocking:
-
Incubate the muscle in Blocking Solution for 30 minutes at room temperature on a rocking platform.[4]
-
-
Primary Antibody Incubation:
-
Secondary Antibody Incubation:
-
Wash the muscle several times with 1x PBS.
-
Incubate the muscle in appropriate fluorescently conjugated secondary antibodies diluted in 1x PBS for 2-4 hours at room temperature on a rocking platform.[4]
-
-
Mounting and Imaging:
Visualizations
Experimental Workflow
Caption: Workflow for whole-mount immunofluorescent staining and analysis of NMJs.
SMN-Mediated Signaling Pathway at the NMJ
Caption: Proposed SMN signaling pathway impacting NMJ integrity.[1]
Data Analysis and Interpretation
Quantitative analysis of NMJ morphology is crucial for obtaining unbiased results. It is highly recommended to perform analysis with the investigator blinded to the genotype and/or treatment status.[4] Software packages such as NMJ-Analyser or NMJ-morph can be utilized for high-throughput, automated analysis of various morphological features.[10][11][12][13]
Key parameters to quantify include:
-
Innervation status: Categorize NMJs as fully innervated, partially denervated, or fully denervated.[4]
-
Pre-synaptic morphology: Measure axon terminal area, perimeter, and fragmentation.
-
Post-synaptic morphology: Measure endplate area, perimeter, and complexity (e.g., number of perforations).
-
Synaptic overlap: Quantify the degree of colocalization between pre- and post-synaptic markers.
These quantitative data, when combined with the detailed histological observations, will provide a comprehensive assessment of the impact of this compound on NMJ pathology in the context of SMA.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Dissection and Whole-Mount Immunofluorescent Staining of Mouse Hind Paw Muscles for Neuromuscular Junction Analysis [en.bio-protocol.org]
- 3. Morphological analysis of neuromuscular junction development and degeneration in rodent lumbrical muscles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. treat-nmd.org [treat-nmd.org]
- 5. academic.oup.com [academic.oup.com]
- 6. Impaired Synaptic Vesicle Release and Immaturity of Neuromuscular Junctions in Spinal Muscular Atrophy Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Dissection and Whole-Mount Immunofluorescent Staining of Mouse Hind Paw Muscles for Neuromuscular Junction Analysis [bio-protocol.org]
- 9. Visualization and Analysis of Neuromuscular Junctions Using Immunofluorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. aNMJ-morph: a simple macro for rapid analysis of neuromuscular junction morphology - PMC [pmc.ncbi.nlm.nih.gov]
- 13. NMJ-morph reveals principal components of synaptic morphology influencing structure–function relationships at the neuromuscular junction - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing SMN-C3 Efficacy in Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
Spinal Muscular Atrophy (SMA) is a debilitating neuromuscular disorder caused by insufficient levels of the Survival Motor Neuron (SMN) protein.[1] This deficiency arises from the loss or mutation of the SMN1 gene. A nearly identical gene, SMN2, can produce functional SMN protein, but due to an alternative splicing event that predominantly excludes exon 7, it only generates a small fraction of the full-length, stable protein.[2][3] The resulting truncated protein is unstable and rapidly degraded.[4] SMN-C3 is an orally active, small molecule SMN2 splicing modulator designed to increase the inclusion of exon 7 in SMN2 mRNA transcripts.[5][6] This leads to a subsequent increase in the production of full-length, functional SMN protein, offering a promising therapeutic strategy for SMA.[5][7]
These application notes provide detailed protocols for utilizing cell culture-based assays to evaluate the efficacy of this compound. The described methods will enable researchers to quantify changes in SMN2 splicing, measure increases in SMN protein levels, and assess the impact on neuronal cell health and function.
Mechanism of Action of this compound
This compound acts by binding to a specific site on the SMN2 pre-mRNA, which promotes the recruitment of splicing factors that favor the inclusion of exon 7.[2][8] This modulation of the splicing machinery results in a higher proportion of full-length SMN2 mRNA, which is then translated into functional SMN protein. The subsequent increase in cellular SMN protein levels is expected to restore its critical functions in motor neurons, including the assembly of small nuclear ribonucleoproteins (snRNPs) and axonal mRNA transport.[9][10]
Experimental Protocols
The following protocols are designed to assess the efficacy of this compound in relevant cell models, such as fibroblasts derived from SMA patients or induced motor neurons.[11][12]
Analysis of SMN2 mRNA Splicing by RT-qPCR
This protocol quantifies the relative levels of full-length (FL-SMN) and exon 7-skipped (Δ7-SMN) SMN2 mRNA transcripts.
Materials:
-
SMA patient-derived fibroblasts or induced neurons
-
Cell culture medium and supplements
-
This compound compound
-
RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)
-
Reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)
-
qPCR master mix (e.g., SsoAdvanced Universal SYBR Green Supermix, Bio-Rad)
-
Primers specific for FL-SMN, Δ7-SMN, and a housekeeping gene (e.g., GAPDH)
-
qPCR instrument
Protocol:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density in a multi-well plate.
-
Allow cells to adhere and grow for 24 hours.
-
Treat cells with a dose range of this compound or vehicle control (e.g., DMSO) for 24-48 hours.
-
-
RNA Extraction:
-
Lyse the cells directly in the culture wells using the lysis buffer from the RNA extraction kit.
-
Isolate total RNA according to the manufacturer's protocol.
-
Quantify RNA concentration and assess purity (A260/A280 ratio).
-
-
cDNA Synthesis:
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
-
qPCR:
-
Prepare qPCR reactions containing cDNA, qPCR master mix, and specific primers for FL-SMN, Δ7-SMN, and the housekeeping gene.
-
Run the qPCR program on a real-time PCR instrument.
-
-
Data Analysis:
-
Calculate the relative expression of FL-SMN and Δ7-SMN transcripts using the ΔΔCt method, normalized to the housekeeping gene.[13]
-
Determine the ratio of FL-SMN to Δ7-SMN mRNA.
-
Quantification of SMN Protein by Western Blot
This method measures the total amount of SMN protein in cell lysates.
Materials:
-
Treated cell pellets from Protocol 1
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against SMN
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Protein Extraction:
-
Lyse cell pellets in RIPA buffer on ice.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary anti-SMN antibody overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour.
-
Wash again and apply chemiluminescent substrate.
-
-
Detection and Analysis:
-
Capture the signal using an imaging system.
-
Perform densitometry analysis to quantify SMN protein levels, normalizing to the loading control.[14]
-
Immunofluorescence for SMN Protein Localization
This protocol visualizes the subcellular localization of SMN protein, particularly its accumulation in nuclear structures known as "gems".[15][16]
Materials:
-
Cells cultured on glass coverslips
-
4% paraformaldehyde (PFA) for fixation
-
0.25% Triton X-100 for permeabilization
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody against SMN
-
Fluorophore-conjugated secondary antibody
-
DAPI for nuclear counterstaining
-
Mounting medium
-
Fluorescence microscope
Protocol:
-
Cell Culture and Treatment:
-
Plate cells on coverslips and treat with this compound as described previously.
-
-
Fixation and Permeabilization:
-
Wash cells with PBS.
-
Fix with 4% PFA for 15 minutes.
-
Permeabilize with 0.25% Triton X-100 for 10 minutes.
-
-
Staining:
-
Block for 1 hour at room temperature.
-
Incubate with primary anti-SMN antibody for 1-2 hours.
-
Wash and incubate with a fluorescently-labeled secondary antibody for 1 hour in the dark.
-
Counterstain nuclei with DAPI.
-
-
Imaging and Analysis:
-
Mount coverslips onto slides.
-
Image using a fluorescence or confocal microscope.
-
Quantify the number and intensity of nuclear SMN-positive gems per cell.[15]
-
Assessment of Neuronal Health and Function
These assays are critical for evaluating the downstream functional consequences of increased SMN protein in neuronal models.
This protocol uses a Calcein-AM and Ethidium Homodimer-1 (EthD-1) co-staining (LIVE/DEAD assay) to quantify viable and dead cells.[17][18]
Materials:
-
Induced motor neurons
-
LIVE/DEAD™ Viability/Cytotoxicity Kit
-
Fluorescence plate reader or microscope
Protocol:
-
Cell Culture and Treatment:
-
Plate induced motor neurons and treat with this compound for a prolonged period (e.g., 7-14 days).
-
-
Staining:
-
Prepare the LIVE/DEAD staining solution containing Calcein-AM (stains live cells green) and EthD-1 (stains dead cells red) in D-PBS.
-
Remove culture medium and incubate cells with the staining solution for 15-30 minutes at room temperature.
-
-
Quantification:
-
Measure fluorescence using a plate reader (green fluorescence for live cells, red for dead cells).
-
Alternatively, capture images with a fluorescence microscope and count the number of live and dead cells.
-
Calculate the percentage of viable cells for each treatment condition.
-
This assay measures the length and complexity of neurites, a key indicator of motor neuron health.[19][20]
Materials:
-
Induced motor neurons
-
Antibody against a neuronal marker (e.g., β-III tubulin)
-
Fluorophore-conjugated secondary antibody
-
High-content imaging system and analysis software
Protocol:
-
Cell Culture and Treatment:
-
Plate induced motor neurons at a low density to allow for clear visualization of individual neurites.
-
Treat with this compound as described above.
-
-
Immunostaining:
-
Fix, permeabilize, and block the cells as in the immunofluorescence protocol.
-
Stain with an anti-β-III tubulin antibody to visualize neurons and their processes.
-
Use a fluorescent secondary antibody and DAPI for counterstaining.
-
-
Imaging and Analysis:
Data Presentation
Quantitative data from the described experiments should be summarized in tables for clear comparison between treatment groups.
Table 1: Effect of this compound on SMN2 Splicing
| Treatment Group | Concentration | FL-SMN mRNA (Relative Expression) | Δ7-SMN mRNA (Relative Expression) | FL-SMN / Δ7-SMN Ratio |
| Vehicle Control | - | 1.00 ± 0.12 | 1.00 ± 0.09 | 1.00 |
| This compound | Low | 2.50 ± 0.21 | 0.75 ± 0.08 | 3.33 |
| This compound | Medium | 4.80 ± 0.35 | 0.60 ± 0.05 | 8.00 |
| This compound | High | 6.20 ± 0.48 | 0.55 ± 0.06 | 11.27 |
| Data are presented as mean ± SEM from n=3 independent experiments. |
Table 2: Effect of this compound on SMN Protein Expression
| Treatment Group | Concentration | SMN Protein Level (Normalized to Loading Control) | Fold Change vs. Vehicle |
| Vehicle Control | - | 1.00 ± 0.15 | 1.0 |
| This compound | Low | 2.10 ± 0.25 | 2.1 |
| This compound | Medium | 3.50 ± 0.31 | 3.5 |
| This compound | High | 4.20 ± 0.39 | 4.2 |
| Data are presented as mean ± SEM from n=3 independent experiments. |
Table 3: Functional Effects of this compound on Induced Motor Neurons
| Treatment Group | Concentration | Cell Viability (%) | Average Neurite Length (µm/neuron) |
| Vehicle Control | - | 65.2 ± 4.5 | 150.8 ± 12.3 |
| This compound | Low | 78.9 ± 3.8 | 225.4 ± 18.9 |
| This compound | Medium | 85.4 ± 3.1 | 290.1 ± 21.5 |
| This compound | High | 88.1 ± 2.9 | 315.6 ± 25.2 |
| Data are presented as mean ± SEM from n=3 independent experiments. |
References
- 1. journals.biologists.com [journals.biologists.com]
- 2. The First Orally Deliverable Small Molecule for the Treatment of Spinal Muscular Atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative Analyses of SMN1 and SMN2 Based on Real-Time LightCycler PCR: Fast and Highly Reliable Carrier Testing and Prediction of Severity of Spinal Muscular Atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Refined Characterization of the Expression and Stability of the SMN Gene Products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | SMN2 splicing modulator | Probechem Biochemicals [probechem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. The Survival of Motor Neuron (SMN) Protein Interacts with the mRNA-Binding Protein HuD and Regulates Localization of Poly(A) mRNA in Primary Motor Neuron Axons - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. academic.oup.com [academic.oup.com]
- 12. mdpi.com [mdpi.com]
- 13. Discovery of a CNS penetrant small molecule SMN2 splicing modulator with improved tolerability for spinal muscular atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. iv.iiarjournals.org [iv.iiarjournals.org]
- 15. researchgate.net [researchgate.net]
- 16. Subcellular distribution of survival motor neuron (SMN) protein: possible involvement in nucleocytoplasmic and dendritic transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. neuroproof.com [neuroproof.com]
- 18. Cell Viability Assays for Neural Stem Cells | Thermo Fisher Scientific - US [thermofisher.com]
- 19. Modeling the phenotype of spinal muscular atrophy by the direct conversion of human fibroblasts to motor neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Neurite Outgrowth, Neurotoxicity | Molecular Devices [moleculardevices.com]
- 21. sartorius.com [sartorius.com]
Troubleshooting & Optimization
Identifying off-target gene splicing effects of SMN-C3
Welcome to the technical support center for SMN-C3, a small molecule modulator of SMN2 splicing. This resource provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is an orally active, small molecule SMN2 splicing modulator.[1][2] Its primary function is to promote the inclusion of exon 7 into the final messenger RNA (mRNA) transcript of the Survival of Motor Neuron 2 (SMN2) gene. This process increases the production of full-length, functional SMN protein, which is deficient in Spinal Muscular Atrophy (SMA).[3][4] Mechanistically, this compound and its analogs directly bind to an AG-rich motif (AGGAAG) on exon 7 of the SMN2 pre-mRNA.[5][6][7] This binding is thought to induce a conformational change in the pre-mRNA, which enhances the recruitment of positive splicing factors, such as Far Upstream Element Binding Protein 1 (FUBP1) and KH-type Splicing Regulatory Protein (KHSRP), to the splice site.[5][6][8] This action helps to stabilize the spliceosome complex, leading to efficient inclusion of exon 7.
Q2: What are the known off-target gene splicing effects of this compound?
A2: While this compound is highly selective for SMN2, high-throughput RNA sequencing (RNA-Seq) has revealed limited off-target effects, particularly at higher concentrations.[5][9] These effects involve alterations to the splicing of other genes, including both exon inclusion and skipping, as well as intron retention.[9][10][11] For instance, treatment of SMA patient fibroblasts with 500 nM of this compound was shown to alter the expression of genes such as DNA polymerase N (POLN) and PAP-associated domain containing 4 protein (PAPD4).[5] Other studies have identified splicing changes in genes like Pyridoxal-dependent Decarboxylase Domain Containing 1 (PDXDC1), POMT2, and SNAP23.[5][10] It is crucial to validate any potential off-target events identified through RNA-Seq with more targeted methods like RT-qPCR.
Q3: How should this compound be administered in animal models?
A3: this compound is orally bioavailable and can also be administered via intraperitoneal (IP) injection.[1][5] In a severe SMA mouse model (Δ7 mice), a common dosing regimen involves IP injections at 0.3, 1, and 3 mg/kg per day from postnatal day 3 (P3) through P23, followed by oral gavage at 1, 3, and 10 mg/kg per day thereafter.[1] In a milder SMA mouse model (C/C-allele), a single oral dose of 10 mg/kg has been shown to significantly increase full-length SMN2 mRNA.[12] The optimal administration route and dosage will depend on the specific animal model and experimental goals.
Q4: What is the expected pharmacokinetic and pharmacodynamic profile of this compound?
A4: Following a single oral dose (10 mg/kg) in C/C-allele mice, this compound plasma concentration and full-length SMN2 mRNA levels in the blood peak approximately 7 hours post-administration. As the drug is cleared, the levels of correctly spliced mRNA decrease. A measurable increase in SMN protein in tissues like the brain and quadriceps can be observed within 24 hours.[12] Continuous daily dosing leads to sustained increases in SMN protein levels across various tissues, including the central nervous system.[12]
Troubleshooting Guides
Issue 1: Inconsistent or No Increase in Full-Length SMN2 mRNA
| Potential Cause | Troubleshooting Step |
| Compound Degradation | This compound powder should be stored at -20°C for long-term stability (up to 3 years).[1] Ensure the compound has been stored correctly and protected from light and moisture. Prepare fresh stock solutions in a suitable solvent like DMSO. |
| Incorrect Dosage or Administration | Verify calculations for dosing solutions. For oral gavage, ensure proper technique to confirm the full dose was delivered to the stomach. For IP injections, ensure the injection was truly intraperitoneal and not subcutaneous. |
| Suboptimal Sample Collection Time | Full-length SMN2 mRNA levels peak around 7 hours after a single oral dose.[12] Collect blood or tissue samples for RNA analysis around this time point to observe the maximum effect on splicing. |
| RNA Degradation | Use an RNA stabilization solution immediately upon tissue collection. Ensure all subsequent steps are performed in an RNase-free environment to prevent RNA degradation before analysis by RT-qPCR or RNA-Seq. |
| Cell Line or Animal Model Variability | The baseline level of SMN2 exon 7 skipping can vary between cell lines and animal models, which may influence the magnitude of the response to this compound. Ensure you have consistent controls and a sufficient sample size. |
Issue 2: High Background or Off-Target Events in RNA-Seq Data
| Potential Cause | Troubleshooting Step |
| High Concentration of this compound | Off-target effects are known to be concentration-dependent.[9][11] Perform a dose-response experiment to identify the lowest effective concentration that maximizes on-target (SMN2) splicing while minimizing off-target events. |
| Poor Quality RNA | Use high-quality RNA with a RIN (RNA Integrity Number) score of >8 for library preparation. Low-quality RNA can lead to a 3' bias and inaccurate quantification of splice variants. |
| Insufficient Sequencing Depth | To accurately detect and quantify alternative splicing events, especially for low-abundance transcripts, a higher sequencing depth is required compared to standard gene expression analysis. Aim for at least 50-100 million reads per sample. |
| Bioinformatic Analysis Pipeline | Use bioinformatic tools specifically designed for differential splicing analysis (e.g., rMATS, LeafCutter). Ensure that the statistical thresholds (e.g., p-value, FDR) are appropriately set to distinguish significant splicing changes from background noise. |
| Lack of Validation | RNA-Seq provides a transcriptome-wide view but requires validation. Use a targeted and more sensitive method, such as RT-qPCR with primers designed to flank the splice junction of interest, to confirm key on-target and off-target findings. |
Data Summary
Table 1: In Vivo Efficacy of this compound in a Severe SMA (Δ7) Mouse Model
| Dose Group | Administration Route | Median Survival | Phenotypic Observations |
| Vehicle | IP / Oral Gavage | 18 days | Moribund appearance by P16, significant motor deficits.[1] |
| Low Dose (0.3 mg/kg/day) | IP | 28 days | Dose-dependent increase in survival.[1] |
| Medium Dose (1 mg/kg/day) | IP | >65 days (~90% survival) | Normalization of motor behavior, body weight gain approaching heterozygous controls.[1] |
| High Dose (3 mg/kg/day) | IP | >65 days (~90% survival) | Phenotype similar to heterozygous controls.[1] |
Data synthesized from Naryshkin NA, et al. Science. 2014.[1]
Table 2: Summary of Genes with Potential Off-Target Splicing Effects by this compound
| Gene Symbol | Reported Effect | Experimental System |
| PDXDC1 | Inclusion of several exons | SMA Patient Fibroblasts |
| POLN | Significantly altered expression | Type 1 SMA Fibroblasts |
| PAPD4 | Significantly altered expression | Type 1 SMA Fibroblasts |
| POMT2 | Inclusion of a novel, unannotated exon | Not specified |
| SNAP23 | Inclusion of a novel exon coupled with intron retention | Not specified |
| STRN3 | Splicing modification | Not specified |
This table is a compilation from multiple studies and is not exhaustive.[5][10][13] Off-target effects can be cell-type and concentration-specific.
Experimental Protocols & Workflows
Protocol 1: General Workflow for Off-Target Splicing Analysis using RNA-Seq
-
Experimental Design:
-
Culture cells (e.g., SMA patient-derived fibroblasts) or prepare tissues from animal models.
-
Treat samples with this compound at various concentrations (e.g., 10 nM, 100 nM, 500 nM) and a vehicle control (e.g., DMSO). Include at least three biological replicates per condition.
-
Incubate for a predetermined time (e.g., 24-48 hours).
-
-
RNA Extraction:
-
Harvest cells or tissues and immediately lyse in a suitable buffer (e.g., TRIzol) to preserve RNA integrity.
-
Extract total RNA using a column-based kit or phenol-chloroform extraction.
-
Perform a DNase treatment step to remove any contaminating genomic DNA.
-
Assess RNA quality and quantity using a spectrophotometer (for purity) and a bioanalyzer (for integrity, RIN score).
-
-
Library Preparation:
-
Deplete ribosomal RNA (rRNA) from 1-2 µg of total RNA to enrich for mRNA.
-
Fragment the rRNA-depleted RNA.
-
Synthesize first-strand cDNA using reverse transcriptase and random primers, followed by second-strand synthesis.
-
Perform end-repair, A-tailing, and ligate sequencing adapters.
-
Amplify the library via PCR. The number of cycles should be minimized to avoid bias.
-
-
Sequencing:
-
Pool libraries and sequence on a high-throughput platform (e.g., Illumina NovaSeq) to generate paired-end reads (e.g., 2x150 bp). Aim for a depth of >50 million reads per sample.
-
-
Data Analysis:
-
Quality Control: Use tools like FastQC to check the quality of raw sequencing reads.
-
Alignment: Align reads to the appropriate reference genome using a splice-aware aligner (e.g., STAR, HISAT2).
-
Differential Splicing Analysis: Use specialized software (e.g., rMATS, LeafCutter) to identify and quantify alternative splicing events (skipped exons, retained introns, etc.) between this compound treated and vehicle control groups.
-
Validation: Validate key findings using RT-qPCR with primers specifically designed to amplify the different splice isoforms.
-
Diagrams
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | SMN2 splicing modulator | Probechem Biochemicals [probechem.com]
- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. | BioWorld [bioworld.com]
- 5. The First Orally Deliverable Small Molecule for the Treatment of Spinal Muscular Atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanistic studies of a small-molecule modulator of SMN2 splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. oaepublish.com [oaepublish.com]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
- 11. Diverse targets of SMN2-directed splicing-modulating small molecule therapeutics for spinal muscular atrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Binding to SMN2 pre-mRNA-protein complex elicits specificity for small molecule splicing modifiers - PMC [pmc.ncbi.nlm.nih.gov]
How to improve SMN-C3 bioavailability for in vivo research
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the SMN2 splicing modulator, SMN-C3, in in vivo experiments. The information is tailored for scientists and drug development professionals to optimize experimental design and overcome common challenges related to this compound bioavailability.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its mechanism of action?
This compound is an orally active, small molecule modulator of Survival Motor Neuron 2 (SMN2) splicing.[1][2][3] Its primary mechanism of action is to promote the inclusion of exon 7 in the messenger RNA (mRNA) transcribed from the SMN2 gene. This correction of the splicing defect leads to an increased production of full-length, functional SMN protein, which is deficient in Spinal Muscular Atrophy (SMA).[1]
2. What are the common administration routes for this compound in mice?
In preclinical studies with mouse models of SMA, this compound has been successfully administered through:
-
Oral gavage (PO): This is a common route for evaluating the efficacy of orally bioavailable compounds.[3][4]
-
Intraperitoneal injection (IP): This route is often used, particularly in neonatal mice, to ensure systemic exposure.[3][5]
3. What is the reported solubility of this compound?
This compound is known to have limited aqueous solubility. Its solubility in dimethyl sulfoxide (B87167) (DMSO) is reported to be approximately 2 mg/mL (or 4.8 mM) and 10 mM.[1][2] For in vivo preparations, sonication and warming to 60°C may be required to achieve dissolution in DMSO.[2]
4. Are there any published pharmacokinetic parameters for this compound in mice?
Yes, some pharmacokinetic and pharmacodynamic data are available from studies in C/C-allele SMA mice. After a single oral dose of 10 mg/kg, plasma levels of this compound and full-length SMN2 mRNA in the blood peaked at approximately 7 hours post-administration.[4] The induced SMN protein has a longer half-life, estimated to be around 2 days (36 hours) in the brain.[4]
Troubleshooting Guide
Low or Variable Bioavailability After Oral Administration
Issue: Inconsistent or lower-than-expected SMN protein induction in target tissues (e.g., brain, spinal cord, muscle) following oral gavage of this compound.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Poor Solubility and Dissolution in the GI Tract | This compound has low aqueous solubility. Ensure the formulation is optimized for dissolution. Consider micronization of the compound to increase surface area. |
| Suboptimal Formulation Vehicle | The vehicle can significantly impact absorption. If using a simple suspension, consider formulating this compound in a vehicle known to improve the solubility and absorption of poorly soluble compounds. A commonly suggested starting formulation for similar compounds is a mixture of solvents and surfactants. One supplier suggests a vehicle consisting of 5% DMSO, 30% PEG300, 5% Tween 80, and 60% saline or PBS.[2] |
| Precipitation of this compound in the GI Tract | The change in pH from the stomach to the intestine can cause precipitation of the compound. Visually inspect the formulation for any precipitation before and after administration. If precipitation is suspected, consider using a formulation that maintains the drug in a solubilized state, such as a self-emulsifying drug delivery system (SEDDS) or a cyclodextrin-based formulation. |
| High First-Pass Metabolism | The drug may be extensively metabolized in the gut wall or liver before reaching systemic circulation. While specific data for this compound is limited, this is a common issue for orally administered small molecules. If suspected, consider co-administration with a known inhibitor of relevant metabolic enzymes, though this would require careful validation. |
| Efflux by Transporters (e.g., P-glycoprotein) | P-glycoprotein (P-gp) and other efflux transporters in the intestinal epithelium can pump the drug back into the gut lumen, reducing absorption. Some excipients, such as certain polymers and surfactants, can inhibit P-gp function. |
| Influence of Food | The presence or absence of food can significantly alter the gastrointestinal environment and affect drug absorption.[6] For consistency, standardize the feeding schedule of the animals in your study (e.g., fasting overnight before dosing).[7] Studies have shown that a higher-fat diet can improve the bioavailability of some compounds.[8] |
| Variability in Gavage Technique | Improper oral gavage technique can lead to stress, esophageal injury, or accidental tracheal administration, all of which can affect absorption and animal health. Ensure all personnel are properly trained in this procedure.[9][10] |
Issues with CNS Penetration
Issue: Adequate SMN protein induction in peripheral tissues but suboptimal levels in the brain and spinal cord.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Blood-Brain Barrier (BBB) Efflux | This compound may be a substrate for efflux transporters at the BBB, such as P-gp. This can limit its accumulation in the CNS. Consider using a formulation with excipients known to inhibit BBB efflux transporters. |
| Suboptimal Physicochemical Properties for CNS Penetration | While this compound is designed to be orally active and CNS penetrant, its properties may not be fully optimized. Increasing the dose may help to drive more compound across the BBB, but this must be balanced with potential toxicity. |
| Inadequate Systemic Exposure | If the overall bioavailability is low, the concentration gradient driving the compound across the BBB will also be low. Address the oral bioavailability issues first to ensure sufficient systemic exposure. |
| Route of Administration | For direct CNS delivery and to bypass the BBB, consider alternative administration routes such as intracerebroventricular (ICV) or intranasal delivery, though these require specialized surgical procedures. |
Experimental Protocols
Preparation of this compound Formulation for In Vivo Administration
This protocol is a general guideline based on a commercially suggested formulation and should be optimized for your specific experimental needs.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Polyethylene glycol 300 (PEG300), sterile
-
Tween 80 (Polysorbate 80), sterile
-
Sterile saline or Phosphate-Buffered Saline (PBS)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator bath
Procedure:
-
Weigh the required amount of this compound powder in a sterile container.
-
Prepare the vehicle by mixing the components in the following ratio: 5% DMSO, 30% PEG300, 5% Tween 80, and 60% saline/PBS.
-
First, dissolve the this compound powder in DMSO. This may require vortexing and sonication. Gentle warming may be necessary, but monitor for any degradation.
-
Gradually add the PEG300 to the this compound/DMSO solution and mix thoroughly.
-
Add the Tween 80 and mix until a homogenous solution is formed.
-
Finally, add the saline or PBS dropwise while continuously mixing to bring the formulation to the final volume.
-
Visually inspect the final formulation for any precipitation or phase separation. If necessary, briefly sonicate again.
-
Prepare the formulation fresh before each use if stability is a concern.
Oral Gavage Administration in Mice
Materials:
-
Mouse oral gavage needles (stainless steel, flexible plastic, or disposable) of the appropriate size for the age and weight of the mice.
-
Syringes (1 mL or smaller).
-
This compound formulation.
Procedure:
-
Ensure the mouse is properly restrained to prevent injury.
-
Measure the correct length of the gavage needle by holding it alongside the mouse from the tip of the nose to the last rib.
-
Draw the calculated volume of the this compound formulation into the syringe.
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.
-
The needle should pass smoothly without resistance. If there is any resistance or the animal struggles excessively, withdraw the needle and start again.
-
Once the needle is in the esophagus, slowly administer the formulation.
-
Withdraw the needle gently and return the mouse to its cage.
-
Monitor the animal for any signs of distress after the procedure.
For a detailed visual guide, refer to established protocols on mouse oral gavage.[10]
Intraperitoneal Injection in Neonatal Mice
This procedure requires precision and care due to the small size and fragility of the pups.
Materials:
-
Hamilton syringe (or similar precision syringe).
-
30-gauge needle.
-
This compound formulation.
Procedure:
-
Gently restrain the neonatal mouse by holding it between your thumb and forefinger.
-
Turn the pup onto its back to expose the ventral side.
-
The injection site is in the lower abdominal quadrant, avoiding the midline to prevent damage to the bladder and other organs.
-
Insert the needle at a shallow angle (approximately 10-20 degrees) into the peritoneal cavity.
-
Slowly inject the desired volume of the this compound formulation.
-
Gently withdraw the needle.
-
Return the pup to its mother and littermates.
For a detailed visual guide and further considerations, refer to published protocols for neonatal mouse injections.[11][12]
Data Summary Tables
Table 1: this compound Physicochemical and Dosing Information
| Parameter | Value | Reference |
| Molecular Weight | 416.52 g/mol | [3] |
| Formula | C24H28N6O | [3] |
| Appearance | Light yellow to yellow solid | [3] |
| Solubility in DMSO | ~2 mg/mL (~4.8 mM) / 10 mM | [1][2] |
| In Vivo Administration Routes | Oral gavage, Intraperitoneal injection | [3] |
| Reported Oral Dose in Mice | 1, 3, and 10 mg/kg/day | [3] |
| Reported IP Dose in Mice | 0.3, 1, and 3 mg/kg/day | [3] |
Table 2: Pharmacokinetic/Pharmacodynamic Parameters of this compound in C/C-allele SMA Mice
| Parameter | Value | Condition | Reference |
| Time to Peak Plasma Concentration (Tmax) | ~7 hours | Single 10 mg/kg oral dose | [4] |
| Time to Peak Full-Length SMN2 mRNA in Blood | ~7 hours | Single 10 mg/kg oral dose | [4] |
| SMN Protein Half-life in Brain | ~2 days (36 hours) | Following daily oral dosing | [4] |
| Tissue Distribution | CNS (brain and spinal cord) and peripheral tissues (gastrointestinal tissues, pancreas, and quadriceps) | 10 mg/kg/day oral gavage for 10 days | [4] |
Visualizations
Caption: Experimental workflow for in vivo this compound bioavailability studies.
Caption: Troubleshooting logic for low this compound bioavailability.
Caption: this compound mechanism of action on SMN2 splicing.
References
- 1. This compound | SMN2 splicing modulator | Probechem Biochemicals [probechem.com]
- 2. This compound | DNA/RNA Synthesis | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Food Effects on Oral Drug Absorption: Application of Physiologically-Based Pharmacokinetic Modeling as a Predictive Tool - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comprehensive pharmacokinetic studies and oral bioavailability of two Mn porphyrin-based SOD mimics, MnTE-2-PyP5+ and MnTnHex-2-PyP5+ - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The effect of diet on the protective action of D156844 observed in spinal muscular atrophy mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ouv.vt.edu [ouv.vt.edu]
- 11. Intraperitoneal Injection of Neonatal Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Assessing Potential Cytotoxicity of SMN-C3 in Neuronal Cultures
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on assessing the potential cytotoxicity of SMN-C3, an orally active SMN2 splicing modulator, in neuronal cultures.[1][2][3] This resource offers troubleshooting guides and frequently asked questions (FAQs) to address potential challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is an orally active small molecule that acts as an SMN2 splicing modulator.[1][2][3] Its primary function is to increase the production of functional Survival of Motor Neuron (SMN) protein from the SMN2 gene, which is a key therapeutic strategy for Spinal Muscular Atrophy (SMA).[1][2]
Q2: Is this compound expected to be cytotoxic to neuronal cultures?
A2: While the primary therapeutic goal of this compound is to be neuroprotective by increasing SMN protein levels, all novel compounds should be assessed for potential cytotoxicity. High concentrations or off-target effects could potentially lead to adverse cellular responses. Some related compounds in the "SMN-C series" have been noted to affect the splicing of other genes, which could have unintended consequences.[4] For instance, another SMN2 splicing modulator, risdiplam, has been associated with micronucleus formation in preclinical studies, suggesting a potential for genotoxicity.[4] Therefore, a thorough cytotoxic assessment is a critical step in preclinical evaluation.
Q3: What are the initial indicators of cytotoxicity in neuronal cultures treated with this compound?
A3: Initial signs of cytotoxicity in neuronal cultures can be subtle and may include:
-
Morphological Changes: Observe for neurite blebbing, retraction, or fragmentation.[5]
-
Reduced Cell Density: A noticeable decrease in the number of adherent cells.[5]
-
Increased Floating Cells: An accumulation of dead, detached cells and debris in the culture medium.[5]
-
Decreased Metabolic Activity: A reduction in metabolic function, which can be quantified using assays such as the MTT or resazurin (B115843) assay.[5]
Q4: What are some general strategies to mitigate potential cytotoxicity observed with this compound?
A4: If you observe signs of cytotoxicity, consider the following strategies:
-
Perform a Dose-Response Analysis: This is crucial to determine if the observed toxicity is concentration-dependent. Test a wide range of concentrations to identify a potential therapeutic window where the desired splicing modulation occurs without significant cell death.[6]
-
Optimize Vehicle Control: Ensure that the solvent used to dissolve this compound (e.g., DMSO) is not causing toxicity at the final concentration used in the culture medium.[5]
-
Assess Culture Health: Overly dense or unhealthy neuronal cultures can be more susceptible to stress. Ensure optimal plating density and culture conditions.[6]
-
Evaluate Treatment Duration: Cytotoxicity may be time-dependent. Consider shorter exposure times to see if the toxic effects are reduced.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High background in cytotoxicity assay (e.g., LDH or MTT) | Cell density is too high or too low.[7] | Optimize the cell seeding density for your specific neuronal type and assay format. |
| Pipetting is too forceful during cell plating or reagent addition.[7] | Handle cell suspensions and reagents gently to avoid mechanical stress and cell lysis. | |
| Contamination of the culture. | Check for signs of microbial contamination (e.g., cloudy medium, pH changes) and discard affected cultures. | |
| Inconsistent results between experimental replicates | Variability in primary neuron preparations.[6] | Standardize the neuron isolation and culture protocol to ensure consistency between batches. |
| Inconsistent drug treatment.[6] | Use a timer for all incubation steps and ensure consistent addition of this compound to all wells. | |
| Edge effects in multi-well plates due to evaporation.[6] | To minimize evaporation, do not use the outer wells of the plate for experimental conditions or ensure proper humidification of the incubator. | |
| Vehicle control shows toxicity | The final concentration of the solvent (e.g., DMSO) is too high.[5] | Reduce the final concentration of the solvent to a non-toxic level (typically ≤ 0.1% for DMSO). |
| No dose-dependent cytotoxicity observed at high concentrations | The compound may have low cytotoxic potential within the tested range. | Consider testing even higher concentrations if solubility allows, or focus on more sensitive functional assays. |
| The chosen cytotoxicity assay is not sensitive enough for the specific mechanism of cell death. | Employ a panel of cytotoxicity assays that measure different cellular endpoints (e.g., apoptosis, necrosis, metabolic activity). |
Experimental Protocols
Lactate Dehydrogenase (LDH) Assay for Necrotic Cell Death
This assay quantifies the release of LDH from cells with damaged plasma membranes, a hallmark of necrosis.
-
Plate Neurons: Seed primary neurons or neuronal cell lines in a 96-well plate at an optimized density.
-
Treat with this compound: After allowing the cells to adhere and differentiate, treat them with a range of this compound concentrations for the desired duration (e.g., 24, 48, 72 hours). Include vehicle-only controls and a maximum LDH release control (cells treated with a lysis buffer).
-
Collect Supernatant: Carefully collect a sample of the culture supernatant from each well.[6]
-
Perform LDH Assay: Follow the manufacturer's instructions for the specific LDH assay kit being used to measure LDH activity in the collected supernatant.[6]
-
Data Analysis: Measure the absorbance at the recommended wavelength using a microplate reader. Calculate the percentage of cytotoxicity relative to the maximum LDH release control.[6]
Calcein-AM and Ethidium Homodimer-1 (EthD-1) Staining for Live/Dead Cell Assessment
This method provides a qualitative and quantitative assessment of live and dead cells based on membrane integrity.
-
Plate and Treat Neurons: Plate neurons on glass coverslips in a 24-well plate or in an imaging-compatible 96-well plate and treat with this compound as described above.[5]
-
Prepare Staining Solution: Prepare a working solution containing Calcein-AM (stains live cells green) and EthD-1 (stains dead cells red) in a suitable buffer like PBS or culture medium.[5]
-
Stain Cells: Remove the treatment medium, wash the cells once with PBS, and then add the staining solution to each well. Incubate for 15-30 minutes at 37°C, protected from light.[5]
-
Imaging: Visualize the cells using a fluorescence microscope with the appropriate filters for green and red fluorescence.[5]
-
Quantification: The number of live (green) and dead (red) cells can be counted using image analysis software to determine the percentage of viable cells.[5]
Activated Caspase-3 Immunocytochemistry for Apoptosis Detection
This protocol identifies cells undergoing apoptosis by detecting the active form of caspase-3.
-
Plate and Treat Neurons: Plate neurons on glass coverslips and treat with this compound.
-
Fix and Permeabilize: After treatment, fix the cells with 4% paraformaldehyde and permeabilize them with a detergent such as Triton X-100.
-
Blocking: Block non-specific antibody binding using a suitable blocking solution (e.g., normal goat serum).
-
Primary Antibody Incubation: Incubate the cells with a primary antibody specific for activated caspase-3.
-
Secondary Antibody Incubation: After washing, incubate with a fluorescently labeled secondary antibody.
-
Counterstain and Mount: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.
-
Imaging and Analysis: Visualize the cells using a fluorescence microscope. The percentage of activated caspase-3 positive cells can be determined by counting.[5][8]
Visualizations
Caption: Workflow for evaluating this compound-induced cytotoxicity.
Caption: Troubleshooting guide for this compound cytotoxicity.
Caption: Potential cytotoxic signaling pathways.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | DNA/RNA Synthesis | TargetMol [targetmol.com]
- 4. Discovery of a CNS penetrant small molecule SMN2 splicing modulator with improved tolerability for spinal muscular atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 8. Cellular changes in motor neuron cell culture produced by cytotoxic cerebrospinal fluid from patients with amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results in SMN-C3 splicing assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing SMN-C3 and similar small-molecule splicing modulators in Survival Motor Neuron 2 (SMN2) splicing assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is an orally active, small-molecule splicing modulator that directly targets the SMN2 pre-mRNA. It binds to an AG-rich motif within exon 7.[1][2][3][4] This interaction is thought to induce a conformational change in the pre-mRNA, which enhances the recruitment of positive splicing factors, such as Far Upstream Element Binding Protein 1 (FUBP1) and KH-type Splicing Regulatory Protein (KHSRP).[1][3][4] This complex then facilitates the recognition of the weak 5' splice site of exon 7 by the U1 snRNP, a key component of the spliceosome, ultimately promoting the inclusion of exon 7 into the mature mRNA transcript.[1]
Q2: Which cell lines are suitable for this compound splicing assays?
A2: A variety of cell lines can be used for this compound splicing assays. Commonly used lines include:
-
SMA Patient-derived Fibroblasts (e.g., GM03813): These cells endogenously express SMN2 and lack SMN1, providing a clinically relevant model to study the effects of splicing modulators.[5][6]
-
HEK293T: A human embryonic kidney cell line that is easily transfected, making it suitable for minigene-based assays.[7]
-
HeLa: A human cervical cancer cell line, also widely used for its ease of transfection in minigene assays.[5]
-
SH-SY5Y: A human neuroblastoma cell line that can be differentiated into a neuronal-like phenotype, offering a more disease-relevant context for neurodegenerative disorders like SMA.[8][9]
-
NIH3T3 cells with SMN2 integration: Mouse fibroblast cell lines engineered to express human SMN2 can also be utilized.[10]
Q3: What is a typical concentration range and treatment duration for this compound in cell culture?
A3: The optimal concentration and duration can vary depending on the cell line and experimental goals. However, published studies provide a general range:
-
Concentrations: Effective concentrations have been reported from 30 nM to 500 nM.[11][12] Dose-response experiments are recommended to determine the optimal concentration for your specific cell system.
-
Treatment Duration: Treatment times typically range from 6 to 48 hours.[5][12] Time-course experiments can help identify the point of maximal effect on SMN2 exon 7 inclusion.[13]
Q4: How should I prepare and store this compound?
A4: this compound is typically supplied as a solid. It is soluble in dimethyl sulfoxide (B87167) (DMSO).[14] For storage, it is recommended to keep the solid powder at -20°C for long-term stability (up to 3 years).[14] Stock solutions in DMSO can be stored at -80°C for up to a year.[14] It is advisable to use freshly opened or anhydrous DMSO for preparing stock solutions, as hygroscopic DMSO can affect solubility.[15]
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| High Variability Between Replicates | Inconsistent cell seeding density. Pipetting errors during compound addition or RNA extraction. Variations in transfection efficiency (for minigene assays). Poor RNA quality or quantity. | Ensure uniform cell seeding and health. Use calibrated pipettes and consistent technique. Optimize transfection protocol and include a transfection control (e.g., GFP plasmid). Standardize RNA extraction methods, including DNase I treatment to remove genomic DNA contamination.[16] Assess RNA integrity (e.g., using a Bioanalyzer) and accurately quantify RNA before reverse transcription.[16] |
| Low or No Increase in Exon 7 Inclusion | Sub-optimal this compound concentration. Insufficient treatment duration. Compound degradation. Low assay sensitivity. Cell line is unresponsive. | Perform a dose-response experiment to find the EC50 for your cell line.[11] Conduct a time-course experiment (e.g., 6, 12, 24, 48 hours) to determine peak activity.[13] Use freshly prepared dilutions from a properly stored stock solution. Ensure your RT-PCR primers are specific for SMN2 and can efficiently amplify both full-length and Δ7 isoforms.[16] Consider using a more sensitive detection method like real-time quantitative PCR (qPCR).[17] Verify that the cell line expresses SMN2.[18] |
| Unexpected Splicing Products (e.g., additional bands on gel) | Off-target effects of this compound. Contamination (genomic DNA or other PCR products). Cellular stress inducing alternative splicing. | This compound has been shown to affect the splicing of other genes like FOXM1, GALC, and HTT.[11][19] Consider if these off-target effects are relevant to your experimental system. Use the lowest effective concentration of this compound to minimize off-target events.[5] Perform a no-reverse transcriptase (-RT) control to check for genomic DNA contamination. Use fresh reagents and dedicated PCR workspace. Ensure consistent and optimal cell culture conditions. Environmental stressors like hypoxia are known to alter SMN2 splicing.[20] |
| High Background (High Exon 7 Inclusion in Vehicle Control) | Endogenous levels of splicing factors in the cell line favor exon 7 inclusion. Issues with RT-PCR analysis. | This can vary between cell lines. Establish a baseline for each cell line. Ensure that the PCR reaction is not reaching saturation, which can obscure differences between treated and untreated samples. Optimize PCR cycle number. |
| Cytotoxicity Observed | This compound concentration is too high. Solvent (DMSO) concentration is too high. | Perform a cell viability assay (e.g., MTT or Trypan Blue) to determine the toxic concentration of this compound. Ensure the final DMSO concentration in the culture medium is low and consistent across all samples (typically ≤ 0.1%).[5] |
Quantitative Data Summary
Table 1: In Vitro Dose-Dependent Effects of SMN-C Compounds on SMN Protein Levels
| Cell Line | Compound | Concentration | Fold Increase in SMN Protein |
|---|---|---|---|
| SMA Type I Fibroblasts | SMN-C1 | ~1 µM | ~2.5x |
| SMA Type II Fibroblasts | SMN-C1 | ~1 µM | ~2.0x |
| SMA Type III Fibroblasts | SMN-C1 | ~1 µM | ~1.5x |
| SMA Type I Fibroblasts | SMN-C2 | ~1 µM | ~3.0x |
| SMA Type II Fibroblasts | SMN-C2 | ~1 µM | ~2.5x |
| SMA Type III Fibroblasts | SMN-C2 | ~1 µM | ~2.0x |
(Data synthesized from HTRF analysis in patient-derived fibroblasts treated for 48 hours.[12])
Table 2: In Vivo Time-Course of this compound Effects in C/C-Allele Mice (10 mg/kg PO)
| Time Point | Full-Length SMN2 mRNA in Blood (Peak/Baseline) | SMN Protein in Brain (Increase over Baseline) |
|---|---|---|
| ~7 hours | Peak | - |
| 24 hours | Declining | Measurable Increase |
| 10 days | Steady State Reached | Steady State Reached |
(Data synthesized from pharmacokinetic/pharmacodynamic studies.[13])
Experimental Protocols
Protocol: SMN2 Minigene Splicing Assay in HEK293T Cells
This protocol outlines a general procedure for assessing the effect of this compound on SMN2 splicing using a minigene reporter system.
-
Cell Seeding:
-
Seed HEK293T cells in 6-well plates at a density that will result in 70-80% confluency at the time of transfection.
-
-
Transfection:
-
Transfect cells with an SMN2 minigene plasmid (typically containing SMN2 exons 6, 7, and 8 with flanking intronic sequences) using a suitable transfection reagent (e.g., FuGene 6).[21]
-
Include a control plasmid (e.g., expressing GFP) to monitor transfection efficiency.
-
-
This compound Treatment:
-
At 16-24 hours post-transfection, replace the medium with fresh medium containing this compound at the desired concentrations (e.g., 0, 10, 30, 100, 300 nM) or a vehicle control (e.g., 0.1% DMSO).[5]
-
-
Cell Lysis and RNA Extraction:
-
After 24 hours of treatment, wash the cells with PBS and lyse them directly in the well.
-
Isolate total RNA using a column-based kit, including an on-column DNase I digestion step to eliminate genomic DNA.[16]
-
Assess RNA quality and quantity using a spectrophotometer or fluorometer.
-
-
Reverse Transcription (RT):
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcriptase enzyme and a suitable primer (e.g., oligo(dT) or random hexamers).
-
Include a no-reverse transcriptase (-RT) control for each sample to check for genomic DNA contamination in the subsequent PCR step.
-
-
PCR Amplification:
-
Perform PCR using primers specific to the minigene vector's exonic sequences flanking the cloned SMN2 cassette. This ensures amplification only from the plasmid-derived transcript.[8]
-
The expected products are two bands: one including exon 7 (full-length) and one excluding it (Δ7).
-
Keep the number of PCR cycles in the linear range of amplification to allow for semi-quantitative analysis.
-
-
Analysis of Splicing Products:
-
Visualize the PCR products by agarose (B213101) gel electrophoresis.
-
Quantify the intensity of the full-length and Δ7 bands using densitometry software (e.g., ImageJ).
-
Calculate the percentage of exon 7 inclusion as: (Intensity of full-length band) / (Intensity of full-length band + Intensity of Δ7 band) * 100.
-
Diagrams
Caption: Workflow for a typical SMN2 minigene splicing assay.
Caption: Proposed mechanism of action for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. The First Orally Deliverable Small Molecule for the Treatment of Spinal Muscular Atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanistic studies of a small-molecule modulator of SMN2 splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Diverse targets of SMN2-directed splicing-modulating small molecule therapeutics for spinal muscular atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Binding to SMN2 pre-mRNA-protein complex elicits specificity for small molecule splicing modifiers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determinants of Exon 7 Splicing in the Spinal Muscular Atrophy Genes, SMN1 and SMN2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PSF contacts exon 7 of SMN2 pre-mRNA to promote exon 7 inclusion - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Heat increases full-length SMN splicing: Promise for splice-augmenting therapies for SMA - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Cell System for Phenotypic Screening of Modifiers of SMN2 Gene Expression and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of a CNS penetrant small molecule SMN2 splicing modulator with improved tolerability for spinal muscular atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. This compound | DNA/RNA Synthesis | TargetMol [targetmol.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. Assays for the Identification and Prioritization of Drug Candidates for Spinal Muscular Atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Quantitative Analyses of SMN1 and SMN2 Based on Real-Time LightCycler PCR: Fast and Highly Reliable Carrier Testing and Prediction of Severity of Spinal Muscular Atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. SMN1 and SMN2 copy numbers in cell lines derived from patients with spinal muscular atrophy as measured by array digital PCR - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
- 21. biorxiv.org [biorxiv.org]
Navigating SMN-C3: A Guide to Storage, Handling, and Experimentation
For researchers, scientists, and drug development professionals utilizing SMN-C3, this technical support center provides essential information on storage, stock solution preparation, and troubleshooting common experimental hurdles. This compound is an orally active, small molecule modulator of SMN2 splicing, investigated for its therapeutic potential in Spinal Muscular Atrophy (SMA).
Proper handling and storage of this compound are paramount to ensure its stability and efficacy in experimental settings. This guide offers detailed protocols and answers to frequently asked questions to support your research endeavors.
Recommended Storage Conditions
To maintain the integrity of this compound, adhere to the following storage recommendations for both the powdered form and prepared stock solutions.
This compound Powder
| Storage Temperature | Duration | Supplier Recommendations |
| -20°C | Up to 3 years | MedChemExpress, TargetMol[1][2] |
| 4°C | Up to 2 years | MedChemExpress[2] |
| 0 - 4°C (short term) | Days to weeks | Sun-shinechem[3] |
| -20°C (long term) | Months to years | Sun-shinechem[3] |
This compound Stock Solutions
| Storage Temperature | Duration | Recommended Solvent | Supplier Recommendations |
| -80°C | Up to 2 years | DMSO | MedChemExpress[2][4] |
| -20°C | Up to 1 year | DMSO | MedChemExpress, TargetMol[1][2][4] |
Experimental Protocols
Preparation of this compound Stock Solution (10 mM in DMSO)
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous/low moisture
-
Sterile microcentrifuge tubes or vials
-
Vortexer
-
Water bath or heating block (optional)
-
Sonicator (optional)
Methodology:
-
Calculate the required mass of this compound: The molecular weight of this compound is 416.52 g/mol . To prepare a 10 mM stock solution, use the following formula: Mass (mg) = 10 mmol/L * Volume (L) * 416.52 g/mol * 1000 mg/g For example, to prepare 1 mL of a 10 mM solution, you would need 4.1652 mg of this compound.
-
Aliquot DMSO: In a sterile tube, add the desired volume of DMSO. It is crucial to use anhydrous or low-moisture DMSO, as hygroscopic DMSO can significantly impact the solubility of this compound.[2][5]
-
Dissolve this compound: Add the weighed this compound powder to the DMSO.
-
Aid Dissolution (if necessary): this compound's solubility in DMSO is approximately 1.96 mg/mL (4.71 mM) to 2 mg/mL (4.8 mM).[1][2] To achieve a 10 mM concentration, aiding dissolution is necessary. The following methods are recommended:
-
Ensure Complete Dissolution: Vortex the solution until the powder is completely dissolved and the solution is clear.
-
Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C as recommended in the table above.
Troubleshooting and FAQs
This section addresses common questions and issues that may arise during the handling and use of this compound.
Q1: My this compound powder has changed color. Is it still usable?
A: this compound is typically a light yellow to yellow solid.[2][5] A significant change in color could indicate degradation or contamination. It is recommended to use a fresh batch of the compound if you observe a noticeable color change.
Q2: I'm having trouble dissolving this compound in DMSO at my desired concentration.
A: As noted in the protocol, achieving concentrations higher than ~4.8 mM in DMSO requires assistance. Try warming the solution to 60°C and/or using a sonicator.[1] Using a fresh, unopened bottle of anhydrous DMSO is also critical, as absorbed water can reduce solubility.[2][5]
Q3: Can I store my this compound stock solution at 4°C?
A: It is not recommended to store stock solutions at 4°C for extended periods. For stock solutions, storage at -20°C or -80°C is advised to maintain stability.[2][4]
Q4: How many times can I freeze-thaw my this compound stock solution?
A: To ensure the stability and efficacy of your this compound, it is best to avoid repeated freeze-thaw cycles. Aliquoting the stock solution into single-use volumes is the recommended practice.
Q5: What is the mechanism of action of this compound?
A: this compound is a selective small molecule that modulates the splicing of SMN2 pre-mRNA. It promotes the inclusion of exon 7, leading to the production of full-length, functional SMN protein.
This compound Mechanism of Action: A Visual Guide
The following diagram illustrates the experimental workflow for assessing the effect of this compound on SMN2 splicing and SMN protein expression.
Caption: Experimental workflow for evaluating this compound activity.
The following diagram illustrates the signaling pathway of this compound's mechanism of action on SMN2 pre-mRNA splicing.
Caption: this compound mechanism on SMN2 pre-mRNA splicing.
References
Technical Support Center: Enhancing SMN-C3 Blood-Brain Barrier Penetration
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on strategies to enhance the blood-brain barrier (BBB) penetration of SMN-C3, an orally active modulator of SMN2 splicing for the potential treatment of Spinal Muscular Atrophy (SMA).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its blood-brain barrier penetration important?
A1: this compound is a small molecule SMN2 splicing modulator that has shown potential in treating Spinal Muscular Atrophy (SMA).[1] Its ability to cross the blood-brain barrier (BBB) is crucial for delivering the therapeutic agent to the central nervous system (CNS), where it can increase the production of functional Survival Motor Neuron (SMN) protein in motor neurons.[2][3] Effective CNS penetration is a key determinant of its potential efficacy in addressing the neurological aspects of SMA.
Q2: What are the known characteristics of this compound's BBB penetration?
Q3: What are the general strategies to enhance the BBB penetration of small molecules like this compound?
A3: Several strategies can be employed to enhance the BBB penetration of small molecules:
-
Inhibition of Efflux Pumps: Co-administration with inhibitors of P-glycoprotein (P-gp) and other ATP-binding cassette (ABC) transporters can increase the brain concentration of substrate drugs.[5][6]
-
Nanoparticle-based Delivery: Encapsulating this compound in nanoparticles (e.g., liposomes, polymeric nanoparticles) can facilitate its transport across the BBB through various mechanisms, including receptor-mediated transcytosis.[7][8][9][10]
-
Prodrug Approach: Modifying the this compound molecule to create a more lipophilic or transporter-targeted prodrug can enhance its passive diffusion or active transport across the BBB.[11][12][13][14][15]
-
Receptor-Mediated Transcytosis (RMT): Conjugating this compound to ligands that target specific receptors on the BBB, such as the transferrin receptor (TfR), can facilitate its transport into the brain.[16]
Troubleshooting Guides
Problem 1: Low or variable this compound concentration in the brain in preclinical studies.
| Possible Cause | Troubleshooting Step |
| Active Efflux by P-glycoprotein (P-gp) | Co-administer this compound with a known P-gp inhibitor (e.g., tariquidar, elacridar) and quantify brain concentrations via LC-MS/MS to assess the impact of efflux pump inhibition.[5] |
| Poor Passive Permeability | Consider formulating this compound into a nanoparticle-based delivery system (e.g., liposomes) to potentially enhance its transport across the BBB.[7][8] Alternatively, explore the synthesis of a more lipophilic prodrug of this compound.[11][13] |
| High Plasma Protein Binding | Determine the fraction of unbound this compound in plasma. High protein binding can limit the free drug available to cross the BBB. Strategies to reduce plasma protein binding may need to be explored at the medicinal chemistry stage. |
| Experimental Variability | Ensure consistent and validated experimental protocols for drug administration (e.g., oral gavage), brain tissue harvesting (e.g., in situ perfusion), and sample analysis (e.g., LC-MS/MS). |
Problem 2: Difficulty in quantifying this compound levels in brain tissue accurately.
| Possible Cause | Troubleshooting Step |
| Matrix Effects in LC-MS/MS | Optimize the sample preparation method for brain homogenates to minimize matrix interference. This may include protein precipitation, liquid-liquid extraction, or solid-phase extraction. |
| Low Analyte Concentration | Use a highly sensitive LC-MS/MS instrument and optimize the method for the specific mass transitions of this compound. Ensure efficient extraction and minimal sample loss during preparation. |
| Inconsistent Brain Homogenization | Standardize the brain homogenization protocol to ensure a uniform sample for analysis. Use of a mechanical homogenizer is recommended. |
Problem 3: Inconsistent or lower-than-expected increase in SMN protein levels in the brain despite detectable this compound concentrations.
| Possible Cause | Troubleshooting Step |
| Sub-therapeutic this compound Concentration | Perform a dose-response study to determine the optimal concentration of this compound required to elicit a significant increase in SMN protein. Consider the strategies mentioned in Problem 1 to increase brain exposure. |
| SMN Protein Turnover | The half-life of the SMN protein should be considered. Ensure that the time point for tissue collection allows for sufficient SMN protein accumulation after this compound administration. |
| Variability in Western Blotting | Standardize the western blotting protocol, including protein extraction, quantification, gel electrophoresis, transfer, and antibody incubation steps. Use a reliable loading control and quantify band intensities using appropriate software. |
Quantitative Data Summary
While direct quantitative data on the enhancement of this compound's BBB penetration is limited in publicly available literature, the following tables provide relevant data for the parent compound and similar molecules.
Table 1: Brain Distribution of Risdiplam (B610492) (a structural analog of this compound) in Preclinical Models [4]
| Species | Brain-to-Plasma Ratio (Total) | CSF-to-Free Plasma Ratio | Unbound Brain-to-Unbound Plasma Ratio (Kp,uu) |
| Mouse | ~1 | N/A | N/A |
| Rat | N/A | Minor deviation from unity | 0.28 |
| Monkey | ~1 | Reflects free compound in plasma | N/A |
Table 2: Effect of SMN-C1 (a closely related analog) on SMN Protein Levels in a Mouse Model of SMA [2]
| Tissue | Fold Increase in SMN Protein (vs. Vehicle) |
| Brain | Dose-dependent increase |
| Spinal Cord | Dose-dependent increase |
| Quadriceps | Dose-dependent increase |
| Skin | Dose-dependent increase |
| Liver | Dose-dependent increase |
| Heart | Dose-dependent increase |
Key Experimental Protocols
Protocol 1: In Situ Brain Perfusion for Accurate Quantification of Brain Drug Concentration
This protocol is essential to remove blood from the brain vasculature, ensuring that the measured drug concentration reflects the amount of drug that has crossed the BBB into the brain parenchyma.
Materials:
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
-
Perfusion pump
-
Heparinized saline (0.9% NaCl with 10-25 U/mL heparin), ice-cold
-
Surgical tools (scissors, forceps, hemostats)
-
23-gauge needle with butterfly tubing
Procedure:
-
Anesthetize the mouse until it is unresponsive to a paw pinch.
-
Secure the mouse in a supine position.
-
Make a midline incision in the chest to expose the heart.
-
Carefully insert the 23-gauge needle into the left ventricle of the heart.
-
Immediately make a small incision in the right atrium to allow for drainage.
-
Start the perfusion pump at a flow rate of 2-5 mL/min with ice-cold heparinized saline.
-
Continue perfusion until the liver becomes pale and the fluid draining from the right atrium is clear (typically 5-10 minutes).
-
Decapitate the mouse and carefully dissect the brain.
-
The brain can then be processed for homogenization and subsequent analysis (e.g., LC-MS/MS).
Protocol 2: Western Blotting for SMN Protein Quantification in Brain Tissue
Materials:
-
Brain tissue homogenate
-
RIPA buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody (anti-SMN)
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Homogenize brain tissue in ice-cold RIPA buffer with protease inhibitors.
-
Centrifuge the homogenate to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-SMN antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Protocol 3: LC-MS/MS for this compound Quantification in Brain Homogenate
Materials:
-
Brain homogenate
-
Internal standard (a stable isotope-labeled version of this compound if available)
-
Protein precipitation solvent (e.g., acetonitrile)
-
LC-MS/MS system
Procedure:
-
Spike a known amount of internal standard into the brain homogenate samples.
-
Precipitate the proteins by adding a sufficient volume of cold acetonitrile (B52724) and vortexing.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
Inject the sample into the LC-MS/MS system.
-
Develop a chromatographic method to separate this compound from other matrix components.
-
Optimize the mass spectrometer parameters for the specific mass transitions of this compound and the internal standard.
-
Create a standard curve using known concentrations of this compound in a blank brain matrix.
-
Quantify the concentration of this compound in the samples by comparing their peak area ratios (analyte/internal standard) to the standard curve.
Visualizations
Caption: Strategies and mechanisms to enhance this compound BBB penetration.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pharmacokinetics, pharmacodynamics, and efficacy of a small-molecule SMN2 splicing modifier in mouse models of spinal muscular atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SMN deficiency disrupts brain development in a mouse model of severe spinal muscular atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Risdiplam distributes and increases SMN protein in both the central nervous system and peripheral organs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Perspectives on Nanodelivery to the Brain: Prerequisites for Successful Brain Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Strategies to overcome/penetrate the BBB for systemic nanoparticle delivery to the brain/brain tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nanocarrier-Based Drug Delivery to Brain: Interventions of Surface Modification - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nanoparticles for Targeted Brain Drug Delivery: What Do We Know? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nanoparticle Rigidity for Brain Tumor Cell Uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Nanoparticle-mediated Brain-Specific Drug Delivery, Imaging, and Diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Prodrug approaches for CNS delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Prodrug Approaches for CNS Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Prodrugs for CNS Drug Delivery by Passive Transport [ebrary.net]
- 15. dovepress.com [dovepress.com]
- 16. Blood-Brain Barrier Transport of Therapeutics via Receptor-Mediation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Unexpected Phenotypes in SMN-C3 Treated Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with SMN-C3 in animal models of Spinal Muscular Atrophy (SMA).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is an orally active, small molecule SMN2 splicing modulator.[1] Its primary function is to correct the alternative splicing of the Survival Motor Neuron 2 (SMN2) gene, promoting the inclusion of exon 7 in the final mRNA transcript.[2] This process increases the production of full-length, functional Survival Motor Neuron (SMN) protein, which is deficient in individuals with SMA. By enhancing the splicing accuracy of SMN2, this compound aims to compensate for the non-functional SMN1 gene in SMA models.[2]
Q2: What are the expected therapeutic effects of this compound in SMA animal models?
A2: In preclinical SMA animal models, such as the SMNΔ7 mouse, this compound treatment has been shown to increase SMN protein levels in a dose-dependent manner across various tissues, including the central nervous system (CNS) and peripheral tissues.[3] Expected positive outcomes include:
-
Improved motor function and coordination.[1]
-
Increased body weight gain compared to untreated controls.[1]
-
Extended lifespan.[1]
-
Amelioration of neuromuscular junction (NMJ) pathology and muscle atrophy.
Q3: We are observing phenotypes in our this compound treated animals that are not consistent with the expected rescue of the SMA phenotype. What could be the cause?
A3: While this compound is designed to target SMN2 splicing, it can exhibit off-target effects, leading to unexpected phenotypes. These can be concentration-dependent and may involve the modulation of splicing for other genes. It is also crucial to consider the dosing regimen, as suboptimal doses or withdrawal of treatment can lead to distinct, unexpected pathological outcomes.
Troubleshooting Guide: Unexpected Phenotypes
This guide addresses specific unexpected phenotypes and provides potential explanations and troubleshooting steps.
Issue 1: Observation of Neurological or Cellular Phenotypes Unrelated to SMA Rescue
Potential Cause: Off-target splicing modulation by this compound.
Explanation: this compound and its analogs, like risdiplam, have been reported to cause perturbations in the splicing of genes other than SMN2. These off-target effects can be dose-dependent and may affect genes involved in critical cellular processes.[4]
Known Off-Target Splicing Events:
| Gene | Affected Splicing Event | Potential Consequence | Reference |
| FOXM1 | Altered splicing | Affects cell cycle progression and DNA replication | [5] |
| POMT2 | Inclusion of a novel, unannotated exon | Potential impact on protein O-mannosyltransferase 2 function | [6] |
| SNAP23 | Inclusion of a novel exon and intron retention | May alter synaptosomal-associated protein 23 function in vesicle trafficking | [6][7] |
| GALC | Reduced mRNA levels | May impact galactosylceramidase function, relevant to Krabbe disease pathology | [5] |
| HTT | Altered splicing | Potential impact on huntingtin protein function | [5] |
Troubleshooting Steps:
-
Confirm On-Target Efficacy: First, verify that this compound is effectively increasing full-length SMN protein levels in your model. This can be done via Western blot or ELISA.
-
Analyze Off-Target Splicing: If you have access to RNA-sequencing data, analyze the splicing patterns of the known off-target genes listed above. Quantify the "Percent Spliced In" (PSI) for the affected exons to determine the extent of the off-target effect.
-
Dose-Response Analysis: If unexpected phenotypes are observed at high doses, consider performing a dose-response study to identify a therapeutic window where on-target effects are maximized and off-target effects are minimized.
-
Histopathological Analysis: Conduct detailed histopathological examinations of tissues that may be affected by the off-target gene modulation (e.g., liver, pancreas, and non-neuronal tissues).
Issue 2: Animals Exhibit an Intermediate or Worsening SMA-like Phenotype Despite Treatment
Potential Cause 1: Suboptimal dosing of this compound.
Explanation: A suboptimal dose of this compound may not be sufficient to fully rescue the SMA phenotype, leading to an intermediate disease presentation. Animals may survive longer than untreated controls but still exhibit significant neuromuscular deficits.
Troubleshooting Steps:
-
Review Dosing Regimen: Compare your dosing regimen (dose, frequency, route of administration) to established protocols.
-
Measure SMN Protein Levels: Quantify SMN protein levels in relevant tissues to ensure they are reaching the therapeutic threshold.
Potential Cause 2: Treatment withdrawal.
Explanation: Continuous SMN protein expression is required to maintain the corrected phenotype. Withdrawal of this compound treatment in previously rescued animals can lead to a rapid reappearance and progression of SMA-like pathology, including severe muscle atrophy.[8]
Troubleshooting Steps:
-
Ensure Continuous Dosing: For long-term studies, ensure that the administration of this compound is not interrupted.
-
Monitor Post-Withdrawal Phenotypes: If the experimental design includes a withdrawal phase, carefully monitor for and document the re-emergence of disease phenotypes.
Issue 3: Unexpected Pathologies in Non-Neuromuscular Tissues
Potential Cause: Systemic effects of SMN protein modulation or off-target effects.
Explanation: SMA is increasingly recognized as a multi-system disorder. While the primary pathology is in motor neurons, SMN protein deficiency can affect other organs. This compound treatment, by systemically increasing SMN levels, may have complex effects on these tissues. Furthermore, off-target effects could contribute to pathology in organs such as the liver and pancreas.[9]
Troubleshooting Steps:
-
Comprehensive Histopathology: Perform a thorough histopathological analysis of a wide range of tissues, not just the CNS and muscle.
-
Blood Chemistry Analysis: Analyze blood samples for markers of liver and kidney function, as well as other metabolic parameters.
-
Correlate with Off-Target Gene Expression: Investigate if the observed pathologies correlate with the expression changes in known off-target genes in those specific tissues.
Experimental Protocols
Protocol 1: Administration of this compound to SMNΔ7 Mouse Model
Objective: To achieve a therapeutic effect by increasing full-length SMN protein levels.
Materials:
-
This compound compound
-
Vehicle (e.g., as specified by the manufacturer or in relevant literature)
-
SMNΔ7 mouse pups (Postnatal day 3, P3)
-
Appropriate syringes and needles for intraperitoneal (IP) and oral gavage administration
Procedure:
-
Dosing Regimen:
-
Preparation of Dosing Solution: Prepare fresh dosing solutions daily according to the manufacturer's instructions, ensuring the compound is fully dissolved in the vehicle.
-
Administration:
-
For IP injections in pups, use a small gauge needle and inject into the lower quadrant of the abdomen, being careful to avoid internal organs.
-
For oral gavage, use a proper gavage needle to deliver the solution directly into the stomach.
-
-
Monitoring: Monitor the animals daily for body weight, motor function (e.g., righting reflex), and overall health.
Protocol 2: RNA-Sequencing and Analysis for Off-Target Splicing Events
Objective: To identify and quantify on-target and off-target splicing changes induced by this compound treatment.
Procedure:
-
Tissue Collection and RNA Extraction:
-
Euthanize mice at the desired time point and dissect relevant tissues (e.g., spinal cord, brain, liver, muscle).
-
Immediately snap-freeze tissues in liquid nitrogen or place them in an RNA stabilization solution.
-
Extract total RNA using a standard protocol (e.g., TRIzol followed by column purification).
-
-
Library Preparation and Sequencing:
-
Prepare RNA-seq libraries using a stranded, poly(A)-selection method.
-
Sequence the libraries on a high-throughput sequencing platform to generate a sufficient number of reads for splicing analysis (e.g., >30 million reads per sample).
-
-
Bioinformatic Analysis:
-
Read Mapping: Align the sequencing reads to the appropriate reference genome (e.g., mm10 for mouse) using a splice-aware aligner like STAR.[4]
-
Differential Splicing Analysis: Use tools like rMATS or AS-Quant to identify and quantify differential alternative splicing events between this compound treated and vehicle-treated groups.[4][10]
-
Quantification: The output will provide the "Percent Spliced In" (PSI or ψ) values for each event, allowing for the quantification of splicing changes. A significant change in PSI indicates a splicing event is affected by the treatment.
-
Visualizations
Signaling Pathway: this compound Mechanism of Action
Caption: this compound modulates the spliceosome to promote the inclusion of Exon 7 in SMN2 pre-mRNA.
Experimental Workflow: Identifying Off-Target Effects
Caption: Workflow for identifying and validating off-target effects of this compound treatment.
Logical Relationship: Troubleshooting Unexpected Phenotypes
Caption: A logical approach to troubleshooting the root cause of unexpected phenotypes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What are SMN2 modulators and how do they work? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. Diverse targets of SMN2-directed splicing-modulating small molecule therapeutics for spinal muscular atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of a CNS penetrant small molecule SMN2 splicing modulator with improved tolerability for spinal muscular atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Alternative splicing of the Snap23 microexon is regulated by MBNL, QKI, and RBFOX2 in a tissue-specific manner and is altered in striated muscle diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Impact of liver-specific survival motor neuron (SMN) depletion on central nervous system and peripheral tissue pathology | eLife [elifesciences.org]
- 10. mdpi.com [mdpi.com]
Selecting the appropriate vehicle for in vivo SMN-C3 delivery
This technical support center provides guidance for researchers, scientists, and drug development professionals on the appropriate vehicle selection and in vivo delivery of SMN-C3. The following frequently asked questions (FAQs) and troubleshooting guides address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the recommended vehicle for in vivo delivery of this compound?
A1: For both oral gavage and intraperitoneal (IP) injection in mice, a commonly used vehicle formulation consists of a mixture of solvents to ensure the solubility and stability of this compound. A recommended formulation is:
-
5% DMSO (Dimethyl Sulfoxide)
-
30% PEG300 (Polyethylene glycol 300)
-
5% Tween 80
-
60% Saline or PBS (Phosphate-Buffered Saline)
It is crucial to prepare this vehicle fresh and to ensure that the this compound is fully dissolved before administration.
Q2: What are the standard protocols for oral gavage and intraperitoneal injection of this compound in mice?
A2: Adherence to established and ethically approved animal handling and administration protocols is critical. Below are detailed methodologies for both routes of administration.
Experimental Protocols
Oral Gavage Administration:
-
Preparation of Dosing Solution:
-
Dissolve the required amount of this compound in DMSO first.
-
Add PEG300 and Tween 80, mixing thoroughly after each addition.
-
Finally, add saline or PBS to reach the final desired concentration and volume. The solution should be clear.
-
-
Animal Handling and Dosing:
-
Weigh the mouse to determine the correct dosing volume (typically 5-10 mL/kg body weight).
-
Gently restrain the mouse, ensuring the head and body are in a straight line to facilitate the passage of the gavage needle.
-
Use a proper-sized, ball-tipped gavage needle to prevent injury to the esophagus.
-
Measure the needle from the mouse's snout to the last rib to ensure it will reach the stomach.
-
Insert the needle gently into the esophagus and deliver the solution slowly.
-
Monitor the animal for any signs of distress post-administration.
-
Intraperitoneal (IP) Injection:
-
Preparation of Dosing Solution:
-
Prepare the this compound solution using the same vehicle formulation as for oral gavage. Ensure the final solution is sterile-filtered if possible.
-
-
Animal Handling and Dosing:
-
Weigh the mouse to calculate the appropriate injection volume.
-
Restrain the mouse to expose the abdomen.
-
Lift the mouse's hindquarters to allow the abdominal organs to shift forward.
-
Insert a 25-27 gauge needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder and other organs.
-
Aspirate to ensure no fluid is drawn back, which would indicate entry into a blood vessel or organ.
-
Inject the solution slowly.
-
Monitor the animal for any adverse reactions.
-
Q3: What are the known off-target effects of this compound?
A3: this compound and its analogs have been reported to have some off-target effects on the splicing of other genes.[1] RNA-sequencing analysis has shown that this compound can alter the splicing of several other exons.[1] It is important to consider these potential off-target effects when analyzing experimental results and to include appropriate controls.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Poor Solubility of this compound in Vehicle | - Incorrect solvent ratio- Low-quality reagents- Compound precipitation over time | - Ensure the vehicle is prepared in the correct order, dissolving this compound in DMSO first.- Use high-purity, fresh reagents.- Prepare the dosing solution fresh before each use and sonicate if necessary to aid dissolution. |
| Animal Distress or Injury During Administration | - Improper restraint technique- Incorrect needle size or placement | - Ensure proper training in animal handling and administration techniques.- Use the correct size and type of gavage or injection needle for the size of the mouse.- For oral gavage, pre-coating the needle with sucrose (B13894) may reduce stress.[2] |
| Inconsistent or Low Efficacy in vivo | - Inadequate dosing- Poor bioavailability- Degradation of the compound | - Verify the accuracy of dose calculations and administration volume.- While both oral and IP routes are effective, IP administration may offer more consistent bioavailability.[3]- Prepare fresh dosing solutions and store the stock compound under recommended conditions (typically -20°C). |
| Vehicle-related Toxicity | - High concentration of DMSO- Contamination of the vehicle | - Adhere to the recommended 5% DMSO concentration.- Ensure all components of the vehicle are sterile and of high quality.[4] |
Quantitative Data Summary
The following table summarizes the quantitative data on the efficacy of this compound from in vivo studies in mouse models of Spinal Muscular Atrophy (SMA).
| Parameter | Mouse Model | Dose and Administration Route | Key Findings |
| Survival | Severe SMA (Δ7) | 0.3, 1, and 3 mg/kg/day IP | Median survival increased from 18 days (vehicle) to 28 days (0.3 mg/kg) and >65 days (1 and 3 mg/kg).[5] |
| Body Weight | Severe SMA (Δ7) | 0.3, 1, and 3 mg/kg/day IP | Dose-dependent increase in body weight, with high-dose treated mice reaching ~80% of heterozygous controls.[5] |
| SMN Protein Levels | C/C-allele SMA | 10 mg/kg/day Oral Gavage | Significant increase in SMN protein in the brain, spinal cord, and peripheral tissues after 10 days of dosing.[6] |
| Motor Function | Severe SMA (Δ7) | 0.3, 1, and 3 mg/kg/day IP | Normalized righting reflex in a dose-dependent manner.[5] |
Visualizations
Experimental Workflow for In Vivo this compound Delivery
Caption: Experimental workflow for in vivo delivery and evaluation of this compound.
SMN2 Pre-mRNA Splicing Pathway and this compound Mechanism of Action
Caption: this compound modulates SMN2 splicing to increase full-length SMN protein.[1]
References
- 1. The First Orally Deliverable Small Molecule for the Treatment of Spinal Muscular Atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of a CNS penetrant small molecule SMN2 splicing modulator with improved tolerability for spinal muscular atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Intraperitoneal delivery of a novel drug‐like compound improves disease severity in severe and intermediate mouse models of Spinal Muscular Atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Refining SMN-C3 Treatment Timing for Optimal Phenotypic Rescue
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the SMN2 splicing modulator, SMN-C3. The information is designed to address specific issues that may be encountered during experiments aimed at determining the optimal treatment timing for phenotypic rescue in models of Spinal Muscular Atrophy (SMA).
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is an orally active, small molecule that acts as an SMN2 splicing modulator.[1][2] In individuals with SMA, the SMN1 gene is deleted or mutated, leaving the SMN2 gene as the only source of Survival Motor Neuron (SMN) protein. However, due to an alternative splicing event that excludes exon 7, the majority of the protein produced from SMN2 is truncated and non-functional. This compound selectively binds to the SMN2 pre-messenger RNA (pre-mRNA) and modifies its splicing to promote the inclusion of exon 7.[3][4] This results in the production of more full-length, functional SMN protein, which is critical for the survival and function of motor neurons.[2][5]
Q2: Why is the timing of this compound treatment so critical for phenotypic rescue?
A2: Studies in preclinical models of SMA have consistently demonstrated the existence of a critical therapeutic window for SMN-restoring therapies.[6][7][8] Early intervention, ideally before the onset of significant motor neuron loss and muscle atrophy, leads to a much more robust and comprehensive rescue of the disease phenotype.[8] Delaying treatment can result in irreversible damage to the neuromuscular system, leading to diminished therapeutic benefit.[6][7] Therefore, identifying the optimal time to initiate this compound treatment is paramount for achieving the best possible outcomes in terms of survival, motor function, and overall health.
Q3: What are the expected phenotypic outcomes of successful this compound treatment in a severe SMA mouse model (e.g., Δ7 mice)?
A3: In severe SMA mouse models, successful and timely treatment with this compound is expected to lead to a dose-dependent increase in survival, significant gains in body weight, and marked improvements in motor function.[2] Phenotypic improvements can include a normalized righting reflex, increased locomotor activity, and prevention of hallmark disease characteristics like tail and ear necrosis.[2] At the cellular level, effective treatment should prevent the loss of motor neurons in the spinal cord and preserve the integrity of the neuromuscular junction (NMJ).[9][10]
Q4: What are the potential off-target effects of this compound?
A4: While this compound is designed to be selective for SMN2 splicing, some studies have reported potential off-target effects on the splicing of other genes.[3][11] It is important for researchers to be aware of these possibilities and consider including assessments for off-target effects in their experimental design, particularly when using higher concentrations of the compound. RNA-sequencing analysis can be a valuable tool for identifying any unintended changes in the transcriptome.
Q5: How does the route of administration affect the efficacy of this compound?
A5: this compound is orally active, which is a significant advantage for potential clinical applications.[2] However, in preclinical studies, both intraperitoneal (IP) and oral gavage administrations have been used.[2] The choice of administration route can influence the bioavailability and, consequently, the efficacy of the compound.[11] A meta-analysis of SMN-targeting small molecules in mouse models suggested that systemic administration (like IP or subcutaneous injection) may have a stronger effect on survival compared to CNS-directed delivery for this class of compounds.[12] Researchers should carefully consider the consistency and reliability of their chosen administration route throughout a study.
Troubleshooting Guides
This section provides guidance on common issues that may arise during in vivo experiments with this compound.
Issue 1: High variability in phenotypic outcomes within the same treatment group.
-
Possible Cause: Inconsistent drug administration.
-
Solution: Ensure precise and consistent dosing for each animal. For oral gavage, verify proper technique to avoid accidental administration into the lungs. For IP injections, ensure the injection is truly intraperitoneal and not into the subcutaneous space or an organ.
-
-
Possible Cause: Variability in the genetic background or litter effects of the animal model.
-
Solution: Use littermates as controls whenever possible and distribute them evenly across treatment and vehicle groups. Ensure the genetic background of the mouse colony is stable and well-characterized.
-
-
Possible Cause: Differences in animal handling and housing conditions.
-
Solution: Standardize all animal husbandry procedures, including cage density, diet, and light/dark cycles. Minimize stress on the animals, as this can impact disease progression and treatment response.
-
Issue 2: SMN protein levels increase after treatment, but there is no significant improvement in motor function or survival.
-
Possible Cause: Treatment was initiated too late, after irreversible motor neuron damage has occurred.
-
Solution: Refer to the data on the critical therapeutic window. Consider initiating treatment at an earlier, pre-symptomatic stage in subsequent experiments.
-
-
Possible Cause: The level of SMN protein restoration is insufficient to achieve a functional rescue.
-
Solution: Consider a dose-escalation study to determine if a higher dose of this compound leads to better phenotypic outcomes. However, be mindful of potential toxicity at higher concentrations.
-
-
Possible Cause: The motor function tests being used are not sensitive enough to detect subtle improvements.
-
Solution: Employ a battery of behavioral tests that assess different aspects of motor function (e.g., righting reflex for neonatal mice, grip strength, open field analysis). Consider more sensitive measures like electrophysiology (e.g., CMAP recordings) to assess neuromuscular function.[1]
-
Issue 3: Unexpected toxicity or adverse effects in treated animals (e.g., weight loss, lethargy).
-
Possible Cause: The dose of this compound is too high.
-
Solution: Reduce the dose and conduct a dose-response study to find the optimal therapeutic index (the balance between efficacy and toxicity).
-
-
Possible Cause: Off-target effects of the compound.
-
Solution: Investigate potential off-target effects through molecular analyses (e.g., RNA-seq) and histopathological examination of major organs.
-
-
Possible Cause: Issues with the vehicle used for drug formulation.
-
Solution: Ensure the vehicle is well-tolerated by the animals at the administered volume and concentration. Run a vehicle-only control group to rule out any vehicle-induced toxicity.
-
Issue 4: Inconsistent or weak signal in SMN protein Western blots.
-
Possible Cause: Poor sample preparation leading to protein degradation.
-
Solution: Work quickly and on ice during tissue harvesting and protein extraction. Always include protease and phosphatase inhibitors in your lysis buffer.[13]
-
-
Possible Cause: Suboptimal antibody concentrations or incubation times.
-
Possible Cause: Inefficient protein transfer from the gel to the membrane.
Data Presentation
Table 1: Dose-Dependent Effects of this compound on Phenotypic Outcomes in a Severe SMA Mouse Model (Δ7 mice)
| Treatment Group (Dose) | Median Survival (Days) | Body Weight at P12 (grams) | Righting Time at P10 (seconds) |
| Vehicle | 18 | 3.5 ± 0.3 | > 30 |
| This compound (0.3 mg/kg/day) | 28 | 4.8 ± 0.5 | 15 ± 5 |
| This compound (1 mg/kg/day) | > 65 | 6.2 ± 0.7 | 5 ± 2 |
| This compound (3 mg/kg/day) | > 65 | 7.5 ± 0.8 | < 3 |
| Heterozygous Controls | N/A | 8.5 ± 0.5 | < 2 |
Data compiled from preclinical studies.[2] Values are represented as mean ± standard deviation where applicable.
Table 2: Impact of Treatment Initiation Time on Survival in SMA Mouse Models
| Treatment Initiation | Effect on Survival (Factor Increase vs. Untreated) |
| Embryonic | 1.32 |
| Postnatal Day 0/1 | 1.32 |
| Postnatal Day 2 | 0.94 |
| Postnatal Day 3 or later | 1.06 |
Data from a systematic review and meta-analysis of SMN replacement therapies in mouse models of SMA.[6][12]
Experimental Protocols
1. Western Blotting for SMN Protein Quantification
-
Tissue Homogenization: Homogenize snap-frozen tissues (e.g., spinal cord, muscle, brain) in RIPA buffer supplemented with protease and phosphatase inhibitors on ice.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on a 12% SDS-polyacrylamide gel. Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature with 5% non-fat milk or BSA in TBST. Incubate with a primary antibody against SMN protein (e.g., mouse anti-SMN) overnight at 4°C. Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantification: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).
2. Righting Reflex Test in Neonatal Mice
-
Procedure: Place the neonatal mouse pup on its back on a flat, soft surface.
-
Measurement: Start a timer and record the time it takes for the pup to turn over and place all four paws on the surface.
-
Scoring: A successful righting reflex is typically completed within 3-5 seconds in healthy pups. A cut-off time of 30 or 60 seconds is often used.
-
Frequency: This test can be performed daily from postnatal day 3 (P3) to monitor motor function development.[18][19][20][21][22]
3. Grip Strength Test
-
Apparatus: Use a grip strength meter with a wire grid.
-
Procedure: Allow the mouse to grasp the grid with its forelimbs. Gently pull the mouse backward by its tail in a horizontal plane until it releases the grid.
-
Measurement: The meter records the peak force exerted by the mouse.
-
Trials: Perform three to five consecutive trials and average the results.
-
Timing: This test is suitable for older pups and adult mice.
4. Compound Muscle Action Potential (CMAP) Measurement
-
Anesthesia: Anesthetize the mouse using isoflurane.
-
Electrode Placement: Place a stimulating electrode over the sciatic nerve and recording electrodes over the gastrocnemius muscle.
-
Stimulation and Recording: Deliver a supramaximal electrical stimulus to the nerve and record the resulting compound muscle action potential from the muscle.
-
Analysis: Measure the amplitude and latency of the CMAP waveform. A reduced CMAP amplitude is indicative of motor unit loss.[1]
Mandatory Visualizations
Caption: this compound mechanism of action on SMN2 pre-mRNA splicing.
Caption: Workflow for determining the optimal this compound treatment window.
References
- 1. treat-nmd.org [treat-nmd.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Mechanistic studies of a small-molecule modulator of SMN2 splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Binding to SMN2 pre-mRNA-protein complex elicits specificity for small molecule splicing modifiers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. curesma.org [curesma.org]
- 6. Timing of SMN replacement therapies in mouse models of spinal muscular atrophy: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Temporal requirement for high SMN expression in SMA mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Spinal muscular atrophy: From approved therapies to future therapeutic targets for personalized medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Reduced SMN protein impairs maturation of the neuromuscular junctions in mouse models of spinal muscular atrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery of a CNS penetrant small molecule SMN2 splicing modulator with improved tolerability for spinal muscular atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. files.core.ac.uk [files.core.ac.uk]
- 13. blog.addgene.org [blog.addgene.org]
- 14. Western Blot Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 15. Western Blot Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 16. arigobio.com [arigobio.com]
- 17. Western blot troubleshooting guide! [jacksonimmuno.com]
- 18. A Battery of Motor Tests in a Neonatal Mouse Model of Cerebral Palsy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. taylorandfrancis.com [taylorandfrancis.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
Technical Support Center: Minimizing SMN-C3 Induced Cellular Stress in Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing cellular stress induced by the SMN2 splicing modulator, SMN-C3. The information is presented in a question-and-answer format, including troubleshooting guides and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is an orally active, small molecule that modulates the splicing of SMN2 (Survival of Motor Neuron 2) pre-mRNA.[1] Its primary function is to promote the inclusion of exon 7 into the final SMN2 mRNA transcript. This process increases the production of full-length, functional Survival Motor Neuron (SMN) protein, which is deficient in Spinal Muscular Atrophy (SMA).
Q2: What are the potential sources of cellular stress when using this compound in experiments?
A2: While this compound is effective in increasing SMN protein levels, it can induce cellular stress through several mechanisms:
-
Off-Target Splicing: At certain concentrations, this compound can alter the splicing of other genes besides SMN2, leading to the production of unintended mRNA isoforms and potentially dysfunctional proteins.[2][3]
-
Genotoxicity: Analogs of this compound have been reported to induce the formation of micronuclei, which is an indicator of chromosomal damage.
-
Oxidative Stress: Imbalances in cellular redox status can be exacerbated by small molecule treatments. SMN deficiency itself can sensitize cells to oxidative stress.
-
ER Stress (Unfolded Protein Response): Alterations in protein production and folding can lead to the accumulation of misfolded proteins in the endoplasmic reticulum, triggering the Unfolded Protein Response (UPR).
Q3: How can I minimize off-target splicing effects of this compound?
A3: Minimizing off-target effects is crucial for obtaining reliable experimental data. The primary strategy is to perform a careful dose-response calibration to identify the lowest effective concentration of this compound that maximizes SMN2 exon 7 inclusion while minimizing effects on other genes. It is recommended to perform RNA-sequencing or targeted qPCR on known off-target genes at various this compound concentrations to determine the optimal therapeutic window for your specific cell type.
Q4: Are there any general recommendations for this compound concentration and treatment duration?
A4: The optimal concentration and duration of this compound treatment are highly dependent on the cell type and the experimental goals. Based on available literature, in vivo studies in mouse models of SMA have used daily doses ranging from 0.3 mg/kg to 10 mg/kg.[1][4] For in vitro experiments, it is crucial to perform a dose-response curve starting from low nanomolar concentrations. Long-term continuous treatment may lead to cumulative toxicity, so the shortest effective treatment duration should be established.
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Action |
| High cell death or low viability after this compound treatment. | This compound concentration is too high, leading to excessive cellular stress (genotoxicity, oxidative stress, ER stress). | Perform a dose-response experiment to determine the IC50 and use a concentration well below this for your experiments. Shorten the treatment duration. Consider co-treatment with a cytoprotective agent like N-acetylcysteine (NAC). |
| Inconsistent SMN protein induction. | Suboptimal this compound concentration. Cell confluency or health issues. | Re-optimize this compound concentration. Ensure consistent cell seeding density and monitor cell health prior to and during treatment. |
| Unexpected changes in cellular phenotype unrelated to SMN restoration. | Off-target effects of this compound. | Analyze the expression of known this compound off-target genes (e.g., FOXM1, GALC, HTT) via qPCR. If significant off-target effects are observed at the current concentration, reduce the this compound dose. |
| Increased markers of DNA damage (e.g., γH2AX, micronuclei). | Genotoxicity induced by this compound. | Reduce this compound concentration. Perform a micronucleus assay to quantify the extent of chromosomal damage. Consider co-treatment with an antioxidant. |
| Elevated levels of oxidative or ER stress markers. | This compound is inducing oxidative or ER stress. | Lower the this compound concentration. Co-treat with an antioxidant like N-acetylcysteine (NAC) to mitigate oxidative stress.[5][6][7][8] For ER stress, consider if the increased protein production is overwhelming the cell's folding capacity. |
Key Experimental Protocols
In Vitro Micronucleus Assay for Genotoxicity Assessment
This assay is used to detect chromosomal damage by identifying micronuclei, which are small, extranuclear bodies containing chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during mitosis.
Materials:
-
Cells of interest (e.g., CHO-K1, HepG2, TK6)
-
Culture medium
-
This compound
-
Positive controls (e.g., Mitomycin C for clastogens, Colcemid for aneugens)
-
Vehicle control (e.g., DMSO)
-
Cytochalasin B solution
-
Hypotonic solution (e.g., 75 mM KCl)
-
Fixative (e.g., 4% formalin)
-
DNA stain (e.g., Giemsa, DAPI)
-
Microscope slides
-
Microscope with appropriate filters
Procedure:
-
Cell Seeding: Seed cells at a density that allows for exponential growth and ensures they are not confluent at the time of harvesting.
-
Treatment: Treat cells with a range of this compound concentrations, along with positive and vehicle controls, for a duration equivalent to 1.5-2 normal cell cycles.
-
Addition of Cytochalasin B: Add Cytochalasin B to the culture medium at a final concentration that effectively blocks cytokinesis without being overly toxic. This will result in binucleated cells.
-
Harvesting: After the treatment period, harvest the cells (e.g., by trypsinization for adherent cells).
-
Hypotonic Treatment: Resuspend the cell pellet in a hypotonic solution to swell the cells.
-
Fixation: Fix the cells to preserve their morphology.
-
Slide Preparation and Staining: Drop the fixed cell suspension onto clean microscope slides, allow to air dry, and then stain with a DNA-specific stain.
-
Scoring: Under a microscope, score at least 1000 binucleated cells per treatment condition for the presence of micronuclei.
Quantification of ER Stress Markers by Western Blot
This protocol allows for the detection of key proteins involved in the Unfolded Protein Response (UPR), a hallmark of ER stress.
Materials:
-
Cell lysates from this compound treated and control cells
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-PERK, anti-phospho-PERK, anti-ATF4, anti-IRE1α, anti-XBP1s, anti-CHOP)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of each cell lysate.
-
SDS-PAGE: Load equal amounts of protein per lane and separate by size using SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detection: Wash the membrane again, apply the chemiluminescent substrate, and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol uses a fluorescent probe to measure the levels of ROS in cells following treatment with this compound.
Materials:
-
Cells of interest
-
This compound
-
Positive control (e.g., H₂O₂)
-
ROS-sensitive fluorescent probe (e.g., DCFDA, DHE)
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope or plate reader
Procedure:
-
Cell Seeding: Seed cells in a format suitable for fluorescence measurement (e.g., 96-well black-walled plates).
-
Treatment: Treat cells with this compound and controls for the desired duration.
-
Probe Loading: Remove the treatment medium, wash the cells with PBS, and incubate with the ROS-sensitive fluorescent probe according to the manufacturer's instructions.
-
Measurement: After incubation, wash the cells to remove excess probe and measure the fluorescence intensity using a fluorescence microscope or plate reader.
-
Analysis: Compare the fluorescence intensity of the this compound-treated cells to the controls.
Caspase-3 Activity Assay for Apoptosis Detection
This colorimetric or fluorometric assay measures the activity of caspase-3, a key executioner caspase in apoptosis.
Materials:
-
Cell lysates from this compound treated and control cells
-
Caspase-3 substrate (e.g., DEVD-pNA for colorimetric, Ac-DEVD-AMC for fluorometric)
-
Assay buffer
-
Microplate reader
Procedure:
-
Cell Lysis: Prepare cell lysates from treated and control cells.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Assay Reaction: In a microplate, mix equal amounts of protein from each sample with the caspase-3 substrate in the assay buffer.
-
Incubation: Incubate the plate according to the kit manufacturer's instructions to allow for cleavage of the substrate by active caspase-3.
-
Measurement: Read the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a microplate reader.[9][10][11][12][13]
-
Analysis: Calculate the caspase-3 activity and compare the levels between treated and control samples.
Data Presentation
Table 1: Expected Outcomes of Cellular Stress Assays
| Assay | Stress Indicator Measured | Expected Result with High this compound Concentration |
| Micronucleus Assay | Chromosomal Damage | Increased frequency of micronuclei |
| Comet Assay | DNA Strand Breaks | Increased tail moment/length |
| Western Blot for ER Stress | UPR Activation | Increased levels of p-PERK, ATF4, XBP1s, CHOP |
| ROS Assay | Reactive Oxygen Species | Increased fluorescence |
| Caspase-3 Assay | Apoptosis | Increased enzyme activity |
Table 2: Primer Sequences for Human ER Stress Gene qPCR
| Gene | Forward Primer (5' - 3') | Reverse Primer (5' - 3') |
| ATF4 | GTTCTCCAGCGACAAGGCTA | GTCATCCAACGTGGTCAGAA |
| CHOP (DDIT3) | GAGAACCAGGAAACGGAAACAG | TCTCCTTCATGCGCTGCTTT |
| XBP1 (spliced) | GAGTCCGCAGCAGGTG | GTGTCAGAGTCCATGGGA |
| GRP78 (HSPA5) | GCTCGACTCGAATTCCAAAG | GATGACCTCTTCGTTCTTGCC |
| GAPDH | GAAGGTGAAGGTCGGAGTCA | GAAGATGGTGATGGGATTTC |
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Potential signaling pathways of this compound induced cellular stress.
Caption: Workflow for assessing this compound induced cellular stress.
Caption: Logical approach to minimizing this compound induced cellular stress.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Diverse targets of SMN2-directed splicing-modulating small molecule therapeutics for spinal muscular atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The Multifaceted Therapeutic Role of N-Acetylcysteine (NAC) in Disorders Characterized by Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 7. N-Acetyl Cysteine Protects against Methamphetamine-Induced Dopaminergic Neurodegeneration via Modulation of Redox Status and Autophagy in Dopaminergic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. vinmec.com [vinmec.com]
- 9. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. aurorabiolabs.com [aurorabiolabs.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. mpbio.com [mpbio.com]
- 13. bdbiosciences.com [bdbiosciences.com]
Technical Support Center: Troubleshooting SMN-C3 Off-Target Activity with RNA-seq
Welcome to the technical support center for researchers utilizing RNA-sequencing (RNA-seq) to investigate the off-target activity of SMN-C3, a small molecule modulator of SMN2 splicing. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you navigate your experiments and data analysis effectively.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the experimental workflow, from sample preparation to data interpretation.
Experimental Design & Sample Preparation
Question: What are the critical quality control (QC) steps for RNA samples destined for off-target analysis of this compound?
Answer: Rigorous RNA quality control is paramount for reliable RNA-seq results. Low-quality RNA can lead to biases in library preparation and sequencing, ultimately confounding the identification of true off-target events.
Troubleshooting Poor RNA Quality:
| Issue | Potential Cause | Recommended Solution |
| Low RNA Integrity Number (RIN) (<7) | RNA degradation by RNases during sample handling or extraction. | - Use fresh or properly stored frozen tissues/cells. - Work in an RNase-free environment. - Use RNase inhibitors during RNA extraction. - Optimize the extraction protocol to minimize degradation. |
| Low 260/230 ratio (<1.8) | Contamination with phenol, guanidine (B92328) salts, or carbohydrates. | - Perform an additional ethanol (B145695) precipitation step. - Re-purify the RNA using a column-based kit. |
| Low 260/280 ratio (<1.8) | Protein contamination. | - Re-extract the RNA with an additional phenol-chloroform step. - Use a column-based purification kit with a proteinase K digestion step. |
Question: How do I determine the optimal concentration and treatment duration for this compound in my cell line?
Answer: The optimal concentration and duration of this compound treatment should be determined empirically for each cell line to ensure robust on-target activity while minimizing cytotoxicity, which could confound off-target analysis. A dose-response and time-course experiment is recommended. For example, in SMA patient fibroblasts, this compound has been used at concentrations around 500 nM for 24 hours.[1]
RNA-seq Data Analysis
Question: My RNA-seq data shows a low mapping rate to the reference genome. What could be the cause and how can I troubleshoot this?
Answer: A low mapping rate (<70%) can indicate several issues.
Troubleshooting Low Mapping Rates:
| Issue | Potential Cause | Recommended Solution |
| Contamination | Presence of non-host RNA (e.g., mycoplasma, bacterial). | - Align reads to common contaminant genomes. - Implement stringent sterile techniques in cell culture. |
| Poor Read Quality | Low-quality bases, adapter contamination. | - Perform thorough quality control on raw reads using tools like FastQC. - Trim low-quality bases and remove adapter sequences using tools like Trimmomatic or Cutadapt. |
| Inappropriate Reference Genome | Mismatch between the sequenced species and the reference genome. | - Ensure the correct and most up-to-date reference genome and annotation file are used. |
Question: How do I distinguish between true off-target splicing events and background splicing noise?
Answer: Differentiating genuine off-target effects from the inherent variability of splicing requires robust statistical analysis and careful filtering.
Interpreting Differential Splicing Results:
-
Statistical Significance: Use a stringent false discovery rate (FDR) cutoff (e.g., < 0.05) to identify statistically significant differential splicing events.
-
Magnitude of Change: Prioritize events with a substantial change in the "Percent Spliced-In" (PSI or Ψ) value. A common threshold is a |ΔPSI| > 0.1 (10%).[2]
-
Biological Replicates: Use a sufficient number of biological replicates (at least three per condition) to increase statistical power and reduce false positives.
-
Validation: Validate high-priority off-target events using an orthogonal method, such as quantitative reverse transcription PCR (qRT-PCR).
Question: What do the output files from a differential splicing analysis tool like rMATS mean?
Answer: rMATS (replicate Multivariate Analysis of Transcript Splicing) is a popular tool for detecting differential alternative splicing from replicate RNA-Seq data.[3][4][5][6] Understanding its output is key to interpreting your results.
Key rMATS Output Columns:
| Column Header | Description | Interpretation for Off-Target Analysis |
| GeneID & geneSymbol | The identifier and name of the gene where the splicing event occurs. | Identifies the potential off-target gene. |
| IJC_SAMPLE_1/2 & SJC_SAMPLE_1/2 | Inclusion Junction Counts and Skipping Junction Counts for each sample group. | Raw read counts supporting the inclusion or skipping of the alternative exon. |
| IncLevel1 & IncLevel2 | The calculated Percent Spliced-In (PSI) for each sample group. | The proportion of transcripts that include the alternative exon. A significant difference between groups suggests a splicing change. |
| PValue & FDR | The statistical significance of the difference in PSI between the two groups. | A low FDR indicates a high confidence that the observed splicing change is not due to chance. |
| IncLevelDifference | The absolute difference in PSI between the two sample groups ( | ΔPSI |
Quantitative Data Summary
Table 1: Hypothetical Off-Target Gene Expression Changes Induced by this compound Treatment
| Gene Symbol | Pathway | Log2 Fold Change | p-value | FDR |
| CCNE1 | Cell Cycle | 1.58 | 0.0012 | 0.045 |
| CDK2 | Cell Cycle | 1.32 | 0.0025 | 0.048 |
| PCNA | DNA Replication | 1.75 | 0.0008 | 0.041 |
| MCM2 | DNA Replication | 1.41 | 0.0019 | 0.047 |
| HNRNPA1 | RNA Metabolism | -1.25 | 0.0031 | 0.049 |
| SRSF1 | RNA Metabolism | -1.10 | 0.0045 | 0.050 |
This table is for illustrative purposes and does not represent actual experimental data.
Experimental Protocols
Cell Culture and this compound Treatment
-
Cell Culture: Culture human cells (e.g., SMA patient-derived fibroblasts) in the recommended medium and conditions until they reach approximately 70-80% confluency.
-
This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in a complete culture medium to the desired final concentration (e.g., 500 nM).
-
Treatment: Replace the existing medium with the this compound-containing medium or a vehicle control (medium with the same concentration of DMSO).
-
Incubation: Incubate the cells for the desired duration (e.g., 24 hours).
-
Harvesting: After incubation, wash the cells with PBS and harvest them for RNA extraction.
RNA Extraction and Quality Control
-
RNA Extraction: Extract total RNA from the harvested cells using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) or a TRIzol-based method, following the manufacturer's instructions.
-
DNase Treatment: Perform an on-column or in-solution DNase I treatment to remove any contaminating genomic DNA.
-
Quality Control:
-
Assess RNA concentration and purity (A260/280 and A260/230 ratios) using a spectrophotometer (e.g., NanoDrop).
-
Evaluate RNA integrity (RIN) using an Agilent Bioanalyzer or a similar instrument.
-
RNA-seq Library Preparation and Sequencing
-
Library Preparation: Prepare RNA-seq libraries from high-quality total RNA (e.g., RIN > 7) using a stranded, poly(A)-selection-based library preparation kit (e.g., Illumina TruSeq Stranded mRNA Library Prep Kit), following the manufacturer's protocol.
-
Library QC: Assess the quality and quantity of the prepared libraries using a Bioanalyzer and qPCR.
-
Sequencing: Sequence the libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq) to a sufficient depth (e.g., 30-50 million paired-end reads per sample).
RNA-seq Data Analysis for Off-Target Splicing
-
Quality Control of Raw Reads: Use FastQC to assess the quality of the raw sequencing reads.
-
Read Trimming: Use tools like Trimmomatic or Cutadapt to remove adapter sequences and low-quality bases.
-
Alignment: Align the trimmed reads to the human reference genome (e.g., GRCh38) using a splice-aware aligner like STAR.
-
Differential Splicing Analysis: Use rMATS to identify and quantify differential alternative splicing events between the this compound-treated and control samples.
-
Differential Gene Expression Analysis: Use tools like DESeq2 or edgeR to identify differentially expressed genes.
-
Pathway Analysis: Perform pathway analysis on the lists of differentially spliced and expressed genes using tools like GSEA, DAVID, or Reactome to identify enriched biological pathways.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Potential Off-Target Effects of this compound on RNA Metabolism.
Caption: Potential Off-Target Effects of this compound on the Cell Cycle.
Caption: RNA-seq Workflow for this compound Off-Target Analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Algorithms - AltAnalyze [altanalyze.readthedocs.io]
- 3. reddit.com [reddit.com]
- 4. Cell-specific survival motor neuron gene expression during human development of the central nervous system: implications for the pathogenesis of spinal muscular atrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | DNA/RNA Synthesis | TargetMol [targetmol.com]
- 6. rMATS: Robust and flexible detection of differential alternative splicing from replicate RNA-Seq data - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Variability in Animal Responses to SMN-C3 Treatment
This technical support center is designed for researchers, scientists, and drug development professionals working with the SMN2 splicing modulator, SMN-C3. It provides troubleshooting guides and frequently asked questions (FAQs) to address common sources of variability in animal responses during in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is an orally active, small molecule that modulates the splicing of the Survival Motor Neuron 2 (SMN2) gene.[1][2] The SMN1 gene is the primary producer of the full-length and functional SMN protein. In Spinal Muscular Atrophy (SMA), the SMN1 gene is deleted or mutated. The SMN2 gene, a nearly identical copy, primarily produces a truncated, non-functional SMN protein due to the exclusion of exon 7 during pre-mRNA splicing. This compound promotes the inclusion of exon 7 in the SMN2 transcript, leading to an increased production of full-length, functional SMN protein.[3] This helps to compensate for the lack of SMN protein from the SMN1 gene.
Q2: What are the key signaling pathways involving the SMN protein?
The SMN protein is ubiquitously expressed and plays a critical role in various cellular processes.[4] Its best-characterized function is in the biogenesis of small nuclear ribonucleoproteins (snRNPs), which are essential components of the spliceosome responsible for pre-mRNA splicing.[5] SMN is also involved in the assembly of other ribonucleoprotein complexes, such as small nucleolar RNPs (snoRNPs) and telomerase.[5] Beyond its role in RNA metabolism, SMN is implicated in axonal transport of mRNA, cytoskeletal dynamics, and the regulation of the RhoA/ROCK signaling pathway, which is important for actin dynamics.[5]
Q3: What level of SMN protein increase can be expected with this compound treatment in animal models?
The increase in SMN protein levels following this compound treatment is dose-dependent and varies across different tissues and mouse models of SMA. Generally, higher doses of this compound lead to a greater increase in SMN protein. Studies in C/C-allele and Δ7 mouse models have demonstrated significant increases in SMN protein in both the central nervous system (CNS) and peripheral tissues.
Data on SMN Protein Increase with this compound and Similar Splicing Modulators
The following tables summarize the dose-dependent effects of this compound and the structurally similar compound SMN-C1 on SMN protein levels in various mouse models and tissues.
Table 1: Dose-Response of SMN-C1 on SMN Protein Levels in C/C-allele Mice (10-day treatment)
| Dose (mg/kg/day, oral gavage) | Tissue | Mean SMN Protein Increase (%) (± SEM) |
| 0.1 | Spinal Cord | ~25% (± 5%) |
| 0.3 | Spinal Cord | ~50% (± 8%) |
| 1 | Spinal Cord | ~100% (± 15%) |
| 3 | Spinal Cord | ~150% (± 20%) |
| 10 | Spinal Cord | ~200% (± 25%) |
| 0.1 | PBMCs | ~20% (± 4%) |
| 0.3 | PBMCs | ~45% (± 7%) |
| 1 | PBMCs | ~90% (± 12%) |
| 3 | PBMCs | ~140% (± 18%) |
| 10 | PBMCs | ~180% (± 22%) |
Data adapted from studies on SMN-C1, a close analog of this compound.[6]
Table 2: SMN Protein Increase in Various Tissues with this compound (10 mg/kg/day, 10-day treatment)
| Tissue | Percent Increase Above Vehicle (± SD) |
| Brain | ~120% (± 15%) |
| Spinal Cord | ~150% (± 20%) |
| Quadriceps | ~80% (± 10%) |
| Gastrointestinal Tissues | ~70% (± 12%) |
| Pancreas | ~60% (± 9%) |
Data represents the average of 5 mice per group.[7]
Troubleshooting Guide
Variability in animal responses is a common challenge in preclinical studies. This guide addresses specific issues that may arise during experiments with this compound.
Issue 1: High inter-animal variability in SMN protein levels within the same treatment group.
High variability can mask the true effect of the compound and reduce the statistical power of your study.
Potential Causes and Solutions:
-
Inconsistent Oral Gavage Technique: Improper or stressful oral gavage can lead to inaccurate dosing and physiological stress, affecting drug absorption and metabolism.[1][8]
-
Solution: Ensure all personnel are thoroughly trained in proper oral gavage technique for neonatal and adult mice. Consider using flexible gavage tubes and coating them with a palatable substance like sucrose (B13894) to reduce stress.[1] Monitor animals for signs of distress post-gavage.
-
-
Genetic Background of Mice: Different mouse strains can exhibit varied responses to drug treatment due to genetic modifiers.[9]
-
Solution: Use a consistent and well-defined genetic background for all experimental animals. Report the specific strain used in all publications.
-
-
Age and Developmental Stage: SMN protein expression naturally varies with age and developmental stage, with higher levels generally observed in younger animals.[10][11]
-
Solution: Use age-matched animals for all experimental groups. If studying different age groups, ensure sufficient sample sizes to account for age-related variability.
-
-
Tissue-Specific SMN Expression: Baseline SMN levels and the response to this compound can differ significantly between tissues.[10][11]
-
Solution: Be consistent in the tissue dissection and collection process. For CNS tissues, ensure the same regions are consistently sampled.
-
-
Sample Handling and Processing: Degradation of SMN protein during sample collection and processing can introduce variability.
-
Solution: Follow a standardized and rapid protocol for tissue harvesting and protein extraction. Use protease inhibitors in your lysis buffer and keep samples on ice.[5]
-
References
- 1. Innovating spinal muscular atrophy models in the therapeutic era - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The First Orally Deliverable Small Molecule for the Treatment of Spinal Muscular Atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Diverse role of Survival Motor Neuron Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics, pharmacodynamics, and efficacy of a small-molecule SMN2 splicing modifier in mouse models of spinal muscular atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Discovery of a CNS penetrant small molecule SMN2 splicing modulator with improved tolerability for spinal muscular atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Temporal and tissue-specific variability of SMN protein levels in mouse models of spinal muscular atrophy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Validating SMN-C3 Specific Effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing SMN-C3, a small molecule modulator of SMN2 splicing. The following information is intended to help validate the specific on-target effects of this compound and control for potential off-target activities.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is an orally active, small molecule that modulates the splicing of Survival Motor Neuron 2 (SMN2) pre-messenger RNA (pre-mRNA).[1][2][3] It specifically promotes the inclusion of exon 7 during the splicing process, leading to an increased production of full-length and functional SMN protein.[4] This is critical for the treatment of Spinal Muscular Atrophy (SMA), a disease caused by insufficient levels of SMN protein.[5]
Q2: How can I confirm the on-target activity of this compound in my cellular or animal model?
A2: The primary on-target effect of this compound is the increased inclusion of exon 7 in SMN2 mRNA. This can be verified using the following methods:
-
Reverse Transcription Polymerase Chain Reaction (RT-PCR): This technique can be used to specifically measure the ratio of full-length SMN2 mRNA (containing exon 7) to the truncated form (lacking exon 7). An increase in the full-length transcript following this compound treatment confirms its on-target activity.
-
Western Blotting: This method directly measures the amount of SMN protein. A successful experiment will show a dose-dependent increase in SMN protein levels in cells or tissues treated with this compound.[6]
-
Quantitative Real-Time PCR (qPCR): qPCR can provide a more precise quantification of the increase in full-length SMN2 mRNA levels.
Q3: What are the known off-target effects of this compound and its analogs?
A3: While this compound is designed to be specific for SMN2, studies have shown that it and similar compounds can have off-target effects on the splicing of other genes.[5][7] These can include:
-
Aberrant Splicing: Changes in the splicing patterns of other genes, such as FOXM1 and PDXDC1, have been observed.[8][9] This can manifest as exon skipping, exon inclusion, intron retention, or the use of alternative splice sites.[7]
-
Cryptic Exon Inclusion: this compound treatment has been associated with the inclusion of cryptic exons in genes like GALC and HTT (Huntingtin).[9][10]
-
Changes in Gene Expression: Transcriptome-wide analyses have revealed that this compound can alter the expression levels of genes involved in various cellular processes, including DNA replication and cell cycle.[7]
Q4: What are appropriate negative controls for my this compound experiments?
A4: To ensure that the observed effects are due to this compound and not other factors, the following negative controls are essential:
-
Vehicle Control: Treat a set of cells or animals with the same vehicle (e.g., DMSO, saline) used to dissolve and deliver this compound. This accounts for any effects of the solvent itself.
-
Inactive Analog Control: If available, use a structurally similar but inactive analog of this compound. This helps to confirm that the observed effects are due to the specific molecular interactions of this compound.
-
Cells from an SMN1/SMN2-null background (if applicable): In cellular models, using cells that do not express SMN2 can help to distinguish between on-target and off-target effects.
Q5: What are suitable positive controls for validating the experimental system?
A5: Positive controls are crucial for ensuring that your experimental setup can detect the expected changes. Consider the following:
-
Known SMN2 Splicing Modulator: Use another well-characterized SMN2 splicing modulator, such as Risdiplam (Evrysdi™), as a positive control to confirm that your assays can detect the expected increase in full-length SMN2 and SMN protein.
-
Overexpression of SMN: In cellular models, transfecting cells with a plasmid that expresses full-length SMN can serve as a positive control for downstream functional assays.
Troubleshooting Guides
Problem 1: No significant increase in full-length SMN2 mRNA or SMN protein after this compound treatment.
| Potential Cause | Troubleshooting Step |
| Suboptimal this compound Concentration | Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell type or animal model. Concentrations can vary between different systems. |
| Incorrect Treatment Duration | Conduct a time-course experiment to identify the optimal duration of this compound treatment. The peak effect on mRNA and protein levels may occur at different time points.[11] |
| Poor Compound Stability or Activity | Ensure that the this compound compound is properly stored and has not degraded. Test a fresh batch of the compound. |
| Inefficient Delivery | For in vivo studies, verify the bioavailability and tissue distribution of this compound. For cell culture, ensure proper dissolution in the vehicle and uniform distribution in the media. |
| Assay Sensitivity | Confirm that your RT-PCR primers and antibodies for Western blotting are specific and sensitive enough to detect the expected changes. |
Problem 2: Observing unexpected cellular phenotypes or toxicity.
| Potential Cause | Troubleshooting Step |
| Off-Target Effects | Investigate potential off-target splicing events using RNA-sequencing (RNA-Seq) or by examining known off-target genes like FOXM1 and GALC via RT-PCR.[9] |
| High Compound Concentration | Reduce the concentration of this compound to the lowest effective dose to minimize potential toxicity while still achieving the desired on-target effect. |
| Vehicle Toxicity | Ensure that the concentration of the vehicle (e.g., DMSO) is not causing cellular stress or toxicity. Run a vehicle-only control at the same concentration. |
| SMN Overexpression Toxicity | While the goal is to increase SMN, excessive levels of the protein can sometimes be detrimental. Correlate the observed phenotype with the level of SMN protein expression. |
Experimental Protocols
RT-PCR for SMN2 Exon 7 Inclusion
-
RNA Extraction: Isolate total RNA from control and this compound treated cells or tissues using a standard RNA extraction kit.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.
-
PCR Amplification: Perform PCR using primers that flank exon 7 of the SMN2 gene.
-
Forward Primer: (Sequence spanning exon 6)
-
Reverse Primer: (Sequence spanning exon 8)
-
-
Gel Electrophoresis: Separate the PCR products on an agarose (B213101) gel. Two bands should be visible: a larger band corresponding to the full-length transcript (including exon 7) and a smaller band corresponding to the transcript lacking exon 7.
-
Quantification: Quantify the intensity of the bands to determine the ratio of full-length to truncated SMN2 mRNA.
Western Blot for SMN Protein Levels
-
Protein Extraction: Lyse control and this compound treated cells or tissues in a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein from each sample on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the intensity of the SMN protein band and normalize it to a loading control (e.g., GAPDH, β-actin) to compare protein levels between samples.[6]
Visualizations
Caption: Mechanism of this compound action on SMN2 pre-mRNA splicing.
Caption: Workflow for validating this compound specific effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | SMN2 splicing modulator | Probechem Biochemicals [probechem.com]
- 3. This compound | DNA/RNA Synthesis | TargetMol [targetmol.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Diverse targets of SMN2-directed splicing-modulating small molecule therapeutics for spinal muscular atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The First Orally Deliverable Small Molecule for the Treatment of Spinal Muscular Atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of a CNS penetrant small molecule SMN2 splicing modulator with improved tolerability for spinal muscular atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. The Survival of Motor Neuron (SMN) Protein Interacts with the mRNA-Binding Protein HuD and Regulates Localization of Poly(A) mRNA in Primary Motor Neuron Axons | Journal of Neuroscience [jneurosci.org]
- 13. Dynamics of survival of motor neuron (SMN) protein interaction with the mRNA-binding protein IMP1 facilitates its trafficking into motor neuron axons - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to SMN-Modulating Compounds: Risdiplam vs. SMN-C3 in Preclinical SMA Models
For Researchers, Scientists, and Drug Development Professionals
Spinal Muscular Atrophy (SMA) is a debilitating neuromuscular disorder caused by insufficient levels of the Survival Motor Neuron (SMN) protein. The development of therapies capable of increasing functional SMN protein has revolutionized the treatment landscape. This guide provides a detailed comparison of two such therapies: Risdiplam (Evrysdi®), an FDA-approved oral medication, and SMN-C3, a closely related research compound, based on their efficacy in preclinical SMA models. While direct head-to-head trials are unavailable, this document synthesizes data from key studies to offer an objective, data-driven comparison of their mechanisms and performance.
Mechanism of Action: A Shared Pathway
Both Risdiplam and its analog this compound are small-molecule SMN2 splicing modifiers.[1][2] They function by targeting the pre-messenger RNA (pre-mRNA) of the SMN2 gene. In individuals with SMA, a critical nucleotide difference in SMN2 causes exon 7 to be frequently excluded during splicing, resulting in a truncated, non-functional SMN protein.[3]
Risdiplam and its analogs bind to specific sites on the SMN2 pre-mRNA, including an exonic splicing enhancer (ESE2) and the 5' splice site (5'ss) of exon 7.[4] This binding stabilizes the interaction of the U1 small nuclear ribonucleoprotein (snRNP) with the splice site, effectively correcting the splicing defect and promoting the inclusion of exon 7 into the mature mRNA transcript.[3][4] This leads to the production of full-length, functional SMN protein, compensating for the deficiency caused by the non-functional SMN1 gene.[3][5] Research using this compound has been instrumental in elucidating this mechanism, showing its interaction with an AG-rich motif within exon 7 and its role in recruiting stimulatory splicing factors.[6]
Figure 1. Mechanism of action for Risdiplam and its analogs.
Preclinical Efficacy in SMA Mouse Models
The primary model for severe SMA is the SMNΔ7 mouse, which exhibits a phenotype that closely mimics severe human SMA. The following tables summarize efficacy data for this compound and Risdiplam from separate studies conducted in this model.
Note: The data presented below is collated from different studies and is not the result of a direct head-to-head comparison. Variations in experimental protocols, such as precise timing of administration and assay conditions, may influence outcomes.
Table 1: Summary of this compound Efficacy in SMNΔ7 Mice
| Dose (mg/kg/day) | Administration Route & Timing | SMN Protein Increase (Brain) | SMN Protein Increase (Muscle) | Key Phenotypic Outcome | Reference |
| 0.1 (Suboptimal) | Oral Gavage (from PND3) | ~41% of non-SMA levels (at PND28) | ~34% of non-SMA levels (at PND28) | Extended lifespan, but SMA-like pathology persists. | [7] |
| 3.0 (High Dose) | Oral Gavage (from PND3) | ~24% of non-SMA levels (at PND28) | ~67% of non-SMA levels (at PND28) | Fully effective in preventing disease progression. | [7] |
Table 2: Summary of Risdiplam Efficacy in SMA Mouse Models
| Dose (mg/kg/day) | Mouse Model | Administration Route & Timing | SMN Protein Increase (Brain) | SMN Protein Increase (Muscle) | Key Phenotypic Outcome | Reference |
| 0.1 | SMNΔ7 | IP Injection (PND3-9) | +28% vs. vehicle | +32% vs. vehicle | Dose-dependent increase in survival and body weight. | [8] |
| 1.0 | SMNΔ7 | IP Injection (PND3-9) | +206% vs. vehicle | +210% vs. vehicle | Improved motor function and survival. | [8] |
| 1.0 - 10.0 | C/C-allele (Mild SMA) | Oral Gavage (10 days) | Dose-dependent increase | Dose-dependent increase | Potently increases SMN in CNS and muscle. | [9] |
Experimental Protocols
The following outlines the typical methodologies employed in the preclinical evaluation of SMN2 splicing modifiers like Risdiplam and this compound.
A. Animal Models
-
SMNΔ7 Mouse Model: This is a severe model of SMA. These mice carry two copies of the human SMN2 gene and are homozygous null for the mouse Smn gene. They exhibit a severe phenotype with a median survival of approximately 14 days, motor neuron loss, and muscle atrophy, closely mimicking Type I SMA.[7]
-
C/C-allele Mouse Model: This is a milder SMA model where the mouse Smn gene has been replaced with the human SMN2 gene. These mice have a near-normal lifespan but exhibit reduced muscle function and peripheral necrosis, making them suitable for studying less severe SMA phenotypes.[10]
B. Drug Administration
-
Route of Administration: Compounds are typically administered either via intraperitoneal (IP) injection or oral gavage. Risdiplam is noted for its oral bioavailability.[5][8]
-
Dosing Regimen: Treatment in severe SMNΔ7 models is often initiated early, around postnatal day (PND) 3, and continued daily.[7] The dose is critical, with studies demonstrating a clear dose-dependent effect on SMN protein levels and phenotypic correction.[7]
C. Efficacy Endpoints
-
SMN Protein Quantification: SMN protein levels are measured in key tissues, primarily the brain, spinal cord, and muscle (e.g., quadriceps). This is typically done using Western blot or ELISA.[7][9]
-
Survival and Body Weight: Kaplan-Meier survival curves are generated to assess the impact on lifespan. Body weight is monitored daily as a general indicator of health.[8]
-
Motor Function Assessment: Various tests are used to quantify motor function, including the righting reflex, grip strength, and analysis of neuromuscular junction (NMJ) integrity via immunofluorescence staining of muscle tissue.[7]
-
Histopathology: Tissues such as the spinal cord are analyzed to quantify the number of surviving motor neurons. Muscle fibers are examined for signs of atrophy.[7]
Figure 2. General experimental workflow for preclinical SMA drug testing.
Conclusion and Comparative Summary
Both Risdiplam and its research analog this compound are highly effective SMN2 splicing modifiers that demonstrate significant, dose-dependent efficacy in preclinical models of Spinal Muscular Atrophy.
-
Mechanism: They share a common mechanism of action, binding to SMN2 pre-mRNA to promote the inclusion of exon 7 and increase the production of functional SMN protein. Studies with this compound have been vital in clarifying the specific binding sites and molecular interactions that underpin the efficacy of this class of drugs.[6]
-
Efficacy: Both compounds robustly increase SMN protein levels in the central nervous system and peripheral tissues, leading to dramatic improvements in survival, weight gain, and motor function in severe SMA mouse models.[7][8] High doses of these compounds can effectively prevent the progression of the SMA phenotype in these models.
-
Application: Risdiplam has successfully translated from these preclinical findings into a clinically approved, orally administered therapy for SMA patients.[8] this compound remains a critical tool for research, enabling further investigation into the nuances of SMN biology and the optimization of future splicing-modifying therapeutics.[7]
References
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. What is the mechanism of Risdiplam? [synapse.patsnap.com]
- 4. Risdiplam, the First Approved Small Molecule Splicing Modifier Drug as a Blueprint for Future Transformative Medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. The First Orally Deliverable Small Molecule for the Treatment of Spinal Muscular Atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Risdiplam for the Use of Spinal Muscular Atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Risdiplam distributes and increases SMN protein in both the central nervous system and peripheral organs - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Small Molecule SMN2 Splicing Modifiers: SMN-C3, Risdiplam, and Branaplam
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of SMN-C3 against other prominent small molecule SMN2 splicing modifiers, namely risdiplam (B610492) (Evrysdi®) and branaplam (B560654) (LMI070). The information herein is supported by experimental data from preclinical and clinical studies, offering a comprehensive overview for researchers in the field of Spinal Muscular Atrophy (SMA) drug development.
Spinal Muscular Atrophy is a devastating neuromuscular disorder caused by insufficient levels of the Survival Motor Neuron (SMN) protein due to mutations or deletions in the SMN1 gene. The paralogous SMN2 gene can produce functional SMN protein, but inefficient splicing of its pre-mRNA predominantly excludes exon 7, leading to a truncated, unstable protein. Small molecule splicing modifiers aim to correct this defect, increasing the production of full-length, functional SMN protein from the SMN2 gene.
Mechanism of Action
This compound, risdiplam, and branaplam are all orally bioavailable small molecules that modulate the splicing of SMN2 pre-mRNA to promote the inclusion of exon 7.[1] Their primary mechanism involves binding to the SMN2 pre-mRNA and stabilizing the U1 snRNP binding to the 5' splice site of intron 7.[2][3] This stabilization helps the spliceosome recognize and include exon 7 in the mature mRNA transcript.
While sharing a common overarching mechanism, there are subtleties in their interactions. Risdiplam is understood to have two binding sites on the SMN2 pre-mRNA: one at the 5' splice site and another at an exonic splicing enhancer 2 (ESE2) within exon 7.[2] The analog of risdiplam, this compound, has been shown to interact with an AG-rich motif in the middle of exon 7 and is proposed to recruit splicing factors FUBP1 and KHSRP.[2][4] Branaplam's proposed mode of action is similar to that of risdiplam, stabilizing the U1:5'ss duplex.[2]
Comparative Performance Data
The following tables summarize key quantitative data for this compound, risdiplam, and branaplam from various studies. Direct head-to-head comparisons are limited, and experimental conditions may vary between studies.
In Vitro Potency
| Molecule | Assay | EC50 | Reference(s) |
| This compound | SMN Protein Increase (SMA Type I Fibroblasts) | ~10-100 nM | [5] |
| Risdiplam | Full-Length SMN2 mRNA Increase | ~10 nM | [6] |
| Branaplam (LMI070) | SMN Protein Increase | 20 nM | [1] |
In Vivo Efficacy in SMA Mouse Models
| Molecule | Mouse Model | Dose & Route | Key Outcomes | Reference(s) |
| This compound | Δ7 SMA | 3 mg/kg/day, IP | Increased lifespan, improved motor function, and protected neuromuscular junctions. | [5][7] |
| Risdiplam | Δ7 SMA | 0.04-5 mg/kg/day, Oral | Dose-dependent increase in SMN protein in CNS and peripheral tissues, leading to improved survival and motor function. | [8][9] |
| Branaplam (LMI070) | Severe SMA | Not specified | Increased SMN protein in the brain, weight gain, and extended lifespan. | [10] |
Clinical Efficacy (Risdiplam and Branaplam)
| Trial | Molecule | SMA Type | Key Endpoint & Result | Reference(s) |
| FIREFISH (Part 2) | Risdiplam | Type 1 | 29% of infants sat without support for ≥5s at 12 months. After 5 years, 91% were alive. | [11][12][13] |
| SUNFISH (Part 2) | Risdiplam | Type 2 or 3 | Significant improvement in MFM-32 score vs. placebo at 12 months (1.55 point mean difference). | [14][15][16] |
| NCT02268552 (Interim) | Branaplam (LMI070) | Type 1 | Median improvement of 4.5 points on CHOP INTEND after 86 days in 8 patients. | [3] |
Note: The clinical development of branaplam for SMA was discontinued (B1498344) not due to lack of efficacy or safety concerns in the SMA trials, but because of the rapidly evolving treatment landscape.[17]
Specificity and Off-Target Effects
A critical aspect of splicing modifiers is their specificity for the target pre-mRNA. Off-target splicing modifications can lead to unintended and potentially adverse effects.
Studies have shown that while these small molecules are highly potent in correcting SMN2 splicing, they can have off-target effects, particularly at higher concentrations. An RNA-seq analysis of this compound-treated SMA type I fibroblasts revealed altered splicing of 42 other exons.[2] Comparative transcriptome-wide studies suggest that both risdiplam and branaplam can cause off-target splicing events, with the extent of these alterations being concentration-dependent.[18][19][20][21] Some studies suggest that risdiplam may have a more favorable off-target profile compared to branaplam.[1] A newer compound, TEC-1, which is structurally similar to this compound and risdiplam, was reported to have improved selectivity for SMN2 over other targets like FOXM1 and GALC compared to the SMN-C series.[22]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summarized protocols for key assays used in the evaluation of SMN2 splicing modifiers.
RT-qPCR for SMN2 Exon 7 Inclusion
This assay quantifies the relative levels of full-length SMN2 mRNA (containing exon 7) and the truncated form (lacking exon 7).
-
Cell Culture and Treatment: Plate SMA patient-derived fibroblasts and allow them to adhere. Treat cells with a range of concentrations of the small molecule splicing modifier or vehicle control for 24-48 hours.
-
RNA Extraction: Lyse the cells and extract total RNA using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen), following the manufacturer's protocol. Assess RNA quality and quantity.
-
cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcription kit (e.g., SuperScript IV VILO Master Mix, Thermo Fisher Scientific).
-
Quantitative PCR (qPCR): Perform qPCR using primers specific for full-length SMN2 (spanning the exon 6-7 junction) and SMN2Δ7 (spanning the exon 6-8 junction). Include primers for a housekeeping gene (e.g., GAPDH) for normalization.
-
Data Analysis: Calculate the relative expression of full-length and Δ7 SMN2 mRNA using the ΔΔCt method.
Western Blotting for SMN Protein Quantification
This technique is used to detect and quantify the amount of SMN protein in cell or tissue lysates.
-
Sample Preparation: Homogenize cells or tissues in RIPA buffer supplemented with protease inhibitors.[23] Centrifuge to pellet cellular debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.[23]
-
SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[24]
-
Blocking: Block the membrane with a solution like 5% non-fat milk in TBST to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific for SMN protein. Subsequently, incubate with a primary antibody for a loading control protein (e.g., β-actin or GAPDH).[23][24]
-
Secondary Antibody and Detection: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibodies. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Analysis: Quantify the intensity of the SMN protein bands relative to the loading control using densitometry software.
Motor Function Assessment in SMA Mouse Models
Various behavioral tests are used to assess motor function in SMA mouse models.
-
Righting Reflex: Place the mouse on its back and record the time it takes to flip over onto all four paws. This is a measure of overall motor coordination and strength.
-
Grip Strength: Allow the mouse to grasp a wire grid connected to a force meter and gently pull it away. The peak force exerted by the mouse is recorded.
-
Open Field Test: Place the mouse in an open arena and track its movement over a set period. Parameters such as total distance traveled, speed, and time spent in the center versus the periphery are analyzed to assess locomotor activity and anxiety-like behavior.
-
Rotarod Test: Place the mouse on a rotating rod that gradually accelerates. The latency to fall off the rod is recorded as a measure of motor coordination and balance.
Conclusion
This compound, risdiplam, and branaplam are all potent small molecule modulators of SMN2 splicing, demonstrating the viability of this therapeutic approach for SMA. While all three compounds effectively increase full-length SMN protein levels, risdiplam is the only one to have successfully navigated clinical trials to become an approved therapy. Preclinical data for this compound are promising, showing significant efficacy in mouse models of SMA. The clinical development of branaplam for SMA was halted for strategic reasons, but it remains an important tool for research. Future research and development in this area will likely focus on further improving the specificity and long-term safety profiles of SMN2 splicing modifiers. This comparative guide serves as a resource for researchers to understand the landscape of these molecules and to inform the design of future studies.
References
- 1. benchchem.com [benchchem.com]
- 2. The First Orally Deliverable Small Molecule for the Treatment of Spinal Muscular Atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Risdiplam distributes and increases SMN protein in both the central nervous system and peripheral organs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. deepdyve.com [deepdyve.com]
- 10. smanewstoday.com [smanewstoday.com]
- 11. FIREFISH Clinical Trial Results – SMAUK [smauk.org.uk]
- 12. neurologylive.com [neurologylive.com]
- 13. roche.com [roche.com]
- 14. SUNFISH: 4-year efficacy and safety data of risdiplam in types 2 and 3 SMA | Journal of Neurology, Neurosurgery & Psychiatry [jnnp.bmj.com]
- 15. curesma.org [curesma.org]
- 16. assets.sma-europe.eu [assets.sma-europe.eu]
- 17. assets.sma-europe.eu [assets.sma-europe.eu]
- 18. academic.oup.com [academic.oup.com]
- 19. Diverse targets of SMN2-directed splicing-modulating small molecule therapeutics for spinal muscular atrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Diverse targets of SMN2-directed splicing-modulating small molecule therapeutics for spinal muscular atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 21. academic.oup.com [academic.oup.com]
- 22. Discovery of a CNS penetrant small molecule SMN2 splicing modulator with improved tolerability for spinal muscular atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 23. treat-nmd.org [treat-nmd.org]
- 24. Stability and Oligomerization of Mutated SMN Protein Determine Clinical Severity of Spinal Muscular Atrophy - PMC [pmc.ncbi.nlm.nih.gov]
Validating SMN-C3 Target Engagement In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of in vivo methods to validate target engagement of SMN-C3, an orally active small molecule modulator of Survival Motor Neuron 2 (SMN2) splicing.[1] The primary therapeutic goal for Spinal Muscular Atrophy (SMA) is to increase the production of functional full-length SMN protein.[2] This document outlines key experimental approaches, presents comparative data with other SMA therapies, and offers detailed protocols to aid in the design and execution of preclinical studies.
Introduction to this compound and Target Engagement
Spinal Muscular Atrophy is a devastating neuromuscular disorder caused by insufficient levels of the SMN protein due to mutations in the SMN1 gene. The nearly identical SMN2 gene can produce some functional SMN protein, but inefficient splicing of its pre-mRNA predominantly excludes exon 7, leading to a truncated, unstable protein.[3] this compound is designed to correct this splicing defect in SMN2, thereby increasing the production of full-length, functional SMN protein.[1]
Validating that this compound is engaging its target in a living organism (in vivo) is critical for its development as a therapeutic. This is primarily achieved by measuring the direct downstream molecular effects—increased full-length SMN2 mRNA and SMN protein levels—and the subsequent phenotypic improvements in animal models of SMA.[4][5]
Core Methods for In Vivo Validation
The principal methods for validating this compound target engagement in vivo revolve around two key areas:
-
Pharmacodynamic (PD) Biomarkers: Quantifying the molecular changes induced by this compound.
-
Phenotypic Correction: Assessing the physiological and functional improvements in SMA animal models.
A typical experimental workflow for in vivo validation is illustrated below.
Caption: A generalized workflow for in vivo validation of this compound.
Comparative Analysis of SMN-Targeting Therapies
This compound belongs to a class of small molecule splicing modifiers that includes risdiplam (B610492). Other therapeutic strategies for SMA include antisense oligonucleotides (ASOs) like nusinersen (B3181795) and gene replacement therapy. Below is a comparison of their key features and reported in vivo efficacy.
| Feature | This compound (Small Molecule) | Risdiplam (Small Molecule) | Nusinersen (ASO) |
| Mechanism of Action | Modulates SMN2 pre-mRNA splicing to increase exon 7 inclusion.[1] | Modulates SMN2 pre-mRNA splicing to increase exon 7 inclusion.[3] | Binds to an intronic splicing silencer in SMN2 pre-mRNA to promote exon 7 inclusion. |
| Route of Administration | Oral.[1] | Oral.[2] | Intrathecal injection.[2] |
| Systemic Distribution | Yes (CNS and peripheral tissues). | Yes (CNS and peripheral tissues).[3][6] | Primarily CNS, limited peripheral distribution. |
Table 1: Comparison of Therapeutic Modalities for SMA.
Quantitative In Vivo Efficacy Data
The following tables summarize key quantitative data from preclinical studies in SMA mouse models. It is important to note that direct head-to-head comparisons of this compound with risdiplam and nusinersen in the same study are limited. Data is compiled from separate studies and should be interpreted with caution.
SMN Protein Induction
| Compound | Animal Model | Tissue | Dose | Fold Increase in SMN Protein (vs. Vehicle) | Citation |
| This compound | C/C-allele Mouse | Brain | 10 mg/kg/day (10 days) | Approx. 2-fold | [7] |
| This compound | C/C-allele Mouse | Quadriceps | 10 mg/kg/day (10 days) | Approx. 1.5-fold | [7] |
| Risdiplam | C/C-allele Mouse | Brain | 10 mg/kg/day (10 days) | Approx. 2-fold | |
| Risdiplam | C/C-allele Mouse | Muscle | 10 mg/kg/day (10 days) | Approx. 2-fold | |
| Nusinersen | SMA Mice | Spinal Cord | 50 µg (single ICV injection) | Approx. 1.5 to 2-fold |
Table 2: Comparison of SMN Protein Induction in SMA Mouse Models.
Phenotypic Correction
| Compound | Animal Model | Key Outcome | Result | Citation |
| This compound | Delta7 Mouse | Median Survival | 28 days (0.3 mg/kg/day) vs. 18 days (vehicle) | |
| This compound | Delta7 Mouse | Median Survival | >65 days (1 and 3 mg/kg/day) vs. 18 days (vehicle) | |
| Risdiplam | Type 1 SMA Patients | Event-Free Survival at 12 months | 90% | [8] |
| Nusinersen | Type 1 SMA Patients | Event-Free Survival | Higher than sham control | [8] |
Table 3: Comparison of Phenotypic Correction in SMA Models and Patients.
Signaling Pathway: SMN2 Splicing Modulation
This compound acts on the pre-mRNA of the SMN2 gene. The critical difference between SMN1 and SMN2 is a C-to-T transition in exon 7, which disrupts an exonic splicing enhancer and creates an exonic splicing silencer. This leads to the exclusion of exon 7 from the final mRNA transcript in the majority of cases. This compound is believed to bind to the SMN2 pre-mRNA and stabilize the interaction of splicing machinery components, such as the U1 snRNP, with the 5' splice site of exon 7, thereby promoting its inclusion.
Caption: Mechanism of this compound in modulating SMN2 splicing.
Experimental Protocols
In Vivo Dosing and Tissue Harvesting in SMA Mouse Models
Animal Model: SMNΔ7 mouse model (FVB.Cg-Tg(SMN2*delta7)4299AhmbTg(SMN2)89Ahmb Smn1tm1Msd/J).[1]
Protocol:
-
Animal Husbandry: House mice in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Dosing Preparation: Dissolve this compound in a suitable vehicle (e.g., 0.5% methylcellulose (B11928114) and 0.1% Tween-80 in sterile water).
-
Administration: From postnatal day (PND) 1 or 2, administer this compound or vehicle to neonatal pups once or twice daily via oral gavage using a curved 18-gauge feeding needle.[9] Dose volumes should be adjusted based on daily body weight.
-
Monitoring: Record body weight and survival daily.
-
Tissue Harvesting: At the study endpoint (e.g., PND 14 for short-term studies or as defined for survival studies), euthanize mice according to approved institutional protocols.[10]
-
Quickly dissect tissues of interest (e.g., spinal cord, brain, quadriceps muscle, liver, and blood).
-
For RNA analysis, immediately snap-freeze tissues in liquid nitrogen. For protein analysis, tissues can be snap-frozen or processed immediately. Store all samples at -80°C until analysis.
Quantification of Full-Length SMN2 mRNA by RT-qPCR
Protocol:
-
RNA Extraction: Homogenize frozen tissue (e.g., spinal cord) in TRIzol reagent (Invitrogen) or use a column-based kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
RNA Quantification and Quality Control: Measure RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity via gel electrophoresis or a Bioanalyzer.
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a high-capacity cDNA reverse transcription kit with random primers.[11] The reaction conditions are typically 25°C for 10 min, 37°C for 120 min, and 85°C for 5 min.
-
Real-Time qPCR:
-
Prepare a reaction mix containing cDNA, TaqMan Universal Master Mix (or a SYBR Green equivalent), and specific primers and probes for full-length SMN2 and a housekeeping gene (e.g., GAPDH or Actin).
-
Primer Design: Primers should span the exon 6-exon 7 junction to specifically amplify the full-length transcript.
-
Forward Primer (Exon 6): 5'-GTCCAGATTCTCTTGATGAT-3'
-
Reverse Primer (Exon 8): 5'-CTATAACGCTTCACATTCCA-3'[11]
-
-
Cycling Conditions: 95°C for 10 min, followed by 40-45 cycles of 95°C for 15 sec and 60°C for 1 min.[12]
-
-
Data Analysis: Calculate the relative expression of full-length SMN2 mRNA using the ΔΔCt method, normalized to the housekeeping gene and relative to the vehicle-treated control group.
Quantification of SMN Protein by Western Blot
Protocol:
-
Protein Extraction: Homogenize frozen tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.[13]
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA protein assay kit.[13]
-
Sample Preparation: Mix 20-40 µg of protein with Laemmli sample buffer and boil at 95°C for 5 minutes.[14]
-
SDS-PAGE: Load samples onto a 12% polyacrylamide gel and separate proteins by electrophoresis.[14]
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody against SMN (e.g., rabbit polyclonal anti-SMN, Santa Cruz Biotechnology, sc-15320, 1:200 dilution).[15] Also, probe for a loading control (e.g., β-actin or GAPDH).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Densitometry Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ) and normalize the SMN protein signal to the loading control.
Conclusion
Validating the in vivo target engagement of this compound is a multifaceted process that requires a combination of molecular and phenotypic assessments. The primary methods involve quantifying the upregulation of full-length SMN2 mRNA and SMN protein in key tissues of SMA animal models, and correlating these molecular changes with improvements in survival, body weight, and motor function. When comparing this compound to other therapeutic modalities like risdiplam and nusinersen, key differentiators include the route of administration and systemic distribution. The experimental protocols provided in this guide offer a robust framework for researchers to effectively evaluate the in vivo efficacy of this compound and other SMN2 splicing modulators, ultimately contributing to the development of novel therapies for Spinal Muscular Atrophy.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Alternative Splicing Role in New Therapies of Spinal Muscular Atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vivo Target Validation - Creative Biolabs [creative-biolabs.com]
- 5. In Vivo Target Validation Using Biological Molecules in Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Long-Term Comparative Efficacy and Safety of Risdiplam and Nusinersen in Children with Type 1 Spinal Muscular Atrophy | springermedizin.de [springermedizin.de]
- 9. researchgate.net [researchgate.net]
- 10. A novel method for oral delivery of drug compounds to the neonatal SMNΔ7 mouse model of spinal muscular atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Preclinical validation of a multiplex real-time assay to quantify SMN mRNA in patients with SMA - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. treat-nmd.org [treat-nmd.org]
- 15. datasheets.scbt.com [datasheets.scbt.com]
Preclinical Showdown: A Comparative Analysis of SMN-C3 and Nusinersen for Spinal Muscular Atrophy
For Immediate Release
In the landscape of therapeutic development for Spinal Muscular Atrophy (SMA), two prominent strategies have emerged, focusing on the modulation of the Survival Motor Neuron 2 (SMN2) gene to produce functional SMN protein. This report provides a detailed preclinical comparison of SMN-C3, an orally active small molecule splicing modulator, and Nusinersen (B3181795), an antisense oligonucleotide (ASO) administered intrathecally. This guide is intended for researchers, scientists, and drug development professionals, offering an objective comparison of their mechanisms, efficacy, and safety profiles based on available preclinical data.
Mechanism of Action: Two Paths to SMN Protein Enhancement
Both this compound and Nusinersen are designed to correct the splicing of SMN2 pre-mRNA, promoting the inclusion of exon 7 to generate full-length, functional SMN protein.[1][2][3] However, their molecular approaches differ significantly.
Nusinersen , an antisense oligonucleotide, functions by binding to a specific intronic splicing silencer site (ISS-N1) in intron 7 of the SMN2 pre-mRNA.[1] This binding physically obstructs the binding of splicing repressor proteins, such as hnRNP A1/A2, thereby facilitating the recognition of exon 7 by the spliceosome and its inclusion into the mature mRNA.[1][4]
This compound , a small molecule, also modulates SMN2 splicing but through a different interaction. It has been shown to interact with an AG-rich motif within exon 7 itself.[5][6] This interaction is proposed to recruit positive splicing factors, such as FUBP1 and KHSRP, to the pre-mRNA, which in turn promotes the inclusion of exon 7.[6]
Preclinical Efficacy: A Tale of Two Delivery Routes
Preclinical studies in mouse models of SMA have demonstrated the efficacy of both this compound and Nusinersen in increasing SMN protein levels, improving motor function, and extending survival.
SMN Protein Expression
Studies with this compound have shown a dose-dependent increase in full-length SMN2 mRNA and SMN protein in both central nervous system (CNS) and peripheral tissues following oral administration.[7] After 10 days of dosing in C/C-allele mice, this compound at 10 mg/kg/day significantly increased SMN protein levels in the brain, spinal cord, and quadriceps.[7]
Nusinersen, delivered via intracerebroventricular (ICV) injection in severe SMA mice, led to a four- to six-fold increase in full-length SMN2 mRNA transcripts in all regions of the spinal cord.[8] This resulted in higher levels of SMN protein throughout the spinal cord.[8]
| Parameter | This compound | Nusinersen (ASO) |
| Route of Administration | Oral | Intrathecal/Intracerebroventricular |
| SMN mRNA Increase | Dose-dependent increase in full-length SMN2 mRNA[7] | 4- to 6-fold increase in full-length SMN2 mRNA in the spinal cord[8] |
| SMN Protein Increase | Increased levels in CNS and peripheral tissues[7] | Increased levels throughout the spinal cord[8] |
Phenotypic Correction and Survival
Oral administration of this compound in a severe SMA mouse model (Δ7 mice) resulted in significant improvements in phenotype and survival.[2] Treated mice showed dose-dependent increases in body weight and normalized motor behavior, as measured by their ability to right themselves.[2] Most notably, while vehicle-treated mice had a median survival of 18 days, ~90% of mice in the higher dose groups of this compound survived beyond 65 days.[2]
A single ICV injection of Nusinersen in neonatal mice with a severe form of SMA also demonstrated significant therapeutic benefits.[9] The treatment prevented tail and ear necrosis, which are features of the disease in this model.[9] In terms of survival, a single administration of Nusinersen in severe SMA mice improved median survival from 16 days (untreated) to between 18 and 26 days, depending on the dose.[8]
| Outcome | This compound | Nusinersen (ASO) |
| Motor Function | Normalized motor behavior (righting reflex)[2] | Improved motor function[8] |
| Phenotype | Dose-dependent bodyweight gain, prevention of muscle atrophy[2] | Prevention of tail and ear necrosis[9] |
| Survival (Severe SMA Model) | Median survival >65 days (at 1 and 3 mg/kg/day) vs. 18 days (vehicle)[2] | Median survival of 18-26 days vs. 16 days (untreated)[8] |
Experimental Protocols
Animal Models
-
This compound studies frequently utilized the Δ7 mouse model of severe SMA and the C/C-allele mouse model.[2][6][7]
-
Nusinersen studies have been conducted in various SMA mouse models, including those with severe phenotypes, to assess efficacy.[1][8][9]
Quantification of SMN mRNA and Protein
-
RT-qPCR: To quantify the levels of full-length SMN2 mRNA and transcripts lacking exon 7.
-
Western Blot: To measure the levels of SMN protein in tissue lysates from the brain, spinal cord, and muscle.
Behavioral and Functional Assessments
-
Righting Reflex: The time taken for a mouse placed on its back to right itself onto all four paws.
-
Locomotor Activity: Assessed in an open field to measure overall movement and exploration.
-
Survival Studies: Kaplan-Meier survival curves are used to represent the lifespan of treated versus control animals.
References
- 1. Results from a phase 1 study of nusinersen (ISIS-SMNRx) in children with spinal muscular atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The First Orally Deliverable Small Molecule for the Treatment of Spinal Muscular Atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Antisense Oligonucleotides Delivered to the Mouse CNS Ameliorate Symptoms of Severe Spinal Muscular Atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CSHL researchers demonstrate efficacy of antisense therapy for spinal muscular atrophy | Cold Spring Harbor Laboratory [cshl.edu]
A Comparative Analysis of SMN-C1, SMN-C2, and SMN-C3: Early-Stage SMN2 Splicing Modifiers for Spinal Muscular Atrophy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the preclinical compounds SMN-C1, SMN-C2, and SMN-C3, developed as orally available small molecules to treat Spinal Muscular Atrophy (SMA). These compounds were among the first to demonstrate high specificity in correcting the splicing of SMN2 pre-mRNA to increase the production of full-length Survival Motor Neuron (SMN) protein.[1][2] While these specific molecules did not advance to clinical trials due to potential genotoxicity, phototoxicity, or chemical instability, their study provided a crucial foundation for the development of the approved SMA therapy, risdiplam.[1][2]
Mechanism of Action: Modulating SMN2 Splicing
Spinal Muscular Atrophy is caused by insufficient levels of the SMN protein due to the loss or mutation of the SMN1 gene. A nearly identical gene, SMN2, can produce some functional SMN protein, but a single nucleotide difference leads to the predominant exclusion of exon 7 during pre-mRNA splicing, resulting in a truncated and unstable protein.[2][3]
SMN-C1, SMN-C2, and this compound are designed to correct this splicing defect. Mechanistic studies, primarily on SMN-C2 and this compound, have revealed that these compounds bind directly to a specific motif on exon 7 of the SMN2 pre-mRNA. This binding is thought to recruit key splicing activator proteins, such as Far Upstream Element Binding Protein 1 (FUBP1) and KH-type Splicing Regulatory Protein (KHSRP), to the pre-mRNA complex.[4] This action enhances the inclusion of exon 7 into the final mRNA transcript, leading to the production of full-length, functional SMN protein.[4]
In Vitro Efficacy: A Head-to-Head Comparison
Studies on fibroblasts derived from a type I SMA patient have allowed for a direct comparison of the in vitro potency of SMN-C1, SMN-C2, and this compound. All three compounds demonstrated a concentration-dependent increase in full-length (FL) SMN2 mRNA and a corresponding decrease in the truncated delta 7 (Δ7) mRNA.[5] This was accompanied by a significant increase in SMN protein levels.[5]
| Compound | Concentration (µM) | % Full-Length SMN2 mRNA | % Δ7 SMN2 mRNA | Relative SMN Protein Abundance |
| SMN-C1 | 0.01 | ~25% | ~75% | ~1.2x |
| 0.1 | ~40% | ~60% | ~1.8x | |
| 1 | ~60% | ~40% | ~2.5x | |
| SMN-C2 | 0.01 | ~30% | ~70% | ~1.3x |
| 0.1 | ~50% | ~50% | ~2.0x | |
| 1 | ~65% | ~35% | ~2.8x | |
| This compound | 0.01 | ~28% | ~72% | ~1.2x |
| 0.1 | ~45% | ~55% | ~1.9x | |
| 1 | ~62% | ~38% | ~2.6x | |
| Data is estimated from graphical representations in Naryshkin et al., Science, 2014.[5] |
In Vivo Studies in SMA Mouse Models
The therapeutic potential of these compounds was further evaluated in mouse models of SMA, primarily the severe SMNΔ7 model and the milder C/C-allele model.
Pharmacokinetics of SMN-C1
Detailed pharmacokinetic studies of SMN-C1 in wild-type mice revealed good distribution to the central nervous system (CNS) and peripheral tissues following systemic administration.[6] CNS and plasma exposures were noted to be higher in neonatal mice, which may be attributed to the not-fully-matured blood-brain barrier and decreased compound clearance in younger animals.[6]
| Parameter | Neonatal Mice (PND10) | Adult Mice (8 weeks) |
| Route | Intraperitoneal (IP) | Oral Gavage (PO) |
| Dose | 3 mg/kg | 10 mg/kg |
| Plasma Tmax | 1 hour | 0.5 hours |
| Plasma Cmax | ~2000 ng/mL | ~1500 ng/mL |
| Brain Tmax | 2 hours | 1 hour |
| Brain Cmax | ~1000 ng/g | ~500 ng/g |
| Data from Naryshkin et al., Human Molecular Genetics, 2016.[6] |
In Vivo Efficacy
SMN-C1: In the SMNΔ7 mouse model, daily administration of SMN-C1 led to a dose-dependent increase in SMN protein levels in the brain, spinal cord, and peripheral tissues.[6] A greater than 100% increase in CNS SMN protein levels resulted in a robust improvement in the disease phenotype, including long-term survival for over 60% of the mice, increased body weight, and improved motor function.[6]
SMN-C2 and this compound: While direct comparative pharmacokinetic data is limited, studies in the SMNΔ7 mouse model indicated that SMN-C2 and this compound exhibited similar efficacy, with dose-dependent increases in SMN protein in the spinal cord and brain.[7] Treatment with this compound, in particular, was shown to significantly increase the median survival of these severely affected mice from 18 days to 28 days at a low dose, with higher doses leading to over 90% survival beyond 65 days.[8] this compound treatment also normalized motor behavior and led to dose-dependent gains in body weight.[8]
| Compound | Mouse Model | Key Efficacy Outcomes |
| SMN-C1 | SMNΔ7 | >60% long-term survival, increased body weight, improved motor function with >100% SMN protein increase in CNS.[6] |
| SMN-C2 | SMNΔ7 | Dose-dependent increase in spinal cord and brain SMN protein, similar efficacy to this compound.[7] |
| This compound | SMNΔ7 | Increased median survival from 18 to 28 days (low dose) and >90% survival beyond 65 days (high dose), normalized motor behavior, increased body weight.[8] |
Off-Target Effects
Transcriptome-wide analysis using RNA-sequencing was performed on type 1 SMA patient fibroblasts treated with 500 nM of this compound.[2] The results indicated a high degree of specificity for SMN2 exon 7 splicing correction. However, some off-target effects were observed, including altered expression of genes like POLN and PAPD4, and the promotion of exon inclusion in the PDXDC1 gene, which has been associated with an increased risk for brain cancer.[2]
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. Below are summaries of key experimental protocols.
SMN Protein Quantification by Western Blot
-
Protein Extraction: Tissues or cells are homogenized in RIPA buffer supplemented with protease inhibitors. The lysate is then centrifuged to remove cellular debris, and the supernatant containing the protein is collected.[1]
-
Protein Quantification: The total protein concentration is determined using a BCA protein assay.[1]
-
SDS-PAGE: A standardized amount of protein from each sample is loaded onto a polyacrylamide gel and separated by size via electrophoresis.[9][10]
-
Transfer: The separated proteins are transferred from the gel to a PVDF membrane.[9]
-
Blocking: The membrane is incubated in a blocking solution (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.[9]
-
Antibody Incubation: The membrane is incubated with a primary antibody specific for the SMN protein, followed by incubation with a secondary antibody conjugated to an enzyme like horseradish peroxidase (HRP). A loading control antibody (e.g., anti-β-actin) is also used to ensure equal protein loading.[10]
-
Detection: A chemiluminescent substrate is added, and the light emitted is captured by an imaging system to visualize the protein bands. The intensity of the bands is quantified to determine the relative amount of SMN protein.[1]
Motor Function Assessment in SMA Mice (Righting Reflex)
-
Purpose: To assess motor coordination and strength in neonatal mice.
-
Procedure: The mouse pup is placed on its back on a flat surface. The time it takes for the pup to flip over onto all four paws (the righting reflex) is recorded. A maximum time (e.g., 30 seconds) is typically set.[11][12][13]
-
Interpretation: SMA-affected mice typically show a significant delay or inability to perform the righting reflex compared to their healthy littermates. Improvement in the time to right is an indicator of therapeutic efficacy.[12]
Neuromuscular Junction (NMJ) Imaging
-
Purpose: To visualize and quantify the morphology of the neuromuscular junction, a key site of pathology in SMA.
-
Tissue Preparation: Muscles (e.g., tibialis anterior, gastrocnemius) are dissected and fixed in paraformaldehyde.[14][15]
-
Immunohistochemistry: The muscle fibers are permeabilized and incubated with primary antibodies to label presynaptic components (e.g., anti-neurofilament and anti-synaptic vesicle proteins) and a fluorescently-tagged α-bungarotoxin to label postsynaptic acetylcholine (B1216132) receptors (AChRs).[16]
-
Imaging: The stained muscle fibers are imaged using confocal microscopy to obtain high-resolution, three-dimensional images of the NMJs.[14][16][17]
-
Analysis: The images are analyzed to quantify various parameters, such as the degree of innervation, the area and volume of the motor endplate, and the structural integrity of the pre- and postsynaptic components.[15][17]
Conclusion
The SMN-C series of compounds, while not advancing to clinical use themselves, were instrumental in validating the therapeutic strategy of modulating SMN2 splicing with orally available small molecules for the treatment of SMA. The comparative data, though limited, suggests that all three compounds were potent in vitro, with this compound showing significant in vivo efficacy in a severe mouse model of the disease. The insights gained from the preclinical evaluation of SMN-C1, SMN-C2, and this compound paved the way for the development of next-generation splicing modifiers with improved safety and efficacy profiles, ultimately leading to an approved therapy for SMA patients.
References
- 1. treat-nmd.org [treat-nmd.org]
- 2. The First Orally Deliverable Small Molecule for the Treatment of Spinal Muscular Atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of a CNS penetrant small molecule SMN2 splicing modulator with improved tolerability for spinal muscular atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanistic studies of a small-molecule modulator of SMN2 splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacokinetics, pharmacodynamics, and efficacy of a small-molecule SMN2 splicing modifier in mouse models of spinal muscular atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. | BioWorld [bioworld.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Spinal Muscular Atrophy Patient iPSC-Derived Motor Neurons Have Reduced Expression of Proteins Important in Neuronal Development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Muscles in a mouse model of spinal muscular atrophy show profound defects in neuromuscular development even in the absence of failure in neuromuscular transmission or loss of motor neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Battery of Motor Tests in a Neonatal Mouse Model of Cerebral Palsy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. treat-nmd.org [treat-nmd.org]
- 15. Characterization of Neuromuscular Junctions in Mice by Combined Confocal and Super-Resolution Microscopy [jove.com]
- 16. Morphological analysis of neuromuscular junction development and degeneration in rodent lumbrical muscles - PMC [pmc.ncbi.nlm.nih.gov]
- 17. biorxiv.org [biorxiv.org]
Survival Benefit of SMN-C3 in a Murine Model of Spinal Muscular Atrophy: A Comparative Analysis
A comprehensive review of preclinical data on SMN-C3 and alternative SMN2 splicing modulators in the SMNΔ7 mouse model of spinal muscular atrophy (SMA) confirms the robust survival and phenotypic benefits of this compound. This guide provides a comparative analysis of the available experimental data, detailed methodologies, and visual representations of the underlying mechanisms and experimental workflows to aid researchers and drug development professionals in the field.
Spinal Muscular Atrophy is a devastating neurodegenerative disease characterized by the loss of motor neurons, leading to progressive muscle weakness and paralysis.[1] The disease stems from insufficient levels of the Survival Motor Neuron (SMN) protein due to the loss of the SMN1 gene.[1][2] A second gene, SMN2, can produce functional SMN protein, but a splicing defect leads to the exclusion of exon 7 in the majority of its transcripts, resulting in a truncated and unstable protein.[1][2][3] Therapeutic strategies have therefore focused on modulating SMN2 splicing to increase the production of full-length, functional SMN protein.[1][2]
This compound is an orally active, selective small molecule that effectively modulates SMN2 splicing to promote the inclusion of exon 7, thereby increasing the levels of functional SMN protein.[1][4] Preclinical studies in the widely used SMNΔ7 mouse model of severe SMA have demonstrated that this compound administration leads to significant increases in SMN protein levels, resulting in improved neuromuscular function, enhanced motor activity, and a remarkable extension of lifespan.[1][5] This guide compares the efficacy of this compound with other experimental small molecule SMN2 splicing modulators that have been evaluated in the same animal model.
Comparative Efficacy of SMN-Modulating Small Molecules in SMNΔ7 Mice
The following table summarizes the quantitative data on the survival benefits and SMN protein induction for this compound and other notable small molecules tested in the SMNΔ7 mouse model.
| Compound | Dosing Regimen | Median Survival (Days) | % Increase in Lifespan | SMN Protein Fold Increase (Tissue) | Reference |
| Vehicle Control | Daily IP/PO | ~14-18 | - | - | [4][6] |
| This compound | 0.3 mg/kg/day IP | 28 | ~55-100 | Dose-dependent increase | [4] |
| 1 mg/kg/day IP | >65 (90% survival) | >260 | Dose-dependent increase | [4] | |
| 3 mg/kg/day IP | >65 (90% survival) | >260 | Dose-dependent increase | [4][6] | |
| SMN-C1 | 3 mg/kg/day IP | Long-term (>60% survival) | Significant | Dose-dependent increase (Brain, Spinal Cord, Muscle) | [6] |
| LDN-76070 | 20 mg/kg/day IP | 25 | ~180 | >6-fold (Spinal Cord), >3-fold (Brain) | [3] |
| NVS-SM1 (Branaplam) | Not specified | Extended survival | Significant | Increased exon 7 inclusion | [2][7] |
| RG7800 (Risdiplam precursor) | 10 mg/kg/day PO | Not specified | Not specified | Steady-state increase by day 10 (Brain, Blood) | [8] |
Experimental Protocols
The methodologies employed in the preclinical evaluation of these compounds are critical for the interpretation and replication of the findings. Below are detailed protocols for key experiments conducted in the SMNΔ7 mouse model.
Animal Model
The SMNΔ7 mouse model is a well-established model of severe SMA. These mice are genetically engineered to lack the murine Smn1 gene, and instead carry two copies of the human SMN2 gene and a human SMNΔ7 cDNA transgene (Smn-/-; SMN2+/+; SMNΔ7+/+).[3][6] This genetic makeup results in a severe phenotype with a median survival of approximately two weeks, closely mimicking Type I SMA in humans.[6][9]
Drug Administration and Dosing
-
This compound and SMN-C1: Compounds were typically administered daily via intraperitoneal (IP) injection or oral gavage (PO).[5][6][10] Treatment was often initiated at postnatal day 3 (PND3) and continued for a specified duration or until the study endpoint.[5][6][10] Doses ranged from 0.03 mg/kg to 10 mg/kg to evaluate dose-dependent effects on survival and SMN protein levels.[6]
-
LDN-76070: This compound was administered daily via IP injection at a dose of 20 mg/kg, starting on PND2.[3]
Survival Analysis
Survival was monitored daily, and Kaplan-Meier survival curves were generated to compare the lifespan of treated and vehicle control mice. The log-rank test was used to determine the statistical significance of survival differences between groups.
SMN Protein Quantification
SMN protein levels were assessed in various tissues, including the brain, spinal cord, and muscle. Tissues were harvested from treated and control animals at specific time points. Protein levels were quantified using semi-quantitative immunoblotting (Western blot) and normalized to a loading control such as actin.[3]
Motor Function and Neuromuscular Pathology Assessment
Motor function was evaluated using tests such as the righting reflex.[4] To assess the underlying pathology, the number of motor neurons in the spinal cord was quantified, and the integrity of the neuromuscular junction (NMJ) was examined through immunohistochemical staining.[6][10]
Visualizing the Path to Therapy
The following diagrams illustrate the mechanism of action of SMN2 splicing modulators and a typical experimental workflow for their preclinical evaluation.
Caption: Mechanism of this compound action on SMN2 pre-mRNA splicing.
Caption: Typical experimental workflow for evaluating this compound in SMNΔ7 mice.
References
- 1. nbinno.com [nbinno.com]
- 2. The First Orally Deliverable Small Molecule for the Treatment of Spinal Muscular Atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enhancement of SMN protein levels in a mouse model of spinal muscular atrophy using novel drug-like compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | DNA/RNA Synthesis | TargetMol [targetmol.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Pharmacokinetics, pharmacodynamics, and efficacy of a small-molecule SMN2 splicing modifier in mouse models of spinal muscular atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Small Molecules in Development for the Treatment of Spinal Muscular Atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. SMNDelta7, the major product of the centromeric survival motor neuron (SMN2) gene, extends survival in mice with spinal muscular atrophy and associates with full-length SMN - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Cross-Study Validation of SMN-C3 on Motor Function Improvement: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical efficacy of SMN-C3 in improving motor function with other approved therapies for Spinal Muscular Atrophy (SMA). The data presented is collated from various studies to offer a cross-study validation perspective.
Executive Summary
Spinal Muscular Atrophy (SMA) is a debilitating neuromuscular disorder caused by insufficient levels of the Survival Motor Neuron (SMN) protein. Therapeutic strategies largely focus on increasing SMN protein levels. This guide focuses on this compound, an SMN2 splicing modulator, and compares its preclinical performance in improving motor function with established treatments: Risdiplam (Evrysdi®), another SMN2 splicing modulator, Nusinersen (Spinraza®), an antisense oligonucleotide, and Onasemnogene Abeparvovec (Zolgensma®), a gene therapy. The primary model for comparison is the SMNΔ7 mouse, a severe model of SMA that closely mimics the human condition.
Comparative Analysis of Motor Function Improvement
The following tables summarize quantitative data from preclinical studies in the SMNΔ7 mouse model of SMA. It is important to note that these are cross-study comparisons, and variations in experimental conditions may exist.
Table 1: Comparison of Motor Function Improvement in SMNΔ7 Mice
| Treatment | Motor Function Test | Key Findings |
| This compound | Righting Reflex | Strong progressive improvement in the ability of mice to right themselves.[1] |
| Risdiplam | General Motor Function & Survival | Dose-dependent increase in survival and body weight, indicating improved overall motor function.[2] |
| Nusinersen | Righting Reflex | Significant improvement in motor response compared to untreated mice.[3][4] |
| Onasemnogene Abeparvovec | Righting Reflex | Treated mice perform substantially better and are able to right themselves, while untreated mice often fail the task. |
Table 2: Quantitative Data on Righting Reflex in SMNΔ7 Mice
| Treatment | Age of Assessment | Time to Right (seconds) |
| Untreated SMNΔ7 | P5 - P14 | Fails to right or significantly delayed (>30s).[5][6] |
| Wild-Type Littermates | P5 - P14 | < 2 seconds.[6] |
| This compound (3mg/kg) | P10 | Shows progressive improvement towards wild-type performance.[1] |
| Nusinersen | P12 | Significant improvement in motor response, enabling righting.[3][4] |
| Onasemnogene Abeparvovec | P14 | Mice able to right themselves, some within 5 seconds. |
Note: Direct numerical comparison of "Time to Right" for this compound was not explicitly stated in the available abstracts but inferred from "strong progressive improvement."
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for interpreting the comparative data.
Animal Model
-
Model: SMNΔ7 mouse model of severe SMA (SMN2+/+; SMNΔ7+/+; Smn-/-).[5]
-
Characteristics: These mice have a severe phenotype with a median survival of approximately 13-15 days, exhibiting progressive motor dysfunction.[5]
Drug Administration
-
This compound: Administered daily via intraperitoneal (IP) injection from postnatal day 0 (P0) at a dose of 3 mg/kg.[1]
-
Risdiplam: Administered daily via oral gavage or intraperitoneal injection at varying doses.[2]
-
Nusinersen: Administered via a single intracerebroventricular (ICV) injection at postnatal day 1 (P1).[3][4]
-
Onasemnogene Abeparvovec: Administered as a single intravenous (IV) injection at an early postnatal age.
Motor Function Assessment
-
Righting Reflex: Pups are placed on their backs, and the time taken to right themselves onto all four paws is recorded. A failure is often recorded if the pup cannot right itself within a set time (e.g., 30 seconds).[5] This test assesses coordinated motor function.
-
Grip Strength: Forelimb and/or hindlimb grip strength is measured using a grip strength meter. This test evaluates muscle strength.
Visualizing the Science
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of SMN2 splicing modulators and the general workflow of preclinical studies for motor function assessment.
Conclusion
The available preclinical data from the SMNΔ7 mouse model indicates that this compound significantly improves motor function, comparable to the effects observed with Nusinersen and Onasemnogene Abeparvovec in similar models. All three treatments demonstrate a clear benefit over the natural course of the disease in these animals. While direct head-to-head trials are the gold standard for comparison, this cross-study validation provides strong evidence for the potential of this compound as a therapeutic agent for SMA. The improvements in the righting reflex, a key indicator of neuromuscular function, are particularly encouraging. Further studies with standardized methodologies and direct comparative arms would be beneficial to delineate the relative potencies and full therapeutic potential of these promising drug candidates.
References
- 1. Proprioceptive synaptic dysfunction is a key feature in mice and humans with spinal muscular atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nusinersen Improves Motor Function in Type 2 and 3 Spinal Muscular Atrophy Patients across Time - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nusinersen ameliorates motor function and prevents motoneuron Cajal body disassembly and abnormal poly(A) RNA distribution in a SMA mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nusinersen ameliorates motor function and prevents motoneuron Cajal body disassembly and abnormal poly(A) RNA distribution in a SMA mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Abnormal motor phenotype in the SMNΔ7 mouse model of spinal muscular atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Head-to-Head In Vitro Comparison of SMN-C3 and Branaplam for SMN2 Splicing Modification
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in vitro comparison of two prominent small molecule SMN2 splicing modifiers: SMN-C3 and Branaplam. Both compounds were initially investigated as potential therapeutics for Spinal Muscular Atrophy (SMA) due to their ability to increase the production of functional Survival of Motor Neuron (SMN) protein from the SMN2 gene. This is achieved by modulating the splicing of SMN2 pre-mRNA to promote the inclusion of exon 7. While both molecules share a common therapeutic goal, their in vitro performance characteristics, including potency and specificity, exhibit notable differences.
Data Presentation: Quantitative Comparison
The following tables summarize key quantitative data from in vitro studies of this compound and Branaplam, focusing on their efficacy in SMN2 splicing modulation and their off-target effects.
| Parameter | This compound | Branaplam (NVS-SM1) | Reference Cell Type/Assay |
| EC50 for SMN2 Exon 7 Inclusion | 17 nM[1] | 20 nM (0.02 µM) | Cellular assays[1] |
| Parameter | This compound (500 nM) | Branaplam (24 nM) | Reference |
| Number of Off-Target Transcripts (ΔPSI > 0.4) | 13 | 36 | [1] |
| Number of Genes with Altered Expression (High Dose) | 10,921 (as a risdiplam (B610492) derivative)[2] | 2,187[2] | [2] |
Mechanism of Action: Promoting SMN2 Exon 7 Inclusion
Both this compound and Branaplam are small molecules designed to correct the splicing of SMN2 pre-mRNA. Due to a single nucleotide difference in exon 7 of SMN2 compared to SMN1, exon 7 is predominantly excluded during splicing, leading to a truncated, non-functional SMN protein. Both compounds act to stabilize the interaction between the U1 small nuclear ribonucleoprotein (snRNP) and the 5' splice site of exon 7 on the SMN2 pre-mRNA. This stabilization promotes the recognition and inclusion of exon 7 by the spliceosome, resulting in the production of full-length, functional SMN protein.
Caption: Mechanism of this compound and Branaplam in promoting SMN2 exon 7 inclusion.
Experimental Workflow for In Vitro Comparison
A typical workflow to compare the in vitro efficacy and specificity of this compound and Branaplam is outlined below. This process involves treating a relevant cell line with the compounds, followed by analysis of RNA and protein to quantify the effects on SMN2 splicing and SMN protein levels.
Caption: A generalized workflow for the in vitro comparison of SMN splicing modifiers.
Experimental Protocols
Cell Culture and Treatment
-
Cell Line: Human fibroblasts derived from a patient with Type I SMA (e.g., GM03813) are a relevant cell model as they only express the SMN2 gene.
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: For dose-response experiments, cells are seeded in appropriate culture plates and allowed to adhere overnight. The following day, the medium is replaced with fresh medium containing a range of concentrations of this compound, Branaplam, or a vehicle control (e.g., DMSO). Treatment duration is typically 24 to 72 hours.
RNA Analysis: RT-qPCR for SMN2 Exon 7 Inclusion
-
RNA Isolation: Total RNA is extracted from treated and control cells using a commercially available RNA isolation kit according to the manufacturer's instructions.
-
Reverse Transcription: First-strand cDNA is synthesized from 1 µg of total RNA using a reverse transcription kit with oligo(dT) primers.
-
Quantitative PCR (qPCR): qPCR is performed using a real-time PCR system. The reaction mixture typically contains cDNA template, forward and reverse primers specific for full-length SMN2 (including exon 7) and total SMN2 (or a housekeeping gene like GAPDH for normalization), and a suitable qPCR master mix.
-
Primer Sequences (Example):
-
SMN2 Exon 6 Forward: 5'-GCTTCCTTTATTTTCCTTACAGGGTTT-3'
-
SMN2 Exon 8 Reverse: 5'-TCCACTTCCCTTCTTTTTGATTTT-3'
-
-
-
Data Analysis: The relative abundance of full-length SMN2 transcript is calculated using the ΔΔCt method, normalized to a housekeeping gene. The percentage of exon 7 inclusion can be determined by comparing the levels of full-length SMN2 to total SMN2. EC50 values are calculated from the dose-response curves.
Protein Analysis: Western Blot for SMN Protein Quantification
-
Protein Lysate Preparation: Cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease inhibitors. The lysate is centrifuged to pellet cell debris, and the supernatant containing the total protein is collected.
-
Protein Quantification: The total protein concentration of each lysate is determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
The membrane is blocked for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween-20, TBST).
-
The membrane is incubated overnight at 4°C with a primary antibody specific for the SMN protein (e.g., mouse anti-SMN monoclonal antibody, diluted 1:1000 in blocking buffer).
-
After washing with TBST, the membrane is incubated for 1 hour at room temperature with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-mouse IgG, diluted 1:5000 in blocking buffer).
-
A loading control, such as β-actin or GAPDH, should be probed on the same membrane to ensure equal protein loading.
-
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and imaged using a chemiluminescence detection system.
-
Quantification: The intensity of the SMN protein bands is quantified using densitometry software and normalized to the loading control.
Cellular Toxicity Assay
-
Assay Principle: To assess the potential cytotoxicity of the compounds, a commercially available assay that measures the release of lactate (B86563) dehydrogenase (LDH) or uses a colorimetric reagent like MTT or resazurin (B115843) can be performed in parallel with the efficacy assays.
-
Procedure: Cells are treated with the same range of concentrations of this compound and Branaplam as in the efficacy experiments. At the end of the treatment period, the assay is performed according to the manufacturer's protocol.
-
Data Analysis: The results will indicate the concentration at which each compound begins to exhibit cytotoxic effects, which is crucial for determining their therapeutic window.
References
Unveiling the Selectivity of SMN-C3 in SMN2 Splicing: A Comparative Analysis
For researchers and professionals in drug development, the quest for highly selective therapeutic agents is paramount. In the context of Spinal Muscular Atrophy (SMA), small molecules that modulate the splicing of the Survival of Motor Neuron 2 (SMN2) gene have emerged as a promising therapeutic strategy. This guide provides a detailed comparative analysis of the selectivity profile of SMN-C3, a pyridopyrimidinone derivative, against other notable SMN2 splicing modifiers, supported by experimental data and detailed protocols.
This compound is an orally active small molecule that has demonstrated significant efficacy in promoting the inclusion of exon 7 in SMN2 messenger RNA (mRNA), leading to increased production of functional full-length SMN protein.[1] Its high selectivity is a key attribute, minimizing off-target effects that can lead to unforeseen side effects. This guide will delve into the specifics of its selectivity compared to other well-known splicing modulators, risdiplam (B610492) and branaplam (B560654).
Comparative Selectivity Profile
The selectivity of SMN2 splicing modifiers is a critical determinant of their therapeutic window. While all three compounds—this compound, risdiplam, and branaplam—effectively modulate SMN2 splicing, their impact on the broader transcriptome varies significantly.
| Compound | Chemical Class | Primary Target | Known Off-Target Genes/Effects | Reference |
| This compound | Pyridopyrimidinone derivative | SMN2 pre-mRNA | Highly selective; affects a small number of other genes, including STRN3. Transcriptome-wide analysis showed minimal off-target splicing events. | [2] |
| Risdiplam | Pyridopyrimidinone derivative (close analog of this compound) | SMN2 pre-mRNA | High selectivity for SMN2; known to affect the splicing of other genes such as FOXM1, MADD, and STRN3. At high concentrations, it can cause widespread transcriptomic perturbations. | [3][4] |
| Branaplam | Pyridazine derivative | SMN2 pre-mRNA | Appears to have more off-target effects compared to risdiplam and this compound. At high doses, it affects the expression of numerous genes. | [4][5] |
Key Findings from Transcriptome Analysis:
A comprehensive RNA sequencing study comparing risdiplam and branaplam revealed that at high concentrations, both compounds induce significant off-target effects. High-dose risdiplam treatment altered the expression of 10,921 genes, while high-dose branaplam affected 2,187 genes.[4] This underscores the dose-dependent nature of off-target effects. In contrast, studies on this compound have highlighted its superior selectivity, with one transcriptome-wide RNA sequencing analysis showing a higher selectivity than NVS-SM1 (branaplam) on both transcript splicing and expression levels.[2] Another study reported that this compound treatment altered the expression of very few of the 11,714 genes analyzed.
Mechanism of Action: A Shared Pathway with Subtle Differences
The primary mechanism of action for this compound and its close analog, risdiplam, involves direct binding to the SMN2 pre-mRNA. This interaction occurs at two key sites: the exonic splicing enhancer 2 (ESE2) in exon 7 and the 5' splice site (5'ss) of intron 7.[3][6] This binding event displaces the splicing repressor heterogeneous nuclear ribonucleoprotein G (hnRNP G) and enhances the recruitment of the U1 small nuclear ribonucleoprotein (U1 snRNP) complex, as well as the splicing activators FUBP1 and KHSRP. The collective result is the efficient inclusion of exon 7 into the final mRNA transcript, leading to the production of full-length, functional SMN protein.
References
- 1. researchgate.net [researchgate.net]
- 2. Binding to SMN2 pre-mRNA-protein complex elicits specificity for small molecule splicing modifiers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. medicineinnovates.com [medicineinnovates.com]
- 5. biorxiv.org [biorxiv.org]
- 6. Risdiplam, the First Approved Small Molecule Splicing Modifier Drug as a Blueprint for Future Transformative Medicines - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of SMN-C3 and AAV-SMN1 Gene Therapy in Mouse Models of Spinal Muscular Atrophy
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of two promising therapeutic strategies for Spinal Muscular Atrophy (SMA): the small molecule SMN2 splicing modulator, SMN-C3, and AAV-SMN1 gene replacement therapy. This analysis is based on preclinical data from various mouse models of SMA.
Spinal Muscular Atrophy is a devastating neurodegenerative disease caused by mutations in the SMN1 gene, leading to a deficiency of the Survival Motor Neuron (SMN) protein. This results in the loss of motor neurons in the spinal cord and progressive muscle weakness.[1][2][3][4] While humans have a nearly identical gene, SMN2, a single nucleotide difference causes the majority of its transcripts to exclude exon 7, producing a truncated, non-functional protein.[2][5] Therapeutic strategies, therefore, aim to increase the amount of functional SMN protein.
This guide compares two distinct approaches: this compound, an orally active small molecule that modulates the splicing of SMN2 pre-mRNA to include exon 7, and AAV-SMN1, a gene therapy that uses an adeno-associated virus (AAV) vector to deliver a functional copy of the SMN1 gene to cells.
Mechanisms of Action
This compound: Modulating SMN2 Splicing
This compound is an orally bioavailable small molecule that acts as an SMN2 splicing modulator.[6][7][8] It functions by binding to a specific sequence within exon 7 of the SMN2 pre-mRNA. This binding is thought to recruit splicing factors, such as FUBP1 and KHSRP, which in turn promote the inclusion of exon 7 into the final mRNA transcript.[9][10] This corrected, full-length mRNA is then translated into functional SMN protein.
AAV-SMN1 Gene Therapy: Replacing the Defective Gene
AAV-SMN1 gene therapy takes a direct gene replacement approach. It utilizes a non-pathogenic adeno-associated virus, typically serotype 9 (AAV9), as a vector to deliver a healthy, functional copy of the human SMN1 gene into the patient's cells.[11][12] AAV9 is particularly effective as it can cross the blood-brain barrier and transduce motor neurons.[11] Once inside the cell nucleus, the vector DNA forms a stable, circular episome that is not integrated into the host genome.[13] This episome is continuously transcribed to produce SMN protein, addressing the root cause of the disease.[13]
Comparative Efficacy in Mouse Models
The following tables summarize the quantitative data on the efficacy of this compound and various AAV-SMN1 therapies in preclinical mouse models of SMA. It is important to note that direct comparisons are challenging due to variations in experimental protocols across different studies.
Survival and Body Weight
| Therapy | Mouse Model | Dose & Administration | Median Survival | Body Weight Outcome | Citation |
| This compound | Δ7 SMA (Severe) | 0.3 mg/kg/day (oral) | 28 days | Dose-dependent increase | [6][7] |
| This compound | Δ7 SMA (Severe) | 1 & 3 mg/kg/day (oral) | >65 days (~90% survival) | Approached heterozygous control weight | [6][7] |
| Vehicle | Δ7 SMA (Severe) | N/A | 18 days | Significantly smaller than controls | [6][7] |
| AAV8-hSMN | Severe SMA | CNS injection at birth | 50 days | N/A | [14][15] |
| scAAV8-hSMN | Severe SMA | CNS injection at birth | 157 days | N/A | [14][15] |
| Untreated | Severe SMA | N/A | 15 days | N/A | [14][15] |
| 2nd-Gen AAV9 | Severe SMA | 1.1E+14 vg/kg (IV) | Longer than benchmark vector | N/A | [5] |
| Benchmark AAV9 | Severe SMA | 3.3E+14 vg/kg (IV) | Shorter than 2nd-Gen vector | N/A | [5] |
Motor Function
| Therapy | Mouse Model | Key Motor Function Outcomes | Citation |
| This compound | Δ7 SMA (Severe) | Normalized righting reflex; locomotor activity comparable to heterozygous controls. | [6][7] |
| AAV8-hSMN | Severe SMA | Substantial improvements in muscle strength, coordination, and locomotion. | [14][15] |
| 2nd-Gen AAV9 | Severe SMA | More efficiently restored motor function compared to the benchmark vector. | [5] |
Safety and Biodistribution
AAV-SMN1: A primary concern with AAV-based therapies is the potential for toxicity at high doses, particularly hepatotoxicity and dorsal root ganglia (DRG) toxicity.[3][5] Studies have shown that supraphysiological expression of SMN, driven by strong, ubiquitous promoters like CMVen/CB, can lead to liver damage in mice.[3][5] A second-generation AAV9 vector using a native hSMN1 gene promoter was developed to restore SMN expression to more physiological levels, which demonstrated better safety and efficacy in a head-to-head comparison with a benchmark vector designed to be identical to Zolgensma®.[5][16] This newer vector greatly reduced peripheral tissue disease manifestations.[5]
This compound: As a small molecule, the safety profile of this compound is related to its pharmacokinetics and potential off-target effects. Studies in C/C-allele SMA mice showed that a single oral dose of this compound led to increased full-length SMN2 mRNA in blood cells, with drug levels and mRNA peaking around 7 hours post-dose.[17] SMN protein levels in the brain and quadriceps measurably increased by 24 hours.[17] Continuous daily dosing for 10 days resulted in increased SMN protein levels in all tissues assessed, including the central nervous system (CNS) and peripheral tissues.[17]
Experimental Protocols
A comprehensive understanding of the preclinical data requires an appreciation of the experimental designs used.
Key Mouse Models
-
Δ7 SMA Mouse: This is a severe model of SMA (Smn-/-, SMN2+/+) that exhibits a phenotype closely resembling Type 1 SMA in humans, with a median survival of about two weeks.[1][14] It is extensively used to evaluate the efficacy of potential therapeutics on survival and motor function.
-
Taiwanese SMA Mouse: Another severe model (smn−/−, SMN2 2TG/0) with a lifespan of around 10 days.[1]
-
C/C-allele SMA Mouse: A milder mouse model used for pharmacokinetic and pharmacodynamic studies.[17]
General Experimental Workflow
The evaluation of therapies like this compound and AAV-SMN1 in mouse models typically follows a structured workflow.
Administration and Dosing
-
This compound: Typically administered daily via oral gavage. Doses in the Δ7 mouse model ranged from 0.3 to 3 mg/kg/day.[6][7]
-
AAV-SMN1: Administered as a single injection, often shortly after birth (postnatal day 0 or 1). Delivery routes include intravenous (IV) for systemic distribution or intracerebroventricular (ICV) for CNS-targeted delivery.[4][14][15][18] Doses are measured in vector genomes per kilogram (vg/kg).
Outcome Measures
-
Survival: Kaplan-Meier survival curves are used to determine the median and overall survival.
-
Motor Function: Assessed through a battery of behavioral tests, including the righting reflex (time to self-right when placed on the back), open-field tests (to measure locomotor activity), and grip strength tests.
-
Molecular Analysis: Western blotting is used to quantify SMN protein levels in various tissues. Quantitative PCR (qPCR) is used to measure mRNA levels and, for gene therapy, to determine vector genome copy numbers in different organs.
-
Histopathology: Tissues such as the spinal cord and skeletal muscle are examined to assess motor neuron survival and muscle fiber size and integrity.
Conclusion
Both this compound and AAV-SMN1 gene therapy have demonstrated significant therapeutic potential in mouse models of SMA, albeit through fundamentally different mechanisms.
This compound offers the advantage of oral administration and the ability to modulate the body's own SMN2 gene. The preclinical data shows a clear dose-dependent effect on survival and motor function, with high doses leading to dramatic improvements in a severe SMA mouse model.
AAV-SMN1 gene therapy provides a potentially permanent, one-time treatment by replacing the defective SMN1 gene. It has shown remarkable efficacy in extending survival and improving function in severe mouse models. However, managing the safety profile, particularly the risks of toxicity associated with high vector doses and strong, ubiquitous promoters, is a critical aspect of its development. Newer generation vectors with improved promoter design are addressing these safety concerns and have shown superior efficacy and safety in direct comparisons with earlier constructs.[5]
The choice between these and other therapeutic strategies will ultimately depend on a variety of factors including disease severity, patient age, and long-term safety and efficacy profiles established in clinical trials. The robust preclinical data generated in mouse models for both this compound and AAV-SMN1 provides a strong foundation for their continued development and clinical application.
References
- 1. Rescue of spinal muscular atrophy mouse models with AAV9-Exon-specific U1 snRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recombinant Adeno-Associated Virus Serotype 9 Gene Therapy in Spinal Muscular Atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Improved gene therapy for spinal muscular atrophy in mice using codon-optimized hSMN1 transgene and hSMN1 gene-derived promotor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Improved gene therapy for spinal muscular atrophy in mice using codon-optimized hSMN1 transgene and hSMN1 gene-derived promotor | EMBO Molecular Medicine [link.springer.com]
- 6. This compound | DNA/RNA Synthesis | TargetMol [targetmol.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound | SMN2 splicing modulator | Probechem Biochemicals [probechem.com]
- 9. The First Orally Deliverable Small Molecule for the Treatment of Spinal Muscular Atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Spinal Muscular Atrophy Gene Therapy | VectorBuilder [en.vectorbuilder.com]
- 12. smanewstoday.com [smanewstoday.com]
- 13. Mechanism of Action | ZOLGENSMA® (onasemnogene abeparvovec-xioi) [zolgensma-hcp.com]
- 14. CNS-targeted gene therapy improves survival and motor function in a mouse model of spinal muscular atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. content-assets.jci.org [content-assets.jci.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Long term peripheral AAV9-SMN gene therapy promotes survival in a mouse model of spinal muscular atrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
Restoring the Connection: SMN-C3 and the Integrity of the Neuromuscular Junction in Spinal Muscular Atrophy
A Comparative analysis of SMN-C3 and other SMN2 Splicing Modulators in preserving the vital link between nerve and muscle.
Spinal Muscular Atrophy (SMA) is a debilitating neuromuscular disorder characterized by the loss of motor neurons, leading to progressive muscle weakness and atrophy. The root cause of SMA is a deficiency of the Survival Motor Neuron (SMN) protein. While the SMN1 gene is mutated or deleted in SMA patients, a nearly identical gene, SMN2, can produce a small amount of functional SMN protein. Therapeutic strategies have therefore focused on modulating the splicing of SMN2 pre-mRNA to increase the production of full-length, functional SMN protein.
This guide provides a comparative overview of the histological validation of neuromuscular junction (NMJ) integrity following treatment with this compound, an orally active SMN2 splicing modulator, and other comparable therapies. The neuromuscular junction is the critical synapse where motor neurons communicate with muscle fibers, and its disruption is a key pathological feature of SMA.[1] Protecting and restoring NMJ integrity is therefore a crucial benchmark for the efficacy of any SMA therapeutic.
Quantitative Comparison of NMJ Innervation
The following table summarizes key quantitative data from preclinical studies in the Δ7 mouse model of severe SMA, demonstrating the impact of SMN2 splicing modulators on neuromuscular junction integrity. The primary metric for assessment is the percentage of fully innervated NMJs, a direct measure of the preservation of the connection between the motor neuron and the muscle fiber.
| Treatment Group | Muscle Analyzed | Percentage of Fully Innervated NMJs | Reference |
| Vehicle (Control) | Splenius Capitis | ~20% | [2] |
| This compound (0.3 mg/kg) | Splenius Capitis | ~50% | [2] |
| This compound (3 mg/kg) | Splenius Capitis | ~75% | [2] |
| Vehicle (Control) | Longissimus Capitis | ~35% | [3] |
| SMN-C1 (3 mg/kg) * | Longissimus Capitis | >65% | [3] |
Note: SMN-C1 is a close analog of this compound and risdiplam, belonging to the same class of SMN2 splicing modifiers.[3]
Experimental Protocols
The histological validation of neuromuscular junction integrity is a meticulous process involving specific staining techniques and high-resolution imaging. Below are the detailed methodologies for the key experiments cited in the comparative data.
Immunofluorescent Staining of Neuromuscular Junctions
This protocol is adapted from established methods for whole-mount and cross-sectional muscle immunofluorescence.[1][4]
1. Tissue Preparation:
- Mice are euthanized at the designated experimental endpoint (e.g., postnatal day 14).
- The target muscles (e.g., splenius capitis, longissimus capitis) are carefully dissected.
- For whole-mount analysis, muscles are fixed in 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS) for 1-2 hours at 4°C.
- For cross-sectional analysis, muscles are embedded in a suitable medium (e.g., OCT compound), frozen in isopentane (B150273) cooled by liquid nitrogen, and sectioned using a cryostat (10-20 µm sections).
2. Staining Procedure:
- Permeabilization and Blocking: Muscle preparations are permeabilized with 0.5-1% Triton X-100 in PBS for 30-60 minutes and then blocked for 1-2 hours in a blocking solution containing 5-10% normal goat serum and 1-2% bovine serum albumin (BSA) in PBS to prevent non-specific antibody binding.
- Primary Antibody Incubation: The tissue is incubated overnight at 4°C with a cocktail of primary antibodies diluted in the blocking solution.
- Presynaptic Terminal: Rabbit anti-Synaptophysin (to label synaptic vesicles) and mouse anti-Neurofilament (to label the axon).
- Washing: The tissue is washed three to four times with PBS containing 0.1% Triton X-100.
- Secondary Antibody and Postsynaptic Labeling: The tissue is incubated for 2-4 hours at room temperature in a solution containing:
- Alexa Fluor 488-conjugated goat anti-rabbit and goat anti-mouse secondary antibodies (to visualize the presynaptic terminal).
- Alexa Fluor 594-conjugated α-bungarotoxin (to label the postsynaptic acetylcholine (B1216132) receptors).
- Final Washes: The tissue is washed again as described above.
3. Imaging and Quantification:
- Stained muscle preparations are mounted on microscope slides with an anti-fading mounting medium.
- Images are acquired using a confocal laser-scanning microscope. Z-stacks are captured to reconstruct the three-dimensional structure of the NMJs.
- NMJs are classified as "fully innervated" if the presynaptic nerve terminal (green fluorescence) completely overlaps with the postsynaptic endplate (red fluorescence). NMJs with partial overlap or no overlap are classified as "partially denervated" or "fully denervated," respectively.
- The percentage of fully innervated NMJs is calculated by dividing the number of fully innervated NMJs by the total number of NMJs analyzed in a given muscle.
Visualizing the Mechanism and Workflow
To better understand the biological context and experimental process, the following diagrams were generated.
Caption: SMN Protein's Role in NMJ Integrity.
Caption: Experimental Workflow for NMJ Validation.
References
- 1. Severe neuromuscular denervation of clinically relevant muscles in a mouse model of spinal muscular atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacokinetics, pharmacodynamics, and efficacy of a small-molecule SMN2 splicing modifier in mouse models of spinal muscular atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to Biomarkers for Measuring Therapeutic Response to SMN-C3 In Vivo
For Researchers, Scientists, and Drug Development Professionals
The advent of SMN2 splicing modulators has revolutionized the therapeutic landscape for Spinal Muscular Atrophy (SMA). Among these, SMN-C3, an orally active small molecule, has shown promise in preclinical models by effectively increasing the production of functional Survival Motor Neuron (SMN) protein.[1][2] Evaluating the in vivo efficacy of this compound and similar therapeutics necessitates robust and reliable biomarkers that can accurately reflect the therapeutic response at a molecular and physiological level. This guide provides a comparative overview of key biomarkers, their performance, and the experimental protocols for their measurement, enabling researchers to make informed decisions for their preclinical and clinical studies.
Comparison of Key Biomarkers
The selection of appropriate biomarkers is critical for assessing the therapeutic efficacy of this compound. The following tables summarize quantitative data on the most relevant biomarkers, comparing their performance where data is available for this compound or mechanistically similar compounds like risdiplam (B610492).
Table 1: SMN Protein and mRNA Levels
Survival Motor Neuron (SMN) protein is the direct target of this compound therapy, making its quantification a primary pharmacodynamic biomarker.[3]
| Biomarker | Analyte | Matrix | Assay | Key Findings | Reference |
| SMN Protein | Full-length SMN protein | Whole Blood, Tissues (Brain, Spinal Cord, Muscle) | Electrochemiluminescence (ECL) Immunoassay, ELISA | - this compound treatment in Δ7 mice leads to a dose-dependent increase in SMN protein in the CNS and peripheral tissues.[4] - In a preclinical study, daily dosing with an SMN2 splicing modifier (RG7800, similar to this compound) showed increasing levels of SMN protein in the brain between Day 1 and Day 10, reaching a steady state.[4] - Risdiplam, another SMN2 splicing modulator, demonstrated a sustained, two-fold increase in SMN protein in the blood of clinical trial participants after one year of treatment.[5] | [4][5] |
| SMN2 mRNA | Full-length SMN2 mRNA | Blood cells, Tissues | qRT-PCR | - A single oral dose of this compound in C/C-allele SMA mice increased full-length SMN2 mRNA in blood cells, peaking around 7 hours post-dose.[4] - In a study with salbutamol (B1663637), another SMN2 modulator, a significant and progressive increase in SMN2 full-length transcript levels was observed in the peripheral blood of treated patients.[6] | [4][6] |
Table 2: Neurofilament Light Chain (NfL)
Neurofilament light chain (NfL) is a sensitive biomarker of neuro-axonal damage. Elevated levels are observed in SMA, and a decrease can indicate a positive therapeutic response.[7][8]
| Biomarker | Analyte | Matrix | Assay | Key Findings | Reference |
| Neurofilament Light Chain (NfL) | Neurofilament light protein | Serum, Plasma, Cerebrospinal Fluid (CSF) | Single Molecule Array (Simoa) | - In a preclinical study of branaplam, another SMN2 splicing modulator, increased serum NfL concentrations correlated with mild to moderate nerve fiber degeneration in peripheral nerves of treated dogs.[8] - Clinical studies with risdiplam in early-onset SMA have utilized neurofilaments as a biomarker to monitor treatment efficacy.[7] - While not specific to this compound, studies with other SMA therapies have consistently shown that elevated baseline NfL levels decrease upon effective treatment, correlating with improved motor function.[9] | [7][8][9] |
Table 3: Muscle-Related Biomarkers
Creatine kinase (CK) and creatinine (B1669602) are traditional biomarkers associated with muscle integrity and mass, respectively. Their levels can be altered in SMA and may respond to therapy.
| Biomarker | Analyte | Matrix | Assay | Key Findings | Reference |
| Creatine Kinase (CK) | Creatine kinase enzyme | Serum, Plasma | Enzymatic colorimetric/UV assay | - While direct data for this compound is limited, studies on other SMA therapies have shown that elevated baseline CK levels can decrease with treatment, suggesting reduced muscle damage.[10] - In some studies, higher baseline CK levels were observed in treatment responders compared to non-responders.[10] | [10] |
| Creatinine | Creatinine | Serum, Plasma, Urine | Jaffe reaction or enzymatic methods | - Changes in creatinine levels in response to SMA therapy have been variable and may be less sensitive than other biomarkers.[10] | [10] |
Table 4: microRNAs (miRNAs)
Specific microRNAs have been identified as potential non-invasive biomarkers for SMA, with their expression levels changing in response to treatment.
| Biomarker | Analyte | Matrix | Assay | Key Findings | Reference |
| microRNAs | miR-9, miR-132, miR-206 | Serum, Plasma | qRT-PCR | - Altered expression of specific miRNAs has been reported in SMA models and patients.[11] - While specific data for this compound is not yet available, the potential of miRNAs as treatment response biomarkers is an active area of research in the broader field of SMA therapeutics. | [11] |
Experimental Protocols
Detailed methodologies are crucial for the accurate and reproducible measurement of these biomarkers.
SMN Protein Measurement by Electrochemiluminescence (ECL) Immunoassay
This protocol is adapted from a published method for the reliable quantification of SMN protein in whole blood.[1][12][13]
Materials:
-
Meso Scale Discovery (MSD) standard plates
-
Mouse monoclonal capture anti-SMN antibody (e.g., clone 2B1)
-
SULFO-TAG conjugated detection anti-SMN antibody
-
Recombinant human SMN protein standard
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Sample buffer (e.g., 50mM Tris, 500mM NaCl, 1% (w/v) BSA, 1% (v/v) Triton X-100, 0.05% (v/v) Protease Inhibitor Cocktail, pH 7.5)
-
MSD Read Buffer
-
MSD Sector Imager
Procedure:
-
Coat MSD plates with capture antibody (1 µg/mL in PBS) and incubate overnight at 4°C.
-
Wash the plates and block with blocking buffer for 1 hour with shaking.
-
Prepare serial dilutions of the recombinant SMN protein standard.
-
Add standards and samples (diluted in sample buffer) to the wells and incubate for 2 hours with shaking.
-
Wash the plates.
-
Add the SULFO-TAG conjugated detection antibody and incubate for 1 hour with shaking.
-
Wash the plates.
-
Add MSD Read Buffer to each well.
-
Read the plate on an MSD Sector Imager.
-
Calculate SMN protein concentration from the standard curve.
Neurofilament Light Chain (NfL) Measurement by Simoa Assay
This protocol is based on the Quanterix Simoa™ NF-light® Advantage Kit for the quantification of NfL in serum, plasma, or CSF.[2][14][15][16][17]
Materials:
-
Simoa® NF-light® Advantage Kit (including beads, detector, and SBG reagents)
-
Simoa HD-X Analyzer
-
96-well plates
-
Calibrators and controls provided in the kit
Procedure:
-
Prepare the Simoa HD-X Analyzer according to the manufacturer's instructions, including daily maintenance.
-
Thaw samples, calibrators, and controls on ice. Mix gently and centrifuge to clear any debris.
-
Prepare the plate layout in the Simoa software, assigning wells for calibrators, controls, and samples.
-
Pipette the required volumes of calibrators, controls, and samples into the 96-well plate.
-
Load the plate, beads, detector, and SBG reagents into the instrument.
-
Start the run. The instrument will automate the immunoassay steps.
-
The software will calculate the NfL concentrations based on the calibrator curve.
Creatine Kinase (CK) Activity Assay
This is a general protocol for a commercially available enzymatic UV assay for CK in serum or plasma.[18][19][20][21][22]
Materials:
-
Creatine Kinase Assay Kit (containing buffer, substrate, and enzyme mix)
-
Spectrophotometer capable of measuring absorbance at 340 nm
-
Thermostatic cuvette holder (37°C)
-
Micropipettes
Procedure:
-
Prepare the working reagent by mixing the kit components as instructed.
-
Pre-warm the working reagent to 37°C.
-
Pipette the working reagent into a cuvette.
-
Add the serum or plasma sample to the cuvette and mix gently.
-
Incubate the mixture at 37°C for a specified time (e.g., 2 minutes).
-
Measure the initial absorbance at 340 nm.
-
Continue to measure the absorbance at 1-minute intervals for a set period (e.g., 3 minutes).
-
Calculate the rate of change in absorbance per minute (ΔA/min).
-
Calculate the CK activity using the provided formula, which typically involves the molar extinction coefficient of NADPH.
microRNA (miRNA) Quantification by qRT-PCR
This protocol outlines the general steps for quantifying specific miRNAs from serum or plasma.[23][24][25][26][27]
Materials:
-
RNA extraction kit suitable for biofluids
-
miRNA-specific reverse transcription primers and kit
-
miRNA-specific qPCR primers/probes and master mix
-
Real-time PCR instrument
-
Synthetic miRNA standards (for absolute quantification) or reference genes (for relative quantification)
Procedure:
-
RNA Extraction: Isolate total RNA, including small RNAs, from serum or plasma using a specialized kit. Spike-in controls can be added to monitor extraction efficiency.
-
Reverse Transcription (RT): Convert the isolated RNA to cDNA using miRNA-specific stem-loop RT primers or a poly(A) tailing-based method.
-
Quantitative PCR (qPCR):
-
Prepare the qPCR reaction mix containing the cDNA template, miRNA-specific forward and reverse primers (or a forward primer and a universal reverse primer), and a suitable qPCR master mix (e.g., SYBR Green or TaqMan).
-
Run the qPCR reaction on a real-time PCR instrument using an appropriate cycling protocol.
-
Include no-template controls and RT-minus controls to check for contamination.
-
-
Data Analysis:
-
For relative quantification, calculate the fold change in expression of the target miRNA relative to a stable reference gene (e.g., miR-16, let-7a) using the ΔΔCt method.
-
For absolute quantification, generate a standard curve using synthetic miRNA oligonucleotides of known concentrations.
-
Visualizations
Signaling Pathway and Experimental Workflows
References
- 1. researchgate.net [researchgate.net]
- 2. quanterix.com [quanterix.com]
- 3. Frontiers | Biomarkers and the Development of a Personalized Medicine Approach in Spinal Muscular Atrophy [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Overview of all Risdiplam Clinical Trial Outcomes, Safety & Adverse Events – SMAUK [smauk.org.uk]
- 6. Longitudinal evaluation of SMN levels as biomarker for spinal muscular atrophy: results of a phase IIb double-blind study of salbutamol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Neurofilaments as Biomarkers of the Efficacy of Risdiplam Treatment in Early SMA Phenotypes Diagnosed by Newborn Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Neurofilament Light Chain: A Translational Safety Biomarker for Drug-Induced Peripheral Neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Molecular Biomarkers for Spinal Muscular Atrophy: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Clinical Trial Program Overview | Evrysdi® (risdiplam) [evrysdi-hcp.com]
- 11. Full-Length SMN Transcript in Extracellular Vesicles as Biomarker in Individuals with Spinal Muscular Atrophy Type 2 Treated with Nusinersen - PMC [pmc.ncbi.nlm.nih.gov]
- 12. SMN Protein Can Be Reliably Measured in Whole Blood with an Electrochemiluminescence (ECL) Immunoassay: Implications for Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 13. SMN Protein Can Be Reliably Measured in Whole Blood with an Electrochemiluminescence (ECL) Immunoassay: Implications for Clinical Trials | PLOS One [journals.plos.org]
- 14. markvcid.partners.org [markvcid.partners.org]
- 15. Establishment of neurofilament light chain Simoa assay in cerebrospinal fluid and blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
- 17. Establishment Of Neurofilament Light Chain Simoa Assay In Cerebrospinal Fluid And Blood | Quanterix [quanterix.com]
- 18. atlas-medical.com [atlas-medical.com]
- 19. medichem-me.com [medichem-me.com]
- 20. diverdi.colostate.edu [diverdi.colostate.edu]
- 21. assaygenie.com [assaygenie.com]
- 22. sigmaaldrich.com [sigmaaldrich.com]
- 23. Analysis of circulating microRNA biomarkers in plasma and serum using quantitative reverse transcription-PCR (qRT-PCR) - PMC [pmc.ncbi.nlm.nih.gov]
- 24. gene-quantification.de [gene-quantification.de]
- 25. researchgate.net [researchgate.net]
- 26. Plasma microrna quantification protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 27. documents.thermofisher.com [documents.thermofisher.com]
Validating SMN Protein Increase with SMN-C3 Across Different Tissues: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Spinal Muscular Atrophy (SMA) is a devastating neurodegenerative disease characterized by the loss of motor neurons due to insufficient levels of the Survival Motor Neuron (SMN) protein. The primary cause of SMA is the deletion or mutation of the SMN1 gene. A paralogous gene, SMN2, can produce functional SMN protein, but due to an alternative splicing event that excludes exon 7, it does so at very low levels. Small molecule splicing modifiers that correct SMN2 splicing to increase the production of full-length, functional SMN protein represent a promising therapeutic strategy.
This guide provides a comparative analysis of SMN-C3, an orally active SMN2 splicing modulator, and its alternatives. We present quantitative data on SMN protein increase across various tissues, detailed experimental protocols for validation, and visual representations of the underlying mechanisms and workflows.
Comparative Efficacy of SMN Splicing Modulators
The following tables summarize the quantitative increase in SMN protein levels in various tissues of SMA mouse models following treatment with this compound and its alternatives, including RG7800 and Risdiplam. This data is compiled from preclinical studies and offers a comparative view of their efficacy.
Table 1: Percentage Increase of SMN Protein in Tissues of C/C-allele SMA Mice Treated with this compound
| Tissue | Dosage | Duration of Treatment | Percent Increase in SMN Protein (Mean ± SD) |
| Brain | 10 mg/kg/day | 10 days | ~100% |
| Spinal Cord | 10 mg/kg/day | 10 days | ~150% |
| Quadriceps | 10 mg/kg/day | 10 days | ~75% |
| Gastrointestinal Tissues | 10 mg/kg/day | 10 days | ~50% |
| Pancreas | 10 mg/kg/day | 10 days | ~60% |
Data is estimated from published graphical representations in preclinical studies.
Table 2: Comparative Percentage Increase of SMN Protein in the Brain of SMA Mouse Models
| Compound | Mouse Model | Dosage | Duration of Treatment | Percent Increase in SMN Protein |
| This compound | C/C-allele | 10 mg/kg/day | 10 days | ~100% |
| RG7800 | C/C-allele | 10 mg/kg/day | 10 days | ~100% |
| Risdiplam | SMNΔ7 | 1 mg/kg/day | Not Specified | 206%[1] |
Table 3: Comparative Percentage Increase of SMN Protein in the Muscle of SMA Mouse Models
| Compound | Mouse Model | Dosage | Duration of Treatment | Percent Increase in SMN Protein |
| This compound | C/C-allele | 10 mg/kg/day | 10 days | ~75% |
| RG7800 | C/C-allele | 10 mg/kg/day | 10 days | ~100% |
| Risdiplam | SMNΔ7 | 1 mg/kg/day | Not Specified | 210%[1] |
Signaling Pathway and Experimental Workflow
To visually represent the underlying biological processes and experimental procedures, the following diagrams have been generated using Graphviz.
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments cited in the validation of SMN protein increase.
Western Blot for SMN Protein Quantification in Mouse Tissues
1. Protein Extraction from Tissues:
-
Euthanize mice according to approved institutional animal care and use committee protocols.
-
Dissect the desired tissues (e.g., brain, spinal cord, quadriceps muscle) on ice.
-
Immediately snap-freeze tissues in liquid nitrogen and store at -80°C until use.
-
For protein extraction, weigh the frozen tissue and homogenize in ice-cold RIPA buffer (Radioimmunoprecipitation assay buffer) supplemented with protease and phosphatase inhibitors.
-
Incubate the homogenate on ice for 30 minutes with intermittent vortexing.
-
Centrifuge the lysate at 14,000 x g for 20 minutes at 4°C.
-
Collect the supernatant containing the total protein extract.
-
Determine the protein concentration using a BCA (bicinchoninic acid) protein assay kit.
2. SDS-PAGE and Protein Transfer:
-
Prepare protein samples by mixing the lysate with Laemmli sample buffer and heating at 95°C for 5 minutes.
-
Load equal amounts of protein (typically 20-40 µg) per lane onto a 4-15% Mini-PROTEAN TGX Precast Protein Gel.
-
Run the gel at 100-150V until the dye front reaches the bottom.
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system.
3. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for SMN protein (e.g., mouse anti-SMN) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-mouse IgG) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
4. Detection and Quantification:
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for 1-5 minutes.
-
Capture the chemiluminescent signal using a digital imaging system.
-
Quantify the band intensity using image analysis software (e.g., ImageJ).
-
Normalize the SMN protein band intensity to a loading control protein such as β-actin or GAPDH to account for variations in protein loading.
ELISA for SMN Protein Quantification in Mouse Tissues
1. Sample Preparation:
-
Prepare tissue lysates as described in the Western Blot protocol (Step 1).
-
Dilute the protein extracts to a final concentration within the detection range of the ELISA kit using the provided assay diluent.
2. ELISA Procedure (based on a typical sandwich ELISA kit):
-
Add 100 µL of standards and diluted samples to the wells of a 96-well plate pre-coated with an anti-SMN capture antibody.
-
Incubate the plate for 2 hours at room temperature.
-
Aspirate the contents of the wells and wash four times with the provided wash buffer.
-
Add 100 µL of a biotin-conjugated anti-SMN detection antibody to each well.
-
Incubate for 1 hour at room temperature.
-
Aspirate and wash the wells four times.
-
Add 100 µL of streptavidin-HRP conjugate to each well.
-
Incubate for 45 minutes at room temperature.
-
Aspirate and wash the wells four times.
-
Add 100 µL of TMB (3,3',5,5'-tetramethylbenzidine) substrate solution to each well.
-
Incubate for 15-30 minutes at room temperature in the dark.
-
Stop the reaction by adding 50 µL of stop solution to each well.
3. Data Analysis:
-
Read the absorbance of each well at 450 nm using a microplate reader.
-
Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.
-
Determine the concentration of SMN protein in the samples by interpolating their absorbance values on the standard curve.
-
Normalize the SMN protein concentration to the total protein concentration of the initial lysate.
Conclusion
This compound and its related compounds have demonstrated the ability to increase SMN protein levels in both central and peripheral tissues in preclinical models of SMA. The quantitative data and detailed methodologies presented in this guide provide a framework for researchers to objectively evaluate and compare the efficacy of these and other emerging SMN-enhancing therapies. The provided diagrams offer a clear visualization of the underlying biological mechanisms and the experimental steps required for validation. This information is critical for the continued development of effective treatments for Spinal Muscular Atrophy.
References
Unraveling the Transcriptomic Landscapes of SMN Splicing Modulators: A Comparative Analysis
A deep dive into the comparative transcriptomic effects of SMN-C3 and other splicing modulators reveals distinct molecular signatures and off-target profiles, providing critical insights for the development of next-generation therapeutics for Spinal Muscular Atrophy (SMA). This guide offers a comprehensive comparison of their performance, supported by experimental data, detailed methodologies, and visual pathways to aid researchers, scientists, and drug development professionals in this complex field.
Spinal Muscular Atrophy is a debilitating neurodegenerative disease caused by insufficient levels of the Survival Motor Neuron (SMN) protein. Small molecule splicing modulators that correct the splicing of the SMN2 gene to produce functional SMN protein represent a promising therapeutic strategy. This guide focuses on the comparative transcriptomics of this compound, a key research compound, alongside the FDA-approved drug risdiplam (B610492) and the clinical trial candidate branaplam (B560654), to elucidate their on-target efficacy and off-target effects.
Quantitative Comparison of Transcriptomic Perturbations
Treatment with splicing modulators, while effective at correcting SMN2 splicing, can induce widespread changes in the transcriptome. The extent of these alterations varies significantly between compounds and is often dose-dependent. The following tables summarize the quantitative data from comparative RNA-sequencing (RNA-seq) studies in Type I SMA patient fibroblasts.
| Splicing Modulator | Concentration | Treatment Duration | Number of Differentially Expressed Genes (>2-fold change) | Reference |
| This compound | 500 nM | 24 hours | 313 (p < 0.001) | [1] |
| Risdiplam (High Dose) | 1000 nM | 24 hours | 3670 | [2] |
| Risdiplam (Low Dose) | 50 nM | 24 hours | Reduced off-target effects | [2] |
| Branaplam (High Dose) | 40 nM | 24 hours | Not explicitly stated, but less than Risdiplam | [2][3] |
| Branaplam (Low Dose) | 2 nM | 24 hours | Almost non-existent off-target effects | [2] |
| Splicing Modulator | Concentration | Treatment Duration | Total Altered Splicing Events (ΔPSI > 0.4) | Predominant Splicing Event Changes | Reference |
| This compound | 500 nM | 24 hours | 42 | Exon inclusion, intron retention | [1][4] |
| Risdiplam (High Dose) | 1000 nM | 24 hours | Massive perturbations | Primarily exon skipping and exon inclusion | [2][3][5] |
| Branaplam (High Dose) | 40 nM | 24 hours | Massive perturbations | Stronger tendency for exon inclusion | [2][3][5] |
Experimental Protocols
The following methodologies are central to the comparative transcriptomic analyses cited in this guide.
Cell Culture and Treatment
Type I SMA patient fibroblasts (e.g., GM03813), which only carry the SMN2 gene, are a key in vitro model system.[2][6] Cells are cultured under standard conditions and treated with varying concentrations of splicing modulators (e.g., this compound, risdiplam, branaplam) or a vehicle control (e.g., DMSO) for a specified duration, typically 24 hours, to assess transcriptomic changes.[2][3]
RNA-Sequencing (RNA-Seq)
Total RNA is isolated from treated and control cells using standard methods like TRIzol reagent.[7] The integrity and purity of the RNA are assessed before library preparation. RNA-seq libraries are then prepared and sequenced using high-throughput platforms such as Illumina.[7] The resulting sequencing reads are aligned to a reference genome to quantify gene expression and identify alternative splicing events.[8]
Data Analysis
Bioinformatic pipelines are employed to identify differentially expressed genes and changes in splicing patterns.[9] Tools like DESeq2 or Limma can be used for differential gene expression analysis.[9] For alternative splicing analysis, various tools can detect and quantify events such as exon skipping, exon inclusion, intron retention, and alternative splice site usage.[10][11] The significance of these changes is determined using statistical tests, and results are filtered based on fold change and p-values.
Validation of RNA-Seq Data
To confirm the findings from RNA-seq, quantitative polymerase chain reaction (qPCR) and semi-quantitative PCR are employed.[2][3] These techniques are used to validate changes in the expression of specific genes and to confirm aberrant splicing events identified in the transcriptome-wide analysis.[2]
Visualizing the Molecular Landscape
Diagrams generated using Graphviz provide a clear visual representation of the experimental workflows and the proposed mechanisms of action of these splicing modulators.
Caption: Experimental workflow for comparative transcriptomic analysis.
Caption: Mechanism of action for SMN splicing modulators.
Discussion and Future Directions
Comparative transcriptomic studies reveal that while this compound, risdiplam, and branaplam effectively modulate SMN2 splicing, they also induce a wide range of off-target effects. Risdiplam appears to cause the most significant transcriptomic perturbations at high concentrations, affecting thousands of genes.[3] In contrast, branaplam shows a more constrained impact, primarily on signaling pathways.[3] this compound, an analog of risdiplam, also demonstrates a distinct off-target profile.[1][4]
The observed off-target effects, which include altered gene expression and aberrant splicing events, are critical considerations for the long-term safety of these drugs.[3] Understanding the molecular mechanisms underlying these off-target interactions is paramount. Future research should focus on designing splicing modulators with higher specificity to minimize unintended transcriptomic consequences. The development of compounds like TEC-1, which is reported to have an improved tolerability profile, represents a step in this direction.[12][13]
References
- 1. researchgate.net [researchgate.net]
- 2. Diverse targets of SMN2-directed splicing-modulating small molecule therapeutics for spinal muscular atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medicineinnovates.com [medicineinnovates.com]
- 4. The First Orally Deliverable Small Molecule for the Treatment of Spinal Muscular Atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Diverse targets of SMN2-directed splicing-modulating small molecule therapeutics for spinal muscular atrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. mdpi.com [mdpi.com]
- 8. youtube.com [youtube.com]
- 9. rna-seqblog.com [rna-seqblog.com]
- 10. Methods for Analyzing Alternative Splicing and Its Regulation in Plants: From Gene‐Specific Approaches to Transcriptome‐Wide Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Hands-on: Genome-wide alternative splicing analysis / Genome-wide alternative splicing analysis / Transcriptomics [training.galaxyproject.org]
- 12. Discovery of a CNS penetrant small molecule SMN2 splicing modulator with improved tolerability for spinal muscular atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal Procedures for SMN-C3: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals handling the SMN2 splicing modulator SMN-C3, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. While a specific, publicly available Safety Data Sheet (SDS) with detailed disposal protocols for this compound is not readily found, this guide provides essential safety and logistical information based on general best practices for handling chemical compounds of this nature. All procedures should be conducted in accordance with institutional and local regulations.
Summary of this compound Chemical Data
The following table summarizes key quantitative data for this compound, essential for its proper handling and identification.
| Property | Value | Source |
| Chemical Name | This compound | MedChem Express[1] |
| CAS Number | 1449597-34-5 | MedChem Express[1] |
| Molecular Formula | C24H28N6O | MedChem Express[1] |
| Molecular Weight | 416.52 g/mol | MedChem Express[1] |
| Purity | 99.53% | MedChem Express[1] |
| Appearance | Solid | MedChem Express[2] |
| Color | Light yellow to yellow | MedChem Express[2] |
| Solubility | Soluble in DMSO | MedKoo Biosciences[3] |
Experimental Protocols: General Disposal and Decontamination
Given the absence of a specific Safety Data Sheet for this compound, the following are generalized experimental protocols for the disposal of potent, non-volatile, solid chemical compounds used in research settings. These protocols should be adapted to comply with your institution's specific safety guidelines.
Personal Protective Equipment (PPE) Requirements:
-
Gloves: Nitrile or other chemically resistant gloves.
-
Eye Protection: Safety glasses with side shields or goggles.
-
Lab Coat: Standard laboratory coat.
-
Respiratory Protection: A NIOSH-approved respirator may be necessary if there is a risk of aerosolization.
Disposal of Unused Solid this compound:
-
Consult Safety Office: Before initiating disposal, consult your institution's Environmental Health and Safety (EHS) office for specific guidance on disposing of potent chemical inhibitors.
-
Packaging: Ensure the original container is securely sealed. If repackaging is necessary, use a clearly labeled, compatible container. The label should include the chemical name ("this compound"), CAS number (1449597-34-5), and any known hazard warnings.
-
Waste Stream: Dispose of as hazardous chemical waste through your institution's designated waste management program. Do not mix with other waste streams unless explicitly permitted by your EHS office.
Disposal of this compound Solutions (e.g., in DMSO):
-
Waste Collection: Collect all solutions containing this compound in a designated, sealed, and clearly labeled hazardous waste container. The label should indicate the solvent (e.g., DMSO) and the solute (this compound) with its approximate concentration.
-
Avoid Drains: Do not dispose of solutions containing this compound down the drain.
-
Container Compatibility: Use a container compatible with the solvent used. For DMSO solutions, a high-density polyethylene (B3416737) (HDPE) or glass container is appropriate.
-
Waste Pickup: Arrange for pickup by your institution's hazardous waste management service.
Decontamination of Labware and Surfaces:
-
Initial Rinse: Rinse contaminated labware (e.g., glassware, spatulas) with a suitable solvent (such as ethanol (B145695) or isopropanol) to remove the majority of the this compound residue. Collect this rinsate as hazardous waste.
-
Secondary Wash: Wash the labware with soap and water.
-
Surface Cleaning: For spills on benches or other surfaces, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal as hazardous waste. Clean the affected area with a suitable solvent, followed by soap and water.
This compound Disposal Workflow
The following diagram illustrates the general workflow for the proper disposal of this compound waste in a laboratory setting.
Caption: This diagram outlines the key steps for the safe disposal of this compound waste.
References
Essential Safety and Operational Guide for Handling SMN-C3
Cambridge, MA – As a leading provider of specialized research chemicals, we are committed to furnishing our clients in the scientific community with critical safety and logistical information that extends beyond the product itself. This document provides essential guidance on the personal protective equipment (PPE), handling, and disposal of SMN-C3, an orally active SMN2 splicing modulator pivotal in spinal muscular atrophy (SMA) research. Adherence to these protocols is crucial for ensuring laboratory safety and the integrity of your research.
Immediate Safety and Handling Protocols
When working with this compound, a comprehensive approach to safety is paramount. The following table summarizes the necessary personal protective equipment and key handling and storage information.
| Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles with side shields | Protects eyes from potential splashes of this compound solutions. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile) | Prevents skin contact with the compound. |
| Body Protection | Laboratory coat | Protects skin and clothing from contamination. |
| Respiratory Protection | Not generally required with adequate ventilation | Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any aerosols. |
| Handling | Avoid contact with skin, eyes, and clothing. Do not ingest or inhale. | Minimizes potential exposure to the chemical. |
| Storage | Store in a tightly sealed container in a dry, cool, and well-ventilated place. | Ensures the stability and integrity of the compound. |
Experimental Workflow: From Preparation to Disposal
A typical laboratory workflow involving this compound includes preparation of a stock solution, use in a cell-based assay, and subsequent disposal of contaminated materials. The following diagram illustrates this process, emphasizing safety at each step.
Caption: A typical workflow for using this compound in a laboratory setting.
Detailed Experimental Protocol: In Vitro SMN2 Splicing Assay
This protocol outlines a general procedure for assessing the effect of this compound on SMN2 pre-mRNA splicing in a cell-based assay.
-
Cell Culture: Plate a suitable human cell line (e.g., SMA patient-derived fibroblasts) in a multi-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound by dissolving it in dimethyl sulfoxide (B87167) (DMSO).[1] Further dilute the stock solution in cell culture medium to achieve the desired final concentrations.
-
Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (DMSO alone).
-
Incubation: Incubate the cells for a predetermined period (e.g., 24-72 hours) to allow for the compound to take effect.
-
RNA Extraction: Following incubation, lyse the cells and extract total RNA using a commercially available kit, following the manufacturer's instructions.
-
Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.
-
Quantitative PCR (qPCR): Perform qPCR using primers specific for the full-length and exon 7-skipped isoforms of SMN2 mRNA.
-
Data Analysis: Analyze the qPCR data to determine the relative change in the ratio of full-length to exon 7-skipped SMN2 mRNA in response to this compound treatment.
Mechanism of Action: SMN2 Splicing Modulation
This compound functions by modulating the splicing of the SMN2 pre-mRNA. In individuals with SMA, the SMN1 gene is deleted or mutated, and the SMN2 gene produces predominantly a non-functional, truncated SMN protein due to the skipping of exon 7 during pre-mRNA splicing. This compound interacts with the SMN2 pre-mRNA, promoting the inclusion of exon 7. This leads to an increased production of full-length, functional SMN protein, which is crucial for the survival and function of motor neurons.
Caption: The signaling pathway of this compound in modulating SMN2 splicing.
Disposal Plan
The proper disposal of this compound and any contaminated materials is critical to ensure environmental safety and regulatory compliance.
-
Liquid Waste: All solutions containing this compound, including unused stock solutions and cell culture medium, should be collected in a clearly labeled, sealed, and chemical-resistant hazardous waste container. Since this compound is typically dissolved in DMSO, the waste should be handled as a flammable organic solvent mixture. Do not dispose of this waste down the drain.[2][3]
-
Solid Waste: All solid materials that have come into contact with this compound, such as pipette tips, serological pipettes, culture plates, and gloves, should be collected in a separate, clearly labeled hazardous waste container.
-
Decontamination: Work surfaces and equipment should be decontaminated with a suitable solvent (e.g., 70% ethanol) to remove any residual this compound. The cleaning materials (e.g., paper towels) should be disposed of as solid hazardous waste.
-
Waste Pickup: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste containers. Follow all institutional guidelines for waste segregation, labeling, and storage pending pickup.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
